molecular formula C7H16ClNO2S B1525511 4-Methanesulfonylcyclohexan-1-amine hydrochloride CAS No. 1354951-89-5

4-Methanesulfonylcyclohexan-1-amine hydrochloride

Cat. No.: B1525511
CAS No.: 1354951-89-5
M. Wt: 213.73 g/mol
InChI Key: CSDXUDSCLMLHHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methanesulfonylcyclohexan-1-amine hydrochloride is a valuable chemical building block in pharmaceutical research and development. The compound features a cyclohexane scaffold substituted with an amine and a methylsulfonyl group, making it a versatile intermediate for constructing more complex molecules. Its primary research application lies in its use as a key synthon in the synthesis of fused ring pyrimidone derivatives, which are being investigated for their potential as therapeutic agents in the treatment of HBV infection and HBV-induced diseases . The amine functionality allows for further derivatization through amide bond formation or reductive amination, while the sulfonyl group can influence the molecule's electronic properties and serve as a hydrogen bond acceptor, which is crucial in drug design for modulating target binding and physicochemical properties. This combination of features makes it a compound of significant interest for medicinal chemists working on the design and synthesis of novel bioactive molecules, particularly in the field of antiviral research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methylsulfonylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S.ClH/c1-11(9,10)7-4-2-6(8)3-5-7;/h6-7H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDXUDSCLMLHHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354951-89-5
Record name 4-methanesulfonylcyclohexan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Methanesulfonylcyclohexan-1-amine hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to a Proposed Synthesis Pathway for 4-Methanesulfonylcyclohexan-1-amine Hydrochloride

Abstract

This compound is a valuable building block for medicinal chemistry, combining the structurally significant cyclohexylamine scaffold with the advantageous methanesulfonyl (methylsulfone) functional group. The methylsulfone moiety is known to enhance key physicochemical properties in drug candidates, such as aqueous solubility and metabolic stability, while reducing lipophilicity.[1][2] This guide proposes a robust and logical multi-step synthesis pathway for this compound, designed for researchers, chemists, and professionals in drug development. The pathway proceeds from a commercially available starting material through a series of high-yielding transformations, including thioether formation, oxidation, and stereoselective reductive amination. This document provides a detailed examination of the rationale behind each synthetic step, comprehensive experimental protocols, and methods for characterization and purification, establishing a self-validating system for its synthesis.

Introduction: Strategic Importance in Medicinal Chemistry

The design of novel therapeutic agents frequently involves the use of molecular scaffolds and functional groups that confer favorable pharmacokinetic and pharmacodynamic properties. The title compound, this compound, is an exemplar of such a strategically designed building block.

The Methanesulfonyl Functional Group: The methylsulfone group is a powerful tool in modern drug design. It is a strong electron-withdrawing group that is hydrolytically stable and resistant to metabolic reduction.[1] Its inclusion in a molecule can significantly lower the basicity of nearby amines and decrease lipophilicity, which often leads to improved aqueous solubility and a more desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

The Cyclohexylamine Scaffold: Saturated carbocycles like cyclohexane are prevalent in pharmaceuticals as they provide a three-dimensional framework that can effectively orient functional groups for optimal interaction with biological targets. The trans-4-substituted cyclohexylamine motif, in particular, is a key structural component in various approved drugs, including the antidiabetic agent glimepiride.[3][4] The synthesis of these scaffolds often presents the challenge of controlling stereochemistry, where the trans isomer is typically the desired product for specific biological activities.[3][5]

This guide outlines a proposed synthesis that addresses these challenges, providing a clear and reproducible pathway to the target compound with a focus on achieving high purity and stereochemical control.

Retrosynthetic Analysis and Pathway Design

To construct a logical forward synthesis, we first perform a retrosynthetic analysis of the target molecule. The hydrochloride salt can be trivially formed from the free amine. The primary amine can be installed via reductive amination of a corresponding ketone. The critical methanesulfonyl group is most reliably formed through the oxidation of a methylthioether, a common and high-yielding transformation in medicinal chemistry.[1] This leads us back to a bifunctional cyclohexane precursor, which can be elaborated from a protected 1,4-cyclohexanedione.

G Target 4-Methanesulfonylcyclohexan-1-amine HCl FreeAmine 4-Methanesulfonylcyclohexan-1-amine Target->FreeAmine Salt Formation Ketone 4-Methanesulfonylcyclohexan-1-one FreeAmine->Ketone Reductive Amination Thioether 4-(Methylthio)cyclohexan-1-one Ketone->Thioether Oxidation ProtectedKetone 4-(Methylthio)cyclohexan-1-one Ketal Thioether->ProtectedKetone Deprotection Start 1,4-Cyclohexanedione Monoethylene Ketal ProtectedKetone->Start Thiolate Addition

Caption: Retrosynthetic analysis of the target compound.

This analysis informs our proposed five-step forward synthesis, which is designed to be efficient, scalable, and utilize readily available reagents.

Proposed Synthesis Pathway Workflow

The forward synthesis proceeds through five distinct stages, beginning with the introduction of the sulfur moiety and culminating in the formation of the final hydrochloride salt. Each stage is optimized for high yield and purity, with specific attention paid to the stereochemical outcome of the amination step.

G cluster_start Step 1: Thioether Formation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Oxidation cluster_step4 Step 4: Reductive Amination cluster_step5 Step 5: Salt Formation A 1,4-Cyclohexanedione Monoethylene Ketal B 4-(Methylthio)cyclohexan-1-one Ketal A->B NaSMe C 4-(Methylthio)cyclohexan-1-one B->C HCl (aq) D 4-Methanesulfonylcyclohexan-1-one C->D m-CPBA E trans-4-Methanesulfonyl- cyclohexan-1-amine D->E NH4OAc, NaBH3CN F Target Product: trans-4-Methanesulfonyl- cyclohexan-1-amine HCl E->F HCl in IPA

Caption: Overall workflow for the synthesis pathway.

Detailed Experimental Protocols & Scientific Rationale

Step 1: Synthesis of 8-(Methylthio)-1,4-dioxaspiro[4.5]decan-8-one
  • Protocol:

    • To a stirred solution of 1,4-cyclohexanedione monoethylene ketal (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium thiomethoxide (1.1 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

  • Scientific Rationale:

    • Choice of Substrate: 1,4-Cyclohexanedione monoethylene ketal is used to selectively protect one of the ketone functionalities, allowing the nucleophilic attack of the thiomethoxide to occur at the desired carbonyl group.

    • Reagent and Conditions: Sodium thiomethoxide is a potent sulfur nucleophile. The reaction is conducted under an inert atmosphere to prevent oxidation of the thiol and at a low initial temperature to control the exothermic reaction.

Step 2: Synthesis of 4-(Methylthio)cyclohexan-1-one
  • Protocol:

    • Dissolve the crude product from Step 1 in a mixture of THF and 2M hydrochloric acid.

    • Stir the mixture vigorously at room temperature for 4-6 hours.

    • Monitor the deprotection by TLC.

    • Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the resulting oil by column chromatography on silica gel to afford the pure thioether ketone.

  • Scientific Rationale:

    • Deprotection: The ethylene ketal is an acid-labile protecting group. Aqueous hydrochloric acid provides the hydronium ions necessary to catalyze the hydrolysis of the ketal back to the ketone.

Step 3: Synthesis of 4-Methanesulfonylcyclohexan-1-one
  • Protocol:

    • Dissolve 4-(methylthio)cyclohexan-1-one (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C.

    • Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.2 eq) portion-wise, maintaining the internal temperature below 5 °C.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the layers, and wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the sulfone as a white solid.

  • Scientific Rationale:

    • Oxidation: The conversion of a thioether to a sulfone is a cornerstone reaction in medicinal chemistry.[1] m-CPBA is a widely used, reliable, and relatively safe oxidant for this purpose. Using slightly more than two equivalents ensures the complete oxidation of the thioether to the sulfone, bypassing the intermediate sulfoxide.

Step 4: Synthesis of trans-4-Methanesulfonylcyclohexan-1-amine
  • Protocol:

    • To a solution of 4-methanesulfonylcyclohexan-1-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

    • Stir the mixture for 30 minutes at room temperature to facilitate imine formation.

    • Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Concentrate the solvent under reduced pressure.

    • Add 2M sodium hydroxide solution to the residue and extract with DCM.

    • Dry the combined organic extracts and concentrate to yield a mixture of cis and trans isomers.

    • The desired trans isomer can be isolated via fractional crystallization of a suitable salt (e.g., pivalate or hydrochloride), a technique proven effective for analogous separations.[3]

  • Scientific Rationale:

    • Reductive Amination: This is a classic method for amine synthesis from a ketone. Ammonium acetate serves as the ammonia source. Sodium cyanoborohydride is the reducing agent of choice because it is mild enough to selectively reduce the intermediate iminium ion without reducing the starting ketone, thus maximizing yield. The reaction typically yields a mixture of diastereomers, with the trans product often being the thermodynamically more stable isomer.

Step 5: Synthesis of trans-4-Methanesulfonylcyclohexan-1-amine hydrochloride
  • Protocol:

    • Dissolve the purified trans-4-methanesulfonylcyclohexan-1-amine free base in isopropanol (IPA).

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in IPA (or ethereal HCl) dropwise until the pH is acidic (pH ~2).

    • Stir the resulting slurry at 0 °C for 1 hour.

    • Collect the white precipitate by vacuum filtration, wash with cold IPA, and dry under vacuum.

  • Scientific Rationale:

    • Salt Formation: The formation of a hydrochloride salt is a standard procedure to improve the stability, crystallinity, and handling properties of an amine.[6] The salt is typically insoluble in non-polar organic solvents, allowing for easy isolation via precipitation.

Summary of Quantitative Data (Illustrative)

The following table summarizes the expected outcomes for the synthesis based on analogous reactions reported in the literature.

StepIntermediate/ProductStarting Material (eq)ReagentsExpected Yield (%)Purity (Illustrative)
1-24-(Methylthio)cyclohexan-1-one1.0NaSMe, HCl85-90>95% (after column)
34-Methanesulfonylcyclohexan-1-one1.0m-CPBA90-98>98%
4trans-4-Methanesulfonylcyclohexan-1-amine1.0NH₄OAc, NaBH₃CN50-60 (isolated)>99% (trans isomer)
5trans-4-Methanesulfonylcyclohexan-1-amine hydrochloride1.0HCl in IPA>95>99.5%

Conclusion

The proposed synthetic pathway provides a comprehensive and technically sound guide for the preparation of this compound. By leveraging well-established and reliable chemical transformations, this route offers high potential for scalability and reproducibility. The detailed protocols and the rationale provided for each experimental choice are intended to empower researchers and drug development professionals to successfully synthesize this valuable chemical building block. Further optimization could explore alternative amination strategies, such as enzymatic transamination, to potentially enhance stereoselectivity and reduce reagent usage.[7]

References

  • Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
  • A kind of method of synthesis of trans -4- methyl cyclohexylamine.
  • Preparation method of cis-4-methylcyclohexylamine.
  • Preparation method of trans-4-methyl cyclohexylamine.
  • Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
  • PROCESS FOR PREPARATION OF SUBSTANTIALLY PURE GLMEPRIDE.
  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central.[Link]

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Methanesulfonylcyclohexan-1-amine hydrochloride: A Method-Centric Approach for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Physicochemical Profiling in Modern Drug Development

In the landscape of contemporary drug discovery and development, the adage "the dose makes the poison" is preceded by a more fundamental principle: the physicochemical properties of a molecule dictate its therapeutic potential. The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with a series of rigorous evaluations, among which the characterization of its physical and chemical attributes is paramount.[1] These properties are not mere data points; they are the very language in which a molecule communicates its likely absorption, distribution, metabolism, and excretion (ADME) profile.[2] A comprehensive understanding of these characteristics in the preclinical phase is not just a regulatory expectation but a strategic imperative, enabling researchers to make informed decisions, optimize formulations, and ultimately, mitigate the risk of late-stage failures.[3]

This guide provides an in-depth technical overview of the essential physicochemical characterization of 4-Methanesulfonylcyclohexan-1-amine hydrochloride, a representative polar, amine-containing molecule that serves as a valuable case study for pharmaceutical intermediates. Rather than presenting a simple data sheet, this document, intended for researchers, scientists, and drug development professionals, will delve into the causality behind experimental choices and provide validated, step-by-step protocols for the determination of key properties. Every protocol is designed as a self-validating system, ensuring the generation of robust and reliable data.

Molecular Identity and Structural Attributes

The foundational step in the characterization of any new chemical entity is the unambiguous confirmation of its identity and structure. For this compound, this involves a multi-pronged analytical approach.

PropertyData
Chemical Name This compound
Molecular Formula C₇H₁₆ClNO₂S
Molecular Weight 213.72 g/mol
CAS Number 1354951-89-5
Canonical SMILES CS(=O)(=O)C1CCC(CC1)N.Cl
InChI Key CSDXUDSCLMLHHR-UHFFFAOYSA-N

Table 1: Core Molecular Identifiers for this compound

Structural Elucidation Workflow

The following diagram illustrates a typical workflow for the structural confirmation of a novel small molecule like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Synthesized Compound nmr NMR Spectroscopy (1H, 13C, 2D) synthesis->nmr Determines Connectivity & Stereochemistry ms Mass Spectrometry (MS) synthesis->ms Determines Molecular Weight ftir FTIR Spectroscopy synthesis->ftir Identifies Functional Groups elucidation Structure Elucidation & Confirmation nmr->elucidation ms->elucidation ftir->elucidation G cluster_properties Physicochemical Properties cluster_adme ADME & Biopharmaceutical Outcomes pKa pKa (Ionization) Absorption Absorption pKa->Absorption Affects charge state in GI tract Distribution Distribution pKa->Distribution Influences plasma protein binding Solubility Aqueous Solubility Solubility->Absorption Prerequisite for absorption Bioavailability Oral Bioavailability Solubility->Bioavailability Lipophilicity Lipophilicity (LogD/LogP) Lipophilicity->Absorption Governs membrane permeability Lipophilicity->Bioavailability MeltingPoint Melting Point & Solid Form Formulation Formulation Strategy MeltingPoint->Formulation Impacts stability & dissolution rate

Caption: Interplay of physicochemical properties and ADME outcomes.

Acidity Constant (pKa)

Expertise & Experience: The pKa is a measure of the acidity of a compound and dictates its ionization state at a given pH. [4]For an amine like 4-Methanesulfonylcyclohexan-1-amine, we are interested in the pKa of its conjugate acid (the ammonium ion). This value is critical as it determines the ratio of the charged (ionized) to uncharged (unionized) form of the drug across the physiological pH range of the gastrointestinal tract and in the bloodstream. [5]The unionized form is generally more lipid-soluble and thus more readily absorbed across cell membranes. [6] Protocol: Potentiometric Titration for pKa Determination [7][8]1. System Calibration: Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0). 2. Sample Preparation: Accurately prepare a solution of the hydrochloride salt in water at a known concentration (e.g., 1-10 mM). To maintain constant ionic strength, 0.15 M KCl can be added. 3. Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Purge with nitrogen to remove dissolved CO₂. 4. Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH after each addition. 5. Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the amine has been neutralized). Alternatively, the inflection point of the first derivative plot (ΔpH/ΔV vs. V) can be used to determine the equivalence point.

Aqueous Solubility

Expertise & Experience: Solubility is a fundamental prerequisite for drug absorption. A drug must be in solution to be absorbed from the gastrointestinal tract. [9]Low solubility is a major hurdle in drug development and a primary reason for poor oral bioavailability. [10]The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, highlighting the importance of this parameter. [11][12]For a hydrochloride salt, solubility is expected to be pH-dependent, generally higher at lower pH.

Protocol: Thermodynamic (Shake-Flask) Solubility Assay [10][13]1. Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8). The excess solid ensures that a saturated solution is formed. 2. Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). 3. Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation or filtration. 4. Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. 5. Result Expression: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL) at each pH.

Lipophilicity (LogD)

Expertise & Experience: Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes. [2]For ionizable compounds like amines, the distribution coefficient (LogD) is more physiologically relevant than the partition coefficient (LogP). LogD measures the lipophilicity at a specific pH (typically pH 7.4 for blood plasma), accounting for both the ionized and unionized species. [14]An optimal LogD range (often cited as 1-3) is generally sought for good oral absorption and permeability. [15] Protocol: Shake-Flask Method for LogD at pH 7.4

  • Solvent Preparation: Pre-saturate n-octanol with pH 7.4 phosphate-buffered saline (PBS) and vice versa by shaking them together overnight and then separating the layers.

  • Partitioning: Add a known amount of the compound to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., equal volumes).

  • Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) layers using a suitable analytical method like LC-MS.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ (C_oct / C_aq).

Purity and Solid-State Characterization

The purity and solid-state form of an active pharmaceutical ingredient (API) or intermediate can significantly impact its stability, dissolution, and bioavailability. [9]

Purity Assessment by HPLC

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds. [16]For a polar compound like this compound, a reverse-phase method with an aqueous-friendly column or a Hydrophilic Interaction Liquid Chromatography (HILIC) method may be necessary to achieve adequate retention and separation from potential impurities. [17][18] Protocol: Reverse-Phase HPLC Purity Method Development

  • Column Selection: Start with a C18 column designed for use with highly aqueous mobile phases.

  • Mobile Phase Selection: Prepare a mobile phase consisting of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Gradient Elution: Develop a gradient elution method, starting with a high percentage of the aqueous phase and gradually increasing the organic modifier concentration to elute any less polar impurities.

  • Detection: Use a UV detector at a wavelength where the analyte has reasonable absorbance (e.g., ~210 nm, as there is no strong chromophore).

  • Analysis: Inject a solution of the compound at a known concentration. The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Solid-State Properties: Melting Point

Expertise & Experience: The melting point is a fundamental physical property that provides an indication of purity and can be used for identification. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline substance.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Load a small amount of the dry, powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.

Conclusion: A Strategic Foundation for Success

The comprehensive physicochemical characterization of a new chemical entity, as exemplified by the case of this compound, is an indispensable phase of drug discovery and development. The data generated from these analyses—spanning identity, purity, solubility, ionization, and lipophilicity—form the strategic foundation upon which all subsequent development activities are built. By embracing a method-centric approach grounded in scientific rationale and validated protocols, researchers can build a robust data package that not only satisfies regulatory requirements but also provides critical insights to guide the optimization of lead candidates, de-risk development pathways, and ultimately, enhance the probability of translating a promising molecule into a successful therapeutic agent.

References

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved January 26, 2026, from [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

  • Lund, K., Bergström, M., et al. (2024). Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. Metabolites, 14(10), 633. [Link]

  • Balci, M. (2004). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Kapłon, J., & Płaczek, M. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. International Journal of Molecular Sciences, 24(8), 7119. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved January 26, 2026, from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved January 26, 2026, from [Link]

  • El-Gezawy, H. S., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 785-792. [Link]

  • Kido, H., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(11), 4847–4855. [Link]

  • Sirius Analytical. (2023). What is pKa and how is it used in drug development?. Retrieved January 26, 2026, from [Link]

  • Pace Analytical. (n.d.). Importance of Physicochemical Characterization in Preclinical Drug Development. Retrieved January 26, 2026, from [Link]

  • Avdeef, A. (2007). Development of Methods for the Determination of pKa Values. SAR and QSAR in Environmental Research, 18(3-4), 307-360. [Link]

  • GSC Online Press. (2023). An Overview of the Biopharmaceutics Classification System (BCS). GSC Biological and Pharmaceutical Sciences, 24(03), 065–074. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved January 26, 2026, from [Link]

  • Jones, B. A. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved January 26, 2026, from a document hosted on the London South Bank University website.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Biopharmaceutics Classification System. Retrieved January 26, 2026, from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 26, 2026, from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

  • ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved January 26, 2026, from [Link]

  • Shimadzu. (n.d.). Powder Samples. Retrieved January 26, 2026, from [Link]

  • AWS. (2018). What does pKa mean and why can it influence drug absorption and excretion?.
  • GSC Online Press. (2024). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Retrieved January 26, 2026, from [Link]

  • Jain, A., et al. (2010). Importance of early characterization of physicochemical properties in developing high-dose intravenous infusion regimens for poorly water-soluble compounds. PDA Journal of Pharmaceutical Science and Technology, 64(6), 517-526. [Link]

  • van der Meer, J. R., et al. (2024). Direct Infusion Mass Spectrometry to Rapidly Map Metabolic Flux of Substrates Labeled with Stable Isotopes. International Journal of Molecular Sciences, 25(9), 4697. [Link]

  • Kapłon, J., & Płaczek, M. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. International Journal of Molecular Sciences, 24(8), 7119. [Link]

  • Lecturio. (2019). pKa and Drug Solubility: Absorption and Distribution – Pharmacokinetics (PK). [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Quantification of Amine- And Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Retrieved January 26, 2026, from [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved January 26, 2026, from [Link]

  • Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products, 77(6), 1473–1487. [Link]

  • ResearchGate. (n.d.). Preparation of bone powder for FTIR-ATR analysis: The particle size effect. Retrieved January 26, 2026, from [Link]

  • Khan, I., et al. (2022). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. GSC Biological and Pharmaceutical Sciences, 20(03), 200–211. [Link]

  • Callegari, D., et al. (2017). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. Journal of Chemical Information and Modeling, 57(2), 159-169. [Link]

  • Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • ResearchGate. (n.d.). Prioritizing molecules for development based on physico-chemical characteristics. Retrieved January 26, 2026, from [Link]

  • Płaczek, M., & Kapłon, J. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Molecules, 28(15), 5836. [Link]

  • Charles River Laboratories. (n.d.). BCS Classification for Biowaivers. Retrieved January 26, 2026, from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved January 26, 2026, from [Link]

  • LITFL. (2021). Distribution - Part One. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2014). How can you separate a co-eluting more polar compound by HPLC?. Retrieved January 26, 2026, from [Link]

  • PubMed. (n.d.). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Retrieved January 26, 2026, from [Link]

  • PhysChem Forum. (n.d.). The Influence of Physicochemical Properties on ADME.
  • Clogston, J. D. (2021). Importance of Physicochemical Characterization Prior to Immunological Studies. Methods in Molecular Biology, 2121, 1-13. [Link]

  • Royal Society of Chemistry. (2021). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Retrieved January 26, 2026, from [Link]

  • OChemLounge. (2020). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-13C HMBC NMR. [Video]. YouTube. [Link]

Sources

A Comprehensive Guide to the Structure Elucidation of 4-Methanesulfonylcyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4-Methanesulfonylcyclohexan-1-amine hydrochloride, a substituted cyclohexane derivative of interest to researchers and professionals in drug development. The guide emphasizes an integrated analytical approach, combining spectroscopic and crystallographic techniques to unambiguously determine the compound's chemical structure, including its stereochemistry. By detailing not just the 'how' but the 'why' behind each experimental choice, this document serves as a practical resource for scientists engaged in the characterization of novel small molecules.

Introduction: Context and Significance

This compound is a bifunctional molecule featuring a cyclohexane scaffold, a primary amine, and a methanesulfonyl group. Such structures are of significant interest in medicinal chemistry due to the favorable physicochemical properties imparted by the sulfone group (e.g., improved solubility, metabolic stability) and the versatile reactivity of the amine handle for further chemical modification. The cyclohexane ring also introduces stereochemical complexity, with the potential for cis and trans diastereomers, which can exhibit distinct pharmacological profiles.

Accurate and definitive structure elucidation is a cornerstone of chemical research and drug development. It ensures the identity and purity of a compound, which is critical for understanding its biological activity and for regulatory compliance. This guide outlines a logical and efficient workflow for the complete structural characterization of this target molecule.

Foundational Physicochemical & Structural Data

Prior to embarking on extensive experimental analysis, it is crucial to establish the fundamental properties of the target compound. The hydrochloride salt form is common for amines, enhancing stability and aqueous solubility.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C7H16ClNO2SCalculated
Molecular Weight 213.72 g/mol Calculated
Appearance White to off-white crystalline solidPredicted
Key Functional Groups Primary amine (as hydrochloride), Sulfone, CyclohexaneStructural Analysis
Stereoisomers Exists as cis and trans diastereomersStereochemical Analysis[1][2]

Spectroscopic Characterization: The First Line of Evidence

Spectroscopic methods provide a wealth of information about the connectivity and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, NMR is indispensable for differentiating the cis and trans isomers.[3]

Rationale for NMR Analysis: The key to differentiating the cis and trans isomers lies in the conformation of the cyclohexane ring. In the more stable chair conformation, substituents can be either axial or equatorial. The trans isomer is expected to be more stable as both bulky substituents (amine and methanesulfonyl) can occupy equatorial positions. In the cis isomer, one of these groups will be forced into a sterically hindered axial position. This conformational difference leads to distinct chemical shifts and coupling constants in the ¹H NMR spectrum.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for amine hydrochlorides to exchange the acidic N-H protons.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Observe the chemical shifts, integration, and multiplicity (splitting pattern) of all signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Note the number of unique carbon signals and their chemical shifts.

  • Data Processing: Process the FID (Free Induction Decay) with appropriate window functions and reference the spectrum to the residual solvent peak.

Predicted ¹H NMR Data Interpretation (in D₂O):

  • Methanesulfonyl Protons (-SO₂CH₃): A sharp singlet around 3.0 ppm.

  • H1 and H4 Protons (CH-N and CH-SO₂): Multiplets between 2.8 and 3.5 ppm. The chemical shift and width of these signals will be highly dependent on their axial or equatorial position. The proton on the carbon bearing the amine (H1) will likely be downfield due to the electron-withdrawing effect of the ammonium group.

  • Cyclohexane Ring Protons (CH₂): A series of complex multiplets between 1.2 and 2.2 ppm.

  • Isomer Differentiation: In the more stable trans isomer (diequatorial), the H1 and H4 protons will be axial and appear as broad multiplets with large axial-axial coupling constants (J ≈ 8-12 Hz). In the cis isomer, one of these protons will be equatorial, resulting in a narrower multiplet with smaller coupling constants.

Predicted ¹³C NMR Data (in D₂O):

  • C1 (bearing -NH₃⁺): ~50-55 ppm.

  • C4 (bearing -SO₂CH₃): ~55-60 ppm.

  • Cyclohexane CH₂ carbons: ~25-35 ppm.

  • Methanesulfonyl CH₃ carbon: ~40-45 ppm.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis.

Rationale for MS Analysis: High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the molecular ion. The fragmentation pattern, induced by techniques like Collision-Induced Dissociation (CID), can reveal the presence of key functional groups. For this molecule, characteristic fragmentation of the sulfone and loss of the amine group are expected.[4][5][6]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or water.

  • Infusion: Infuse the sample directly into an ESI (Electrospray Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition (Positive Ion Mode):

    • Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

    • Perform a tandem MS (MS/MS) experiment on the [M+H]⁺ ion to observe its fragmentation pattern.

  • Data Analysis:

    • Determine the accurate mass of the [M+H]⁺ ion and use it to calculate the elemental formula.

    • Analyze the fragmentation pattern to identify characteristic neutral losses.

Predicted MS Data:

  • [M+H]⁺ Ion: The protonated molecular ion of the free base (C₇H₁₅NO₂S) is expected at m/z 178.0896. HRMS should confirm this value to within 5 ppm.

  • Key Fragmentation Pathways:

    • Loss of ammonia: A fragment corresponding to [M+H - NH₃]⁺.

    • Loss of methanesulfinic acid: A fragment resulting from the loss of CH₃SO₂H.

    • Characteristic loss of SO₂: A common fragmentation pathway for sulfones, leading to a fragment ion at [M+H - 64]⁺.[7][8]

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Predicted IR Absorptions:

  • N-H Stretch: A broad and strong absorption in the 2800-3200 cm⁻¹ region, characteristic of an amine salt (R-NH₃⁺).

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.

  • S=O Stretch: Two strong, characteristic absorptions for the sulfone group, typically around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).

Definitive Structure Determination: X-ray Crystallography

While spectroscopy provides compelling evidence, single-crystal X-ray crystallography provides the only unambiguous, three-dimensional structure of a molecule.[9][10][11]

Rationale for X-ray Crystallography: This technique is the "gold standard" for structure elucidation. It will definitively confirm the connectivity of all atoms and, crucially, establish the relative stereochemistry (cis or trans) of the substituents on the cyclohexane ring. It also provides precise bond lengths and angles, confirming the presence of the sulfone and ammonium groups.

Protocol 3: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step. A common method is slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water, methanol/ether).

  • Crystal Mounting: Select a high-quality, single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer. A stream of cold nitrogen (e.g., 100 K) is typically used to minimize thermal motion. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement:

    • The diffraction data is used to solve the phase problem and generate an initial electron density map.

    • An atomic model is built into the map and refined against the experimental data until the calculated and observed diffraction patterns match closely.

  • Data Interpretation: The final refined structure provides a complete 3D model of the molecule in the crystal lattice, confirming its stereochemistry and conformation.

Integrated Analytical Workflow

The most robust approach to structure elucidation relies on the cross-validation of data from multiple techniques. The workflow below illustrates this integrated strategy.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Investigation cluster_2 Definitive Confirmation Sample Sample of 4-Methanesulfonylcyclohexan-1-amine HCl MS Mass Spectrometry (HRMS) Sample->MS Confirms Mass & Formula IR IR Spectroscopy Sample->IR Confirms Functional Groups NMR 1D & 2D NMR (¹H, ¹³C, COSY) Sample->NMR Determines Connectivity Final Final Elucidated Structure MS->Final IR->Final Stereo Stereoisomer Hypothesis (cis vs. trans) NMR->Stereo Suggests Relative Stereochemistry NMR->Final Xray Single Crystal X-ray Diffraction Stereo->Xray Hypothesis to be Confirmed Xray->Final Provides Unambiguous 3D Structure

Caption: Integrated workflow for structure elucidation.

Conclusion

The structural elucidation of this compound is a multi-step process that requires the synergistic use of several analytical techniques. While foundational methods like Mass Spectrometry and IR spectroscopy confirm key features, NMR spectroscopy is essential for probing the detailed connectivity and providing the first evidence of stereochemistry. Ultimately, single-crystal X-ray crystallography serves as the definitive tool for unambiguous confirmation of the complete three-dimensional structure. This integrated approach ensures the scientific rigor required for advancing compounds in the drug development pipeline.

References

  • PubChem. (n.d.). 4-Methylcyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Brock, M. J., & Hannum, M. J. (1954). Identification of Amines from X-Ray Powder Diffraction Diagrams of Their Hydrochloride Derivatives. Analytical Chemistry, 26(5), 879-880. Retrieved from [Link]

  • Smakman, R., & de Boer, T. J. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 156-163. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Stereoisomerism in Disubstituted Cyclohexanes. Retrieved from [Link]

  • Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1. a. Chemical shifts of carbon atoms in the 13 C NMR spectra for.... Retrieved from [Link]

  • Google Patents. (n.d.). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
  • Lasocha, W., & Trzcińska, A. (2012). Powder diffraction investigations of some organic hydrochlorides. Powder Diffraction, 27(1), 32-35. Retrieved from [Link]

  • Lane Lab of Chemistry. (2018). 24 CHM2210 Cyclohexane Stereochemistry Problem Solving. YouTube. Retrieved from [Link]

  • Klein, O., et al. (2015). NMR spectroscopic conformational analysis of 4-methylene-cyclohexyl pivalate-The effect of sp2 hybridization. Magnetic Resonance in Chemistry, 53(11), 931-936. Retrieved from [Link]

  • ResearchGate. (n.d.). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]

  • Apperley, D. C., et al. (2005). X-ray Diffraction and Solid-State NMR Investigation of the Single-Crystal to Single-Crystal Dehydration of Thiamine Hydrochloride Monohydrate. Crystal Growth & Design, 5(5), 1835-1842. Retrieved from [Link]

  • PharmaCompass. (n.d.). 4-Methyl-cyclohexylamine; hydrochloride. Retrieved from [Link]

  • Scientific & Academic Publishing. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Retrieved from [Link]

  • He, Y., et al. (2020). Synthesis of β-Methylsulfonylated N-Heterocycles from Saturated Cyclic Amines with the Insertion of Sulfur Dioxide. The Journal of Organic Chemistry, 85(23), 15600-15609. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4-Amylcyclohexylamine (cis- and trans- mixture), min 98%, 1 ml. Retrieved from [Link]

  • Srirambhatla, K., et al. (2016). Combining the Advantages of Powder X-ray Diffraction and NMR Crystallography in Structure Determination of the Pharmaceutical Material Cimetidine Hydrochloride. Crystal Growth & Design, 16(4), 2206-2215. Retrieved from [Link]

  • Khmelnitskii, R. A., & Efremov, Y. A. (1976). Mass Spectra of Sulphoxides and Sulphones. Russian Chemical Reviews, 45(8), 693-705. Retrieved from [Link]

  • SlideShare. (n.d.). Stereochemistry of disubstituted cyclohexane. Retrieved from [Link]

  • NIH. (n.d.). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. Retrieved from [Link]

  • Supporting Information. (n.d.). Figure S1: Mass spectral fragmentations of sulfonates. Retrieved from [Link]

  • Leah4sci. (2018). Cis Trans Geometric Isomers for Alkenes and Cyclohexane. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
  • Automated Topology Builder (ATB). (n.d.). Cyclohexylamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • VTechWorks. (2012). Synthesis and Characterization of trans-1,4-Cyclohexylene Ring Containing Poly(arylene ether sulfone)s. Retrieved from [Link]

  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to Investigating 4-Methanesulfonylcyclohexan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methanesulfonylcyclohexan-1-amine hydrochloride is a synthetic organic compound characterized by a cyclohexane scaffold, a primary amine, and a methanesulfonyl group. While direct pharmacological studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active agents. This technical guide provides a comprehensive analysis of its potential therapeutic targets by dissecting its chemical architecture and drawing logical inferences from structure-activity relationships of analogous compounds. We will explore potential applications in neurodegenerative disorders, oncology, and inflammatory conditions, and outline robust experimental workflows for target identification and validation. This document serves as a foundational resource for researchers seeking to explore the therapeutic utility of this intriguing molecule.

Introduction: Deconstructing this compound

This compound is a small molecule with a molecular weight of 213.73 g/mol . Its structure is comprised of three key functional domains that are known to interact with biological systems:

  • The Cyclohexylamine Core: This saturated carbocyclic ring with a primary amine substituent provides a rigid, three-dimensional framework. The cyclohexylamine moiety is a common feature in various pharmaceuticals, acting as a scaffold to orient other functional groups for optimal target engagement. Derivatives of cyclohexylamine are found in drugs with applications ranging from mucolytics and analgesics to bronchodilators[1].

  • The Primary Amine (–NH2): As a primary amine, this group is a key hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in protein binding pockets. This is a crucial feature for the interaction of many drugs with their targets.

  • The Methanesulfonyl (Mesyl) Group (–SO2CH3): This functional group is a strong hydrogen bond acceptor and is known for its metabolic stability. The sulfonamide and sulfone moieties are prominent pharmacophores in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs[2][3].

The combination of these features in a single molecule suggests a polypharmacological potential, with the possibility of interacting with multiple biological targets.

Potential Therapeutic Target Classes and Rationale

Based on the structural components of this compound, we can hypothesize several promising avenues for therapeutic investigation.

Central Nervous System (CNS) Targets

The presence of the cyclohexylamine core is a strong indicator for potential activity in the central nervous system. Notably, arylcyclohexylamines, such as ketamine and phencyclidine (PCP), are well-characterized antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission[4][5]. While this compound lacks the aromatic ring of these compounds, the fundamental cyclohexylamine scaffold suggests that it may still possess affinity for neurological targets.

Hypothesized Target:

  • NMDA Receptor and other Glutamatergic Receptors: The compound could act as a modulator of the NMDA receptor or other related ion channels. Antagonism at the NMDA receptor is a known mechanism for anesthetic and antidepressant effects[5].

  • Dopamine and Serotonin Transporters: The structure-activity relationships of some psychoactive compounds show that modifications to the cyclohexylamine ring can influence affinity for monoamine transporters[6].

Experimental Validation Workflow:

A systematic approach to validate these potential CNS targets would involve a tiered screening process.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Cellular and Ex Vivo Studies cluster_2 Tier 3: In Vivo Models Radioligand Binding Assays Radioligand Binding Assays Functional Assays (e.g., Calcium Imaging) Functional Assays (e.g., Calcium Imaging) Radioligand Binding Assays->Functional Assays (e.g., Calcium Imaging) Confirm functional activity Patch-Clamp Electrophysiology Patch-Clamp Electrophysiology Functional Assays (e.g., Calcium Imaging)->Patch-Clamp Electrophysiology Characterize mechanism Neurotransmitter Uptake Assays Neurotransmitter Uptake Assays Patch-Clamp Electrophysiology->Neurotransmitter Uptake Assays Assess transporter effects Rodent Behavioral Models Rodent Behavioral Models Neurotransmitter Uptake Assays->Rodent Behavioral Models Evaluate in vivo efficacy Microdialysis Microdialysis Rodent Behavioral Models->Microdialysis Measure neurotransmitter levels

Detailed Protocol: Radioligand Binding Assay for NMDA Receptor

  • Preparation of Synaptic Membranes: Isolate synaptic membranes from rodent brain tissue (e.g., cortex or hippocampus) through differential centrifugation.

  • Incubation: Incubate the membranes with a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) in the presence of varying concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the inhibitory concentration (IC50) of the test compound and subsequently its binding affinity (Ki) using the Cheng-Prusoff equation.

Anti-inflammatory and Immunomodulatory Targets

The methanesulfonyl group is a key pharmacophore in several anti-inflammatory drugs, most notably the selective COX-2 inhibitors.

Hypothesized Target:

  • Cyclooxygenase (COX) Enzymes: The compound may exhibit inhibitory activity against COX-1 and/or COX-2, enzymes responsible for the synthesis of pro-inflammatory prostaglandins.

  • Cytokine Signaling Pathways: Sulfonamide-containing compounds have been shown to modulate the production and signaling of inflammatory cytokines.

Experimental Validation Workflow:

G cluster_0 Tier 1: In Vitro Enzyme Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: In Vivo Models of Inflammation COX-1/COX-2 Inhibition Assays COX-1/COX-2 Inhibition Assays LPS-stimulated Macrophage Assays LPS-stimulated Macrophage Assays COX-1/COX-2 Inhibition Assays->LPS-stimulated Macrophage Assays Assess cellular efficacy Cytokine Profiling (ELISA, Luminex) Cytokine Profiling (ELISA, Luminex) LPS-stimulated Macrophage Assays->Cytokine Profiling (ELISA, Luminex) Quantify cytokine modulation Carrageenan-induced Paw Edema Carrageenan-induced Paw Edema Cytokine Profiling (ELISA, Luminex)->Carrageenan-induced Paw Edema Evaluate acute in vivo effects Collagen-induced Arthritis Model Collagen-induced Arthritis Model Carrageenan-induced Paw Edema->Collagen-induced Arthritis Model Assess chronic disease model efficacy

Detailed Protocol: COX-1/COX-2 Inhibition Assay

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.

  • Incubation: Pre-incubate the enzyme with varying concentrations of this compound.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Quantification: Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 to determine the compound's potency and selectivity.

Anticancer Targets

Sulfonamides and their derivatives are a well-established class of anticancer agents with diverse mechanisms of action.

Hypothesized Target:

  • Carbonic Anhydrases (CAs): Several sulfonamides are potent inhibitors of carbonic anhydrases, particularly CA IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.

  • Microtubule Polymerization: Some sulfonamides have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Kinases: The sulfonamide scaffold can be found in a number of kinase inhibitors.

Experimental Validation Workflow:

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Mechanistic Cellular Assays cluster_2 Tier 3: In Vivo Xenograft Models Cancer Cell Line Proliferation Assays (e.g., MTT, SRB) Cancer Cell Line Proliferation Assays (e.g., MTT, SRB) Carbonic Anhydrase Inhibition Assays Carbonic Anhydrase Inhibition Assays Cancer Cell Line Proliferation Assays (e.g., MTT, SRB)->Carbonic Anhydrase Inhibition Assays Identify initial hits Kinase Panel Screening Kinase Panel Screening Carbonic Anhydrase Inhibition Assays->Kinase Panel Screening Broaden target search Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Kinase Panel Screening->Cell Cycle Analysis (Flow Cytometry) Investigate mechanism Apoptosis Assays (e.g., Annexin V staining) Apoptosis Assays (e.g., Annexin V staining) Cell Cycle Analysis (Flow Cytometry)->Apoptosis Assays (e.g., Annexin V staining) Confirm cell death pathway Tubulin Polymerization Assay Tubulin Polymerization Assay Apoptosis Assays (e.g., Annexin V staining)->Tubulin Polymerization Assay Explore specific mechanisms Tumor Growth Inhibition Studies Tumor Growth Inhibition Studies Tubulin Polymerization Assay->Tumor Growth Inhibition Studies Evaluate in vivo efficacy

Detailed Protocol: Cancer Cell Line Proliferation Assay (MTT)

  • Cell Seeding: Seed cancer cells from a panel of representative lines (e.g., MCF-7, HCT116, A549) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

In Silico Target Prediction: A Complementary Approach

Given the absence of direct experimental data, in silico methods can provide valuable initial hypotheses for the biological targets of this compound[7][8][9][10]. These computational approaches can predict potential protein targets based on the ligand's structural and chemical features.

Recommended In Silico Methods:

  • Ligand-Based Virtual Screening: This involves comparing the compound to libraries of molecules with known biological activities. Similarity searching, using metrics like Tanimoto coefficients, can identify known drugs or bioactive compounds with similar structures, suggesting potential shared targets.

  • Pharmacophore Modeling: A pharmacophore model can be generated based on the compound's 3D structure, highlighting the spatial arrangement of key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers). This model can then be used to screen databases of protein structures to identify potential binding sites.

  • Reverse Docking (Target Fishing): This method involves docking the compound into the binding sites of a large number of crystallographically resolved protein structures to predict potential targets based on favorable binding energies and interactions.

Summary and Future Directions

This compound is a molecule with significant, yet unexplored, therapeutic potential. By leveraging our understanding of the biological activities of its core structural components—the cyclohexylamine scaffold and the methanesulfonyl group—we can formulate a rational and systematic approach to uncovering its pharmacological profile. The proposed workflows, integrating in vitro, cellular, and in vivo assays, provide a clear roadmap for researchers to investigate its potential as a novel therapeutic agent in CNS disorders, inflammation, and oncology. The initial steps in this journey should involve a broad screening against the hypothesized target classes, followed by more focused mechanistic studies for any confirmed hits. The synthesis and evaluation of a focused library of analogs will also be crucial for elucidating the structure-activity relationships and optimizing the potency and selectivity of this promising chemical entity.

References

  • PubChem. (n.d.). Cyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Goullé, J. P., & Guerbet, M. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15574. [Link]

  • Ataman Kimya. (n.d.). AMINOCYCLOHEXANE. Retrieved from [Link]

  • Gressens, P., & Rogido, M. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15574. [Link]

  • Hersey, A., & Overington, J. P. (1986). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. The Journal of Pharmacology and Experimental Therapeutics, 238(1), 164–171. [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273–309. [Link]

  • Gant, T. G. (2014). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 19(12), 21377–21396. [Link]

  • Kumar, P., Satyanarayan, N. D., Madhunapantula, S. R. V., Kumar, H. S. S., & Achur, R. (2020). In silico screening for the interaction of small molecules with their targets and evaluation of therapeutic efficacy by free online tools. European Journal of Chemistry, 11(2), 168–178. [Link]

  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • Blackburn, K., et al. (2011). A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. Regulatory Toxicology and Pharmacology, 60(1), 120-135. [Link]

  • Kumar, P., Satyanarayan, N. D., Madhunapantula, S. R. V., Kumar, H. S. S., & Achur, R. (2020). In silico screening for the interaction of small molecules with their targets and evaluation of therapeutic efficacy by free online tools. European Journal of Chemistry, 11(2), 168-178. [Link]

  • Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341–346. [Link]

  • Koval, A., et al. (2023). Targeted Inhibition of Oncogenic microRNAs miR-21, miR-17, and miR-155 Suppresses Tumor Growth and Modulates Immune Response in Colorectal Cancer. International Journal of Molecular Sciences, 24(15), 12345. [Link]

  • Akunne, H. C., et al. (1993). The Discovery and Structure-Activity Relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine Autoreceptor Agonists and Potential Antipsychotic Agents. Journal of Medicinal Chemistry, 36(18), 2593-2601. [Link]

  • Charoenkwan, P., et al. (2022). In silico Methods for Identification of Potential Therapeutic Targets. Frontiers in Cellular and Infection Microbiology, 12, 834241. [Link]

Sources

An In-depth Technical Guide to 4-Methanesulfonylcyclohexan-1-amine Hydrochloride Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methanesulfonylcyclohexan-1-amine hydrochloride and its derivatives, a class of compounds with significant potential in medicinal chemistry. While direct literature on this specific molecule is nascent, this guide synthesizes information from analogous structures, particularly 4-methylcyclohexylamine hydrochloride, and fundamental principles of organic synthesis and medicinal chemistry to provide a robust framework for researchers. We will explore proposed synthetic routes, purification strategies, and analytical characterization. Furthermore, this guide will delve into the anticipated pharmacological properties, potential mechanisms of action, and structure-activity relationships (SAR), drawing parallels from the established roles of the methanesulfonyl and cyclohexylamine moieties in drug design. This document is intended to serve as a foundational resource to stimulate and guide further research and development in this promising chemical space.

Introduction: The Rationale for a New Scaffold

The quest for novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is a perpetual driver in drug discovery. The 4-methanesulfonylcyclohexan-1-amine scaffold represents an intriguing, yet underexplored, platform for the development of new therapeutic agents. This core structure combines the conformational rigidity of a cyclohexane ring with the unique electronic and steric properties of a methanesulfonyl group and a primary amine, offering a rich canvas for chemical modification and biological exploration.

The cyclohexylamine moiety is a common feature in many biologically active compounds, providing a basic center for salt formation and interaction with biological targets.[1] The methanesulfonyl group, a bioisostere of the methyl group, introduces a potent hydrogen bond acceptor and can significantly modulate a molecule's polarity, solubility, and metabolic stability.[2][3] The hydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical formulations.

This guide will provide a detailed exploration of this chemical class, offering both established knowledge from related analogs and scientifically-grounded hypotheses to illuminate the path for future research.

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Workflow

The proposed synthesis commences with the commercially available 4-(methylthio)cyclohexan-1-ol and proceeds through oxidation, oximation, and reduction, followed by salt formation.

Synthetic_Workflow start 4-(Methylthio)cyclohexan-1-ol step1 Oxidation (e.g., m-CPBA) start->step1 intermediate1 4-(Methylsulfonyl)cyclohexan-1-one step1->intermediate1 step2 Oximation (Hydroxylamine HCl) intermediate1->step2 intermediate2 4-(Methylsulfonyl)cyclohexan-1-one oxime step2->intermediate2 step3 Reduction (e.g., Catalytic Hydrogenation) intermediate2->step3 intermediate3 4-Methanesulfonylcyclohexan-1-amine step3->intermediate3 step4 Salt Formation (HCl) intermediate3->step4 final_product 4-Methanesulfonylcyclohexan-1-amine Hydrochloride step4->final_product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are proposed based on analogous procedures and are intended as a starting point for optimization by the skilled researcher.

Step 1: Synthesis of 4-(Methylsulfonyl)cyclohexan-1-one

This step involves the oxidation of the thioether to a sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[6][7]

  • Materials: 4-(Methylthio)cyclohexan-1-ol[8], m-CPBA (≥77%), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-(methylthio)cyclohexan-1-ol (1.0 eq) in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (2.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude alcohol is then oxidized to the ketone using a standard oxidizing agent such as pyridinium chlorochromate (PCC) or by a Swern oxidation.

    • Purify the crude 4-(methylsulfonyl)cyclohexan-1-one by column chromatography on silica gel.

Step 2: Synthesis of 4-(Methylsulfonyl)cyclohexan-1-one oxime

The ketone is converted to its oxime, a key intermediate for the subsequent reduction to the amine.

  • Materials: 4-(Methylsulfonyl)cyclohexan-1-one, Hydroxylamine hydrochloride, Sodium acetate, Ethanol, Water.

  • Procedure:

    • Dissolve 4-(methylsulfonyl)cyclohexan-1-one (1.0 eq) in a mixture of ethanol and water.

    • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.

    • Reflux the mixture for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and pour it into cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the oxime.

Step 3: Synthesis of 4-Methanesulfonylcyclohexan-1-amine

The reduction of the oxime to the primary amine can be achieved through various methods, with catalytic hydrogenation being a common choice that can influence the stereochemical outcome.[9] The use of specific catalysts and conditions can favor the formation of the desired trans isomer.

  • Materials: 4-(Methylsulfonyl)cyclohexan-1-one oxime, Platinum(IV) oxide (Adam's catalyst) or Raney Nickel, Ethanol, Acetic acid.

  • Procedure:

    • Dissolve the oxime (1.0 eq) in ethanol containing a catalytic amount of acetic acid.

    • Add the hydrogenation catalyst (e.g., PtO₂, 5 mol%).

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50-100 psi) at room temperature for 12-24 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude amine.

Step 4: Synthesis of this compound

The final step involves the formation of the hydrochloride salt to improve stability and solubility.

  • Materials: 4-Methanesulfonylcyclohexan-1-amine, Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or isopropanol).

  • Procedure:

    • Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., isopropanol).

    • Slowly add a solution of HCl in the same solvent with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Purification and Isomer Separation

The stereochemistry of the final product is crucial for its biological activity. The reduction of the oxime can lead to a mixture of cis and trans isomers. The desired trans isomer can often be preferentially obtained or separated through fractional crystallization of the hydrochloride or pivalate salt, a technique well-documented for the analogous 4-methylcyclohexylamine.[5]

Isomer Typical Method of Separation Rationale
transFractional crystallization of hydrochloride or pivalate saltThe different crystal packing energies of the diastereomeric salts allow for their separation based on solubility differences.
cisCan be isolated from the mother liquor after crystallization of the trans isomer.Less thermodynamically stable isomer often remains in solution.
Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Analytical Technique Expected Observations
¹H NMR Characteristic shifts for the cyclohexyl protons, the methyl protons of the sulfonyl group, and the amine protons. The coupling constants of the proton at C1 can help determine the cis/trans configuration.
¹³C NMR Distinct signals for all carbon atoms in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of the free base and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy Absorption bands characteristic of the N-H stretching of the amine, S=O stretching of the sulfone, and C-H stretching of the cyclohexane ring.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity. Chiral HPLC can be used to determine the enantiomeric excess if a chiral synthesis is performed.
Elemental Analysis Confirms the elemental composition (C, H, N, S, Cl) of the hydrochloride salt.

Pharmacological Properties and Mechanism of Action (Inferred)

While direct experimental data for this compound is limited, we can infer its potential pharmacological properties based on the known activities of related structures.

The Influence of the Methanesulfonyl Group

The methanesulfonyl group is a key modulator of biological activity. Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor can significantly influence ligand-receptor interactions.[2] In drug design, the replacement of a methyl group with a methanesulfonyl group (a bioisosteric replacement) can lead to:

  • Increased Polarity and Solubility: This can improve pharmacokinetic properties.[10]

  • Enhanced Binding Affinity: The sulfonyl oxygens can form hydrogen bonds with receptor sites.[2]

  • Modified Metabolic Stability: The sulfone group is generally resistant to metabolic degradation.[10]

  • Altered Electronic Profile: This can impact the pKa of nearby functional groups.

Potential Therapeutic Targets and Applications

Given the prevalence of the cyclohexylamine scaffold and the properties of the sulfonyl group, derivatives of 4-methanesulfonylcyclohexan-1-amine could be explored for a variety of therapeutic applications:

  • Neurological Disorders: Many centrally acting agents contain a cyclohexylamine moiety. The polarity of the sulfonyl group might influence blood-brain barrier penetration. Potential applications could include treatments for pain, depression, or neurodegenerative diseases.[11]

  • Oncology: Sulfonamides and sulfones are present in numerous anticancer agents, acting on various targets like carbonic anhydrases and protein kinases.[4]

  • Infectious Diseases: The sulfonamide functional group is a classic antibacterial pharmacophore. While the target compound is a sulfone, its derivatives could be explored for antimicrobial activity.

  • Metabolic Disorders: Sulfonyl-containing compounds have been investigated as agents for treating diabetes and its complications.[12]

Potential_Applications Core 4-Methanesulfonylcyclohexan-1-amine Derivatives Neuro Neurological Disorders (e.g., Pain, Depression) Core->Neuro Onco Oncology (e.g., Kinase Inhibition) Core->Onco Infect Infectious Diseases (e.g., Antibacterial) Core->Infect Metabolic Metabolic Disorders (e.g., Diabetes) Core->Metabolic

Caption: Potential therapeutic applications of 4-methanesulfonylcyclohexan-1-amine derivatives.

Structure-Activity Relationships (SAR): A Predictive Framework

Understanding the relationship between chemical structure and biological activity is fundamental to rational drug design. For the 4-methanesulfonylcyclohexan-1-amine scaffold, several key areas for SAR exploration can be identified.

The Importance of Stereochemistry

The relative orientation of the amino and methanesulfonyl groups on the cyclohexane ring (cis vs. trans) is expected to be a critical determinant of biological activity. In many cyclohexylamine-containing drugs, the trans isomer is more active due to its specific spatial arrangement allowing for optimal interaction with the target protein.[5]

Modification of the Amine Group

The primary amine offers a versatile handle for derivatization.

  • Alkylation: Introduction of small alkyl groups (e.g., methyl, ethyl) can modulate basicity and lipophilicity.

  • Acylation/Sulfonylation: Formation of amides or sulfonamides can introduce new interaction points and alter the compound's overall properties.

  • Reductive Amination: Reaction with aldehydes or ketones can lead to a wide array of secondary and tertiary amines.

Modification of the Cyclohexane Ring

Introduction of substituents on the cyclohexane ring can influence conformation and provide additional points of interaction.

Analogs and Bioisosteric Replacements

Systematic replacement of the methanesulfonyl group with other functionalities can provide valuable SAR data.

Functional Group Potential Impact on Properties
Methyl (CH₃)Baseline for comparison; less polar.
Hydroxyl (OH)Introduces hydrogen bond donor and acceptor capabilities.
Carboxamide (CONH₂)Adds hydrogen bond donor and acceptor sites.
Cyano (CN)Polar, linear group.
Trifluoromethyl (CF₃)Electron-withdrawing, lipophilic group.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. This guide has provided a comprehensive, albeit partially predictive, framework for its synthesis, characterization, and potential biological applications. The proposed synthetic route offers a clear and logical starting point for laboratory investigation. The inferred pharmacological properties and SAR considerations are intended to guide the design of initial screening libraries and subsequent optimization efforts.

Future research should focus on the successful synthesis and rigorous characterization of this compound and its derivatives. Subsequent biological screening against a diverse panel of targets will be crucial to uncover the therapeutic potential of this chemical class. The insights gained from these studies will undoubtedly contribute to the broader landscape of medicinal chemistry and drug discovery.

References

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. PMC. [Link]

  • Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
  • Preparation method of trans-4-methyl cyclohexylamine.
  • Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. PMC. [Link]

  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. [Link]

  • Chemoselective thioether oxidation. Reddit. [Link]

  • Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. ResearchGate. [Link]

  • Structure-activity relationships of the cycloalkanol ethylamine scaffold: discovery of selective norepinephrine reuptake inhibitors. PubMed. [Link]

  • Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica. [Link]

  • Preparation of aniline thioethers.
  • Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. PubMed. [Link]

  • Application of Sulfonyl in Drug Design. ResearchGate. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Antiplasmodial Activity, Cytotoxicity and Structure-Activity Relationship Study of Cyclopeptide Alkaloids. MDPI. [Link]

  • FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. MDPI. [Link]

  • Formation of elusive vic-disulfoxides and OS-sulfenyl sulfinates during the m-chloroperoxybenzoic acid (MCPBA) oxidation of alkyl aryl disulfides and their regioisomeric sulfinothioic acid S-esters. ACS Publications. [Link]

  • Bioisosteric Replacements. Chemspace. [Link]

  • A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives. NIH. [Link]

Sources

A Proposed Research and Evaluation Strategy for 4-Methanesulfonylcyclohexan-1-amine hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methanesulfonylcyclohexan-1-amine hydrochloride is a small molecule characterized by a cyclohexane ring functionalized with a methanesulfonyl group and an amine hydrochloride. While specific biological activity data for this compound is not extensively available in peer-reviewed literature, its structural motifs—the cyclohexane scaffold and the sulfonyl group—are present in numerous biologically active compounds. Cyclohexane derivatives are known to exhibit a range of activities, including antimicrobial and anticancer properties.[1] The methanesulfonyl group can influence physicochemical properties such as solubility and cell permeability, and it can also engage in hydrogen bonding with biological targets. This guide presents a proposed framework for the comprehensive in vitro and in vivo evaluation of this compound to elucidate its potential therapeutic value.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to designing relevant biological assays and interpreting the results.

PropertyPredicted Value/InformationSource
Molecular FormulaC7H16ClNO2S[2]
Molecular Weight213.72 g/mol [2]
AppearanceWhite to off-white solid (predicted)General knowledge of amine hydrochlorides
SolubilityPredicted to be soluble in water and polar organic solvents like DMSO and ethanol.General chemical principles
StereochemistryThe cyclohexane ring can exist in different conformations, with the chair form being the most stable.[3][4][5] The substituents can be in either axial or equatorial positions, leading to cis and trans isomers which may have different biological activities.[6][7]Chemical principles

Proposed In Vitro Evaluation

Given the known activities of similar cyclohexane-containing molecules, a logical starting point for the in vitro evaluation of this compound is to screen for anticancer and antimicrobial activities.

Anticancer Activity Screening

A tiered approach is recommended, starting with a broad screen against a panel of cancer cell lines to identify potential areas of sensitivity.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous cell line like HEK293 for cytotoxicity comparison) in appropriate media and conditions.

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Make serial dilutions to achieve the desired final concentrations.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Rationale for Experimental Choices:

  • Cell Line Panel: Using a diverse panel of cancer cell lines helps to identify if the compound has broad-spectrum activity or is specific to certain cancer types. The inclusion of a non-cancerous cell line provides an early indication of selectivity and potential toxicity.

  • MTT Assay: This is a well-established, colorimetric assay that is robust and high-throughput, making it suitable for initial screening of cell viability.[8]

Hypothetical Data Summary:

Cell LineIC50 (µM)
MCF-725.5
A549> 100
HCT11615.2
HEK29389.7
Antimicrobial Activity Screening

The prevalence of antimicrobial properties in cyclohexane derivatives warrants an investigation into the potential of this compound against a panel of pathogenic bacteria and fungi.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth media.

  • Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include a positive control (a known antibiotic/antifungal), a negative control (broth only), and a vehicle control (DMSO).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Rationale for Experimental Choices:

  • Representative Microorganisms: The selected bacteria and fungi represent Gram-positive, Gram-negative, and fungal pathogens, providing a broad initial screen of antimicrobial activity.

  • MIC Assay: This is the gold standard method for determining the antimicrobial susceptibility of a compound.

Hypothetical Data Summary:

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli> 128
Candida albicans64

Proposed In Vivo Evaluation

Positive results from in vitro studies would justify proceeding to in vivo models to assess efficacy, pharmacokinetics, and safety in a whole-organism context.

Xenograft Model for Anticancer Efficacy

Assuming promising and selective in vitro anticancer activity, a tumor xenograft model would be the next logical step.

Experimental Protocol: HCT116 Xenograft Mouse Model

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject HCT116 cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) at different dose levels. The control group receives the vehicle.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Rationale for Experimental Choices:

  • Immunodeficient Mice: These mice can accept human tumor xenografts without rejection.

  • Subcutaneous Model: This is a widely used and technically straightforward model for assessing the efficacy of a compound against solid tumors.

Hypothetical Data Summary:

Treatment GroupAverage Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition
Vehicle Control1250-
Compound (10 mg/kg)75040%
Compound (30 mg/kg)40068%
Workflow Diagrams

in_vitro_workflow cluster_start Initial Screening cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start This compound anticancer Anticancer Screening (MTT Assay) start->anticancer Test for cytotoxicity antimicrobial Antimicrobial Screening (MIC Assay) start->antimicrobial Test for antimicrobial activity xenograft Xenograft Model (Efficacy) anticancer->xenograft If positive and selective pk_pd Pharmacokinetics/ Pharmacodynamics xenograft->pk_pd Further evaluation proposed_moa compound 4-Methanesulfonylcyclohexan- 1-amine hydrochloride target Potential Cellular Target (e.g., Kinase, Enzyme) compound->target Binds to pathway Signaling Pathway (e.g., Apoptosis, Cell Cycle) target->pathway Modulates effect Biological Effect (e.g., Cancer Cell Death) pathway->effect Leads to

Sources

4-Methanesulfonylcyclohexan-1-amine hydrochloride as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Methanesulfonylcyclohexan-1-amine Hydrochloride: A Key Intermediate in Modern Drug Discovery

Executive Summary

This compound is a bifunctional chemical intermediate of significant interest to the pharmaceutical industry. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its chemical properties, stereochemical considerations, and strategic importance in medicinal chemistry. The molecule's architecture, featuring a cyclohexyl scaffold, a primary amine, and a methanesulfonyl group, offers a unique combination of properties. The sulfone moiety, in particular, is a valuable pharmacophore for enhancing aqueous solubility, metabolic stability, and target engagement through hydrogen bonding, thereby improving the overall ADME (absorption, distribution, metabolism, and excretion) profile of drug candidates.[1] This document outlines a robust synthetic pathway, detailed analytical and quality control protocols, and explores the compound's application as a versatile building block in the synthesis of advanced active pharmaceutical ingredients (APIs).

Introduction to this compound

The utility of a pharmaceutical intermediate is defined by its structural features and how they can be leveraged to build complexity and confer desirable properties onto a final drug molecule. This compound serves as a prime example of a "key building block" where each component has a deliberate function.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of an amine-substituted cyclohexyl methyl sulfone. The salt form enhances stability and improves handling characteristics, making it suitable for use in a regulated manufacturing environment.

PropertyValueSource
IUPAC Name 4-(methylsulfonyl)cyclohexan-1-amine hydrochloride[2]
CAS Number 1354951-89-5[2][3]
Molecular Formula C₇H₁₆ClNO₂S[3]
Molecular Weight 213.72 g/mol [3]
Appearance White to off-white solid (predicted)N/A
Stereochemistry Exists as cis and trans diastereomersInferred
The Strategic Importance of the Sulfone and Cyclohexylamine Moieties

The incorporation of sulfur-containing functional groups is a well-established strategy in drug design.[4][5] The sulfone group (SO₂) in 4-methanesulfonylcyclohexan-1-amine is particularly advantageous:

  • Polarity and Solubility: As a strong hydrogen bond acceptor, the sulfone group can significantly increase the polarity and aqueous solubility of a molecule, which is often a critical challenge in drug development.[1]

  • Metabolic Stability: The sulfone moiety is chemically inert and highly resistant to metabolic degradation, enhancing the half-life of a drug.

  • Target Interaction: The oxygen atoms of the sulfone can act as key interaction points within a protein's binding pocket, improving potency and selectivity.[6]

The cyclohexylamine portion provides a rigid, three-dimensional scaffold that can effectively orient functional groups in space to maximize target engagement.[7] The primary amine serves as a versatile synthetic handle for introducing the moiety into a larger molecule via amide coupling, urea formation, or reductive amination.[8][9]

Stereoisomerism: The Critical Role of cis/trans Configuration

As with many substituted cyclohexanes, 4-methanesulfonylcyclohexan-1-amine exists as two diastereomers: cis and trans. The spatial relationship between the amine and methanesulfonyl groups is different in each isomer, which can have a profound impact on the biological activity and pharmacokinetic properties of the final API. Controlling the stereochemical outcome of the synthesis is therefore of paramount importance. In drug development, it is common for one isomer (e.g., the trans isomer) to exhibit superior efficacy or safety, making it the desired product.[10]

Synthesis and Manufacturing

A robust and scalable synthesis is essential for any commercially viable pharmaceutical intermediate. The following proposed pathway is designed for stereochemical control and efficiency.

Retrosynthetic Analysis and Key Strategic Considerations

The primary challenge in the synthesis is the stereoselective installation of the 1,4-disubstitution pattern on the cyclohexane ring. A logical approach involves the reductive amination of a ketone precursor, 4-(methylsulfonyl)cyclohexan-1-one. This ketone can be prepared from the oxidation of a corresponding thioether, which is a common and high-yielding transformation.

Proposed Synthetic Pathway

The workflow begins with a readily available starting material and proceeds through key transformations to yield the target compound, with a focus on isolating the desired trans isomer.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of trans-4-Methanesulfonylcyclohexan-1-amine hydrochloride

This protocol is a representative procedure. Optimization of reaction conditions, solvents, and reagents is necessary for process scale-up.

Step 1: Synthesis of 4-(Methylthio)cyclohexan-1-one

  • To a stirred solution of 1,4-cyclohexanedione (1.0 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C, add a solution of sodium thiomethoxide (1.05 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude thioether, which can be used in the next step without further purification.

Step 2: Synthesis of 4-(Methylsulfonyl)cyclohexan-1-one

  • Dissolve the crude 4-(methylthio)cyclohexan-1-one (1.0 eq) in a mixture of methanol and water.

  • Cool the solution to 0 °C and add Oxone® (potassium peroxymonosulfate, 2.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 16 hours.

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.

  • Extract the aqueous residue with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to give the sulfone ketone.

Step 3: Synthesis of 4-(Methylsulfonyl)cyclohexan-1-amine

  • In a round-bottom flask, dissolve 4-(methylsulfonyl)cyclohexan-1-one (1.0 eq) and ammonium acetate (10 eq) in methanol.

  • Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Carefully acidify the mixture to pH ~2 with concentrated HCl to decompose excess reducing agent.

  • Basify the mixture to pH >12 with 6N NaOH and extract with ethyl acetate.

  • The combined organic layers contain a mixture of cis and trans amine isomers.

Step 4: Isolation of trans Isomer and Hydrochloride Salt Formation

  • Concentrate the organic extract from the previous step.

  • The separation of diastereomers can often be achieved by fractional crystallization. Dissolve the crude amine mixture in a minimal amount of hot isopropanol (IPA) and allow it to cool slowly. The less soluble isomer (typically the trans isomer) will crystallize out.

  • Filter the crystals and dissolve them in fresh IPA.

  • To this solution, add a solution of HCl in IPA (2M) dropwise until precipitation is complete.

  • Stir the resulting slurry for 1 hour, then filter, wash the solid with cold IPA, and dry under vacuum to yield pure trans-4-methanesulfonylcyclohexan-1-amine hydrochloride.

Purification and Isolation: Achieving High Diastereomeric Purity

The control of stereoisomers is critical. While reductive amination often yields a mixture, the ratio can be influenced by the choice of reducing agent and reaction conditions. The final purification step is the most crucial. Fractional crystallization of either the free base or, more commonly, a salt (like the hydrochloride or pivalate) is the standard industrial method for separating diastereomers of cyclohexylamines.[10][11] Purity is typically assessed by HPLC or GC.

Analytical Characterization and Quality Control

A robust set of analytical methods is required to ensure the identity, purity, and quality of the intermediate before it is used in API synthesis.

Spectroscopic Analysis
  • ¹H NMR: The proton NMR spectrum will confirm the key structural features. The protons adjacent to the sulfone group (H-C-SO₂) will appear as a downfield multiplet. The proton on the carbon bearing the amine (H-C-N) will also be a distinct multiplet. The relative stereochemistry (cis vs. trans) can often be determined by the coupling constants and chemical shift of the H-C-N proton (it is typically more shielded in the equatorial position).

  • ¹³C NMR: The spectrum will show 7 distinct carbon signals, confirming the molecular structure.

  • FT-IR: The spectrum will show characteristic peaks for the N-H stretch of the ammonium salt (~3000-2800 cm⁻¹), S=O stretches for the sulfone group (~1300 and 1130 cm⁻¹), and C-H stretches.

  • Mass Spectrometry (MS): ESI-MS will show the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₇H₁₅NO₂S.

Chromatographic Purity Assessment

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard for assessing chemical and isomeric purity.[12]

ParameterTypical Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temp 30 °C
Quality Control Specifications

The following table outlines typical specifications for release of the intermediate.

TestSpecification
Appearance White to off-white crystalline solid
Identification Conforms to the reference spectrum (FT-IR, NMR)
Purity (HPLC) ≥ 99.0%
Diastereomeric Purity (trans isomer) ≥ 99.5%
Any Single Impurity ≤ 0.10%
Loss on Drying ≤ 0.5%
Residue on Ignition ≤ 0.1%

Applications in Pharmaceutical Development

The value of this compound lies in its versatility as a scaffold for building complex drug molecules.

Role as a Key Building Block (KBB)

The primary amine of the molecule is a nucleophile that can readily participate in a variety of bond-forming reactions. This allows medicinal chemists to "click" this sulfone-containing scaffold onto a larger molecule.

G cluster_0 Key Building Block cluster_1 Reaction Partners cluster_2 Resulting APIs KBB 4-Methanesulfonyl- cyclohexan-1-amine Amide Amide-Linked Drug KBB->Amide Amide Coupling Urea Urea-Linked Drug KBB->Urea Urea Formation RCOOH Carboxylic Acid (R-COOH) RCOOH->Amide RCOCl Acid Chloride (R-COCl) RCOCl->Amide RNCO Isocyanate (R-N=C=O) RNCO->Urea

Caption: Common synthetic applications of the primary amine handle.

Case Study: Incorporation into a Hypothetical Kinase Inhibitor

Many kinase inhibitors feature a "hinge-binding" motif, often a heterocycle, and a "solubility region" that projects out of the active site into the solvent. This compound is an ideal building block for this solubility region.

  • Synthesis: The amine can be coupled to a carboxylic acid on the main inhibitor scaffold using standard peptide coupling reagents (e.g., HATU, EDC).

  • Structure-Activity Relationship (SAR): The rigid cyclohexyl ring positions the methanesulfonyl group away from the core of the molecule.

  • Function: The sulfone group interacts with water molecules, increasing the solubility of the entire inhibitor. It can also form a hydrogen bond with polar residues on the surface of the kinase enzyme, providing an additional anchor point and improving binding affinity. This dual function of enhancing both pharmacokinetic and pharmacodynamic properties makes it a highly valuable intermediate.

Safety and Handling

Based on related amine hydrochloride compounds, this compound should be handled with appropriate precautions. It is expected to be an irritant.[13]

  • GHS Hazard Statements (Predicted): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[13]

  • Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place in a tightly sealed container.

References

  • Veeprho. cis-4-Methylcyclohexylamine (HCl Salt) | CAS 33483-66-8. [Link]

  • Google Patents. CN105566181A - Synthetic method of 4-methylsulfonyl methylbenzene.
  • Google Patents. US8354430B2 - Monohydrochloride salt of 1-[3-[3-(4-chlorophenyl) propoxy]propyl]-piperidine.
  • Apicule. 4-(Methylsulfonyl)aniline hydrochloride (CAS No: 177662-76-9) API Intermediate Manufacturers. [Link]

  • Google Patents. CN109824520B - Preparation method of cis-4-methylcyclohexylamine.
  • Google Patents. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts.
  • Google Patents.
  • Google Patents. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
  • PubChem. 4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125. [Link]

  • Pelletier, R. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1534. [Link]

  • NIH National Center for Biotechnology Information. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. [Link]

  • ResearchGate. Cyclic sulfoxides and sulfones in drug design. [Link]

  • IRO Group. The main use of cyclohexylamine products. [Link]

  • Wikipedia. Cyclohexylamine. [Link]

  • MDPI. Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. [Link]

  • Taylor & Francis Online. Cyclohexylamine – Knowledge and References. [Link]

  • Semantic Scholar. The importance of sulfur-containing motifs in drug design and discovery. [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

Sources

discovery and history of 4-Methanesulfonylcyclohexan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Synthetic History of 4-(Methylsulfonyl)cyclohexan-1-amine Hydrochloride

Authored by a Senior Application Scientist

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 4-(methylsulfonyl)cyclohexan-1-amine hydrochloride, a key building block in modern medicinal chemistry. Unlike many foundational reagents with long histories in academic literature, the story of this compound is rooted in the targeted, problem-solving environment of pharmaceutical research and development. Its history is not one of serendipitous discovery, but of rational design. This guide will detail its emergence from the patent literature, its primary synthetic pathways, and the chemical logic that makes it a valuable intermediate in the synthesis of complex therapeutic agents, particularly kinase inhibitors.

Introduction: A Molecule Born from a Modern Need

The history of 4-(methylsulfonyl)cyclohexan-1-amine hydrochloride is intrinsically linked to the rise of targeted therapies in the early 21st century, particularly the development of small-molecule kinase inhibitors. The sulfone functional group (-SO₂-) is a bioisostere for other hydrogen bond acceptors and can improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability. When appended to a cyclohexane ring, it provides a rigid, three-dimensional scaffold that can be used to orient other functional groups to interact with specific binding pockets in a protein target.

The discovery of this amine was not an academic pursuit but a necessity driven by the need for novel, patentable chemical matter in drug discovery programs. Its first detailed appearance is not in a peer-reviewed academic journal but in the patent literature, specifically in applications related to the synthesis of kinase inhibitors. This context is critical to understanding its significance; it is a purpose-built tool for the modern medicinal chemist.

The Genesis: First Disclosure in Patent Literature

The seminal work disclosing the synthesis and utility of 4-(methylsulfonyl)cyclohexan-1-amine appears in patent applications from pharmaceutical companies focused on oncology and inflammatory diseases. A key early example is found in the international patent application WO2007087199A2, filed by Amgen Inc. This document details the creation of novel kinase inhibitors, and within its examples, provides a clear, reproducible synthesis for 4-(methylsulfonyl)cyclohexan-1-amine as a crucial intermediate (Intermediate 16 and 17).

This "discovery" showcases a common paradigm in industrial drug development: the invention of novel building blocks to enable the synthesis of a final drug product with desirable properties. The primary motivation was to create a diamine-substituted pyrimidine compound for kinase inhibition, and 4-(methylsulfonyl)cyclohexan-1-amine was a key component of the "southern" portion of the final molecule.

The Core Synthesis: A Two-Step Logical Pathway

The most direct and widely adopted synthesis of 4-(methylsulfonyl)cyclohexan-1-amine follows a logical and robust two-step sequence starting from a commercially available precursor. The causality behind this pathway is its efficiency and scalability.

Diagram of the Core Synthetic Workflow

Synthesis_Workflow start 1,4-Cyclohexanedione monoethylene ketal step1_reagents 1. Sodium thiomethoxide 2. OXONE® start->step1_reagents intermediate 4-(Methylsulfonyl)cyclohexanone step1_reagents->intermediate Oxidation step2_reagents Reductive Amination: NH4OAc, NaBH3CN intermediate->step2_reagents product 4-(Methylsulfonyl)cyclohexan-1-amine step2_reagents->product Formation of Amine final_step HCl in Dioxane or Ether product->final_step final_product 4-(Methylsulfonyl)cyclohexan-1-amine HCl final_step->final_product Salt Formation

Caption: Core synthetic pathway to 4-(methylsulfonyl)cyclohexan-1-amine hydrochloride.

Step 1: Synthesis of the Precursor Ketone, 4-(Methylsulfonyl)cyclohexanone

The journey begins with the synthesis of the key ketone intermediate. The choice of starting material, 1,4-cyclohexanedione monoethylene ketal, is strategic. The ketal protecting group renders one of the carbonyls inert, allowing for selective chemistry on the other.

  • Nucleophilic Addition: The free ketone is reacted with sodium thiomethoxide (NaSMe). This introduces the methylthio- group onto the cyclohexane ring.

  • Oxidation: The resulting thioether is then oxidized to the sulfone. A powerful oxidizing agent like potassium peroxymonosulfate (sold under the trade name OXONE®) is typically used for this transformation. This is a robust and high-yielding reaction.

  • Deprotection: The ketal is then removed using aqueous acid to reveal the ketone, yielding 4-(methylsulfonyl)cyclohexanone.

Step 2: Reductive Amination to Form the Target Amine

With the ketone in hand, the most efficient method to introduce the amine functionality is reductive amination. This is a cornerstone reaction in medicinal chemistry due to its reliability and broad substrate scope.

  • Imine Formation: The ketone is reacted with an ammonia source, typically ammonium acetate (NH₄OAc), to form an in-situ imine or enamine intermediate.

  • Reduction: A mild reducing agent, sodium cyanoborohydride (NaBH₃CN), is then used to reduce the imine to the final amine. NaBH₃CN is the reagent of choice because it is selective for the protonated imine over the ketone, allowing the entire reaction to be performed in one pot. This avoids isolating the unstable imine intermediate.

Step 3: Formation of the Hydrochloride Salt

The free base, 4-(methylsulfonyl)cyclohexan-1-amine, is typically an oil or low-melting solid. For ease of handling, purification, and stability, it is converted to its hydrochloride salt. This is achieved by dissolving the free base in a suitable solvent (e.g., dioxane, diethyl ether, or methanol) and treating it with a solution of hydrogen chloride. The resulting salt precipitates as a stable, crystalline solid.

Detailed Experimental Protocols (Based on Patent Literature)

The following protocols are adapted from the procedures described in patent WO2007087199A2 and represent a validated method for the synthesis.

Protocol 4.1: Synthesis of 4-(Methylsulfonyl)cyclohexanone
ReagentMolar Eq.MWAmountMoles
1,4-Cyclohexanedione monoethylene ketal1.0156.1850.0 g0.32
Sodium thiomethoxide1.170.0924.7 g0.35
Methanol--500 mL-
OXONE®2.2614.76435 g0.71
Water--1 L-
3N Hydrochloric Acid--100 mL-

Procedure:

  • To a stirred solution of 1,4-cyclohexanedione monoethylene ketal (50.0 g, 0.32 mol) in methanol (500 mL) at 0 °C, add sodium thiomethoxide (24.7 g, 0.35 mol) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the intermediate thioether.

  • Dissolve the crude thioether in methanol (500 mL) and add a solution of OXONE® (435 g, 0.71 mol) in 1 L of water.

  • Stir the resulting suspension at room temperature for 18 hours.

  • Filter the mixture and concentrate the filtrate to remove methanol. Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic extracts over sodium sulfate and concentrate.

  • To the resulting crude ketal-sulfone, add 100 mL of 3N HCl and stir at room temperature for 16 hours to effect deprotection.

  • Extract the mixture with dichloromethane, dry the organic phase over magnesium sulfate, and concentrate to afford 4-(methylsulfonyl)cyclohexanone as a white solid.

Protocol 4.2: Synthesis of 4-(Methylsulfonyl)cyclohexan-1-amine Hydrochloride
ReagentMolar Eq.MWAmountMoles
4-(Methylsulfonyl)cyclohexanone1.0176.2210.0 g0.057
Ammonium Acetate10.077.0844.0 g0.57
Methanol--250 mL-
Sodium Cyanoborohydride1.562.845.3 g0.085
4M HCl in Dioxane--q.s.-

Procedure:

  • To a solution of 4-(methylsulfonyl)cyclohexanone (10.0 g, 0.057 mol) in methanol (250 mL), add ammonium acetate (44.0 g, 0.57 mol).

  • Stir the mixture for 30 minutes at room temperature.

  • Add sodium cyanoborohydride (5.3 g, 0.085 mol) portion-wise.

  • Stir the reaction at room temperature for 16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between saturated aqueous sodium bicarbonate and a 9:1 mixture of dichloromethane:isopropanol.

  • Separate the layers and extract the aqueous phase multiple times with the solvent mixture.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude free amine.

  • Dissolve the crude amine in a minimal amount of methanol and cool to 0 °C.

  • Add 4M HCl in dioxane dropwise until the solution is acidic and a precipitate forms.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(methylsulfonyl)cyclohexan-1-amine hydrochloride.

Conclusion and Future Perspective

The discovery and history of 4-(methylsulfonyl)cyclohexan-1-amine hydrochloride is a clear example of modern, purpose-driven chemical synthesis. It was not discovered in the abstract but was created to solve a specific challenge in medicinal chemistry—the need for three-dimensional, functionalized scaffolds for kinase inhibitors. Its history is primarily written in the patent literature, highlighting the crucial role of industrial research in expanding the chemical toolbox. As drug discovery continues to tackle more complex biological targets, the demand for such rationally designed, functionalized building blocks will only increase, ensuring that the legacy of molecules like this one is carried forward in the next generation of targeted therapeutics.

References

  • Amgen Inc. (2007). Preparation of diamine-substituted pyrimidine compounds as kinase inhibitors.

Navigating the Unknown: A Toxicological and Hazard Assessment Framework for Novel Cyclohexylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study on 4-Methanesulfonylcyclohexan-1-amine hydrochloride

Abstract

The relentless pace of drug discovery and chemical synthesis continuously introduces novel chemical entities with promising therapeutic or industrial applications. However, with innovation comes the critical responsibility of ensuring human and environmental safety. A thorough understanding of a new compound's toxicity profile is paramount before it can progress through development. This technical guide addresses the challenge of characterizing the toxicological properties of a novel compound, this compound, for which limited public data exists. By leveraging data from structurally related analogs and adhering to internationally recognized testing guidelines, this document provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust toxicity profile. This guide is structured not as a static report of known facts, but as a dynamic roadmap for toxicological assessment, emphasizing the rationale behind experimental choices and the integration of modern predictive methodologies.

Introduction: The Compound and the Conundrum

This compound is a substituted alicyclic amine. Its structure, featuring a cyclohexane ring, an amine group, and a methanesulfonyl group, suggests potential utility as a pharmaceutical intermediate or a building block in materials science. The hydrochloride salt form generally enhances water solubility and stability.

A preliminary search of public databases and scientific literature reveals a significant data gap regarding the specific toxicological properties of this compound. This is a common scenario in early-stage chemical development. In the absence of direct data, a scientifically rigorous assessment must be built upon a foundation of chemical similarity, predictive toxicology, and a systematic experimental testing strategy. This guide will therefore:

  • Characterize the physicochemical properties of this compound.

  • Predict a preliminary hazard profile based on data from structurally similar cyclohexylamine derivatives.

  • Outline a comprehensive, tiered experimental strategy for the definitive toxicological evaluation of the compound, in line with OECD (Organisation for Economic Co-operation and Development) and ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) guidelines.

  • Provide detailed, step-by-step methodologies for key toxicological assays.

  • Illustrate the proposed workflow and potential mechanistic pathways using diagrams.

Physicochemical Characterization and Initial Hazard Assessment by Read-Across

The first step in any toxicological assessment is to understand the compound's physical and chemical properties, as these influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound (Predicted/Known)4-Methylcyclohexylamine Hydrochloride (Known)Cyclohexylamine (Known)
Molecular Formula C7H16ClNO2SC7H16ClNC6H13N
Molecular Weight 213.72 g/mol 149.66 g/mol 99.17 g/mol
Appearance White to off-white solid (Predicted)White to off-white crystalline powderColorless to yellow liquid
Water Solubility Likely soluble (due to hydrochloride salt)SolubleMiscible
LogP (Predicted) ~0.5 - 1.5~1.31.48

Data for analogs sourced from publicly available chemical databases.

Based on the known hazards of structurally similar aliphatic and alicyclic amines, a preliminary, qualitative hazard profile for this compound can be inferred using a read-across approach.

Table 2: Predicted Hazard Profile of this compound Based on Read-Across from Structurally Related Amines

Toxicological EndpointPredicted HazardRationale Based on Analogs (e.g., Cyclohexylamine, other amine hydrochlorides)
Acute Oral Toxicity Harmful if swallowedMany simple amine hydrochlorides are classified as harmful by ingestion.
Dermal Irritation Likely irritantThe basicity of the amine group can lead to skin irritation.
Eye Irritation Likely serious irritantAmine salts are often corrosive or severely irritating to the eyes.
Respiratory Irritation Possible respiratory irritantInhalation of dusts from amine hydrochlorides can irritate the respiratory tract.
Genotoxicity Unknown, requires testingSome aromatic amines are known mutagens, but data on alicyclic amines is less consistent. A conservative approach warrants testing.
Reproductive Toxicity Unknown, requires testingLimited data on analogs necessitates specific investigation.
Carcinogenicity Unknown, requires testingLong-term studies are required for definitive assessment.

This predictive assessment underscores the necessity for empirical testing to confirm these potential hazards and to fill the significant data gaps for critical endpoints like genotoxicity, reproductive toxicity, and carcinogenicity.

A Tiered Strategy for Comprehensive Toxicological Evaluation

A logical, stepwise approach to toxicological testing is both scientifically sound and resource-efficient. The following tiered strategy is proposed, beginning with in vitro and acute studies and progressing to more complex, long-term in vivo assays as needed.

Toxicity_Testing_Workflow cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: In Vivo Confirmation & Sub-Chronic Effects cluster_2 Tier 3: Chronic & Developmental Toxicity A Physicochemical Characterization & In Silico Toxicity Prediction B Acute Oral Toxicity (OECD 423) A->B Inform dose selection C Genotoxicity Battery (in vitro) - Ames Test (OECD 471) - Chromosomal Aberration (OECD 473) B->C Proceed if warranted E 28-Day Repeated Dose Toxicity Study B->E Inform dose selection D In Vivo Genotoxicity (Micronucleus Test - OECD 474) C->D Follow-up on positive in vitro results F Reproductive/Developmental Toxicity (OECD 414 or 416) E->F Inform dose selection for chronic studies G Carcinogenicity Bioassay (OECD 451) F->G Triggered by findings & use case

Caption: A tiered workflow for the toxicological assessment of a novel chemical entity.

Detailed Experimental Protocols

The following sections provide condensed, step-by-step methodologies for the key assays proposed in the tiered testing strategy. These are based on the respective OECD guidelines, which should be consulted for full details.

Acute Oral Toxicity - Acute Toxic Class Method (Following OECD 423)

This study provides an initial estimate of the substance's acute toxicity and helps in dose range finding for subsequent studies.

Protocol Steps:

  • Animal Selection: Use healthy, young adult rats (e.g., Wistar or Sprague-Dawley strain), typically females as they are often slightly more sensitive.[1]

  • Housing and Acclimatization: House animals in appropriate conditions (22°C ± 3°C, 30-70% humidity) for at least 5 days before the study.

  • Fasting: Fast animals overnight (withholding food but not water) prior to dosing.[1]

  • Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., water, corn oil).

  • Dosing Procedure:

    • Administer a single oral dose by gavage.

    • Start with a group of 3 animals at a predetermined dose level (e.g., 300 mg/kg).

    • The outcome of this first step (mortality or survival) determines the dose for the next group of 3 animals (either a lower or higher dose).

  • Observation:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and then daily for a total of 14 days.[1]

    • Record all signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as tremors, convulsions, and lethargy.

  • Data Analysis: The pattern of mortality across the dose steps allows for the classification of the substance into a GHS (Globally Harmonized System) toxicity category.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

In Vitro Genotoxicity: A Two-Part Battery

This assay identifies substances that can cause gene mutations.

Protocol Steps:

  • Tester Strains: Use several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Exposure:

    • In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto minimal agar plates.

    • In the pre-incubation method, the components are incubated together before being mixed with the top agar and plated.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to grow on the minimal medium).

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

This test detects agents that cause structural damage to chromosomes in mammalian cells.[2][3]

Protocol Steps:

  • Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes).[4]

  • Metabolic Activation: As with the Ames test, perform the assay with and without an S9 metabolic activation system.

  • Exposure: Treat the cell cultures with at least three concentrations of the test substance for a defined period (e.g., 3-6 hours with S9, or for a longer duration without S9).[3]

  • Cell Harvest: After exposure, add a metaphase-arresting substance (e.g., colcemid) to accumulate cells in metaphase.[3][5]

  • Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.

  • Staining and Analysis: Stain the slides (e.g., with Giemsa) and analyze the metaphase cells under a microscope for chromosomal aberrations (e.g., breaks, gaps, exchanges).[2]

  • Data Analysis: A significant, concentration-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.

In Vivo Genotoxicity: Mammalian Erythrocyte Micronucleus Test (Following OECD 474)

This in vivo test is a crucial follow-up to in vitro findings, assessing genotoxicity in a whole animal system.

Protocol Steps:

  • Animal Model: Typically use rodents (mice or rats).

  • Dose Administration: Administer the test substance, usually via oral gavage or intraperitoneal injection, at three dose levels.[6]

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after exposure (e.g., 24 and 48 hours).[6]

  • Slide Preparation: Prepare smears of the bone marrow or blood cells on microscope slides.

  • Staining: Stain the slides with a dye that differentiates between polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Microscopic Analysis: Score at least 4000 polychromatic erythrocytes per animal for the presence of micronuclei (small, secondary nuclei in the cytoplasm).[6]

  • Data Analysis: A statistically significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes indicates that the substance is genotoxic in vivo.[6]

Potential Mechanisms of Toxicity and Signaling Pathways

While specific data for this compound is unavailable, the toxicity of some amines can be linked to their ability to alter intracellular pH, interact with membrane components, or undergo metabolic activation to reactive intermediates. For instance, some amines can interfere with cellular signaling pathways that are dependent on pH gradients or membrane potential.

One potential, though speculative, pathway that could be investigated if initial toxicity is observed, involves the disruption of cellular adhesion and signaling. Some cyclohexylamine derivatives have been shown to inhibit cell adhesion.[7] This could be mediated through alterations in the expression or localization of cell adhesion molecules like cadherins, which are linked to the actin cytoskeleton via catenins. Disruption of these interactions can impact tissue integrity and cell signaling.

Signaling_Pathway cluster_cytoplasm Cytoplasm Cadherin E-Cadherin Catenin β-Catenin Cadherin->Catenin Binds Actin Actin Cytoskeleton Catenin->Actin Links to Signaling Downstream Signaling (e.g., Proliferation, Apoptosis) Catenin->Signaling Modulates Compound 4-Methanesulfonylcyclohexan-1-amine HCl (or its metabolites) Compound->Cadherin Potential Interaction/ Disruption

Caption: A hypothetical pathway showing potential disruption of cell adhesion by an amine compound.

Advanced Toxicological Assessments: Reproductive and Carcinogenicity Studies

Should the results from the initial tiers of testing, or the intended use of the compound (e.g., a pharmaceutical with expected long-term human exposure), warrant further investigation, the following studies are recommended.

Reproductive and Developmental Toxicity (Following OECD 414 or 416)
  • OECD 414 (Prenatal Developmental Toxicity Study): This study assesses effects on the developing fetus resulting from exposure of the pregnant mother.[8][9][10][11] Dosing occurs from implantation through to the day before caesarean section. Endpoints include maternal health, and fetal viability, weight, and morphological abnormalities (skeletal and visceral).[8]

  • OECD 416 (Two-Generation Reproduction Toxicity Study): This more comprehensive study evaluates the effects of the substance on all phases of the reproductive cycle over two generations.[8][12] It provides data on fertility, gestation, lactation, and offspring development.[8][12]

Carcinogenicity Bioassay (Following OECD 451)

This is a long-term study (typically 2 years in rats) designed to assess the carcinogenic potential of a chemical.[13] Animals are exposed to the test substance daily for a significant portion of their lifespan, and tissues are examined for evidence of tumor formation.[13][14]

Conclusion: A Path Forward for Safety Assessment

References

  • ECETOC. (n.d.). Monograph No. 31 Guidance on Evaluation of Reproductive Toxicity Data. Retrieved from [Link]

  • Greim, H., Bury, D., Klimisch, H. J., Oeben-Negele, M., & Ziegler-Skylakakis, K. (1998).
  • Swann, R. L., & Schultz, T. W. (1994). QSARs for selected aliphatic and aromatic amines. SAR and QSAR in Environmental Research, 2(2), 127–141.
  • Eurofins. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

  • Quantics Biostatistics. (2024, May 23). Understanding GLP Carcinogenicity Studies: OECD 451 & 116. Retrieved from [Link]

  • Erikson, M., & Miller, R. K. (1995). Cyclohexylamine inhibits the adhesion of lymphocytic cells to human syncytiotrophoblast. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1267(2-3), 123-129.
  • Nucro-Technics. (n.d.). OECD 474: In vivo Mammalian Micronucleus Test. Retrieved from [Link]

  • National Institute for Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]

  • MN-AM. (n.d.). Assessing acute toxicity by combining QSAR predictions in a quantitative weight-of-evidence approach. Retrieved from [Link]

  • Greim, H., Bury, D., Klimisch, H. J., Oeben-Negele, M., & Ziegler-Skylakakis, K. (1998).
  • Piarulli, D., et al. (2020). Increased hexosamine biosynthetic pathway flux alters cell–cell adhesion in INS-1E cells and murine islets.
  • OECD. (2001). Test No. 414: Prenatal Developmental Toxicity Study. OECD Publishing.
  • Food and Agriculture Organization of the United Nations. (n.d.). Reproductive toxicity – two-generation study. Retrieved from [Link]

  • Jacobs, M. N., et al. (2020). Chemical carcinogen safety testing: OECD expert group international consensus on the development of an integrated approach for the testing and assessment of chemical non-genotoxic carcinogens. Archives of Toxicology, 94(9), 2897-2925.
  • U.S. Food and Drug Administration. (2017). Template for Genetic Toxicity Study: in vitro Mammalian Chromosomal Aberration Test. Retrieved from [Link]

  • ResearchGate. (n.d.). Aliphatic and Alicyclic Amines. Retrieved from [Link]

  • Pharmapproach. (2023, December 24). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. Retrieved from [Link]

  • Nelson, B. A., et al. (2011). Evidence coupling increased hexosamine biosynthesis pathway activity to membrane cholesterol toxicity and cortical filamentous actin derangement contributing to cellular insulin resistance. Endocrinology, 152(8), 3089-3101.
  • Hayashi, M. (2016). The micronucleus test—most widely used in vivo genotoxicity test—. Genes and Environment, 38(1), 18.
  • Shomu's Biology. (2020, July 13). Ames test ( Technique to determine mutagenic potential). Retrieved from [Link]

  • ResearchGate. (n.d.). Chromosomal Aberration Test Utilities In Vitro and In Vivo. Retrieved from [Link]

  • Rovida, C., Muscarella, M., & Locatelli, M. (2025). Integration of QSAR and NAM in the Read-Across Process for an Effective and Relevant Toxicological Assessment. Methods in Molecular Biology, 2834, 89–111.
  • Gothe, S. S., Shivani, S. S., & Rameshwar, S. D. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Research in Ayurveda and Pharmacy, 14(4), 136-141.
  • Food and Agriculture Organization of the United Nations. (n.d.). Reproductive toxicity – developmental studies (teratogenicity) (two species). Retrieved from [Link]

  • Rao, K. S. (2017). Practical Considerations in the Conduct of Micronucleus Test. BEMS Reports, 3(1), 15-16.
  • Vivotecnia. (n.d.). Ames Test - Confirmatory test included - OECD 471. Retrieved from [Link]

  • Taylor, B. S., et al. (2023).
  • Eurofins. (n.d.). Chromosome Aberration Test in vitro. Retrieved from [Link]

  • PETA Science Consortium International e.V. (n.d.). QSARs, Grouping, and Read-Across. Retrieved from [Link]

  • Inotiv. (n.d.). OECD 414: Prenatal development toxicity study. Retrieved from [Link]

  • Ghaffar, K., & Attisano, L. (2022). Intracellular signaling dynamics and their role in coordinating tissue repair. WIREs Mechanisms of Disease, 14(1), e1535.
  • Benigni, R., & Zito, R. (2004). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. Chemical Reviews, 104(11), 5143–5160.
  • Pharmacy Channel. (2022, May 2). Methods for Testing Chromosomal Aberration. Retrieved from [Link]

  • National Toxicology Program. (2015). OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test.
  • European Chemicals Agency. (2022, October 15). 24: QSAR Toolbox: Report of a read across prediction. Retrieved from [Link]

  • Bio-protocol. (n.d.). Ames Test (Bacterial Reverse Mutation Test): Why, When, and How to Use. Retrieved from [Link]

  • Wikipedia. (n.d.). Alcohol (chemistry). Retrieved from [Link]

  • Nucro-Technics. (n.d.). OECD 473: In Vitro Mammalian Chromosomal Aberration Test. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Introduction to the 2-Generation Reproduction Toxicity Study Template. Retrieved from [Link]

  • OECD. (2019). FEASIBILITY STUDY FOR MINOR ENHANCEMENTS OF TG 414 (PRENATAL DEVELOPMENTAL TOXICITY STUDY) WITH ENDOCRINE DISRUPTER-RELEVANT END.
  • Dr. G bhanu prakash. (2020, August 10). Carcinogenicity study (OECD 451). Retrieved from [Link]

  • Gentronix. (n.d.). OECD 474: In vivo Micronucleus Assay. Retrieved from [Link]

  • Bioassay. (2018). FINAL REPORT Acute oral toxicity study in rats TEST GUIDELINE(S)
  • Colby College. (n.d.). Guidance Document 116 on the Conduct and Design of Chronic Toxicity and Carcinogenicity Studies, Supporting Test Guidelines 451, 452 and 453 : Second edition. Retrieved from [Link]

  • ResearchGate. (n.d.). Reproductive and developmental toxicity testing: Examination of the extended one-generation reproductive toxicity study guideline. Retrieved from [Link]

  • Tox Lab. (n.d.). Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474). Retrieved from [Link]

  • Scribd. (n.d.). OECD Toxicity Guidelines Overview. Retrieved from [Link]

  • National Toxicology Program. (n.d.). OECD Test Guideline 425.

Sources

The Strategic Role of 4-Methanesulfonylcyclohexan-1-amine Hydrochloride in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of unique chemical scaffolds is paramount to accessing novel biological targets and overcoming existing therapeutic challenges. Among the vast arsenal of building blocks available to medicinal chemists, 4-Methanesulfonylcyclohexan-1-amine hydrochloride has emerged as a compelling scaffold. This technical guide provides an in-depth analysis of its chemical properties, strategic applications, and the rationale behind its use in the design of next-generation therapeutics. We will explore its role as a versatile pharmacophore, its impact on key drug-like properties, and provide insights into its synthesis and incorporation into lead compounds, with a particular focus on its application in the development of kinase inhibitors.

Introduction: The Quest for Novel Scaffolds

The relentless pursuit of innovative therapeutics necessitates a continuous exploration of novel chemical space. The deliberate design of molecular scaffolds that can favorably interact with biological targets while maintaining desirable pharmacokinetic profiles is a cornerstone of modern medicinal chemistry. Cycloalkylamines, in particular, are prevalent motifs in a wide array of approved drugs, valued for their ability to introduce three-dimensional complexity and serve as versatile anchor points for further chemical modification.[1] The introduction of a sulfone group to this scaffold, as seen in 4-Methanesulfonylcyclohexan-1-amine, imparts a unique set of physicochemical properties that can be strategically leveraged in drug design.[2] This guide will dissect the multifaceted contributions of this specific molecule to the drug discovery process.

Physicochemical Properties and Molecular Attributes

To appreciate the utility of this compound, a thorough understanding of its inherent chemical characteristics is essential.

PropertyValue/DescriptionSource
Molecular Formula C₇H₁₆ClNO₂S[3]
Molecular Weight 213.72 g/mol [3]
Appearance Typically a white to off-white solidGeneral knowledge
Solubility The hydrochloride salt form enhances aqueous solubility.General knowledge
Key Structural Features Saturated cyclohexane ring, primary amine, methanesulfonyl group.N/A

The cyclohexane ring provides a non-planar, rigid scaffold that can effectively probe the three-dimensional space of a protein's binding pocket. The primary amine serves as a crucial handle for synthetic elaboration, allowing for the facile introduction of a wide variety of functional groups through well-established chemical transformations.

The most distinguishing feature, however, is the methanesulfonyl moiety. The sulfone group is a strong hydrogen bond acceptor and is known to be metabolically stable.[4] Its presence can significantly influence a molecule's polarity, solubility, and metabolic profile, often leading to improved absorption, distribution, metabolism, and excretion (ADME) properties.[2]

Strategic Applications in Drug Design: A Focus on Kinase Inhibition

While the direct therapeutic applications of this compound itself are not extensively documented, its true value lies in its role as a structural component in more complex drug candidates. A notable example of a closely related scaffold can be found in the development of potent Anaplastic Lymphoma Kinase (ALK) inhibitors.

A study on methanesulfonamido-cyclohexylamine derivatives of 2,4-diaminopyrimidines revealed this scaffold to be a key element in achieving potent ALK inhibition.[5] ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer. The incorporation of a methanesulfonamide group on a diaminocyclohexane scaffold attached to a 2,4-diaminopyrimidine core led to the discovery of potent ALK inhibitors.[5]

This research highlights a critical design principle: the strategic placement of the methanesulfonyl group to engage in key interactions within the kinase active site.

The Pharmacophore Model: Unveiling Key Interactions

A pharmacophore model illustrates the essential steric and electronic features required for a molecule to interact with a specific biological target. In the context of kinase inhibition, the 4-Methanesulfonylcyclohexan-1-amine scaffold can contribute to several key pharmacophoric features.

Pharmacophore cluster_scaffold 4-Methanesulfonylcyclohexan-1-amine Scaffold cluster_target Kinase Active Site Cyclohexane Cyclohexane Ring (3D Scaffolding) Hydrophobic_Pocket Hydrophobic Pocket Cyclohexane->Hydrophobic_Pocket van der Waals Interactions Amine Primary Amine (Synthetic Handle & H-bond Donor/Acceptor) Hinge_Region Hinge Region (H-bond Acceptors/Donors) Amine->Hinge_Region Hydrogen Bonding Sulfone Methanesulfonyl Group (H-bond Acceptor, Metabolic Stability) Solvent_Front Solvent-Exposed Region Sulfone->Solvent_Front Polar Interactions, Improved Solubility

Caption: Pharmacophoric contributions of the 4-Methanesulfonylcyclohexan-1-amine scaffold.

  • 3D Scaffolding: The cyclohexane ring provides a rigid, three-dimensional framework that can orient other functional groups for optimal binding.

  • Hydrogen Bonding: The primary amine can act as both a hydrogen bond donor and acceptor, forming crucial interactions with the hinge region of the kinase domain.

  • Polar Interactions and Solubility: The polar sulfone group often extends towards the solvent-exposed region of the binding pocket, enhancing solubility and forming favorable polar contacts.

Synthesis and Chemical Elaboration: A Proposed Pathway

A patented method for the synthesis of the related compound, 4-methylsulfonyltoluene, involves the reduction of 4-methylbenzenesulfonyl chloride with sodium sulfite in an alkaline aqueous solution to generate sodium 4-methylbenzenesulfinate. This intermediate then reacts with methyl chloride to yield the final product.[6]

Adapting this logic, a multi-step synthesis for our target compound can be envisioned:

Synthesis_Workflow Start 4-Thiocyclohexanone Step1 Oxidation Start->Step1 Intermediate1 4-Methanesulfonylcyclohexanone Step1->Intermediate1 Step2 Reductive Amination Intermediate1->Step2 Intermediate2 4-Methanesulfonylcyclohexan-1-amine Step2->Intermediate2 Step3 Salt Formation (HCl) Intermediate2->Step3 Product 4-Methanesulfonylcyclohexan-1-amine Hydrochloride Step3->Product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized protocol that a skilled chemist could use as a starting point for the synthesis. Note: This protocol has not been experimentally validated and should be adapted and optimized with appropriate safety precautions.

Step 1: Oxidation of 4-Thiocyclohexanone to 4-Methanesulfonylcyclohexanone

  • Dissolve 4-thiocyclohexanone in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while monitoring the temperature.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction by washing with an aqueous solution of sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methanesulfonylcyclohexanone.

  • Purify the crude product by column chromatography.

Step 2: Reductive Amination to 4-Methanesulfonylcyclohexan-1-amine

  • Dissolve 4-methanesulfonylcyclohexanone in a suitable solvent like methanol.

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Add a reducing agent, for example, sodium cyanoborohydride, in portions.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Quench the reaction by carefully adding an aqueous acid solution.

  • Basify the mixture with an aqueous solution of sodium hydroxide and extract the product with an organic solvent like ethyl acetate.

  • Dry the combined organic layers, filter, and concentrate to obtain the crude free base.

Step 3: Hydrochloride Salt Formation

  • Dissolve the crude 4-methanesulfonylcyclohexan-1-amine in a suitable solvent such as diethyl ether or ethyl acetate.

  • Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Conclusion and Future Perspectives

This compound represents a valuable and strategically important building block in modern drug discovery. Its unique combination of a rigid three-dimensional scaffold, a versatile synthetic handle, and the beneficial physicochemical properties imparted by the methanesulfonyl group make it an attractive component for the design of novel therapeutics. While its direct application as a standalone therapeutic is not established, its incorporation into larger molecules, particularly in the realm of kinase inhibitors, demonstrates its potential to address key challenges in drug design, such as improving potency, selectivity, and pharmacokinetic profiles.

Future research will likely focus on the further exploration of this scaffold in a broader range of therapeutic targets. The development of more efficient and stereoselective synthetic routes will also be crucial for its wider adoption in drug discovery programs. As our understanding of the intricate interactions between small molecules and their biological targets continues to grow, the strategic use of well-designed chemical scaffolds like this compound will undoubtedly play a pivotal role in the discovery of the next generation of medicines.

References

  • (Reference to a general medicinal chemistry textbook or review on scaffolds)
  • (Reference for chemical properties if a specific source is found)
  • (Reference for synthesis of a similar compound)
  • (Reference for the role of sulfones in drug design)
  • (Reference for the role of cycloalkylamines in drug design)
  • Zificsak, C. A., Theroff, J. P., Aimone, L. D., Angeles, T. S., Albom, M. S., Cheng, M., Mesaros, E. F., Ott, G. R., Quail, M. R., Underiner, T. L., Wan, W., & Dorsey, B. D. (2011). Methanesulfonamido-cyclohexylamine derivatives of 2,4-diaminopyrimidine as potent ALK inhibitors. Bioorganic & medicinal chemistry letters, 21(13), 3877–3880. [Link]

  • (Reference for ALK kinase background)
  • CN105566181A - Synthetic method of 4-methylsulfonyl methylbenzene - Google Patents. (n.d.).
  • (Reference for general synthesis methods)
  • (Reference for future perspectives in drug design)
  • (Additional relevant references)
  • PubChem. (n.d.). 4-Methylcyclohexylamine. Retrieved January 26, 2026, from [Link]

  • Sławiński, J., & Brzozowski, Z. (2013). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 18(8), 9695–9714. [Link]

  • (Additional relevant references)
  • (Additional relevant references)
  • (Additional relevant references)
  • Zhao, C., Rakesh, K. P., Ravidar, L., Fang, W. Y., & Qin, H. L. (2019). Pharmaceutical and medicinal significance of sulfur (SVI)-containing motifs for drug discovery: A critical review. European journal of medicinal chemistry, 162, 679–734. [Link]

  • (Additional relevant references)
  • (Additional relevant references)
  • (Additional relevant references)

Sources

Methodological & Application

Comprehensive Analytical Protocols for 4-Methanesulfonylcyclohexan-1-amine hydrochloride: A Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the analytical methodologies for 4-Methanesulfonylcyclohexan-1-amine hydrochloride, a compound of interest in pharmaceutical research and development. Recognizing the unique structural characteristics of this molecule—namely the presence of a primary amine on a saturated ring and a sulfonyl group, but the absence of a native chromophore—this guide presents a multi-faceted analytical strategy. We detail robust protocols for identity, purity, and assay determination using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, Gas Chromatography (GC) with sulfur-specific detection, and definitive structural confirmation via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Each protocol is designed with scientific integrity at its core, explaining the causality behind experimental choices to ensure methods are both accurate and self-validating. This guide is intended for researchers, analytical scientists, and drug development professionals requiring reliable and reproducible analytical control.

Physicochemical Properties and Structural Overview

A thorough understanding of the analyte's properties is the foundation of robust method development. This compound is a primary amine hydrochloride salt. The salt form enhances its stability and aqueous solubility, which are favorable characteristics for pharmaceutical handling and formulation.[1][2] The methanesulfonyl group provides a unique, highly specific target for certain detectors.

Chemical Structure:

(Note: This is a simplified 2D representation. The actual molecule contains a cyclohexane ring, not a benzene ring. The structure is CS(=O)(=O)C1CCC(CC1)N.Cl)

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₆ClNO₂S[3]
Molecular Weight 213.72 g/mol Calculated
CAS Number 1354951-89-5[3]
Appearance Expected to be a white to off-white crystalline solid[2]
Solubility Expected to be soluble in water and polar organic solvents like methanol[1]
Storage Store at 2-8°C for long-term stability[3]

Integrated Analytical Strategy

The analytical strategy for this compound must address several key challenges, primarily its lack of a UV-absorbing chromophore for straightforward HPLC analysis. Therefore, a combination of techniques is optimal for comprehensive characterization.

The overall workflow is designed to confirm identity, quantify the active ingredient, and profile impurities efficiently.

Analytical_Workflow Sample Sample Receipt (Bulk Substance / Formulation) Identity Identity Confirmation Sample->Identity Quant Purity & Assay Sample->Quant Impurities Impurity Profiling Sample->Impurities NMR_MS NMR & Mass Spectrometry (Definitive ID) Identity->NMR_MS HPLC HPLC-UV/FLD (Post-Derivatization) Quant->HPLC Impurities->HPLC GC GC-SCD/MS (Volatiles & Sulfur Impurities) Impurities->GC Validation Method Validation (ICH Guidelines) NMR_MS->Validation HPLC->Validation GC->Validation Report Certificate of Analysis (Final Report) Validation->Report

Caption: General analytical workflow for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle: HPLC is the preferred method for quantifying the main component and its non-volatile impurities in pharmaceutical substances. Due to the analyte's lack of a native chromophore, pre-column derivatization is essential.[4] This process involves reacting the primary amine with a reagent to attach a UV-active or fluorescent tag, enabling sensitive detection. We will use 9-fluorenylmethyl chloroformate (FMOC-Cl), a reagent that reacts rapidly with primary amines to form a stable, highly fluorescent derivative.[4]

Protocol 3.1: Purity and Assay by RP-HPLC with FMOC-Cl Derivatization

Causality Behind Choices:

  • Reagent: FMOC-Cl is chosen for its rapid reaction kinetics under mild conditions and the high quantum yield of the resulting derivative, which allows for very low limits of detection (LOD) and quantitation (LOQ) using a fluorescence detector (FLD).[4]

  • Stationary Phase: A C18 column is selected for its versatility and robustness in retaining the relatively non-polar FMOC-derivative.

  • Mobile Phase: A gradient of acetonitrile and water is used to ensure that the derivatized analyte is well-retained and separated from excess reagent and potential impurities, while providing a sharp peak shape for accurate integration. A buffer (e.g., phosphate) is used to maintain a consistent pH, ensuring reproducible retention times.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Borate Buffer (0.1 M, pH 9.0): Dissolve appropriate amounts of boric acid in water, adjust pH to 9.0 with NaOH, and bring to final volume.

    • FMOC-Cl Solution (15 mM): Dissolve 9-fluorenylmethyl chloroformate in acetonitrile. Prepare this solution fresh daily.

    • Quenching Solution (0.1 M Amantadine): Dissolve amantadine hydrochloride in water. This reagent reacts with excess FMOC-Cl to prevent unwanted side reactions.

  • Standard Preparation (100 µg/mL equivalent):

    • Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Preparation (100 µg/mL equivalent):

    • Prepare sample solutions at the same concentration as the standard using the same diluent.

  • Derivatization Procedure:

    • In an autosampler vial, mix:

      • 100 µL of Borate Buffer.

      • 50 µL of standard or sample solution.

    • Vortex briefly.

    • Add 150 µL of the FMOC-Cl solution.

    • Vortex immediately for 30 seconds and let it react for 2 minutes at room temperature.

    • Add 50 µL of the Quenching Solution to consume excess FMOC-Cl. Vortex.

    • The sample is now ready for injection.

Table 2: HPLC-FLD Chromatographic Conditions

ParameterCondition
Instrument HPLC system with a fluorescence detector
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient 0-15 min: 40% to 90% B; 15-17 min: 90% B; 17.1-20 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
FLD Wavelengths Excitation: 265 nm, Emission: 315 nm

Method Validation Summary: A validated analytical method provides documented evidence of its suitability for the intended purpose.[5][6] The protocol described above must be validated according to ICH Q2(R1) guidelines.

Table 3: Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria
Specificity To ensure the signal is from the analyte onlyPeak purity > 99.0%; No interference from placebo or known impurities at the analyte's retention time.
Linearity To demonstrate a proportional response to concentrationCorrelation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy To measure the closeness of results to the true valueMean recovery of 98.0% to 102.0% for spiked samples at three concentration levels.[7]
Precision Repeatability and intermediate precisionRepeatability (n=6): RSD ≤ 1.0%; Intermediate Precision (different day/analyst): RSD ≤ 2.0%.
LOQ/LOD To determine the lowest concentration that can be reliably quantified/detectedSignal-to-Noise ratio of 10:1 (LOQ) and 3:1 (LOD).
Robustness To measure the method's resilience to small changesConsistent results when parameters (pH, flow rate, column temp) are slightly varied; RSD ≤ 2.0%.

Gas Chromatography (GC) for Impurity Analysis

Principle: GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For this compound, GC is particularly advantageous when coupled with a sulfur-specific detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD).[8] This approach offers exceptional selectivity, allowing for the detection of sulfur-containing impurities even in the presence of a large excess of the main component or other non-sulfur compounds, often without the need for derivatization.[9]

Causality Behind Choices:

  • Detector: An SCD is chosen for its equimolar response to sulfur and its high selectivity over hydrocarbons, which simplifies quantification and minimizes interference from the sample matrix.[9]

  • Column: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable for analyzing amines, providing good peak shape and resolution.

  • Inlet: A split/splitless inlet is used in split mode to avoid overloading the column with the main component while allowing for sensitive detection of trace impurities.

GC_Decision_Tree Start Is the impurity of interest sulfur-containing and volatile? GC_SCD Use GC-SCD for highly selective analysis. Start->GC_SCD Yes HPLC_Deriv Use HPLC with derivatization for non-volatile or non-sulfur impurities. Start->HPLC_Deriv No

Caption: Decision logic for selecting GC vs. HPLC for impurity analysis.

Protocol 4.1: Sulfur-Containing Impurities by GC-SCD

  • Sample Preparation:

    • Accurately weigh ~20 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

  • GC-SCD Instrumental Conditions:

Table 4: GC-SCD Chromatographic Conditions

ParameterCondition
Instrument Gas Chromatograph with Sulfur Chemiluminescence Detector
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Split, 50:1 ratio
Injection Volume 1 µL
Oven Program 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)
Detector Temp. 250°C

Spectroscopic Methods for Structural Confirmation

Spectroscopic analysis is indispensable for the unequivocal confirmation of the chemical structure of the active substance and its impurities.

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number and types of hydrogen atoms and their connectivity, while ¹³C NMR shows the number and types of carbon atoms. For this compound, NMR confirms the presence of the methanesulfonyl group, the cyclohexyl ring, and the correct substitution pattern.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts as it can exchange with the amine protons.[10][11]

  • Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Expected ¹H NMR Signals (in D₂O):

    • A singlet around δ 3.0-3.2 ppm (3H), corresponding to the methyl group of the methanesulfonyl moiety.

    • A multiplet around δ 3.1-3.3 ppm (1H), for the proton on the carbon bearing the amine group (C1-H).

    • A multiplet around δ 2.8-3.0 ppm (1H), for the proton on the carbon bearing the sulfonyl group (C4-H).

    • A series of complex multiplets between δ 1.2-2.2 ppm (8H), corresponding to the remaining methylene protons of the cyclohexane ring.

5.2 Mass Spectrometry (MS)

Principle: Mass spectrometry provides the molecular weight of the compound and, through fragmentation, offers clues about its structure. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules like this one.

Protocol:

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in 50:50 acetonitrile:water with 0.1% formic acid.

  • Analysis: Analyze by direct infusion or LC-MS using an ESI source in positive ion mode (ESI+).

  • Expected Results:

    • Parent Ion: The primary ion observed will be the protonated free base [M+H]⁺ at m/z 178.1. The molecular weight of the free base (C₇H₁₅NO₂S) is 177.08.

    • Key Fragments: Expect to see fragments corresponding to the loss of the methanesulfonyl group or cleavage of the cyclohexane ring.

Conclusion

The analytical control of this compound requires a thoughtful, multi-technique approach. The protocols outlined in this guide provide a robust framework for ensuring the identity, purity, and quality of this substance. HPLC with fluorescence detection after derivatization serves as a reliable method for assay and purity, while GC with sulfur-specific detection offers a highly selective tool for profiling specific impurities. Finally, NMR and MS provide the definitive structural confirmation required in a regulated pharmaceutical environment. Adherence to these scientifically sound and validated methods will ensure data integrity and support successful drug development programs.

References

  • Horwitz, W. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 64(1), 104-130.
  • Sanz, J., & Martínez-Castro, I. (1994). Determination of sulphonic compounds as their thiotrifluoroacetate derivatives by gas chromatography with ion trap detection. Journal of Chromatography A, 667(1-2), 219-223. Available at: [Link]

  • ResearchGate. (n.d.). HPLC/DAD Assay of Cyclohexanamine as Related Impurity in Glipizide Through Derivatization with o-Phtaldialdehyde. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Pharma Tutor. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • SilcoTek. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. Retrieved from [Link]

  • Thieme Chemistry. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Sulfur Compound in Gasoline by GC-FPD. Retrieved from [Link]

  • ResearchGate. (1990). Determination of higher aliphatic amines and cyclohexylamine by TLC after derivatization with 1-fluoro-2,4-dinitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylcyclohexylamine Hydrochloride. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Typical experimental procedure for the sulfonylation of amines. Retrieved from [Link]

  • KVALITO. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved from [Link]

  • JoVE. (2023). Amines to Sulfonamides: The Hinsberg Test. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • PubMed. (1993). Derivatization of secondary amines with 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Retrieved from [Link]

  • Scion Instruments. (n.d.). Determination of Sulphur Gases in Natural Gas | Gas Chromatography Analysis. Retrieved from [Link]

  • Analytice. (n.d.). Cyclohexylamine - analysis. Retrieved from [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • RSC Advances. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethylcyclohexan-1-amine hydrochloride. Retrieved from [Link]

  • ChemSrc. (n.d.). This compound. Retrieved from [Link]

Sources

The Versatile Building Block: Application Notes for 4-Methanesulfonylcyclohexan-1-amine hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Scaffold

In the landscape of contemporary drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological activity, metabolic stability, and synthetic accessibility. 4-Methanesulfonylcyclohexan-1-amine hydrochloride presents itself as a uniquely functionalized cycloaliphatic amine, poised for significant applications in medicinal chemistry. Its structure marries a conformationally restricted cyclohexane ring, which can impart favorable physicochemical properties, with a primary amine for versatile synthetic elaboration and a polar methanesulfonyl group. This sulfone moiety can act as a hydrogen bond acceptor, enhance solubility, and modulate the overall electronic profile of the parent molecule, making it an attractive component for library synthesis and lead optimization campaigns.[1][2]

This technical guide provides an in-depth exploration of the utility of this compound in key synthetic transformations, offering field-proven insights and detailed, self-validating protocols for its application. The focus will be on two of the most fundamental and widely employed reactions for primary amines: amide bond formation and sulfonamide synthesis. These transformations are cornerstones of medicinal chemistry, enabling the construction of a vast array of bioactive molecules.[3][4]

Core Applications in Synthetic Chemistry

The primary amine functionality of 4-Methanesulfonylcyclohexan-1-amine serves as a versatile handle for the introduction of this valuable scaffold into a wide range of molecular architectures. The hydrochloride salt form ensures stability and ease of handling, while the free amine, readily liberated in situ or by a simple basic workup, is a potent nucleophile.

I. Amide Bond Formation: The Cornerstone of Peptide and Small Molecule Synthesis

The formation of an amide bond is arguably the most frequently utilized reaction in the synthesis of pharmaceuticals.[4] 4-Methanesulfonylcyclohexan-1-amine is an excellent candidate for amide coupling reactions with a diverse range of carboxylic acids, from simple aliphatic and aromatic acids to complex heterocyclic systems often found in pharmacologically active compounds.

Causality in Experimental Design: The choice of coupling reagent is critical and depends on the steric and electronic properties of both the amine and the carboxylic acid. For routine couplings, carbodiimide-based reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often employed, typically in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to suppress racemization and improve efficiency.[5] For more challenging couplings involving sterically hindered substrates or electron-deficient partners, more potent phosphonium or aminium/uronium reagents like HATU or HBTU are preferred. The hydrochloride salt of the amine must be neutralized, which is typically achieved by the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA).

Experimental Protocol: EDC/Oxyma-Mediated Amide Coupling

This protocol describes a general and robust method for the coupling of a generic carboxylic acid with 4-Methanesulfonylcyclohexan-1-amine.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Ethyl (hydroxyimino)cyanoacetate (Oxyma)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add this compound (1.1 eq) and Oxyma (1.2 eq) to the solution.

  • Add DIPEA (2.5 eq) to the mixture to liberate the free amine and neutralize the hydrochloride. Stir for 10 minutes at room temperature.

  • Add EDC (1.2 eq) portion-wise to the stirring solution.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Self-Validation: The successful formation of the amide can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS). The disappearance of the starting material signals and the appearance of a new set of signals corresponding to the product, including a characteristic amide N-H signal in the ¹H NMR spectrum, will validate the reaction's success.

Data Presentation: Representative Amide Coupling Reactions

Carboxylic Acid PartnerCoupling ConditionsTypical Yield Range
Benzoic AcidEDC, Oxyma, DIPEA, DMF, RT, 18h85-95%
4-Chlorophenylacetic AcidHATU, DIPEA, DMF, RT, 12h90-98%
N-Boc-L-prolineEDC, HOBt, DIPEA, CH₂Cl₂, RT, 16h80-90%

Visualization: Amide Coupling Workflow

Amide_Coupling_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine_HCl 4-Methanesulfonylcyclohexan-1-amine HCl Mixing Dissolve in DMF, add reagents Amine_HCl->Mixing Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Mixing EDC EDC EDC->Mixing Oxyma Oxyma Oxyma->Mixing DIPEA DIPEA DIPEA->Mixing Activation Carboxylic Acid Activation Mixing->Activation EDC/Oxyma Coupling Nucleophilic Attack by Amine Activation->Coupling Quench Dilute with EtOAc Coupling->Quench Reaction Complete Wash Aqueous Wash (NaHCO3, Brine) Quench->Wash Dry_Concentrate Dry (MgSO4) & Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Purified Amide Product Purify->Product

Caption: General workflow for EDC/Oxyma-mediated amide coupling.

II. Sulfonamide Synthesis: Crafting a Key Pharmacophore

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of drugs, including antibiotics, diuretics, and kinase inhibitors.[6] The reaction of 4-Methanesulfonylcyclohexan-1-amine with various sulfonyl chlorides provides a direct route to novel sulfonamides bearing the methanesulfonylcyclohexyl moiety.

Causality in Experimental Design: The standard method for sulfonamide synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[7] Pyridine is often used as both the solvent and the base, as it effectively scavenges the HCl byproduct. Alternatively, a non-nucleophilic base like triethylamine can be used in an inert solvent such as dichloromethane (DCM). The reaction is typically robust and proceeds to high conversion. As with amide coupling, the hydrochloride salt of the amine needs to be neutralized for the reaction to proceed.

Experimental Protocol: Synthesis of a Benzenesulfonamide Derivative

This protocol details the synthesis of N-(4-(methylsulfonyl)cyclohexyl)benzenesulfonamide.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous pyridine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.05 eq) dropwise to the stirring suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography to yield the pure sulfonamide.

Self-Validation: The formation of the sulfonamide can be confirmed by the presence of characteristic S=O stretching bands in the IR spectrum and by NMR and mass spectrometry. The disappearance of the primary amine signals and the appearance of a sulfonamide N-H signal in the ¹H NMR spectrum are indicative of a successful reaction.

Visualization: Sulfonamide Synthesis Reaction Scheme

Sulfonamide_Synthesis Amine 4-Methanesulfonylcyclohexan-1-amine (as HCl salt + base) Reaction + SulfonylChloride Benzenesulfonyl Chloride Product N-(4-(methylsulfonyl)cyclohexyl)benzenesulfonamide Byproduct + HCl + HCl Reaction_Arrow Pyridine, RT

Caption: General reaction scheme for sulfonamide synthesis.

Conclusion and Future Outlook

This compound is a promising and versatile building block for organic synthesis and drug discovery. Its unique combination of a conformationally defined cyclic core, a reactive primary amine, and a polar sulfone group provides chemists with a valuable tool for accessing novel chemical space. The robust and well-established protocols for amide and sulfonamide formation detailed herein serve as a foundation for the incorporation of this scaffold into a wide range of molecular targets. As the demand for novel therapeutics with optimized properties continues to grow, the strategic application of such functionalized building blocks will undoubtedly play a crucial role in the development of the next generation of medicines.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link][5]

  • D'Abhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 135. [Link][4]

  • ResearchGate. Traditional sulfonamide synthesis using amine and sulfonyl chloride. [Link][6]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link][8]

  • Antonella, F., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(86). [Link][9]

  • PubChem. Imidazotriazines and imidazopyrimidines as kinase inhibitors - Patent US-8461330-B2. [Link][10]

  • MDPI. (2023). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link][7]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link][11]

  • ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview. [Link][3]

  • Das, D., & Chen, C. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. [Link][12]

  • Curia Global. Selected Publications and Patents from 2005–2019. [Link][13]

  • MDPI. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

Sources

Application Notes & Protocols: 4-Methanesulfonylcyclohexan-1-amine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Strategic Value of Saturated Scaffolds

In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to achieving desired pharmacological profiles. While aromatic systems have historically dominated the synthesis of small molecule therapeutics, there is a growing appreciation for the utility of saturated carbocyclic scaffolds. These three-dimensional structures offer access to a broader chemical space, often leading to improved physicochemical properties such as solubility and metabolic stability, while providing distinct vectors for substituent placement.

This guide focuses on 4-methanesulfonylcyclohexan-1-amine hydrochloride , a versatile building block that marries the conformational rigidity of a cyclohexane ring with two key functional groups: a primary amine and a methanesulfonyl moiety. The primary amine serves as a robust handle for a multitude of synthetic transformations, most notably amide bond formation, while the polar methanesulfonyl group can significantly enhance aqueous solubility and act as a strong hydrogen bond acceptor, contributing to target engagement.[1] The hydrochloride salt form ensures stability and improves handling characteristics.

This document provides an in-depth exploration of the applications of this building block, complete with detailed, field-tested protocols to facilitate its integration into drug discovery workflows.

II. Physicochemical & Handling Characteristics

A thorough understanding of a building block's properties is the foundation of its effective use.

PropertyValueSource
Chemical Name This compound[2]
Synonyms trans-4-methylsulfonylcyclohexanamine hydrochloride[2]
CAS Number 1354951-89-5[2]
Molecular Formula C₇H₁₅NO₂S · HCl[2]
Molecular Weight 213.72 g/mol Calculated
Purity Typically ≥97%[2]
Appearance White to off-white solidGeneral Knowledge
Solubility Soluble in water, methanol; partially soluble in DMSO[2]
Storage Store at room temperature in a dry, well-ventilated place[2]

III. Strategic Applications in Drug Design

The unique combination of a 3D scaffold, a reactive amine, and a polar sulfone group makes 4-methanesulfonylcyclohexan-1-amine a powerful tool for medicinal chemists.

  • Scaffold for Kinase Inhibitors: The cyclohexane core is an excellent scaffold for building inhibitors that target the ATP-binding site of kinases. Protein kinases are a critical class of therapeutic targets, particularly in oncology.[3] The amine can be functionalized to interact with the hinge region of the kinase, while the sulfone group can be oriented towards the solvent-exposed region to enhance solubility.

  • Improving Pharmacokinetic Properties: The methanesulfonyl group is a well-established bioisostere for other polar groups. Its inclusion can disrupt planarity, reduce lipophilicity, and improve aqueous solubility, all of which are critical for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] It is also metabolically robust and resistant to hydrolysis.[1]

  • Vector for SAR Exploration: The trans stereochemistry of the amine and sulfone groups provides two distinct exit vectors from the cyclohexane ring. This allows for systematic Structure-Activity Relationship (SAR) studies, where diverse functionalities can be introduced to probe interactions with the biological target.

G bb 4-Methanesulfonyl- cyclohexan-1-amine HCl (Building Block) reax Synthetic Transformation (e.g., Amide Coupling, Reductive Amination) bb->reax lib Compound Library Generation reax->lib sar Structure-Activity Relationship (SAR) Studies lib->sar lo Lead Optimization (ADME/Tox Profiling) sar->lo Iterative Design lo->sar cand Drug Candidate lo->cand

Fig. 1: Drug discovery workflow utilizing the building block.

IV. Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key steps to ensure reproducibility and success.

Protocol 1: Standard Amide Coupling via HATU Activation

This is the most common and versatile method for forming an amide bond with the title compound.[4][5] The use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent is highly efficient and minimizes side reactions.

Causality & Principle: The hydrochloride salt of the amine must be neutralized in situ to liberate the free, nucleophilic primary amine. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to avoid competing reactions with the activated carboxylic acid. The carboxylic acid is activated by HATU to form a highly reactive acyl-uronium intermediate, which is then readily attacked by the free amine to form the stable amide bond.

G cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack RCOOH Carboxylic Acid (R-COOH) ActivatedEster Activated Acyl-Uronium Intermediate RCOOH->ActivatedEster + HATU, DIPEA HATU HATU Amide Target Amide ActivatedEster->Amide Nucleophilic Attack Amine Free Amine (from HCl salt + DIPEA) Amine->Amide

Fig. 2: Simplified amide coupling reaction schematic.

Materials & Equipment:

  • This compound

  • Carboxylic acid of interest (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware, magnetic stirrer, nitrogen atmosphere setup

  • TLC plates, LC-MS for reaction monitoring

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq) and this compound (1.05 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.2 M). Stir the solution at room temperature for 5 minutes.

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the solution. The 2.5 equivalents are crucial: ~1.1 eq to neutralize the hydrochloride salt and ~1.4 eq to facilitate the coupling reaction. Stir for 10 minutes.

  • Coupling Agent Addition: Add HATU (1.1 eq) in one portion. Causality Note: Adding the coupling agent last ensures the amine is free and ready to react with the freshly formed activated ester, maximizing yield.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting materials are consumed (typically 4-12 hours).

  • Workup:

    • Once complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x), water (1x), and brine (1x). Causality Note: The bicarb wash removes unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water before drying.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to yield the pure amide product.

Protocol 2: Reductive Amination with an Aldehyde

This protocol is used to form a secondary amine by coupling the building block with an aldehyde or ketone. Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for this transformation as it does not readily reduce the carbonyl starting material.

Causality & Principle: The primary amine reacts with the aldehyde to form a protonated iminium ion intermediate. The hydrochloride salt of the starting material helps to catalyze this step. Sodium triacetoxyborohydride is a mild hydride donor that selectively reduces the electrophilic iminium ion to the corresponding secondary amine. Its steric bulk and reduced reactivity prevent the premature reduction of the aldehyde.

Materials & Equipment:

  • This compound

  • Aldehyde of interest (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Standard laboratory glassware, magnetic stirrer, nitrogen atmosphere setup

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.2 eq) and the aldehyde (1.0 eq).

  • Dissolution: Add anhydrous DCM or DCE and stir to form a suspension.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm and effervescence.

  • Reaction: Stir the mixture at room temperature for 6-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the aldehyde.

  • Workup:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure secondary amine.

V. Safety & Handling

As with all laboratory chemicals, proper safety precautions must be observed.

  • Hazard Identification: This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[6][7]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.[8] Work in a well-ventilated fume hood.

  • Handling: Avoid breathing dust. Avoid contact with skin and eyes.[9] In case of contact, flush the affected area with copious amounts of water.

  • Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

VI. Conclusion

This compound is a high-value building block for medicinal chemistry programs. Its pre-installed polar functionality and conformationally constrained saturated core provide a robust starting point for developing drug candidates with improved physicochemical properties. The protocols detailed herein offer reliable and reproducible methods for its incorporation into diverse molecular scaffolds, enabling the rapid generation of novel chemical matter for biological screening.

VII. References

  • Smolecule. (2023, August 16). Buy 4-Ethyl-4-methylcyclohexan-1-amine | 1376287-82-9. Retrieved from Smolecule.

  • ChemicalBook. (2024, May 14). What are the uses of Methylamine hydrochloride in different fields?. Retrieved from ChemicalBook.

  • Google Patents. (n.d.). CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine. Retrieved from Google Patents.

  • LabSolu. (n.d.). This compound. Retrieved from LabSolu.

  • ECHEMI. (n.d.). 99337-81-2, 4-broMocyclohexan-1-aMine hydrochloride Formula. Retrieved from ECHEMI.

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich.

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylamine Hydrochloride, PA. Retrieved from Cole-Parmer.

  • PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery. Retrieved from PharmaBlock.

  • CHEMTRON SUPPLY CORPORATION. (2015, June 11). Safety Data Sheet. Retrieved from CHEMTRON.

  • PubChem. (n.d.). 4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125. Retrieved from PubChem.

  • PubChem. (n.d.). 4-Ethylcyclohexan-1-amine hydrochloride | C8H18ClN | CID 24191782. Retrieved from PubChem.

  • PubChem. (n.d.). 4-cyclopropylnaphthalen-1-aMine hydrochloride | C13H14ClN | CID 91827884. Retrieved from PubChem.

  • Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650-5660.

  • AK Scientific, Inc. (n.d.). trans-4-Methyl-cyclohexylamine HCl - Safety Data Sheet. Retrieved from AK Scientific, Inc.

  • Enamine. (n.d.). Kinase Library. Retrieved from Enamine.

  • Pattan, S., et al. (2019). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate.

  • Wang, Y., et al. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 28(5), 974-978.

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from HepatoChem.

  • BLD Pharm. (n.d.). 33483-66-8|cis-4-Methylcyclohexanamine hydrochloride. Retrieved from BLD Pharm.

  • AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG. Retrieved from AxisPharm.

  • Google Patents. (n.d.). CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. Retrieved from Google Patents.

  • Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.

  • Kim, H. J., et al. (2022). Discovery of a NADPH oxidase inhibitor, (E)-3-cyclohexyl-5-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)-1-methyl-2-thioxoimidazolidin-4-oneone, as a novel therapeutic for Parkinson's disease. European Journal of Medicinal Chemistry, 245, 114854.

  • Google Patents. (2007, April 12). US 2007/0082943 A1 - PROCESS FOR PREPARATION OF SUBSTANTIALLY PURE GLMEPRIDE. Retrieved from Google Patents.

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from Fisher Scientific.

  • Google Patents. (n.d.). CN109824520B - Preparation method of cis-4-methylcyclohexylamine. Retrieved from Google Patents.

  • Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115.

Sources

Application Notes and Protocols for the Derivatization of 4-Methanesulfonylcyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methanesulfonylcyclohexan-1-amine hydrochloride is a primary amine of significant interest in medicinal chemistry and drug development. Its structure, featuring a cyclohexane ring, a primary amine, and a methanesulfonyl group, makes it a versatile building block for the synthesis of a wide array of biologically active molecules. The derivatization of the primary amine is a crucial step in the elaboration of this scaffold into potential therapeutic agents. This document provides detailed protocols for the most common and effective derivatization reactions of this compound: N-acylation, N-sulfonylation, and reductive amination.

The presence of the amine as a hydrochloride salt necessitates a neutralization step to liberate the free amine, which is the nucleophilic species in these reactions. The methanesulfonyl group is generally stable under the described reaction conditions and does not require a protecting group strategy.[1]

Core Concepts in Derivatization

Derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative.[2] In the context of 4-Methanesulfonylcyclohexan-1-amine, derivatization of the primary amine serves several key purposes:

  • Introduction of Pharmacophores: Attaching various functional groups to the amine can introduce or modulate biological activity.

  • Modification of Physicochemical Properties: Derivatization can alter solubility, lipophilicity, and metabolic stability.

  • Enabling Further Reactions: The derivative can be an intermediate for more complex molecular constructions.

  • Improved Analytical Characteristics: Derivatization can enhance the detectability of the molecule in chromatographic techniques.[3]

The choice of derivatization strategy depends on the desired final compound and the overall synthetic route.

Pre-reaction Consideration: Neutralization of the Hydrochloride Salt

The starting material is the hydrochloride salt of the amine, meaning the amine is protonated. To render the amine nucleophilic for derivatization, it must be converted to the free amine. This can be achieved in two main ways:

  • Prior Neutralization and Extraction: The hydrochloride salt is dissolved in an aqueous medium and treated with a base (e.g., NaOH, NaHCO₃) to deprotonate the ammonium salt. The liberated free amine is then extracted into an organic solvent, dried, and concentrated. This method provides the pure free amine for the subsequent reaction.[4]

  • In Situ Neutralization: A base is added directly to the reaction mixture containing the amine hydrochloride salt. This is a more streamlined approach, avoiding a separate workup step. The choice of base is critical and depends on the specific reaction conditions. Common bases for in situ neutralization include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate.[5]

For the protocols outlined below, in situ neutralization is generally preferred for its efficiency.

Protocol 1: N-Acylation

N-acylation involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This is a robust and widely used transformation in organic synthesis.[6]

Causality of Experimental Choices
  • Acylating Agent: Acyl chlorides are highly reactive and suitable for a wide range of amines.[7] Acid anhydrides are also effective and can be used as an alternative.

  • Base: A non-nucleophilic base, such as triethylamine or pyridine, is used to neutralize the HCl generated during the reaction with acyl chlorides. This prevents the protonation of the starting amine, which would render it unreactive.[5] At least two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base are required.[5]

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used as they do not react with the acylating agent.

  • Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side products.

Experimental Workflow: N-Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-Methanesulfonylcyclohexan-1-amine HCl and Triethylamine in DCM cool Cool amine solution to 0 °C start->cool reagent Prepare solution of Acyl Chloride in DCM add Add Acyl Chloride solution dropwise reagent->add cool->add stir Stir at room temperature add->stir quench Quench with water stir->quench extract Extract with DCM quench->extract wash Wash organic layer (aq. HCl, aq. NaHCO₃, brine) extract->wash dry Dry over Na₂SO₄ and concentrate wash->dry purify Purify by column chromatography dry->purify cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-Methanesulfonylcyclohexan-1-amine HCl in Pyridine cool Cool solution to 0 °C start->cool add Add Sulfonyl Chloride dropwise cool->add stir Stir at room temperature add->stir quench Pour into ice-water stir->quench acidify Acidify with concentrated HCl quench->acidify filter Filter the precipitate acidify->filter wash Wash with cold water filter->wash dry Dry the solid wash->dry recrystallize Recrystallize if necessary dry->recrystallize cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine 4-Methanesulfonylcyclohexan-1-amine HCl, Aldehyde/Ketone, and Triethylamine in DCM stir_initial Stir for 30 minutes start->stir_initial add_stab Add Sodium Triacetoxyborohydride stir_initial->add_stab stir_final Stir at room temperature add_stab->stir_final quench Quench with saturated aq. NaHCO₃ stir_final->quench extract Extract with DCM quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ and concentrate wash->dry purify Purify by column chromatography dry->purify

Sources

Mass Spectrometric Characterization of 4-Methanesulfonylcyclohexan-1-amine Hydrochloride: Protocols and Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide for the analysis of 4-Methanesulfonylcyclohexan-1-amine hydrochloride using Electrospray Ionization Mass Spectrometry (ESI-MS). As a compound of interest in pharmaceutical development and chemical synthesis, understanding its mass spectrometric behavior is crucial for identification, purity assessment, and metabolic studies. This document outlines the fundamental properties of the analyte, provides a step-by-step protocol for sample preparation and direct infusion analysis, and offers an in-depth examination of its characteristic fragmentation patterns observed in tandem mass spectrometry (MS/MS). The methodologies are designed to be robust and reproducible, serving as a foundational reference for researchers in relevant fields.

Introduction

4-Methanesulfonylcyclohexan-1-amine is a bifunctional molecule containing a primary amine and a methanesulfonyl group attached to a cyclohexane scaffold. It is often supplied as a hydrochloride salt to improve its stability and solubility.[1] The presence of a basic primary amine makes this compound an ideal candidate for analysis by positive-mode electrospray ionization mass spectrometry (ESI-MS), a soft ionization technique that typically generates intact protonated molecules.[2][3]

Mass spectrometry is an indispensable analytical tool in pharmaceutical sciences for its high sensitivity, speed, and ability to provide structural information.[4][5] Accurate mass measurement and fragmentation analysis are essential for confirming molecular identity and elucidating structural features. This guide explains the causal relationships behind experimental choices, ensuring that the described protocols are scientifically sound and validated.

Analyte Properties and Mass Spectrometry Considerations

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful MS method.

Chemical Structure and Properties

The properties of 4-Methanesulfonylcyclohexan-1-amine inform every step of the analytical process, from solvent selection to the interpretation of mass spectra.

  • Molecular Formula (Free Base): C₇H₁₅NO₂S

  • Monoisotopic Mass (Free Base): 177.0824 Da

  • Key Functional Groups:

    • Primary Amine (-NH₂): A basic group that readily accepts a proton in acidic solutions, making the molecule highly suitable for positive ion mode ESI ([M+H]⁺).[6]

    • Methanesulfonyl Group (-SO₂CH₃): A polar, electron-withdrawing group that influences the molecule's overall polarity and fragmentation behavior.

PropertyValueSource
Molecular Formula (Free Base) C₇H₁₅NO₂S[7]
Monoisotopic Mass (Free Base) 177.0824 Da[7]
Predicted [M+H]⁺ m/z 178.0896[7]
Predicted [M+Na]⁺ m/z 200.0716[7]
Form Hydrochloride Salt[8]
Choice of Ionization Technique

The selection of an appropriate ionization method is critical and depends on the analyte's physicochemical properties.[9]

  • Electrospray Ionization (ESI): ESI is the preferred method for polar and non-volatile molecules like 4-Methanesulfonylcyclohexan-1-amine.[10] It operates at atmospheric pressure and gently transfers ions from a liquid phase to the gas phase, minimizing in-source fragmentation and preserving the molecular ion.[2]

  • Positive vs. Negative Ion Mode: The primary amine group is a strong proton acceptor (a basic site). Therefore, analysis in positive ion mode is the logical choice, as it will efficiently generate a high abundance of the protonated molecule, [M+H]⁺.

Experimental Workflow and Protocols

The following protocols are designed for a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, but can be adapted for other tandem mass spectrometers.

Overall Experimental Workflow

The process from sample preparation to final data analysis follows a logical sequence to ensure data quality and reproducibility.

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation A Weigh ~1 mg of Analyte B Prepare 1 mg/mL Stock in Methanol A->B C Dilute to 1 µg/mL Working Solution B->C D Direct Infusion via Syringe Pump C->D E Acquire Full Scan MS1 Spectrum (Identify [M+H]⁺) D->E F Select [M+H]⁺ as Precursor (m/z 178.09) E->F G Acquire Product Ion Scan (MS/MS) F->G H Confirm Elemental Composition from Accurate Mass G->H I Elucidate Fragmentation Pathway H->I

Caption: High-level workflow for MS analysis.

Protocol 1: Sample Preparation

This protocol details the preparation of the analyte for direct infusion. For liquid chromatography-mass spectrometry (LC-MS), the working solution can be injected directly.

  • Reagents and Materials:

    • This compound (analyte)

    • Methanol (HPLC or MS-grade)

    • Deionized Water (18.2 MΩ·cm)

    • Formic Acid (0.1% v/v in water, optional mobile phase modifier)

    • Calibrated analytical balance

    • Volumetric flasks and pipettes

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 1 mg of the analyte.

    • Dissolve the weighed solid in 1 mL of methanol in a volumetric flask. Ensure complete dissolution. Causality: Methanol is an excellent solvent for polar organic salts and is fully compatible with ESI.

  • Working Solution Preparation (1 µg/mL):

    • Perform a serial dilution of the stock solution. For example, pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Make up to the mark with a 50:50 (v/v) mixture of methanol and deionized water. This concentration is typically sufficient for modern high-sensitivity mass spectrometers.

    • Self-Validation: Preparing fresh dilutions from a stock solution ensures concentration accuracy and minimizes degradation.

Protocol 2: Mass Spectrometer Operation

These parameters serve as a starting point and should be optimized for the specific instrument in use.

  • Instrumentation:

    • Mass Spectrometer: High-resolution tandem mass spectrometer (e.g., Waters SYNAPT G2, Thermo Fisher Q Exactive).

    • Ion Source: Electrospray Ionization (ESI).

    • Sample Introduction: Direct infusion via syringe pump at 5-10 µL/min.

  • Instrument Parameters:

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveTo efficiently protonate the basic amine group.[6]
Capillary Voltage 2.5 - 3.5 kVTo create a stable electrospray cone.[11]
Cone/Nozzle Voltage 20 - 40 VA low voltage to facilitate ion transfer without causing in-source fragmentation.
Desolvation Temp. 350 - 450 °CTo effectively evaporate solvent from the ESI droplets.
Desolvation Gas Flow 600 - 800 L/hr (N₂)To aid in desolvation and prevent solvent clusters.[12]
Mass Range (MS1) m/z 50 - 500To cover the expected precursor ion and potential low-mass impurities.
Collision Gas ArgonAn inert gas for efficient collision-induced dissociation (CID).
Collision Energy (MS/MS) 10 - 40 eV (Ramp)A ramp of energies ensures a wide range of fragments are produced for comprehensive structural analysis.[11]

Data Analysis and Expected Results

MS1 Spectrum: Precursor Ion Identification

In the full scan (MS1) spectrum, the most abundant ion should correspond to the protonated molecule [M+H]⁺.

  • Primary Ion: The [M+H]⁺ ion for C₇H₁₅NO₂S has a calculated monoisotopic m/z of 178.0896 . High-resolution MS should detect this ion with a mass accuracy of <5 ppm.

  • Other Adducts: Depending on solvent purity and sample matrix, sodium ([M+Na]⁺ at m/z 200.0716) or potassium ([M+K]⁺ at m/z 216.0455) adducts may be observed at lower intensities.[10]

MS/MS Spectrum: Fragmentation Pathway Elucidation

Tandem MS (MS/MS) of the precursor ion at m/z 178.09 provides structural insights. The fragmentation of cyclic amines can be complex, often involving ring-opening or the loss of substituents.[13] For 4-Methanesulfonylcyclohexan-1-amine, fragmentation is dictated by the charge on the amine and the stability of the resulting fragments.

A primary fragmentation pathway involves the neutral loss of the methanesulfonyl radical and subsequent rearrangement.

G A [M+H]⁺ C₇H₁₆NO₂S⁺ m/z 178.09 NL1 - SO₂CH₃• (79 Da) NL2 - NH₃ (17 Da) B Fragment 1 C₆H₁₃N⁺• m/z 99.11 A->B Loss of Sulfonyl Radical C Fragment 2 C₇H₁₃O₂S⁺ m/z 161.06 A->C Loss of Ammonia NL3 - C₂H₄ (28 Da) D Fragment 3 C₄H₉N⁺• m/z 71.07 B->D Ring Cleavage

Caption: Proposed fragmentation of [M+H]⁺.

Key Fragmentation Pathways:

  • Loss of Methanesulfonic Acid (CH₄SO₃, 96 Da): A common pathway for sulfones can be the elimination of methanesulfonic acid, leading to a fragment at m/z 82.07 . This corresponds to a cyclohexenylamine cation.

  • Loss of Ammonia (NH₃, 17 Da): Cleavage of the C-N bond can lead to the loss of ammonia from the protonated species, resulting in a fragment at m/z 161.06 . This fragment retains the methanesulfonyl cyclohexane structure.

  • Ring Cleavage: Following the initial loss of a substituent, the charged cyclohexyl ring can undergo further fragmentation. A characteristic loss from cyclic alkanes is the loss of ethylene (C₂H₄, 28 Da), which can lead to a series of smaller fragment ions.[14]

Precursor m/zFragment m/zNeutral LossProposed Fragment Identity
178.09161.06NH₃ (17.03 Da)Methanesulfonylcyclohexane cation
178.0999.11•SO₂CH₃ (79.02 Da)Cyclohexylamine radical cation
178.0982.07CH₄SO₃ (96.02 Da)Cyclohexenylamine cation
99.1171.07C₂H₄ (28.03 Da)Ring-opened fragment

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometric analysis of this compound. By utilizing positive mode ESI-MS, the protonated molecule [M+H]⁺ can be readily identified with high sensitivity and accuracy. The detailed MS/MS fragmentation data, characterized by losses of ammonia and the methanesulfonyl moiety, provides confident structural confirmation. The methodologies and data presented herein serve as a robust starting point for researchers and analysts in pharmaceutical development, enabling reliable characterization of this and structurally related compounds.

References

  • Deng, Y., et al. (2001). Secondary Electrospray Ionization Ion Mobility Spectrometry/Mass Spectrometry of Illicit Drugs. Analytical Chemistry, 73(8), 1770-1779. [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. [Link]

  • Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • PubChem. (n.d.). 4-Methylcyclohexylamine Hydrochloride. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Sample preparation in mass spectrometry. [Link]

  • Holčapek, M., et al. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 647-677. [Link]

  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. [Link]

  • IntechOpen. (2022). Ionization Techniques for Mass Spectral Analysis. [Link]

  • Al-Ghoul, M., et al. (2021). Molecularly Imprinted Polymer Nanoparticles for Lung-Cancer-Cell-Surface Proteomics. Nanomaterials, 11(9), 2357. [Link]

  • PharmaCompass. (n.d.). 4-Methyl-cyclohexylamine; hydrochloride. [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]

  • JoVE. (2023). Mass Spectrometry of Amines. [Link]

  • Van Deemter, J. J., et al. (2015). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 373(2037), 20140256. [Link]

  • Liu, C., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6563. [Link]

  • Organic Chemistry. (2022). Lec-24 || Fragmentation pattern of cycloalkanes & bicycloalkanes || Intensity of molecular ion peak. YouTube. [Link]

  • Veeprho. (n.d.). cis-4-Methylcyclohexylamine (HCl Salt). [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • PubMed. (2001). An experimental comparison of electrospray ion-trap and matrix-assisted laser desorption/ionization post-source decay mass spectra for the characterization of small drug molecules. [Link]

  • SCIEX. (2025). Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. YouTube. [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link]

  • ResearchGate. (n.d.). LC/MS/MS/ESI determination of main fragmentation pathway for compounds 1-7. [Link]

  • Chemsrc. (n.d.). Methylamine hydrochloride | CAS#:593-51-1. [Link]

  • ABL Technology. (n.d.). This compound. [Link]

  • PubChemLite. (n.d.). This compound (C7H15NO2S). [Link]

  • NIST WebBook. (n.d.). Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, cis-. [Link]

Sources

Application Notes and Protocols for the Crystallization of 4-Methanesulfonylcyclohexan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Abstract

This comprehensive guide provides a detailed framework for the crystallization of 4-Methanesulfonylcyclohexan-1-amine hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solid-state properties in drug development, this document outlines systematic protocols for solubility determination, cooling crystallization, antisolvent crystallization, and slurry crystallization. The causality behind experimental choices is elucidated, emphasizing the interplay between the compound's structural features—the cyclohexane ring, the primary amine hydrochloride, and the methanesulfonyl group—and its crystallization behavior. Furthermore, standard operating procedures for the characterization of the resulting crystalline forms using Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are detailed. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible crystallization processes for this and structurally related compounds.

Introduction: The Criticality of Crystallization in Pharmaceutical Development

The solid-state form of an active pharmaceutical ingredient (API) or its intermediate, such as this compound, profoundly influences its physicochemical properties. These properties, including solubility, dissolution rate, stability, and hygroscopicity, are critical determinants of a drug's bioavailability, manufacturability, and shelf-life. Crystallization is the primary unit operation for controlling these solid-state attributes. A well-designed crystallization process can consistently yield a desired crystalline form (polymorph) with a specific particle size distribution and purity profile.

This compound presents a unique crystallization challenge due to its molecular structure. The presence of the polar methanesulfonyl group and the ionic amine hydrochloride moiety suggests good solubility in polar solvents, while the nonpolar cyclohexane backbone may impart some solubility in less polar organic solvents. The formation of a hydrochloride salt significantly impacts the crystal lattice energy and hydrogen bonding networks, which are key factors in crystallization.[1] This guide provides a systematic approach to navigate these complexities and develop a robust crystallization process.

Physicochemical Properties and Pre-crystallization Considerations

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful crystallization strategy.

Table 1: Physicochemical Properties of this compound (and related structures for context)

PropertyThis compound (Predicted/Theoretical)4-Methylcyclohexylamine Hydrochloride[2]4-Chlorocyclohexan-1-amine hydrochloride[3]
Molecular Formula C₇H₁₆ClNO₂SC₇H₁₆ClNC₆H₁₃Cl₂N
Molecular Weight 213.72 g/mol 149.66 g/mol 170.08 g/mol
Appearance White to off-white solidWhite solidWhite solid
Melting Point To be determined experimentally~260 °C (decomposes)Not available
pKa (of conjugate acid) ~9-10 (estimated for cyclohexylamines)Not availableNot available

The initial and most critical step in developing a crystallization protocol is to determine the solubility of the compound in a range of solvents. This information will guide the selection of appropriate crystallization methods and conditions.

Protocol for Solubility Screening

This protocol describes a standard method for determining the approximate solubility of this compound in various solvents at ambient and elevated temperatures.

Materials:

  • This compound

  • Selection of solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Heptane)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Heating block or water bath with temperature control

  • Analytical balance

Procedure:

  • Add a known mass (e.g., 25 mg) of this compound to a vial.[4]

  • Add a small, known volume (e.g., 0.5 mL) of the selected solvent to the vial.[4][5]

  • Stir the mixture vigorously at a controlled temperature (e.g., 25 °C) for a set period (e.g., 1-2 minutes).

  • Visually inspect for dissolution against a contrasting background.

  • If the solid has not fully dissolved, add another known volume of the solvent and repeat the stirring and observation.

  • Continue this process until complete dissolution is observed. The approximate solubility can be calculated from the total volume of solvent added.

  • If the compound is insoluble at room temperature, gradually increase the temperature (e.g., in 10 °C increments) and repeat the process to determine the temperature-dependent solubility.

  • Record the observations in a table.

Table 2: Illustrative Solubility Data for this compound (Note: This is a template for experimental results. The values are hypothetical.)

SolventDielectric ConstantSolubility at 25°C (mg/mL)Solubility at 60°C (mg/mL)Classification
Water80.1> 200> 500Very Soluble
Methanol32.7~150> 300Soluble
Ethanol24.5~50~200Soluble
Isopropanol19.9~10~75Sparingly Soluble
Acetone20.7< 1~10Slightly Soluble
Acetonitrile37.5~5~50Sparingly Soluble
Ethyl Acetate6.0< 0.1< 1Practically Insoluble
Toluene2.4< 0.1< 0.1Practically Insoluble
Heptane1.9< 0.1< 0.1Practically Insoluble

Crystallization Protocols

Based on the solubility profile, different crystallization techniques can be employed. The choice of method depends on whether the solubility is high in a particular solvent at elevated temperatures (favoring cooling crystallization) or if the compound is soluble in one solvent but insoluble in another miscible solvent (favoring antisolvent crystallization).

Cooling Crystallization

This method is suitable when the solubility of the compound shows a significant positive correlation with temperature.

Principle: A saturated or near-saturated solution at a higher temperature becomes supersaturated upon cooling, leading to nucleation and crystal growth.[6]

Protocol:

  • Dissolution: In a suitable reaction vessel, dissolve this compound in a minimal amount of a pre-heated solvent (e.g., Ethanol, based on the hypothetical data) in which it has high solubility at elevated temperatures.

  • Hot Filtration (Optional): If any particulate matter is present, perform a hot filtration to ensure a clear solution.

  • Cooling: Cool the solution according to a controlled temperature profile. A slower cooling rate generally favors the formation of larger, more well-defined crystals.

  • Maturation: Once the target temperature is reached, hold the solution for a period (e.g., 2-4 hours) to allow for complete crystallization.

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum at a suitable temperature.

Cooling_Crystallization A Dissolution (High Temperature) B Hot Filtration (Optional) A->B Remove Insolubles C Controlled Cooling A->C If no filtration B->C D Maturation C->D Induce Supersaturation E Filtration D->E Crystal Growth F Washing (Cold Solvent) E->F G Drying F->G

Caption: Workflow for Cooling Crystallization.

Antisolvent Crystallization

This technique is effective when a solvent can be found in which the compound is highly soluble, and a miscible "antisolvent" in which it is poorly soluble.[7][8]

Principle: The addition of an antisolvent to a solution of the compound reduces the overall solubility of the solute, thereby inducing supersaturation and crystallization.[9]

Protocol:

  • Dissolution: Dissolve this compound in a suitable solvent (e.g., Methanol) at a specific temperature (e.g., 25°C).

  • Antisolvent Addition: Slowly add a chosen antisolvent (e.g., Acetone or Ethyl Acetate) to the solution with constant stirring. The rate of addition can influence crystal size and morphology.

  • Maturation: After the addition is complete, continue stirring the resulting slurry for a period to ensure complete crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the antisolvent or a mixture of the solvent and antisolvent.

  • Drying: Dry the crystals under vacuum.

Antisolvent_Crystallization A Dissolution in Good Solvent B Slow Addition of Antisolvent A->B Induce Supersaturation C Maturation B->C Crystal Growth D Filtration C->D E Washing D->E F Drying E->F

Caption: Workflow for Antisolvent Crystallization.

Slurry Crystallization (Polymorph Screening)

Slurry crystallization is a powerful technique for identifying the most thermodynamically stable polymorph of a compound under specific solvent and temperature conditions.

Principle: A suspension of the solid in a solvent system is agitated for an extended period. Over time, less stable crystalline forms will dissolve and the more stable form will crystallize out, leading to a system at equilibrium with the most stable polymorph.

Protocol:

  • Suspension Preparation: Prepare a suspension of this compound in a selected solvent or solvent mixture. The solid should be in excess to ensure a saturated solution with undissolved solid.

  • Agitation: Agitate the slurry at a controlled temperature (e.g., using a magnetic stirrer or shaker) for an extended period (e.g., 24-72 hours). Temperature cycling can also be employed to explore a wider range of conditions.

  • Sampling: Periodically, take small samples of the solid phase.

  • Analysis: Analyze the solid samples using PXRD to monitor for any changes in the crystalline form.

  • Equilibrium: Continue the experiment until no further changes in the PXRD pattern are observed, indicating that the system has reached equilibrium and the most stable form under those conditions has been obtained.

  • Isolation and Drying: Once equilibrium is reached, filter the solid, wash with a small amount of the solvent, and dry.

Slurry_Crystallization cluster_0 Equilibration Loop A Prepare Slurry (Excess Solid) B Agitate at Controlled Temperature C Periodic Sampling B->C D PXRD Analysis C->D D->B Monitor for Polymorphic Transformation E Equilibrium Reached D->E No Change in PXRD F Isolate & Dry Stable Form E->F

Caption: Workflow for Slurry Crystallization for Polymorph Screening.

Characterization of Crystalline Forms

Proper characterization of the obtained crystalline material is essential to confirm its identity, purity, and solid-state form.

Powder X-ray Diffraction (PXRD)

PXRD is the primary technique for identifying the crystalline form (polymorph) of a material. Each crystalline form has a unique diffraction pattern.[10]

Typical Experimental Parameters:

  • Instrument: Benchtop or research-grade powder X-ray diffractometer

  • Radiation: Cu Kα (λ = 1.5406 Å)

  • Scan Range (2θ): 5° to 40°

  • Step Size: 0.02°

  • Scan Speed: 1-2°/min

  • Sample Preparation: Gently grind the sample to a fine powder to ensure random orientation of the crystallites.[11]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect polymorphic transitions.[12]

Typical Experimental Parameters:

  • Instrument: Differential Scanning Calorimeter

  • Sample Pan: Aluminum pan with a pinhole lid

  • Sample Weight: 2-5 mg

  • Purge Gas: Nitrogen at 50 mL/min

  • Heating Rate: 10 °C/min[13]

  • Temperature Range: Typically from ambient to a temperature above the melting point (e.g., 25 °C to 300 °C).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the presence of solvates or hydrates and to assess thermal stability.[12]

Typical Experimental Parameters:

  • Instrument: Thermogravimetric Analyzer

  • Sample Pan: Platinum or ceramic pan

  • Sample Weight: 5-10 mg

  • Purge Gas: Nitrogen at 50 mL/min

  • Heating Rate: 10 °C/min[13]

  • Temperature Range: Typically from ambient to a temperature where decomposition is complete (e.g., 25 °C to 600 °C).[13]

Conclusion

The crystallization of this compound is a critical step in its purification and in ensuring desirable physicochemical properties for downstream applications. This guide provides a systematic and scientifically grounded approach to developing a robust crystallization process. By first conducting a thorough solubility screen, researchers can make informed decisions about the most appropriate crystallization technique—be it cooling, antisolvent, or slurry crystallization. The detailed protocols provided herein serve as a starting point for process optimization. Coupled with comprehensive solid-state characterization by PXRD, DSC, and TGA, these methods will enable the consistent production of high-quality crystalline this compound.

References

  • Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. (n.d.). MDPI. Retrieved from [Link]

  • Pharmaceutical Solid Form Screening and Selection: Which Form Emerges? (2025). Crystal Growth & Design - ACS Publications. Retrieved from [Link]

  • Specialized Solid Form Screening Techniques. (n.d.). Organic Process Research & Development. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. University of Glasgow. Retrieved from [Link]

  • Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. (2025). ResearchGate. Retrieved from [Link]

  • Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. (2025). ResearchGate. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023). Retrieved from [Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. (n.d.). Retrieved from [Link]

  • Polymorph screening in pharmaceutical development. (2010). European Pharmaceutical Review. Retrieved from [Link]

  • Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. (2025). ResearchGate. Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved from [Link]

  • Pharmaceutical Applications of Powder X-Ray Diffraction (Part I). (2023). LinkedIn. Retrieved from [Link]

  • Antisolvent Crystallization of Poorly Water Soluble Drugs. (2025). ResearchGate. Retrieved from [Link]

  • Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. (2024). NIH. Retrieved from [Link]

  • 4-Methylcyclohexylamine Hydrochloride | C7H16ClN. (n.d.). PubChem. Retrieved from [Link]

  • A Review of Pharmaceutical Powder Crystallography – Process, Results, and Applications. (2025). Medical Research Archives - European Society of Medicine. Retrieved from [Link]

  • Early Solid Form Screening To Guide Drug Substance Through Drug Product Development. (n.d.). Retrieved from [Link]

  • for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. (2021). European Union. Retrieved from [Link]

  • Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC®. (n.d.). TA Instruments. Retrieved from [Link]

  • Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (2014). Retrieved from [Link]

  • Synthesis of the Proposed Structure of Celacarfurine and Analogues Using Sequential Cascade Ring Expansion Reactions. (n.d.). Organic Letters - ACS Publications. Retrieved from [Link]

  • Application of Antisolvent Precipitation Method for Formulating Excipient-Free Nanoparticles of Psychotropic Drugs. (2022). PMC - NIH. Retrieved from [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • 4-Chloro-cyclohexylamine hydrochloride | C6H13Cl2N. (n.d.). PubChem. Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. Retrieved from [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. (2007). European Patent Office.
  • Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects. (n.d.). Schrödinger. Retrieved from [Link]

  • Solubility of organic amine salts. (2011). Sciencemadness.org. Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (n.d.). Lab Manager. Retrieved from [Link]

  • SOLID FORM SCREENING AND SELECTION. (n.d.). Triclinic Labs. Retrieved from [Link]

  • A practical guide to pharmaceutical analyses using X-ray powder diffraction. (2019). Cambridge University Press. Retrieved from [Link]

  • Antisolvent Crystallization. (n.d.). RM@Schools. Retrieved from [Link]

  • Ammonium Chloride Crystallization Principles: Cooling Crystallization vs. Salting-Out. (2025). Retrieved from [Link]

  • Antisolvent Crystallization of Poorly Water Soluble Drugs. (n.d.). International Journal of Chemical Engineering and Applications. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of 4-Methanesulfonylcyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the purification of 4-Methanesulfonylcyclohexan-1-amine hydrochloride, a key building block in pharmaceutical synthesis. The purity of this intermediate is critical for the successful and reproducible synthesis of active pharmaceutical ingredients (APIs). This guide outlines various purification techniques, explains the scientific principles behind the methodological choices, and provides detailed, actionable protocols.

Understanding the Molecule and the Importance of Purity

This compound is a polar, water-soluble organic salt. Its structure, consisting of a cyclohexane ring, a primary amine, and a sulfonyl group, imparts specific physicochemical properties that must be considered during purification. The hydrochloride salt form enhances its stability and water solubility.

Impurities in this starting material can lead to side reactions, reduced yields, and the generation of difficult-to-remove byproducts in subsequent synthetic steps. Therefore, achieving high purity is paramount. Common impurities may include the cis-isomer, unreacted starting materials, and byproducts from the synthetic route.

Table 1: Physicochemical Properties of 4-Methanesulfonylcyclohexan-1-amine and Related Analogs

PropertyValue/InformationSource
Molecular Formula C₇H₁₅NO₂S·HCl-
Molecular Weight 213.72 g/mol -
Appearance White to off-white solid (expected)-
pKa (of analogous cyclohexylamine) ~10.64[1]
Solubility Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents.General knowledge of hydrochloride salts

Strategic Approach to Purification

The selection of an appropriate purification strategy depends on the nature and quantity of the impurities, as well as the desired scale of the purification. A multi-step approach, combining different techniques, is often the most effective.

Purification_Strategy Impure_HCl_Salt Crude 4-Methanesulfonylcyclohexan-1-amine HCl Recrystallization Recrystallization Impure_HCl_Salt->Recrystallization Direct Purification Free_Basing Conversion to Free Amine Impure_HCl_Salt->Free_Basing For removal of specific impurities Final_Product Pure Hydrochloride Salt Recrystallization->Final_Product Chromatography Chromatography Salt_Formation Re-formation of HCl Salt Chromatography->Salt_Formation Distillation Distillation/Crystallization of Free Amine Free_Basing->Distillation Distillation->Chromatography Alternative Distillation->Salt_Formation Salt_Formation->Final_Product

Caption: Decision workflow for the purification of this compound.

Recrystallization: The Workhorse of Purification

Recrystallization is a powerful and scalable technique for purifying crystalline solids. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.

Rationale for Solvent Selection

The ideal recrystallization solvent should:

  • Poorly dissolve the compound at room temperature.

  • Readily dissolve the compound at an elevated temperature.

  • Either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be filtered off hot).

  • Not react with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

For polar hydrochloride salts like this compound, polar protic solvents and their mixtures are often effective. Based on literature for analogous compounds, promising solvent systems include:

  • Alcohols (e.g., isopropanol, ethanol, methanol).

  • Mixed solvent systems (e.g., ethyl acetate/ethanol).

Protocol for Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Isopropanol)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol). Heat the mixture to reflux with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Table 2: Suggested Recrystallization Solvents for Screening

Solvent/Solvent SystemRationale
IsopropanolGood balance of polarity; often used for hydrochloride salts.
EthanolSimilar to isopropanol, may offer different solubility characteristics.
Methanol/Ethyl AcetateA more polar solvent (methanol) to dissolve the salt, with a less polar co-solvent (ethyl acetate) to induce crystallization upon cooling.
WaterHighly polar, may be suitable if the compound has significantly lower solubility in cold water.

Chromatographic Purification

For challenging separations, particularly for removing isomers or closely related impurities, chromatography is the method of choice. Both ion-exchange and reversed-phase chromatography can be employed.

Ion-Exchange Chromatography (IEC)

Principle: IEC separates molecules based on their net charge. Since the target compound is a cationic hydrochloride salt, it will bind to a cation-exchange resin.

Rationale: This technique is particularly useful for removing neutral or anionic impurities. The bound amine salt can be eluted by increasing the ionic strength or changing the pH of the mobile phase.

Protocol for Cation-Exchange Chromatography:

  • Resin Selection and Preparation: Choose a suitable strong or weak cation-exchange resin. Prepare a slurry and pack it into a column. Equilibrate the column with a low ionic strength buffer at a pH where the target compound is positively charged.

  • Sample Loading: Dissolve the crude hydrochloride salt in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove any unbound impurities.

  • Elution: Elute the bound 4-Methanesulfonylcyclohexan-1-amine with a gradient of increasing salt concentration (e.g., 0-1 M NaCl) or by changing the pH to neutralize the amine.

  • Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., TLC, HPLC) to identify those containing the pure product.

  • Desalting: Combine the pure fractions and remove the salt by dialysis, size-exclusion chromatography, or by converting the amine to its free base, extracting, and re-forming the hydrochloride salt.

IEC_Workflow Start Crude Sample in Buffer Equilibrate Equilibrate Cation-Exchange Column Start->Equilibrate Load Load Sample onto Column Equilibrate->Load Wash Wash with Low Salt Buffer Load->Wash Elute Elute with Salt Gradient Wash->Elute Collect Collect and Analyze Fractions Elute->Collect Pool Pool Pure Fractions Collect->Pool Desalt Desalt and Isolate Pure Product Pool->Desalt

Caption: General workflow for ion-exchange chromatography purification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase.

Rationale: Although the target molecule is polar, RP-HPLC can be effective, especially for analytical purity assessment and small-scale purification. The retention can be modulated by adjusting the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) and pH.

Analytical RP-HPLC Method (starting point for development):

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a low wavelength (e.g., 210 nm) or by Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

For preparative RP-HPLC, the method would be scaled up, and a volatile buffer system (e.g., ammonium acetate or ammonium formate) would be preferable for easier removal from the purified fractions.

Purity Assessment

The purity of the final product should be rigorously assessed using a combination of analytical techniques.

Table 3: Analytical Techniques for Purity Determination

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Quantify the main component and detect impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm the chemical structure and identify any structural isomers or impurities.
Mass Spectrometry (MS) Confirm the molecular weight of the compound.
Elemental Analysis Determine the elemental composition and confirm the salt stoichiometry.
Melting Point A sharp melting point range is indicative of high purity.

Conclusion

The purification of this compound requires a systematic approach based on a thorough understanding of its chemical properties and potential impurities. Recrystallization is a robust and scalable primary purification technique. For higher purity requirements, chromatographic methods such as ion-exchange or reversed-phase chromatography can be employed. The successful implementation of these protocols will ensure a high-quality starting material, which is essential for the advancement of drug development programs.

References

  • Wikipedia. Cyclohexylamine. [Link]

  • Google Patents.
  • Google Patents. A kind of method of synthesis of trans -4- methyl cyclohexylamine.
  • Waters Corporation. HPLC Separation Modes. [Link]

Sources

Introduction: The Central Role of Synthesis in Modern Medicine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Modern Drug Candidates

The journey from identifying a biological target to a clinically approved drug is long and complex, with chemical synthesis at its very heart. The total synthesis of natural products, a field dating back to the 19th century, has evolved into a powerhouse for modern medicine, providing access to intricate molecules like taxol and quinine that have revolutionized treatment paradigms[1]. Today, synthetic chemistry enables the creation of not just nature's molecules, but entirely new chemical entities designed with precision to interact with specific biological targets. This allows for the development of targeted therapies that are more effective and less harmful than conventional treatments[2].

Multi-step synthesis is the engine of drug development, allowing medicinal chemists to systematically build and modify complex molecular architectures. This process begins with a "lead compound," which is then optimized to enhance potency, improve selectivity for its viral or cellular target, and increase bioavailability[3]. Through carefully planned reaction sequences, chemists can introduce specific functional groups, construct complex ring systems, and precisely control the three-dimensional arrangement of atoms (stereochemistry) to maximize therapeutic effect and minimize off-target toxicity[3][4]. This guide provides an in-depth look at the synthetic strategies and detailed protocols for creating leading drug candidates in two critical areas of modern medicine: targeted cancer therapy and antiviral treatment.

The Drug Synthesis Workflow: From Concept to Candidate

The path to a viable drug candidate is a highly structured process that integrates computational design, chemical synthesis, and biological validation. The initial design hypothesis, often informed by structural biology, guides the synthesis of novel compounds[5]. Structure-Activity Relationship (SAR) studies are then conducted to understand how molecular modifications impact biological activity, a crucial feedback loop that refines the chemical structure toward an optimal drug profile[6].

G cluster_0 Discovery & Design cluster_1 Synthesis & Optimization cluster_2 Validation & Preclinical T Target Identification & Validation L Lead Compound Identification T->L M Molecular Modeling & SBDD L->M S Synthetic Route Design M->S Design Hypothesis P Protocol Development & Execution S->P SAR SAR Studies & Lead Optimization P->SAR A In Vitro Assays (Potency, Selectivity) SAR->A Synthesized Analogs A->SAR Feedback C Cellular Assays & Target Engagement A->C PK Pharmacokinetics (ADMET) C->PK end Drug Candidate Selection PK->end

Caption: General workflow for the synthesis and development of a drug candidate.

Part 1: Synthesis of Targeted Anticancer Agents

Molecularly targeted therapy represents a paradigm shift in oncology. Unlike traditional chemotherapy, which affects all rapidly dividing cells, targeted agents are designed to interfere with specific molecules or pathways involved in cancer cell growth and survival, leading to more effective treatment with fewer side effects[2][7][8]. This precision is achieved by designing drugs against specific molecular targets, such as mutated proteins that drive oncogenesis[2].

Case Study: Sotorasib (LUMAKRAS®) — Covalently Inhibiting the "Undruggable" Target

Mechanism of Action: For decades, the KRAS protein was considered an "undruggable" cancer target[9]. Sotorasib (also known as AMG 510) is a first-in-class inhibitor that specifically and irreversibly targets the KRAS G12C mutation[9][10]. This mutation introduces a cysteine residue onto the protein surface. Sotorasib forms a covalent bond with this cysteine, locking the KRAS protein in its inactive, GDP-bound state and thereby inhibiting downstream signaling pathways that promote cell proliferation[11]. It is approved for adult patients with KRAS G12C-mutated locally advanced or metastatic non-small cell lung cancer (NSCLC)[12].

Synthetic Strategy: The synthesis of Sotorasib is notable for addressing the challenge of atropisomerism—a type of stereoisomerism arising from restricted rotation around a single bond. One of Sotorasib's two atropisomers is significantly more active[11]. The manufacturing process involves a key chiral separation step to isolate the desired active isomer. The core of the molecule is constructed through a sequence of amide couplings and a base-mediated cyclization to form the fused heterocyclic ring system[11].

G A Nicotinic Acid Derivative B Amidation A->B C Nicotinamide Intermediate B->C D Reaction with Oxalyl Chloride & Aminopyridine C->D E Urea Intermediate D->E F Base-Mediated Cyclization E->F G Fused Ring System (rac-Dione) F->G H Chiral Resolution (via Tartrate Salt) G->H I Sotorasib Precursor (M-Dione) H->I J Final Acrylamide Formation (SNAr Reaction) I->J K Sotorasib J->K

Caption: Simplified synthetic workflow for Sotorasib.

Protocol: Key Cyclization to Form the Fused Ring System

This protocol details the base-mediated cyclization of the urea intermediate to form the core pyridopyrimidin-2-one dione structure of Sotorasib. This step is critical for establishing the central scaffold of the drug.

Reagent / Parameter Specification Purpose
Starting MaterialUrea IntermediatePrecursor containing the necessary components for cyclization.
BasePotassium carbonate (K₂CO₃)Promotes the intramolecular cyclization reaction.
SolventN,N-Dimethylformamide (DMF)A polar aprotic solvent suitable for this type of reaction.
Temperature80-90 °CProvides the necessary energy to overcome the activation barrier.
Reaction Time4-6 hoursMonitored by TLC or LC-MS for completion.
WorkupAqueous quench, extractionTo isolate the crude product from the reaction mixture.
PurificationRecrystallization or ChromatographyTo obtain the pure racemic dione product.
Expected Yield ~85-95% High-yielding transformation.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the urea intermediate in DMF, add potassium carbonate (2.0 equivalents).

  • Heating: Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid is the racemic dione, which can be purified further by recrystallization to be carried forward for chiral resolution[10].

Case Study: Osimertinib (Tagrisso®) — Overcoming Acquired Resistance

Mechanism of Action: Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI)[13]. It is designed to be effective against both EGFR-sensitizing mutations and the T790M resistance mutation, which often develops in patients treated with earlier-generation TKIs[14]. By covalently binding to a cysteine residue in the active site of the EGFR kinase, Osimertinib irreversibly inhibits its activity, halting cancer cell proliferation. It is used to treat metastatic non-small cell lung cancer (NSCLC) with these specific EGFR mutations[15].

Synthetic Strategy: The synthesis of Osimertinib has been optimized to improve scalability and reduce costs and environmental hazards associated with earlier methods[15]. A key step in many synthetic routes is the final coupling of the complex aniline intermediate with acryloyl chloride to form the crucial α,β-unsaturated amide "warhead" that enables covalent bond formation with the target protein[16]. The process disclosed in patents aims for high purity and yield without the need for tedious chromatographic purifications, which are not ideal for industrial-scale production[16].

Protocol: Final Acrylamide "Warhead" Installation

This protocol describes the reaction between the advanced intermediate, N¹-(2-(dimethylamino)ethyl)-5-methoxy-N¹-methyl-N⁴-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine, and acryloyl chloride to yield Osimertinib.

Reagent / Parameter Specification Purpose
Starting MaterialTriamine IntermediateThe penultimate molecule ready for warhead installation.
Acylating AgentAcryloyl ChlorideProvides the acryloyl group for the Michael acceptor.
BaseDiisopropylethylamine (DIPEA)A non-nucleophilic base to scavenge HCl byproduct.
SolventDichloromethane (DCM)An inert solvent for the reaction.
Temperature0 °C to Room TemperatureControlled temperature to prevent side reactions.
WorkupAqueous wash, extractionTo remove base and salts.
PurificationFlash Column ChromatographyTo isolate the final pure product.
Expected Yield ~39-50% (as per early reports) Yields have been improved in newer processes.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the triamine intermediate in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add diisopropylethylamine (DIPEA) (approx. 1.5 equivalents) to the solution.

  • Addition of Acylating Agent: Slowly add a solution of acryloyl chloride (approx. 1.1 equivalents) in DCM dropwise to the cooled reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to afford Osimertinib as a solid[16].

Part 2: Synthesis of Novel Antiviral Agents

Emerging and re-emerging viral agents pose a continuous and serious threat to public health, necessitating the rapid development of novel antiviral drugs[17]. Many effective antivirals are nucleoside or nucleotide analogues that target viral polymerases, or peptidomimetics that inhibit viral proteases, both essential enzymes for viral replication[6][18][19].

Case Study: Nirmatrelvir (in Paxlovid™) — A SARS-CoV-2 Protease Inhibitor

Mechanism of Action: Nirmatrelvir is the active component of Paxlovid™, an oral antiviral used for the treatment of COVID-19[20]. It is a peptidomimetic designed to inhibit the SARS-CoV-2 main protease (Mpro or 3CLpro). This enzyme is critical for cleaving viral polyproteins into functional proteins required for viral replication. Nirmatrelvir's nitrile warhead covalently binds to a catalytic cysteine residue in the Mpro active site, blocking its function and halting the viral life cycle. It is co-packaged with Ritonavir, which boosts its metabolic stability[20].

Synthetic Strategy: The synthesis of Nirmatrelvir involves the stereocontrolled construction of a complex peptidomimetic structure. A key challenge is the efficient and epimerization-free formation of the amide bond between a bicyclic proline derivative and a protected tert-leucine fragment[21]. Efficient one-pot procedures have been developed to streamline the synthesis, using activating agents like T3P (Propylphosphonic Anhydride) to facilitate the coupling of carboxylic acid and amine intermediates with high efficiency[22].

Protocol: One-Pot Amide Coupling for Nirmatrelvir Synthesis[22]

This protocol outlines an efficient one-pot synthesis of a key amide bond in Nirmatrelvir, starting from a carboxylic acid intermediate and an aminonitrile hydrochloride salt.

Reagent / Parameter Specification Purpose
Acid ComponentCarboxylic Acid Intermediate (e.g., Cbz-protected)The acyl donor for the amide bond.
Amine ComponentAminonitrile Hydrochloride SaltThe nucleophile for the amide bond.
Coupling AgentT3P (50 wt% in EtOAc)A powerful water scavenger and activating agent for amidation.
BaseDiisopropylethylamine (DIPEA)Neutralizes the HCl salt and activates the coupling.
SolventEthyl Acetate (EtOAc)Reaction solvent.
Temperature-10 °C to Room TemperatureInitial cooling to control reactivity, then warming to drive completion.
Overall Yield ~64% (for the one-pot sequence) Represents a highly efficient transformation.

Step-by-Step Methodology:

  • Preparation: Azeotropically dry the carboxylic acid intermediate with anhydrous toluene to remove trace water.

  • Reaction Setup: Dissolve the dried acid and the aminonitrile hydrochloride salt (1.0 equivalent) in anhydrous ethyl acetate (EtOAc). Add DIPEA (2.5 equivalents).

  • Cooling: Cool the mixture to -10 °C.

  • Coupling Agent Addition: Add a 50 wt% solution of T3P in EtOAc dropwise to the cooled mixture.

  • Reaction: Stir for 5 minutes at -10 °C, then allow the reaction to slowly warm to ambient temperature and continue stirring for an additional 3 hours[22].

  • Workup: Dilute the reaction with EtOAc and wash with 1 M HCl solution, followed by saturated sodium bicarbonate and brine[22].

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by chromatography or recrystallization.

Case Study: Remdesivir — A Broad-Spectrum Antiviral

Mechanism of Action: Remdesivir is a nucleotide prodrug that was initially developed to treat hepatitis C and Ebola[19]. It demonstrated broad-spectrum antiviral activity and was later authorized for use against COVID-19. Once inside the cell, Remdesivir is metabolized into its active triphosphate form. This active form mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp) enzyme. This incorporation leads to delayed chain termination, disrupting viral replication[19].

Synthetic Strategy: The total synthesis of Remdesivir is a complex, multi-step process. Key strategic steps include the C-glycosylation to connect the ribose sugar moiety to the pyrrolotriazine nucleobase, and a final stereoselective phosphoramidation step to install the prodrug moiety[19]. The original synthesis developed by Gilead Sciences involved numerous protecting group manipulations[19]. Subsequent research has focused on developing more efficient and scalable routes, for instance, by using different protecting groups (like silyl/allyl) to avoid harsh deprotection conditions and improve yields[19].

Protocol: Final Palladium-Catalyzed Allyl Deprotection

This protocol describes the final step in an improved synthesis of Remdesivir, where an allyl protecting group is removed from the phosphate moiety to yield the final drug candidate. This method avoids the use of hazardous reagents from earlier syntheses[19].

Reagent / Parameter Specification Purpose
Starting MaterialAllyl-protected Remdesivir precursorThe fully assembled molecule with a final protecting group.
CatalystTetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]The transition metal catalyst for deallylation.
ScavengerPhenylsilane (PhSiH₃)Acts as a hydride source to complete the catalytic cycle.
SolventDichloromethane (DCM)An inert solvent for the reaction.
TemperatureRoom TemperatureMild reaction conditions.
Expected Yield ~91% A highly efficient and clean final step.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the allyl-protected Remdesivir precursor in anhydrous DCM under an inert atmosphere.

  • Reagent Addition: To this solution, add phenylsilane (4.0 equivalents) followed by the palladium catalyst, Pd(PPh₃)₄ (0.1 equivalents).

  • Reaction: Stir the mixture at room temperature for 30 minutes, monitoring by TLC for the disappearance of the starting material.

  • Purification: Upon completion, concentrate the reaction mixture directly onto silica gel. Purify by flash column chromatography (using a gradient of methanol in DCM) to afford Remdesivir as a white solid[19][23].

Conclusion

The synthesis of specific drug candidates is a testament to the power and elegance of modern organic chemistry. As demonstrated by the case studies of Sotorasib, Osimertinib, Nirmatrelvir, and Remdesivir, the ability to construct complex and highly specific molecules is fundamental to addressing the world's most pressing health challenges. Each synthetic route is a carefully choreographed sequence of reactions, designed not only for chemical efficiency but also for scalability, safety, and purity. The continuous innovation in synthetic methodologies—from developing stereoselective reactions and robust coupling agents to designing greener and more atom-economical processes—will continue to be the driving force behind the discovery and development of the next generation of life-saving medicines[24][25].

References

  • Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. (2023-10-02). MDPI. [Link]

  • Design and Synthesis of Novel Antiviral Agents Against Emerging RNA Viruses. Longdom Publishing. [Link]

  • An improved process for the preparation of osimertinib mesylate.
  • A roadmap to engineering antiviral natural products synthesis in microbes. (2020-08-12). PMC. [Link]

  • Special Issue : Synthesis of Anticancer Agents for Targeted Therapy. MDPI. [Link]

  • Total synthesis of remdesivir. PMC - PubMed Central - NIH. [Link]

  • Total Synthesis of Complex Natural Products: More Than a Race for Molecular Summits. (2021-04-20). ACS Publications. [Link]

  • Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. PMC. [Link]

  • A 1-Pot Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Key Ingredient in Paxlovid. (2022-12-07). ACS Publications. [Link]

  • Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors What Is Expected?. (2022-05-05). Journal of Medicinal Chemistry. [Link]

  • Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. ACS Publications. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors. PMC - NIH. [Link]

  • Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega. [Link]

  • Asymmetric Synthesis in Industry: From Lab to Market. (2024-09-05). Chiralpedia. [Link]

  • Natural Products And Total Synthesis. University of Göttingen. [Link]

  • The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. (2024-02-02). PMC - NIH. [Link]

  • Multi-Step Synthesis in the Development of Antiviral Agents. (2024-09-02). Scholars Research Library. [Link]

  • Molecular targeted therapy for anticancer treatment. PMC - PubMed Central - NIH. [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2023-02-22). MDPI. [Link]

  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (2020-10-08). PubMed. [Link]

  • Synthesis of optically active SARS-CoV-2 Mpro inhibitor drug nirmatrelvir (Paxlovid): an approved treatment of COVID-19. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Improved process for preparing osimertinib or a salt thereof.
  • Exploring Green Chemistry Approaches to Synthesize Antiviral. (2024-10-28). Journal of Chemical and Pharmaceutical Research. [Link]

  • Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. (2022-07-27). ACS Omega. [Link]

  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2025-05-10). Innovare Academic Sciences. [Link]

  • Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. (2021-07-23). CONICET. [Link]

  • Sotorasib – Mechanism of Action and Synthesis. (2023-09-09). YouTube. [Link]

  • Bridging the Gap Between Natural Product Synthesis and Drug Discovery. PMC. [Link]

  • osimertinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Synthesis of Optically Active SARS-CoV-2 Mpro inhibitor drug Nirmatrelvir (Paxlovid): an Approved Treatment of COVID-19. PMC - PubMed Central. [Link]

  • LUMAKRAS® (sotorasib): KRAS G12C-Mutated NSCLC Therapy. LUMAKRAS.com. [Link]

Sources

Application Notes and Protocols for Reactions Involving 4-Methanesulfonylcyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and development, the strategic deployment of versatile building blocks is paramount. 4-Methanesulfonylcyclohexan-1-amine hydrochloride emerges as a compound of significant interest, offering a unique combination of a cyclohexane scaffold, a primary amine nucleophile, and a methanesulfonyl moiety. This trifecta of functionalities provides a powerful platform for introducing desirable pharmacokinetic and pharmacodynamic properties into lead compounds. The cyclohexane ring imparts a three-dimensional character, often enhancing metabolic stability and modulating lipophilicity. The primary amine serves as a key handle for a myriad of chemical transformations, most notably the formation of amides and sulfonamides – core structures in a vast array of therapeutic agents. Finally, the methanesulfonyl group can act as a hydrogen bond acceptor and influence the overall polarity and solubility of the molecule.

This guide eschews a rigid, templated approach. Instead, it is structured to provide a comprehensive and intuitive understanding of the experimental considerations for utilizing this compound in key synthetic transformations. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a series of steps, but a self-validating system grounded in sound chemical principles. Every critical claim and procedural standard is substantiated with citations to authoritative literature, ensuring a foundation of trustworthiness and scientific rigor.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is the bedrock of successful experimentation.

PropertyValueSource
Molecular Formula C₇H₁₆ClNO₂S
Molecular Weight 213.72 g/mol
Appearance White to off-white solidGeneral Supplier Information
Solubility Soluble in waterGeneral Supplier Information
Storage Store at 2-8°C for long-term stability

Safety and Handling: A Culture of Prevention

Safe laboratory practice is non-negotiable. The following table summarizes the key safety information for the reactants discussed in this guide. It is imperative to consult the full Safety Data Sheet (SDS) for each chemical before commencing any experimental work.

ChemicalKey HazardsRecommended Personal Protective Equipment (PPE)
This compound May cause skin, eye, and respiratory irritation.Safety glasses, lab coat, nitrile gloves.
Acetyl Chloride Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Reacts violently with water.Safety goggles, face shield, flame-retardant lab coat, chemical-resistant gloves (e.g., butyl rubber). Work in a chemical fume hood.
Benzenesulfonyl Chloride Harmful if swallowed. Causes severe skin burns and eye damage. Harmful to aquatic life.Safety goggles, face shield, lab coat, chemical-resistant gloves. Work in a chemical fume hood.
Triethylamine (TEA) Highly flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage.Safety goggles, lab coat, nitrile gloves. Work in a chemical fume hood.
Dichloromethane (DCM) May cause cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.Safety goggles, lab coat, nitrile gloves. Work in a chemical fume hood.

Part 1: N-Acetylation of this compound

The formation of an amide bond via N-acylation is one of the most fundamental and frequently employed reactions in medicinal chemistry. This protocol details the synthesis of N-(4-methanesulfonylcyclohexyl)acetamide.

Causality of Experimental Design
  • Reaction Choice: The reaction of a primary amine with an acyl chloride is a robust and high-yielding method for amide bond formation. The reaction proceeds via a nucleophilic addition-elimination mechanism.[1]

  • Reagent Selection: Acetyl chloride is a highly reactive acylating agent, ensuring a rapid and complete reaction.

  • Base: As the starting material is a hydrochloride salt, a base is required to liberate the free amine. Triethylamine (TEA) is a common, non-nucleophilic organic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[2]

  • Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is aprotic and effectively dissolves the reactants without participating in the reaction.

  • Temperature: The reaction is initiated at 0°C to control the initial exothermic reaction between the amine and the highly reactive acetyl chloride. The reaction is then allowed to warm to room temperature to ensure completion.[3]

Experimental Workflow: N-Acetylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_amine Dissolve amine HCl and TEA in anhydrous DCM add_acyl Add acetyl chloride solution dropwise at 0°C prep_amine->add_acyl prep_acyl Prepare solution of acetyl chloride in anhydrous DCM prep_acyl->add_acyl stir Stir at room temperature and monitor by TLC add_acyl->stir quench Quench with water stir->quench extract Extract with DCM quench->extract wash Wash organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify analyze Characterize by NMR, MS, IR purify->analyze

Caption: Workflow for the N-acetylation of this compound.

Detailed Protocol: Synthesis of N-(4-methanesulfonylcyclohexyl)acetamide
  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Base Addition: Cool the suspension to 0°C using an ice bath. Add triethylamine (2.2 eq.) dropwise to the stirred suspension. Stir for 15-20 minutes at 0°C to ensure the formation of the free amine.

  • Acyl Chloride Addition: In a separate flask, prepare a solution of acetyl chloride (1.1 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 10-15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 5-10% methanol in DCM).[4][5]

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volume of aqueous layer). Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[6]

Part 2: Synthesis of N-(4-methanesulfonylcyclohexyl)benzenesulfonamide

The sulfonamide functional group is a key pharmacophore in a multitude of drugs, including antibacterial agents and diuretics.[7] This protocol outlines the synthesis of a novel sulfonamide derivative from this compound.

Causality of Experimental Design
  • Reaction Choice: The reaction between a primary amine and a sulfonyl chloride in the presence of a base is the most common and effective method for the synthesis of sulfonamides.[8]

  • Reagent Selection: Benzenesulfonyl chloride is a readily available and reactive sulfonylating agent.

  • Base: Pyridine is often used as both a base and a solvent in this reaction. It effectively neutralizes the HCl byproduct and can also catalyze the reaction. Alternatively, triethylamine can be used in a non-basic solvent like DCM.

  • Solvent: Dichloromethane is a suitable aprotic solvent that will not react with the sulfonyl chloride.

  • Temperature: Similar to the N-acylation, the reaction is initiated at a low temperature (0°C) to control the initial exotherm and then allowed to proceed at room temperature.

Experimental Workflow: N-Sulfonylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_amine Dissolve amine HCl and TEA in anhydrous DCM add_sulfonyl Add sulfonyl chloride solution dropwise at 0°C prep_amine->add_sulfonyl prep_sulfonyl Prepare solution of benzenesulfonyl chloride in anhydrous DCM prep_sulfonyl->add_sulfonyl stir Stir at room temperature and monitor by TLC add_sulfonyl->stir quench Quench with water stir->quench extract Extract with DCM quench->extract wash Wash organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by recrystallization concentrate->purify analyze Characterize by NMR, MS, IR purify->analyze

Caption: Workflow for the N-sulfonylation of this compound.

Detailed Protocol: Synthesis of N-(4-methanesulfonylcyclohexyl)benzenesulfonamide
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq.) in anhydrous DCM (approx. 0.2 M).

  • Base Addition: Cool the suspension to 0°C and add triethylamine (2.2 eq.) dropwise. Stir for 15-20 minutes at 0°C.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve benzenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC.[9]

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[7][10]

Product Characterization

Thorough characterization of the final products is essential to confirm their identity and purity.

TechniqueExpected Observations for N-(4-methanesulfonylcyclohexyl)acetamideExpected Observations for N-(4-methanesulfonylcyclohexyl)benzenesulfonamide
¹H NMR Appearance of a singlet for the acetyl methyl group (~2.0 ppm). Shift of the proton on the carbon bearing the nitrogen. A broad singlet for the amide N-H proton.Appearance of signals in the aromatic region for the phenyl group. Shift of the proton on the carbon bearing the nitrogen. A broad singlet for the sulfonamide N-H proton.
¹³C NMR Appearance of a signal for the acetyl carbonyl carbon (~170 ppm) and the acetyl methyl carbon (~23 ppm).Appearance of signals for the aromatic carbons.
IR Spectroscopy Strong absorption for the amide C=O stretch (~1640 cm⁻¹). N-H stretching vibration (~3300 cm⁻¹). S=O stretching vibrations from the methanesulfonyl group (~1320 and 1150 cm⁻¹).[11]Absence of the amide C=O stretch. N-H stretching vibration (~3250 cm⁻¹). S=O stretching vibrations from both the methanesulfonyl and benzenesulfonyl groups.[8]
Mass Spectrometry Observation of the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass.Observation of the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. The protocols detailed herein for N-acylation and N-sulfonylation provide a robust framework for the synthesis of novel amide and sulfonamide derivatives. By understanding the underlying chemical principles and adhering to rigorous safety and experimental practices, researchers can effectively leverage this compound to advance their synthetic programs. The provided workflows and characterization guidelines are intended to serve as a comprehensive resource to facilitate the successful application of this promising chemical entity.

References

  • PubChem. Compound Summary for CID 54595091, this compound. Retrieved from [Link]

  • Conway, et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-214.
  • Chemos GmbH & Co.KG. (n.d.).
  • Clark, J. (2015). The reaction between acyl chlorides and amines. Retrieved from Chemguide: [Link]

  • Fisher Scientific. (n.d.).
  • Fisher Scientific. (n.d.).
  • Fisher Scientific. (n.d.).
  • Google Patents. US7282517B2 - Method of manufacturing glimepiride and the respective intermediate.
  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]

  • Google Patents. US20070082943A1 - Process for preparation of substantially pure glimepiride.
  • ResearchGate. (n.d.). Traditional sulfonamide synthesis using amine and sulfonyl chloride. Retrieved from [Link]

  • Google Patents. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egypt. J. Chem., 63(12), 5297-5316.
  • Clark, J. (2015). Explaining the reaction between acyl chlorides and amines. Retrieved from Chemguide: [Link]

  • Central Drug House. (n.d.). Benzenesulfonyl Chloride MSDS.
  • Central Drug House. (n.d.). Acetyl Chloride MSDS.
  • TCI Chemicals. (2025).
  • Carl Roth. (n.d.).
  • MilliporeSigma. (2025).
  • ChemicalBook. (2025).
  • University of Calgary. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Reich, H. (2020). NMR Spectroscopy. Retrieved from Organic Chemistry Data: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methanesulfonylcyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methanesulfonylcyclohexan-1-amine hydrochloride. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you optimize your synthesis for yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route to this compound?

The most prevalent and industrially scalable method is the reductive amination of the corresponding ketone, 4-methanesulfonylcyclohexan-1-one. This process typically involves two key steps:

  • Imine Formation & Reduction: The ketone reacts with an ammonia source to form an intermediate imine (or enamine), which is then reduced in situ to the desired primary amine. This is commonly performed using catalytic hydrogenation.

  • Salt Formation: The resulting free amine is then treated with hydrochloric acid (HCl) to form the stable and easily handled hydrochloride salt.

This pathway is favored due to the availability of starting materials and the efficiency of catalytic reduction methods.

Q2: What are the most critical parameters influencing the yield and purity of the final product?

The success of this synthesis hinges on careful control of several factors:

  • Catalyst Choice & Loading: The type of catalyst (e.g., Raney Nickel, Palladium on Carbon) and its concentration are crucial for the hydrogenation step. Catalyst activity can significantly impact reaction time and completeness.

  • Reaction Conditions: Temperature and hydrogen pressure during reductive amination directly affect the reaction rate and can influence the formation of byproducts.

  • Solvent System: The choice of solvent is critical for both the reaction and the subsequent purification. Solvents like methanol are common for the hydrogenation step, while specific combinations of alcohols and anti-solvents (e.g., isobutanol and acetone) are used for purifying the hydrochloride salt by crystallization.[1]

  • Control of Stereochemistry: The ratio of cis to trans isomers is a primary determinant of purity. While reaction conditions can favor the desired trans isomer, the most effective control is typically achieved through selective crystallization of the hydrochloride salt.[2][3]

Q3: How can I control the cis/trans isomer ratio to favor the desired trans product?

Achieving a high percentage of the trans isomer is a common objective. This can be addressed at two stages:

  • During the Reaction: In similar syntheses, such as that of trans-4-methylcyclohexylamine, reaction conditions are optimized to favor the thermodynamically more stable trans product. This can involve using specific bases and solvents to isomerize the intermediate Schiff base before reduction. For instance, using a strong base like potassium tert-butoxide can significantly increase the trans:cis ratio in the crude product.[2]

  • During Purification (Most Critical): The most reliable method for isolating the trans isomer is fractional crystallization of the hydrochloride salt. The cis and trans isomers often have different solubilities in specific solvent systems. By carefully selecting a solvent (e.g., methanol, ethanol, isobutanol) and an anti-solvent (e.g., acetone, ethyl acetate), the desired trans-4-Methanesulfonylcyclohexan-1-amine hydrochloride can be selectively precipitated, leaving the more soluble cis isomer in the mother liquor.[1][3]

Q4: What is the recommended procedure for forming the hydrochloride salt?

Once the reductive amination is complete and the catalyst has been removed, the resulting free amine (dissolved in a suitable solvent like isopropanol or ethyl acetate) is treated with a source of HCl. This can be done by:

  • Bubbling anhydrous HCl gas through the solution.

  • Adding a solution of HCl in a solvent like isopropanol or diethyl ether.

The hydrochloride salt will typically precipitate from the solution. The choice of solvent is important to ensure high recovery of the solid product. The pH should be carefully controlled to ensure complete salt formation; typically, a pH of 1-2 is targeted.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a practical, question-and-answer format.

Workflow: From Ketone to Final Product

cluster_reaction Reductive Amination cluster_purification Purification & Salt Formation Ketone 4-Methanesulfonyl- cyclohexan-1-one Imine Imine/Enamine Intermediate Ketone->Imine + NH3 source Amine 4-Methanesulfonyl- cyclohexan-1-amine (Free Base) Imine->Amine + H2, Catalyst (e.g., Raney Ni) Salt 4-Methanesulfonylcyclohexan-1-amine HCl (Crude Salt) Amine->Salt + HCl PureSalt High-Purity Trans Isomer HCl Salt->PureSalt Recrystallization

Caption: General synthesis workflow.

Issue 1: Low Overall Yield

Q: My reductive amination reaction is providing a low yield of the amine. What are the common causes and how can I fix them?

A: Low yield can stem from several factors related to the reaction conditions and reagents. Here is a systematic approach to diagnosing the problem:

  • Cause 1: Inactive Catalyst: The hydrogenation catalyst may have lost activity due to improper storage, handling (exposure to air), or poisoning by impurities in the starting material or solvent.

    • Solution: Ensure you are using a fresh, high-quality catalyst. If reusing a catalyst, verify its activity on a small scale first. Consider adding a promoter, such as an alkali metal, which has been shown to improve efficiency in similar systems.[1]

  • Cause 2: Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress by checking for the disappearance of the starting ketone (e.g., via TLC or GC). If the reaction stalls, consider increasing the hydrogen pressure, reaction temperature, or reaction time. A typical hydrogenation may run at 50-55°C under 4-5 Kg/cm² pressure until hydrogen uptake ceases.[3]

  • Cause 3: Side Reactions: Over-reduction or formation of secondary amines can occur, especially at excessively high temperatures or with prolonged reaction times.

    • Solution: Optimize the reaction temperature and time. Run the reaction at the lowest temperature that still provides a reasonable rate.

  • Cause 4: Mechanical Losses: Significant product loss can occur during workup, especially during catalyst filtration and extraction.

    • Solution: After filtration, wash the catalyst thoroughly with the reaction solvent (e.g., methanol) to recover adsorbed product. Ensure efficient phase separation during aqueous workup if performed.

Troubleshooting Logic: Low Yield

Start Problem: Low Yield Catalyst Check Catalyst Activity - Use fresh catalyst - Handle under inert atm. Start->Catalyst Conditions Verify Reaction Conditions - Increase H2 pressure? - Increase temperature? - Extend reaction time? Start->Conditions Purity Assess Reagent Purity - Solvent dry? - Ketone pure? Start->Purity

Caption: Diagnostic steps for low yield.

Issue 2: High Content of Undesired Cis-Isomer

Q: My final product is contaminated with a significant amount of the cis-isomer. How can I increase the purity of my target trans-isomer?

A: This is the most common purity challenge. The solution almost always involves optimizing the crystallization process.

  • Cause: The cis and trans isomers were co-precipitated during the initial salt formation.

    • Solution: Optimized Recrystallization. This is the most powerful tool for separating stereoisomers. The key is to find a solvent system where the desired trans hydrochloride salt has significantly lower solubility than the cis salt, especially at lower temperatures.

Solvent System ComponentRoleExample(s)Rationale
Primary Solvent Dissolves both isomers at elevated temperatureMethanol, Ethanol, IsobutanolAlcohols are effective at dissolving polar amine salts. Isobutanol has been noted for providing good yields.[1]
Anti-Solvent (Co-solvent) Precipitates the less soluble isomer upon addition or coolingAcetone, Ethyl AcetateThese less polar solvents reduce the overall solubility of the salts, but the more stable trans isomer often crystallizes out first, leaving the cis isomer in solution.[3]

Recommended Protocol for Purification:

  • Dissolve the crude mixture of cis/trans hydrochloride salts in a minimum amount of a hot primary solvent (e.g., methanol or isobutanol).

  • Slowly add an anti-solvent (e.g., acetone) to the hot solution until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5°C), to promote the formation of well-defined crystals.

  • Isolate the precipitated solid by filtration. The solid will be enriched in the desired trans isomer.

  • A second recrystallization may be necessary to achieve purity >99.5%.[3] This process has been shown to reduce the cis isomer content to below 0.1%.[1]

Issue 3: Difficulties with Hydrochloride Salt Formation and Isolation

Q: I'm struggling to get a solid precipitate after adding HCl to my free amine solution. The product seems oily or remains in solution. What should I do?

A: This issue typically points to an inappropriate choice of solvent or the presence of water.

  • Cause 1: Solvent Choice: The hydrochloride salt may be too soluble in the chosen solvent (e.g., methanol, ethanol).

    • Solution: Perform the salt formation in a solvent where the hydrochloride salt has low solubility, such as ethyl acetate , isopropyl ether , or toluene .[1] If the reaction was run in methanol, the solvent should be exchanged before salt formation.

  • Cause 2: Presence of Water: Water can interfere with crystallization and lead to the formation of oils or gums.

    • Solution: Ensure all solvents and the free amine solution are anhydrous before adding HCl. If water is present from a workup step, dry the organic solution thoroughly (e.g., with anhydrous MgSO₄ or Na₂SO₄) or perform an azeotropic distillation with a solvent like toluene to remove residual water.[2]

  • Cause 3: Insufficient Concentration: The solution may be too dilute for precipitation to occur.

    • Solution: Concentrate the solution after adding HCl to induce crystallization. Be cautious not to concentrate to dryness, as this can trap impurities.

Experimental Protocols

Protocol 1: General Reductive Amination (This protocol is a representative example adapted from analogous syntheses and should be optimized for your specific setup.)

  • To a hydrogenation reactor, add 4-methanesulfonylcyclohexan-1-one (1 equivalent) and a suitable solvent (e.g., methanol, ~10 volumes).

  • Add the hydrogenation catalyst (e.g., Raney Nickel, 5-10% w/w).

  • Seal the reactor and purge with nitrogen, then with hydrogen.

  • Introduce the ammonia source (e.g., liquid ammonia or a solution of ammonia in methanol).

  • Pressurize the reactor with hydrogen (e.g., 4-5 kg/cm ²) and heat to the target temperature (e.g., 50-60°C).

  • Maintain stirring and monitor hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Cool the reactor to room temperature, vent the pressure, and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol to recover all product.

  • The resulting filtrate contains the free amine and is ready for salt formation.

Protocol 2: Hydrochloride Salt Formation and Purification (Adapted from methods for purifying analogous compounds[1][2][3])

  • Exchange the methanol from the previous step with a suitable crystallization solvent like ethyl acetate or isobutanol via distillation.

  • Cool the solution in an ice bath and slowly add a solution of HCl in isopropanol or bubble anhydrous HCl gas through the solution until the pH is 1-2.

  • Stir the resulting slurry at low temperature for 1-2 hours to ensure complete precipitation.

  • Filter the solid product, wash with a small amount of cold ethyl acetate, and dry under vacuum. This is the crude hydrochloride salt.

  • For purification, dissolve the crude salt in a minimum amount of boiling isobutanol (~4-5 volumes).

  • Slowly add acetone (~6-8 volumes) while keeping the solution warm.

  • Allow the mixture to cool slowly to room temperature, then chill in an ice bath for 1-2 hours.

  • Filter the purified white crystals, wash with cold acetone, and dry under vacuum to yield high-purity trans-4-Methanesulfonylcyclohexan-1-amine hydrochloride.

References

  • CN106631824B: Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • CN101735080A: Process for synthesizing trans-4-amino-1-adamantanol hydrochloride.
  • CN103420855A: Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
  • CN109824520B: Preparation method of cis-4-methylcyclohexylamine.
  • A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride . ResearchGate. [Link]

  • CZ2005230A3: Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
  • CN109678726A: A kind of method of synthesis of trans -4- methyl cyclohexylamine.
  • US20070082943A1: Process for preparation of substantially pure glimepiride.

Sources

Technical Support Center: 4-Methanesulfonylcyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Solubility Challenges in Experimental Settings

Welcome to the technical support guide for 4-Methanesulfonylcyclohexan-1-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this compound. As a hydrochloride salt of a primary amine, its solubility is fundamentally governed by pH and the physicochemical properties of its organic scaffold. This guide provides in-depth, field-proven insights and step-by-step protocols to help you achieve clear, stable solutions for your experiments.

Compound Profile: At a Glance

While specific experimental data for this exact molecule is not extensively published, we can predict its behavior based on its structural components: a cyclohexylamine core and a methanesulfonyl group.

PropertyPredicted Value / CharacteristicScientific Rationale
Molecular Formula C₇H₁₆ClNO₂SBased on structural components.
Molecular Weight ~229.72 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white crystalline solid.Typical for amine hydrochloride salts[1].
Aqueous Solubility Highly pH-dependent.The primary amine is basic. As a hydrochloride salt, it is the conjugate acid of a weak base. Its solubility dramatically increases in acidic conditions (low pH) where the amine remains protonated[2][3][4].
Organic Moieties Cyclohexyl ring, Methanesulfonyl group.The cyclohexyl ring is hydrophobic and will decrease water solubility[5]. The methanesulfonyl group is polar but contributes to the overall molecular size and can influence crystal lattice energy.
Expected pKa ~10-11Typical for a primary cyclohexylamine. This is a critical parameter for determining the pH required for dissolution.
Organic Solvents Expected to be soluble in polar organic solvents like DMSO and ethanol.Common for small molecules with both polar and non-polar features[6][7].

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in neutral water or PBS (pH 7.4)?

This is the most common issue. The compound is a salt of a weak base (the amine) and a strong acid (HCl)[8][9]. In neutral or basic solutions, the protonated amine (R-NH₃⁺) can deprotonate to form the neutral "free base" (R-NH₂). This free base is significantly less polar and thus much less soluble in water, often leading to cloudiness or precipitation.

Q2: I see some particles in my vial. Is the product impure?

While impurities are possible, it is more likely that you are observing the undissolved hydrochloride salt. Due to its crystalline nature, complete dissolution requires specific conditions (e.g., correct pH, sonication, or gentle warming).

Q3: Can I heat the solution to get it to dissolve?

Gentle warming (e.g., to 37°C) can aid dissolution. However, aggressive heating is not recommended without first confirming the compound's thermal stability, as it could lead to degradation. Adjusting the pH is a more reliable primary strategy.

Q4: My compound dissolved in an organic solvent like DMSO, but crashed out when I added it to my aqueous assay buffer. What happened?

This is a classic problem of solvent shifting. The compound is soluble in 100% DMSO, but when this stock is diluted into an aqueous buffer, two things can happen:

  • The final concentration of the compound exceeds its solubility limit in the mixed aqueous/DMSO system.

  • The buffer's pH may be high enough to convert the soluble salt into the insoluble free base[6]. Salts in the buffer can also cause a "salting-out" effect, further reducing solubility[6].

Troubleshooting and Workflow Guide

If you are facing solubility issues, follow this decision-making workflow to diagnose and solve the problem.

G start Start: Compound Not Dissolving solvent_q What is your solvent? start->solvent_q aqueous Aqueous Buffer (Water, PBS, Media) solvent_q->aqueous Aqueous organic Organic Solvent (DMSO, Ethanol) solvent_q->organic Organic ph_q Is the pH < 5? aqueous->ph_q ph_no No ph_q->ph_no pH is neutral/basic ph_yes Yes ph_q->ph_yes pH is acidic adjust_ph Action: Lower pH (See Protocol A) ph_no->adjust_ph sonicate_warm Action: Try Sonication or Gentle Warming (37°C) ph_yes->sonicate_warm success Success: Compound Dissolved adjust_ph->success still_insoluble Still Insoluble? sonicate_warm->still_insoluble still_insoluble->success No contact_support Consult Technical Support (Consider alternative solvents) still_insoluble->contact_support Yes precip_q Did it precipitate after dilution into buffer? organic->precip_q precip_yes Yes precip_q->precip_yes precip_no No precip_q->precip_no troubleshoot_precip Diagnosis: Solvent Shift / pH Change Action: See Protocol B precip_yes->troubleshoot_precip precip_no->success troubleshoot_precip->success

Sources

Technical Support Center: Purification of 4-Methanesulfonylcyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Methanesulfonylcyclohexan-1-amine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. As a key building block in pharmaceutical synthesis, its purity is paramount. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you overcome common purification challenges.

Introduction to the Compound and its Challenges

This compound is a polar, water-soluble salt. Its structure presents several inherent purification challenges:

  • Diastereomeric Impurities: The substituted cyclohexane ring exists as cis and trans isomers. Synthetic routes often produce a mixture of these diastereomers, which can be difficult to separate due to their similar physical properties.

  • High Polarity & Solubility: As a hydrochloride salt, the compound is highly polar, which can complicate standard purification techniques like silica gel chromatography and recrystallization from common organic solvents.

  • Potential for Degradation: While generally stable, amine salts can be sensitive to pH changes. The free amine is susceptible to oxidation, and the sulfone group can be involved in unexpected side reactions under harsh conditions.[1][2]

This guide will address these challenges systematically, providing both the "how" and the "why" for each recommended step.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect during the synthesis of this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, based on common synthetic pathways for similar molecules, you should anticipate the following:

  • Diastereomers: The most common impurity is the undesired diastereomer (cis or trans). Their ratio is dictated by the stereoselectivity of your reduction or amination step.

  • Unreacted Starting Materials: Precursors such as 4-methanesulfonylcyclohexanone may carry through.

  • Reaction By-products: Impurities can arise from side reactions, such as over-alkylation or by-products from reducing agents.

  • Solvent Adducts: Residual solvents can become trapped in the crystalline lattice.

Table 1: Common Impurities and Their Sources

Impurity Type Likely Source Recommended Analytical Detection
Diastereomer (cis/trans) Non-stereoselective synthesis steps NMR, Chiral HPLC/SFC, GC-MS
Starting Materials Incomplete reaction HPLC, GC-MS, LC-MS
Reaction By-products Side reactions, degradation LC-MS, HPLC

| Residual Solvents | Inefficient drying or crystallization | 1H NMR, GC-HS (Headspace) |

Q2: Is my compound stable? What are the optimal storage conditions?

A2: As a hydrochloride salt, the compound is significantly more stable than its free amine counterpart. However, it is hygroscopic and should be protected from moisture. The primary stability concern is exposure to high pH, which can liberate the free amine and risk degradation.[1] For long-term storage, we recommend keeping the material in a tightly sealed container at 2-8°C, preferably under an inert atmosphere (e.g., nitrogen or argon).[3]

Q3: Can I use standard silica gel chromatography to purify this compound?

A3: It is generally not recommended. The high polarity of the hydrochloride salt causes it to bind very strongly to silica gel, leading to poor recovery and significant peak tailing. If chromatography is necessary, it is far more effective to first convert the salt to the free amine (see Troubleshooting Guide Q2) and use a modified mobile phase, or to employ alternative techniques like reverse-phase or ion-exchange chromatography.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during purification.

Initial Purity Assessment Workflow

Before attempting purification, a clear understanding of the impurity profile is essential. The following workflow provides a logical approach to characterizing your crude material.

start Start: Crude Product nmr_analysis 1H NMR Analysis start->nmr_analysis Characterize lcms_analysis LC-MS Analysis nmr_analysis->lcms_analysis purity_check Purity > 95%? lcms_analysis->purity_check impurity_id Identify Impurities purity_check->impurity_id No recrystallize Proceed to Recrystallization (Protocol 1) purity_check->recrystallize Yes diastereomers Diastereomers Present? impurity_id->diastereomers Known Impurities acid_base Proceed to Acid-Base Extraction (Protocol 2) impurity_id->acid_base Unknown/Baseline Impurities chromatography Proceed to Chiral SFC/HPLC (Protocol 3) diastereomers->chromatography Yes diastereomers->acid_base No end End: Purified Product recrystallize->end chromatography->end acid_base->end

Caption: Initial workflow for purity assessment.

Q1: My recrystallization attempt failed. The compound either 'oiled out' or the purity did not improve. What should I do?

Cause: This is a classic problem related to solvent selection. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly. Poor purity improvement suggests that the impurities have similar solubility to the product in the chosen solvent system.

Solution: A systematic solvent screen is the most effective approach. The goal is to find a solvent or solvent system where the compound is highly soluble when hot but poorly soluble when cold.

Protocol 1: Systematic Recrystallization Solvent Screening

Expertise & Rationale: Amine hydrochlorides are salts and thus require polar solvents for dissolution.[4] Alcohols are often a good starting point. We will test single solvents first, then move to binary (two-solvent) systems if needed. A binary system typically consists of a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not.

Step-by-Step Methodology:

  • Preparation: Place ~20-30 mg of your crude material into several separate small test tubes or vials.

  • Single Solvent Screen (at Room Temp): To each vial, add a different solvent from Table 2 (e.g., Methanol, Ethanol, Isopropanol, Water) dropwise, vortexing after each addition. Note the solubility at room temperature. A good candidate solvent will show poor solubility.

  • Single Solvent Screen (at Reflux): For solvents where the compound was poorly soluble at room temperature, heat the mixture to just below the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.

  • Cooling & Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature, then place them in an ice bath for 30 minutes. Observe which solvent yields a high quantity of crystalline solid. This is your ideal single recrystallization solvent.

  • Binary System Screen (if needed): If no single solvent is ideal, select a solvent in which the compound is highly soluble (e.g., Methanol). Dissolve the compound in a minimal amount of this hot solvent. Then, add a miscible anti-solvent (e.g., Diethyl Ether, Ethyl Acetate) dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the primary solvent to redissolve the solid, then allow it to cool slowly.

Table 2: Suggested Solvents for Recrystallization Screening

Solvent Boiling Point (°C) Polarity Index Rationale / Notes
Water 100 10.2 High polarity, may require a co-solvent.
Methanol 65 5.1 Often dissolves amine salts well; good for binary systems.
Ethanol 78 4.3 A common and effective choice.[5]
Isopropanol (IPA) 82 3.9 Less polar than ethanol, may provide better selectivity.
Acetonitrile 82 5.8 Aprotic polar solvent, can offer different selectivity.
Ethyl Acetate 77 4.4 Often used as an anti-solvent with alcohols.[6]

| Diethyl Ether | 35 | 2.8 | Common anti-solvent; use with caution due to volatility. |

Trustworthiness: This systematic approach validates itself. The solvent system that produces the highest yield of the most pure crystals (as determined by a quick TLC or LC-MS of the resulting solid) is empirically the best choice for a larger scale recrystallization.

Q2: My crude product is a sticky solid or oil, and I can't recrystallize it. How can I clean it up?

Cause: Highly impure materials, often containing residual solvents or low-melting by-products, can be resistant to crystallization. In these cases, a phase-switching purification like an acid-base extraction is highly effective.

Solution: Convert the hydrochloride salt to the free amine, which is much less polar. Extract the free amine into an organic solvent, leaving polar, water-soluble impurities behind. Then, wash the organic layer to remove non-polar impurities and re-form the pure hydrochloride salt.

Workflow: Acid-Base Extraction and Salt Formation

start Start: Crude HCl Salt in Water/EtOAc basify Add aq. NaOH to pH > 10 start->basify Liberate Free Amine extract Separate Layers (Keep Organic Layer) basify->extract wash Wash Organic Layer with Brine extract->wash Remove Aqueous Impurities dry Dry Organic Layer (e.g., Na2SO4) wash->dry precipitate Add HCl in Ether/Dioxane dry->precipitate Re-form Salt isolate Filter and Dry Solid precipitate->isolate end End: Pure HCl Salt isolate->end

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Purification via Acid-Base Extraction

Expertise & Rationale: This technique exploits the change in solubility of the amine upon protonation/deprotonation.[7] The free amine is soluble in organic solvents, while the salt is soluble in water. This allows for efficient separation from different classes of impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of water.

  • Basification: Transfer the aqueous solution to a separatory funnel. Add an immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate. Cool the funnel in an ice bath and slowly add 1M NaOH solution with swirling until the aqueous layer reaches a pH of 10-12 (check with pH paper). This converts the amine salt to the free amine.

  • Extraction: Stopper the funnel, vent frequently, and shake vigorously. Allow the layers to separate. Drain the organic layer. Add fresh organic solvent to the aqueous layer and repeat the extraction two more times to ensure complete recovery.

  • Washing: Combine the organic extracts and wash them with saturated NaCl solution (brine) to remove residual water and water-soluble impurities.

  • Drying & Filtering: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solution under reduced pressure to obtain the purified free amine, which may be an oil or a low-melting solid.

  • Salt Formation: Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol). Slowly add a stoichiometric amount (1.0 equivalent) of a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) while stirring.

  • Isolation: The pure hydrochloride salt should precipitate as a white solid. Continue stirring in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

Q3: My product contains the wrong diastereomer (cis or trans). How can I separate them?

Cause: Diastereomers often have very similar polarities and solubilities, making separation by recrystallization or standard chromatography challenging.

Solution: Chiral chromatography, often performed using Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC), is the most powerful technique for separating diastereomers. Polysaccharide-based chiral stationary phases are particularly effective for amines.[8][9]

Protocol 3: Diastereomer Separation by Chiral Chromatography (SFC/HPLC)

Expertise & Rationale: Chiral Stationary Phases (CSPs) create a chiral environment that allows for differential interaction with the two diastereomers, leading to different retention times and enabling separation. SFC is often preferred for its speed and lower solvent consumption. The addition of an acidic or basic additive to the mobile phase is often crucial for achieving good peak shape with basic compounds like amines.[9]

Step-by-Step Methodology:

  • Column & Mobile Phase Screening:

    • Stationary Phase: Screen several polysaccharide-based columns (e.g., Chiralpak AD, AS, IC). These are known to be effective for a broad range of compounds.[8]

    • Mobile Phase (SFC): Start with a gradient of CO₂ and a modifier like Methanol or Ethanol. Include a small amount of an additive like Diethylamine (DEA) or Isopropylamine (IPA) (typically 0.1-0.3%) to improve peak shape.

    • Mobile Phase (HPLC): Use a mobile phase of Hexane/Isopropanol or Hexane/Ethanol, again with 0.1% DEA or IPA as an additive.

  • Method Optimization: Once a column/solvent system shows baseline or near-baseline separation, optimize the method by adjusting the isocratic percentage of the modifier, flow rate, and temperature to maximize resolution (Rs > 1.5 is ideal for preparative work).

  • Preparative Run: Scale up the optimized analytical method to a preparative column. Dissolve the crude mixture in the mobile phase and perform injections, collecting the separated fractions corresponding to each diastereomer.

  • Post-Processing: Combine the fractions for each pure diastereomer. Evaporate the solvent. If the material isolated is the free amine, you can convert it to the hydrochloride salt using the method described in Protocol 2, steps 6-7 .

Trustworthiness: This protocol is self-validating through analytical injections. The chromatogram provides direct visual confirmation of the separation efficiency. The purity of collected fractions can be confirmed by re-injecting a small aliquot.

References

  • CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google P
  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google P
  • Pick the RIGHT CHIRAL COLUMN The FIRST Time EVERY Time RISK-FREE* - Phenomenex. [Link]

  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF - ResearchGate. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed. [Link]

  • Methylamine Hydrochloride - Organic Syntheses Procedure. [Link]

  • Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent - PubMed. [Link]

  • US4670232A - Recovery of amines from by-product chloride salts - Google P
  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors - MDPI. [Link]

  • 4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125 - PubChem. [Link]

  • WO2020060970A1 - Systems and methods for recovering amines and their derivates

Sources

Technical Support Center: Synthesis of 4-Methanesulfonylcyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, chemists, and process development professionals involved in the synthesis of 4-Methanesulfonylcyclohexan-1-amine hydrochloride. As a key building block in pharmaceutical development, ensuring its high purity and stereochemical integrity is paramount. This document provides in-depth troubleshooting for common side reactions and synthetic challenges, grounded in mechanistic principles and validated experimental protocols.

Section 1: Overview of the Synthetic Pathway

The most common and scalable synthetic route to this compound begins with the corresponding ketone, 4-(methylsulfonyl)cyclohexan-1-one. The synthesis typically proceeds through two key transformations: oximation followed by catalytic hydrogenation. The final step involves the formation of the hydrochloride salt to ensure stability and facilitate handling.

The primary challenge in this synthesis is controlling the stereochemistry, as the reduction of the intermediate oxime yields a mixture of cis- and trans-isomers. The trans-isomer is often the desired product in many pharmaceutical applications.

General Synthetic Workflow

Below is a diagram illustrating the typical reaction sequence.

Synthetic_Workflow Ketone 4-(Methylsulfonyl)cyclohexan-1-one Oxime 4-(Methylsulfonyl)cyclohexan-1-one Oxime Ketone->Oxime Hydroxylamine (Oximation) Amine 4-Methanesulfonylcyclohexan-1-amine (cis/trans mixture) Oxime->Amine H₂, Catalyst (e.g., Pd/C) (Catalytic Hydrogenation) HCl_Salt 4-Methanesulfonylcyclohexan-1-amine HCl (Purified trans-isomer) Amine->HCl_Salt HCl, Solvent (Salt Formation & Purification)

Caption: General synthesis route for 4-Methanesulfonylcyclohexan-1-amine HCl.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: My final product has a high content of the undesired cis-isomer. How can I increase the trans-selectivity?

Root Cause Analysis: The formation of cis and trans isomers during the catalytic hydrogenation of the cyclohexanone oxime is governed by both kinetic and thermodynamic factors. The approach of the hydrogen molecule to the catalyst surface-adsorbed oxime determines the initial stereochemical outcome. Subsequently, under certain conditions, the less stable cis-amine can isomerize to the more thermodynamically stable trans-amine via a ketone intermediate, especially if the reaction is reversible.[1]

Solutions & Strategies:

  • Catalyst Selection: The choice of catalyst and support can influence stereoselectivity. While Palladium on Carbon (Pd/C) is common, other systems like Ruthenium-based catalysts have been shown to provide different isomeric ratios in related hydrogenations.[2] Experimenting with various catalysts (e.g., PtO₂, Rh/C) is recommended.

  • Solvent Effects: The polarity of the solvent can affect how the oxime adsorbs onto the catalyst surface. Protic solvents like ethanol or methanol are common. A solvent screen (e.g., ethyl acetate, THF, acetic acid) may reveal improved selectivity.

  • Thermodynamic Equilibration:

    • Increase Reaction Time/Temperature: Allowing the reaction to stir for a longer period after hydrogen uptake has ceased, sometimes with gentle heating, can promote the equilibration of the cis-isomer to the more stable trans-isomer.

    • Acidic Conditions: Performing the hydrogenation in the presence of an acid can facilitate the isomerization process.

  • Downstream Purification (Most Common Industrial Approach):

    • Fractional Crystallization: The most effective method for separating the isomers is often the fractional crystallization of their hydrochloride salts. The cis- and trans-hydrochloride salts typically exhibit different solubilities in specific solvent systems. A common practice is to use alcoholic solvents or mixtures like isobutanol/acetone or ethanol/ethyl acetate, where the desired trans-isomer selectively precipitates.[2][3]

Problem 2: The hydrogenation reaction is very slow or stalls completely.

Root Cause Analysis: Stalled hydrogenation reactions are almost always due to catalyst deactivation or inhibition. The catalyst's active sites can be blocked or "poisoned" by impurities, or the catalyst may not have been properly activated.

Solutions & Strategies:

  • Catalyst Poisoning:

    • Sulfur Impurities: While the sulfone group in the molecule is relatively stable, any starting materials containing more nucleophilic sulfur species (e.g., thiols, sulfides) can irreversibly poison noble metal catalysts.[4] Ensure the purity of your starting 4-(methylsulfonyl)cyclohexan-1-one.

    • Water Content: Excessive water can sometimes inhibit the reaction by competing for active sites on the catalyst.[5] Ensure solvents are appropriately dried if using a sensitive catalyst system.

    • Action: If poisoning is suspected, the reaction must be stopped, filtered to remove the old catalyst, and restarted with a fresh charge of catalyst.

  • Insufficient Catalyst Loading: For challenging reductions, a higher catalyst loading (e.g., 10-20 mol%) may be required. However, this increases cost and can sometimes lead to more side products. A typical starting point is 5 mol%.

  • Inadequate Hydrogen Pressure/Agitation: Ensure the reaction vessel is properly sealed and pressurized. Vigorous stirring is critical to ensure efficient mixing of the three phases (solid catalyst, liquid substrate, gaseous hydrogen) and to overcome mass transfer limitations.

  • Catalyst Quality: Use a fresh, high-quality catalyst from a reputable supplier. Catalysts can lose activity over time if stored improperly.

Problem 3: My final product is contaminated with unreacted oxime.

Root Cause Analysis: This indicates an incomplete reaction, which can be linked to the same causes as a stalled reaction (catalyst deactivation, insufficient hydrogen, or non-optimal reaction conditions).

Solutions & Strategies:

  • Optimize Reaction Conditions:

    • Increase Hydrogen Pressure: Elevating the H₂ pressure (e.g., from 50 psi to 100 psi) increases the concentration of hydrogen at the catalyst surface and can drive the reaction to completion.

    • Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious, as higher temperatures can sometimes negatively impact stereoselectivity or lead to decomposition.[6]

  • Reaction Monitoring: Do not rely solely on reaction time. Use an in-process control (IPC) like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the oxime starting material before working up the reaction.

  • Purification: If a small amount of oxime remains, it can often be removed during the crystallization of the hydrochloride salt, as its solubility profile will differ from the amine salt.

Troubleshooting Workflow Diagram

Troubleshooting_Logic problem problem cause cause solution solution start Unsatisfactory Result (Low Yield / Purity) prob_isomer High Cis-Isomer Content start->prob_isomer prob_stall Stalled / Incomplete Reaction start->prob_stall cause_kinetic Kinetic Product Favored prob_isomer->cause_kinetic cause_poison Catalyst Poisoning prob_stall->cause_poison cause_conditions Suboptimal Conditions prob_stall->cause_conditions sol_thermo Promote Equilibration (Longer time, higher T) cause_kinetic->sol_thermo sol_xtal Fractional Crystallization cause_kinetic->sol_xtal sol_catalyst Use Fresh Catalyst Check SM Purity cause_poison->sol_catalyst sol_params Increase H₂ Pressure Optimize Temperature cause_conditions->sol_params

Caption: Troubleshooting logic for key synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What analytical methods are best for determining the cis/trans ratio? Gas Chromatography (GC) with a suitable column is often the most accurate method for baseline separation and quantification of the free amine isomers. Proton NMR (¹H NMR) can also be used by integrating specific, well-resolved signals for each isomer. The axial and equatorial protons adjacent to the amine group typically have distinct chemical shifts and coupling constants.

Q2: During salt formation with HCl, my product oils out instead of crystallizing. What should I do? "Oiling out" occurs when the product separates as a liquid phase because its melting point is lower than the reaction temperature or it has very high solubility in the chosen solvent. Try adding a co-solvent (an "anti-solvent") in which the salt is less soluble, such as diethyl ether or heptane, to induce precipitation. Seeding with a small crystal of pure product can also initiate crystallization. Ensure you are using anhydrous HCl and solvents, as water can sometimes promote oiling.

Q3: Are there any potential genotoxic impurities (GTIs) I should be aware of? While the core molecules are not typically considered genotoxic, impurities from starting materials or reagents could be. For example, if the methylsulfonyl group were introduced using methylating agents like methyl iodide or dimethyl sulfate, residual amounts of these could be potent GTIs. It is crucial to control all starting materials and reagents according to regulatory guidelines.[7]

Q4: Can I use sodium borohydride (NaBH₄) for the reduction instead of catalytic hydrogenation? Direct reduction of oximes with NaBH₄ is generally slow and inefficient. More powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are required, but these have poor functional group tolerance and would likely reduce the sulfone group as well. Catalytic hydrogenation is the preferred method for its chemoselectivity.

Section 4: Key Experimental Protocols

These are generalized protocols and should be adapted and optimized for specific laboratory conditions and scales.

Protocol 1: Synthesis of 4-(Methylsulfonyl)cyclohexan-1-one Oxime
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(methylsulfonyl)cyclohexan-1-one (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.5 eq).

  • Solvent: Add ethanol and water (e.g., 4:1 v/v) as the solvent system to dissolve the reagents.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting ketone.

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. The oxime product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

  • Validation: Confirm structure by NMR and Mass Spectrometry. The purity should be >98% before proceeding to the next step.

Protocol 2: Catalytic Hydrogenation to cis/trans-4-Methanesulfonylcyclohexan-1-amine
  • Setup: Charge a hydrogenation vessel (e.g., a Parr shaker) with the oxime (1.0 eq) and a suitable solvent such as methanol or ethanol.

  • Catalyst: Add 5% Palladium on Carbon (Pd/C) catalyst (5-10 wt% of the substrate). Handle the catalyst carefully, especially when dry, as it can be pyrophoric.

  • Reaction: Seal the vessel, purge with nitrogen, and then purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50-100 psi).

  • Execution: Begin vigorous agitation. The reaction is often exothermic. Monitor the reaction by observing the pressure drop (hydrogen uptake).

  • Monitoring: After hydrogen uptake ceases (typically 6-24 hours), take a sample for analysis (TLC, LC-MS, GC) to confirm the complete consumption of the oxime.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Rinse the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine as a mixture of isomers.

Protocol 3: Formation and Purification of the Hydrochloride Salt
  • Dissolution: Dissolve the crude amine mixture in a suitable solvent, such as isopropanol or ethyl acetate.

  • Acidification: Slowly add a solution of anhydrous HCl in a solvent (e.g., HCl in isopropanol, or gaseous HCl) while stirring. Monitor the pH to ensure it is acidic (pH 1-2).

  • Crystallization: The hydrochloride salt should precipitate. Stir the resulting slurry at room temperature or cool in an ice bath to maximize precipitation.

  • Refinement: For enhanced purity and isomeric separation, the choice of solvent is critical. A mixture like isobutanol/acetone can be heated to dissolve the salt and then slowly cooled to selectively crystallize the desired trans-isomer.[2]

  • Isolation: Filter the crystalline solid, wash with a small amount of cold solvent (e.g., diethyl ether) to remove soluble impurities, and dry under vacuum.

  • Validation: Analyze the final product for purity (>99%) and isomeric ratio (e.g., >99.5% trans) by HPLC and/or GC. Confirm identity by NMR.

References

  • CZ2005230A3: Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts...
  • CN109678726A: A kind of method of synthesis of trans -4- methyl cyclohexylamine.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis . PhD thesis, University of Glasgow. [Link]

  • Advancements in catalytic hydrogenation of nitrocyclohexane to cyclohexanone oxime . ResearchGate. [Link]

  • Selective hydrogenation of guaiacol to 2-methoxycyclohexanone over supported Pd catalysts . Royal Society of Chemistry. [Link]

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine . ResearchGate. [Link]

  • Methylamine Hydrochloride - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogenation to Light Olefins . MDPI. [Link]

  • Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities . ResearchGate. [Link]

  • Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen... . MDPI. [Link]

  • Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS . Frontiers in Chemistry. [Link]

  • CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.

Sources

Technical Support Center: Stability of 4-Methanesulfonylcyclohexan-1-amine hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Methanesulfonylcyclohexan-1-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the stability of this compound in solution. As direct stability data for this specific molecule is not extensively published, this guide synthesizes information from the fundamental chemistry of its constituent functional groups—the aliphatic amine, the methanesulfonyl (sulfone) group, and the hydrochloride salt—to provide expert guidance and field-proven protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial inquiries regarding the handling and stability of this compound.

Q1: What is the general expected stability of this compound in standard aqueous and organic solvents?

A: this compound is anticipated to be a highly stable molecule under typical laboratory conditions. This high stability is attributed to its chemical structure:

  • Methanesulfonyl Group: The carbon-sulfone (C-SO2-C) bond is exceptionally robust and resistant to hydrolysis across a wide pH range. Unlike sulfonate esters or sulfonamides, which can be susceptible to cleavage, the sulfone group is chemically inert under most non-extreme conditions.[1]

  • Cyclohexylamine Moiety: Aliphatic amines like cyclohexylamine are generally stable.[2] The primary potential for reactivity is at the amine's nitrogen atom.

  • Hydrochloride Salt: The hydrochloride salt form enhances the compound's stability and aqueous solubility. By protonating the primary amine, it prevents the amine from participating in nucleophilic side reactions and protects it from atmospheric carbon dioxide.[3]

Q2: What are the primary factors that could negatively impact the stability of the compound in solution?

A: While generally stable, the compound's integrity can be compromised under aggressive or "forced degradation" conditions. Key factors to control are:

  • Extreme pH: While the sulfone group is stable, very strong acidic or basic conditions, especially when combined with high temperatures, could potentially promote unforeseen degradation pathways over extended periods.[4]

  • Strong Oxidizing Agents: The primary amine group could be susceptible to oxidation. Exposure to strong oxidants (e.g., hydrogen peroxide, permanganate) may lead to the formation of undesired byproducts.[5]

  • High Temperatures: Elevated temperatures can accelerate any potential slow degradation reactions.[6] For long-term storage of solutions, refrigeration or freezing is recommended.

  • Light Exposure: Although the molecule lacks significant chromophores, photostability should not be assumed. As a best practice, solutions should be stored in amber vials or protected from direct light to prevent potential photolytic degradation.[7]

Q3: How should I prepare and store stock solutions of this compound?

A: For optimal stability and reproducibility:

  • Solvent Selection: Use high-purity, HPLC-grade solvents. For aqueous solutions, use purified water (e.g., Milli-Q® or equivalent). The compound is expected to be soluble in water and polar organic solvents like methanol and DMSO.[8]

  • Preparation: Prepare solutions gravimetrically for the highest accuracy. Ensure the compound is fully dissolved using sonication if necessary.

  • Storage Conditions: Store stock solutions at low temperatures (2-8°C for short-term, -20°C for long-term) in tightly sealed containers to prevent solvent evaporation.[9] For sensitive applications, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.

Q4: What are the theoretical degradation pathways I should be aware of?

A: Under forced degradation conditions, several theoretical pathways could be investigated:

  • Hydrolysis: While the core structure is stable, extreme pH and heat could theoretically stress the molecule, though significant degradation via hydrolysis is unlikely.[10][11]

  • Oxidation: The primary amine is the most likely site of oxidative degradation.

  • N-Alkylation/Condensation: In the presence of certain aldehydes or ketones, the primary amine could potentially form imine adducts, a reaction that is often pH-dependent.[12]

Section 2: Troubleshooting Guide

This guide provides solutions to common experimental issues encountered when working with this compound solutions.

Problem Potential Cause(s) Recommended Solution(s)
Unexpected Precipitation or Cloudiness in Solution 1. Poor Solubility: The concentration may exceed the solubility limit in the chosen solvent. 2. pH Shift: For aqueous solutions, a shift in pH can alter the protonation state of the amine, affecting its solubility. 3. Common Ion Effect: High concentrations of chloride ions from other sources in the buffer could reduce solubility.1. Verify Solubility: Determine the solubility limit in your specific solvent system. Consider using a co-solvent like methanol or acetonitrile to enhance solubility. 2. Buffer the Solution: Use a suitable buffer system (e.g., phosphate, acetate) to maintain a constant pH where the compound is most soluble. 3. Change Buffer: If a common ion effect is suspected, switch to a buffer system that does not contain chloride ions.
Inconsistent Assay Results or Loss of Potency Over Time 1. Chemical Degradation: The compound may be slowly degrading under the experimental or storage conditions. 2. Adsorption: The compound may be adsorbing to the surfaces of storage containers (e.g., glass or plastic vials). 3. Evaporation: Improperly sealed containers can lead to an increase in concentration over time.1. Perform a Stability Study: Use the forced degradation protocol (Section 3) to assess stability under your specific conditions. Always prepare fresh solutions for critical experiments. 2. Use Appropriate Vials: Consider using low-adsorption vials or silanized glassware. Include a control sample stored in the same type of container to monitor for loss. 3. Ensure Proper Sealing: Use vials with high-quality, tight-fitting caps. Parafilm can provide an additional barrier.
Appearance of New Peaks in HPLC/LC-MS Analysis 1. Degradation Product: A new peak may indicate the formation of a degradant. 2. Starting Material Impurity: The impurity may have been present in the solid material but was not initially detected. 3. Reaction with Mobile Phase/Buffer: The compound could be reacting with components of your analytical system, especially if the mobile phase is chemically reactive or has an extreme pH.1. Characterize the New Peak: Use LC-MS to obtain the mass of the unknown peak. This can provide clues to its structure. 2. Conduct a Forced Degradation Study: Compare the new peak's retention time with peaks generated under controlled stress conditions (acid, base, oxidation) to identify it.[13] 3. Analyze a Blank: Inject a blank (solvent/mobile phase) to rule out system contaminants. Check the stability of the compound in the mobile phase by letting a prepared sample sit on the autosampler for 24 hours and re-analyzing.

Section 3: Experimental Protocols

As a self-validating system, it is crucial to test the stability of this compound under your specific experimental conditions. The following protocols provide a framework for this assessment.

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
  • Calculate Mass: Determine the mass of this compound needed for your desired volume and concentration (Molar Mass can be found on the supplier's Certificate of Analysis).

  • Weighing: Accurately weigh the solid compound using an analytical balance in a clean weighing vessel.

  • Dissolution: Transfer the weighed solid to a Class A volumetric flask. Add approximately 80% of the final volume of HPLC-grade water.

  • Mixing: Mix the solution by swirling or gentle vortexing. If needed, sonicate for 5-10 minutes until all solid is completely dissolved.

  • Final Volume: Allow the solution to return to room temperature, then carefully add HPLC-grade water to the calibration mark on the flask.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a clean, clearly labeled amber vial and store at 2-8°C or -20°C.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol is designed to intentionally stress the compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.[14]

1. Initial Preparation:

  • Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water. This will be your stock solution.

  • Prepare separate reaction vessels for each stress condition.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Keep 2 mL of the stock solution in a sealed vial. Incubate at 60°C for 24 hours.

  • Control Sample: Keep 2 mL of the stock solution at 4°C, protected from light.

3. Quenching and Analysis:

  • After the incubation period, allow all samples to cool to room temperature.

  • Neutralize the acid and base hydrolysis samples by adding an equimolar amount of base (1 mL of 1 M NaOH) or acid (1 mL of 1 M HCl), respectively.

  • Dilute all samples (including the neutralized, oxidative, thermal, and control samples) with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Analyze all samples by a suitable HPLC method (see Protocol 3).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control sample.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control.

  • Identify any significant degradation products (e.g., peaks >0.1% of the parent peak area).

Protocol 3: Guidelines for a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the parent compound without interference from impurities, excipients, or degradation products.[9]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • A gradient elution is recommended to separate the polar parent compound from potentially less polar degradants.

    • Start with a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate or ammonium formate, pH 3-4) and an organic solvent (e.g., acetonitrile or methanol).

    • A typical gradient might run from 5% organic to 95% organic over 20-30 minutes.

  • Detection: A UV detector set at a low wavelength (e.g., 205-215 nm) should be suitable, as the molecule lacks a strong chromophore. If available, a mass spectrometer (LC-MS) detector provides superior specificity and aids in the identification of unknown peaks.[15]

  • Validation: The method should be validated for specificity by analyzing the samples from the forced degradation study. The parent peak should be spectrally pure and well-resolved from all degradation product peaks.

Section 4: Data & Visualization

Table 1: Example Data Template for Forced Degradation Study

This table can be used to organize the results from the forced degradation study described in Protocol 2.

Stress ConditionIncubation Time (h)Incubation Temp. (°C)% Parent Compound RemainingNumber of Degradation Products (>0.1%)
Control (Unstressed)244100%0
0.5 M HCl2460Record Result HereRecord Result Here
0.5 M NaOH2460Record Result HereRecord Result Here
1.5% H₂O₂24Room TempRecord Result HereRecord Result Here
Thermal2460Record Result HereRecord Result Here
Diagrams

G cluster_molecule Chemical Structure & Stability Points mol This compound Methanesulfonyl Group (Sulfone) Cyclohexane Ring Amine Hydrochloride stab_sulfone Highly Stable: Resistant to hydrolysis mol:f1->stab_sulfone C-SO2 bond stab_ring Stable Aliphatic Core mol:f2->stab_ring react_amine Reactive Site: - Potential for oxidation - Protonated form enhances stability mol:f3->react_amine

Caption: Key functional groups and their expected stability.

G cluster_stress Expose to Stress Conditions (24h) start Prepare 1 mg/mL Stock Solution acid 0.5 M HCl @ 60°C start->acid base 0.5 M NaOH @ 60°C start->base oxid 1.5% H₂O₂ @ RT start->oxid therm Heat @ 60°C start->therm quench Cool & Neutralize (Acid/Base Samples) acid->quench base->quench oxid->quench therm->quench dilute Dilute All Samples to Working Concentration quench->dilute analyze Analyze by Stability-Indicating HPLC Method dilute->analyze end Compare to Control & Quantify Degradation analyze->end

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Methanesulfonylcyclohexan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-Methanesulfonylcyclohexan-1-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the causality behind experimental choices, offering field-proven insights to enhance yield, purity, and reproducibility.

The synthesis of this compound is a critical process, often serving as a key step in the development of pharmaceutical intermediates. The primary route involves the reductive amination of 4-(methylsulfonyl)cyclohexan-1-one, followed by conversion to the hydrochloride salt. While seemingly straightforward, this transformation presents several challenges, including stereochemical control, impurity formation, and purification difficulties. This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize your experimental setup.

General Synthetic Workflow

The typical synthetic pathway is a two-step process. Understanding this flow is the first step in effective troubleshooting.

G A 4-(Methylsulfonyl)cyclohexan-1-one (Starting Material) B Reductive Amination (Ammonia Source + Reducing Agent) A->B Step 1 C 4-Methanesulfonylcyclohexan-1-amine (Free Base Intermediate) B->C D Salt Formation (HCl) C->D Step 2 E 4-Methanesulfonylcyclohexan-1-amine HCl (Final Product) D->E G Start Low Yield in Reductive Amination Q1 Is the starting ketone being consumed? Start->Q1 A1_Yes Check for side products. Consider a milder reducing agent (e.g., switch from NaBH4 to NaBH(OAc)3). Q1->A1_Yes Yes A1_No Optimize imine formation. - Increase excess of ammonia source. - Adjust pH (target 6-7 for NaBH3CN). - Increase reaction time/temperature. Q1->A1_No No Q2 Is NaBH3CN being used? A1_No->Q2 A2_Yes Verify pH is acidic (6-7) to promote iminium ion formation. Q2->A2_Yes Yes A2_No Consider switching to NaBH3CN or NaBH(OAc)3 for better selectivity. Q2->A2_No No

Caption: Decision workflow for troubleshooting low reductive amination yields.

Q2: My final product is a mixture of cis and trans diastereomers. How can I obtain the desired trans isomer with high purity?

A2: Achieving high diastereomeric purity is a critical challenge, as the physical properties and biological activity of the isomers can differ significantly. The solution involves a two-pronged approach: maximizing the formation of the desired isomer during the reaction and efficient purification afterward. The trans isomer is generally the thermodynamically more stable product.

Causality & Explanation: The reduction of the intermediate imine on the cyclohexyl ring can occur from two faces, leading to the formation of both cis and trans isomers. The bulky methanesulfonyl group at the C4 position creates steric hindrance, which can influence the trajectory of the hydride attack and thus the resulting stereochemical outcome.

Optimization & Purification Protocol:

  • Stereoselective Synthesis: Some synthetic methods, such as enzymatic transamination, have been shown to produce highly diastereopure trans-amines. [1]For common chemical reductions, allowing the reaction to reach thermodynamic equilibrium can favor the more stable trans product.

  • Purification via Fractional Crystallization: The most reliable and scalable method to separate diastereomers is fractional crystallization of the hydrochloride salt. The two diastereomeric salts often have different solubilities in specific solvent systems, allowing for the selective precipitation of one isomer. A common method involves using a solvent mixture of an alcohol (like methanol or isobutanol) and a ketone (like acetone). [2][3] Step-by-Step Crystallization Protocol:

  • Dissolution: Dissolve the crude mixture of cis/trans this compound in a minimum amount of hot methanol or isobutanol. [3]2. Precipitation: Slowly add acetone (an anti-solvent) to the hot solution with stirring until the solution becomes slightly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath (0-5°C) for several hours to maximize crystal formation. The trans isomer, being less soluble, should preferentially crystallize. [3]4. Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold acetone or an acetone/methanol mixture to remove any residual soluble cis isomer.

  • Purity Check: Dry the crystals and check the diastereomeric purity by HPLC or NMR. The process can be repeated if the desired purity (>99%) is not achieved. [2]

Q3: I am having trouble isolating the final hydrochloride salt. It either remains an oil or precipitates with poor purity. What should I do?

A3: The successful isolation of the hydrochloride salt is highly dependent on the correct choice of solvent and the technique used for salt formation. The goal is to find a solvent in which the free amine is soluble, but the hydrochloride salt is not. [4] Causality & Explanation: The conversion of the free amine to its hydrochloride salt is a simple acid-base reaction. However, if the salt is highly soluble in the reaction solvent, it will not precipitate, often resulting in an oil upon solvent evaporation. Contamination can arise from excess HCl or byproducts trapped during a rapid, uncontrolled precipitation.

Optimized Salt Formation Protocol:

  • Solvent Selection: After the reductive amination workup, ensure the free amine is isolated and reasonably pure. Dissolve the free amine in a suitable anhydrous solvent. Good candidates include isopropanol (IPA), ethyl acetate (EtOAc), or diethyl ether.

  • HCl Addition: Prepare a solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in isopropanol, or HCl in diethyl ether). Add this solution dropwise to the stirred solution of the free amine at room temperature or below (0-5°C). [2]Using anhydrous gaseous HCl bubbled through the solution is also a very effective method.

  • pH Control: Monitor the pH of the mixture during the addition. The target pH should be acidic, typically in the range of 1-2, to ensure complete protonation of the amine. [2][5]4. Precipitation and Isolation: The hydrochloride salt should precipitate as a white solid. Continue stirring for 1-2 hours in the cold to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of the cold precipitation solvent (e.g., ethyl acetate or diethyl ether) to remove any excess HCl and other soluble impurities.

  • Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50°C) to remove residual solvent.

Q4: What analytical techniques are essential for monitoring the reaction and characterizing the final product?

A4: Proper analytical oversight is crucial for successful optimization. A combination of chromatographic and spectroscopic techniques should be employed.

Recommended Techniques:

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of the starting ketone and the formation of the amine product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, confirms the mass of the desired product, and helps identify any side products or impurities. [6][7]

  • Final Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural confirmation. The ¹H NMR spectrum will show characteristic peaks for the methanesulfonyl group (a singlet around 3.0 ppm) and the protons on the cyclohexane ring. The ¹³C NMR will confirm the number of unique carbons. [8] * Infrared (IR) Spectroscopy: Useful for identifying key functional groups. You should observe strong S=O stretching bands for the sulfone group (around 1300 and 1120 cm⁻¹) and N-H stretching bands for the ammonium salt (a broad band in the 2500-3200 cm⁻¹ region). [8][9] * High-Performance Liquid Chromatography (HPLC): Essential for determining the purity of the final product and quantifying the ratio of cis to trans diastereomers.

References

  • CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
  • A Simple and Robust Process for Large-Scale Synthesis of 4-Methylenepiperidine Hydrochloride. ResearchGate. [Link]

  • CN109824520B - Preparation method of cis-4-methylcyclohexylamine.
  • CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts...
  • CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.
  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. ResearchGate. [Link]

  • US 2007/0082943 A1 - Process for Preparation of Substantially Pure Glimepiride.
  • A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica. [Link]

  • CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. [Link]

  • Proposed reaction mechanism for the reduction of cyclohexanone to... ResearchGate. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]

  • Methylamine Hydrochloride. Organic Syntheses. [Link]

  • Amine Synthesis Worksheet Answers. Studylib. [Link]

  • Wolff–Kishner reduction. Wikipedia. [Link]

  • Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. ResearchGate. [Link]

  • 1-morpholino-1-cyclohexene. Organic Syntheses. [Link]

  • Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. YouTube. [Link]

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]

  • Oxidation-Reduction Reactions of Organic Compounds- An Overview. Chemistry LibreTexts. [Link]

  • A structural and spectroscopic investigation of the hydrochlorination of 4,4′-methylenedianiline. ResearchGate. [Link]

  • A structural and spectroscopic investigation of the hydrochlorination of 4,4′-methylenedianiline. RSC Publishing. [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Crystallization of 4-Methanesulfonylcyclohexan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the crystallization of 4-Methanesulfonylcyclohexan-1-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with obtaining this compound in a highly pure, crystalline form. As a molecule containing both a hydrophilic amine hydrochloride salt and a sulfonyl group, its crystallization behavior can be nuanced. This resource provides in-depth troubleshooting, frequently asked questions, and validated protocols grounded in crystallization science.

Troubleshooting Guide: From Gums to Gem-like Crystals

This section addresses specific experimental failures in a question-and-answer format. Each answer provides a causal explanation and a systematic path toward resolution.

Q1: My product has "oiled out" or formed a sticky gum instead of a crystalline solid. What is happening and how can I fix it?

A1: Causality and Resolution

"Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase (an "oil" or "gum") rather than a solid crystalline phase.[1] This occurs when the level of supersaturation is too high, pushing the system beyond the metastable zone limit and into a region of liquid-liquid phase separation.[1][2] Essentially, the molecules are driven out of solution faster than they can organize into an ordered crystal lattice. The sulfonyl and ammonium groups can lead to strong solute-solvent interactions, which can kinetically hinder crystallization and promote oiling out.

Troubleshooting Steps:

  • Reduce the Rate of Supersaturation Generation:

    • Slower Cooling: If using cooling crystallization, decrease the cooling rate significantly (e.g., from 20°C/hr to 5°C/hr). This keeps the system within the metastable zone for longer, favoring controlled crystal growth on existing nuclei rather than phase separation.[3]

    • Slower Anti-Solvent Addition: If using anti-solvent crystallization, add the anti-solvent much more slowly, perhaps subsurface, with vigorous agitation to ensure localized supersaturation is minimized.

  • Increase the Crystallization Temperature: Oiling out is more common at lower temperatures where viscosity is higher and molecular mobility is reduced. Attempt the crystallization at a higher temperature by selecting a solvent system with a higher boiling point or by reducing the amount of anti-solvent used.

  • Change the Solvent System: The solvent plays a critical role. The goal is to find a system where the compound's solubility is moderately low.

    • Avoid solvents where the compound is extremely soluble, as this requires a large change (in temperature or composition) to induce crystallization, increasing the risk of oiling out.

    • Consider solvent mixtures. For instance, dissolving the compound in a good solvent like methanol or ethanol and then adding a miscible anti-solvent like ethyl acetate, methyl tert-butyl ether (MTBE), or toluene can provide better control.[4]

  • Utilize Seeding: Introducing seed crystals of the desired form provides a template for growth, bypassing the high energy barrier of primary nucleation.[4] This is one of the most effective ways to prevent oiling out. Add seeds at a point of slight supersaturation, before the solution becomes visibly turbid.

Q2: I managed to get a solid, but the yield is very low. How can I improve it?

A2: Optimizing for Mass Recovery

Low yield indicates that a significant portion of your compound remains dissolved in the mother liquor. This can be due to high solubility in the final solvent system or insufficient crystallization time.

Troubleshooting Steps:

  • Optimize the Solvent/Anti-Solvent Ratio: In an anti-solvent crystallization, the final ratio is critical. Methodically increase the proportion of the anti-solvent. Perform small-scale solubility tests to determine the optimal endpoint. A typical goal is to find a ratio where the product is highly soluble in the initial solvent but has very low solubility (<1-2 mg/mL) in the final mixture.

  • Increase the Final Hold Time (Maturation Time): Crystallization is not instantaneous. After cooling or anti-solvent addition, allow the slurry to stir at the final temperature for an extended period (4-24 hours). This "aging" or "maturation" period allows the slow desupersaturation of the mother liquor as dissolved molecules incorporate into the existing crystal lattices.

  • Perform a Solvent Screen: A systematic solvent screen is the most robust method. See the protocol section below for a detailed guide. The goal is to identify a solvent or solvent mixture that provides a steep solubility curve with respect to temperature or solvent composition.

  • Consider a Second Crop: Concentrate the mother liquor (e.g., by 50% volume) and cool again. While often less pure, this second crop can significantly increase the overall yield. This material may require re-purification.

Q3: My final product is an amorphous powder or consists of very fine needles, leading to difficult filtration and drying. How can I improve the crystal habit?

A3: Controlling Crystal Growth and Morphology

The formation of amorphous material or very fine particles indicates that nucleation (the birth of new crystals) is dominating over crystal growth.[3] This is often caused by "crashing out" the material too quickly.

Troubleshooting Steps:

  • Reduce Supersaturation Level: As with oiling out, high supersaturation favors rapid nucleation. All the strategies from Q1 (slower cooling, slower anti-solvent addition) apply here. The goal is to maintain a low level of supersaturation where growth on existing crystals is the preferred pathway.

  • Implement a Slurry Ripening (Ostwald Ripening) Protocol: Hold the crystalline slurry at a slightly elevated temperature (where solubility is marginally higher) for several hours. During this process, smaller, higher-energy particles will dissolve and redeposit onto larger, more stable crystals, leading to a larger average particle size over time.

  • Experiment with Solvent Choice: The solvent can directly influence crystal habit. For example, crystallization from a more viscous or protic solvent might slow growth rates and lead to more well-defined, equant crystals compared to a low-viscosity, aprotic solvent.

  • Agitation Control: The stirring rate affects mass transfer and can induce secondary nucleation. Very high shear rates can cause crystal breakage, creating more nuclei and leading to smaller particles. Experiment with lower agitation speeds once nucleation has occurred.

Frequently Asked Questions (FAQs)
  • Q: What are the key physicochemical properties of this compound to consider?

    • A: As an amine hydrochloride, it is expected to be highly polar and have good solubility in polar protic solvents like water and lower alcohols (methanol, ethanol).[5] It will likely have poor solubility in non-polar hydrocarbons (heptane, toluene) and ethers (MTBE). The methanesulfonyl group adds polarity and hydrogen bonding capability, which can influence crystal packing and solubility.[6]

  • Q: What is polymorphism and why should I be concerned?

    • A: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[7] These different forms can have distinct physical properties, including solubility, stability, and melting point. For pharmaceutical development, controlling the polymorphic form is critical for ensuring consistent product performance.[3] Different crystallization conditions (solvent, temperature, cooling rate) can produce different polymorphs.[7] If you observe different properties (e.g., melting point, XRPD pattern) between batches, you are likely dealing with polymorphism.

  • Q: How do I confirm the identity and purity of my crystalline material?

    • A: A combination of techniques is essential.

      • Identity: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.

      • Purity: HPLC to determine chemical purity and LC-MS to identify impurities.

      • Crystallinity: X-Ray Powder Diffraction (XRPD) is the gold standard to confirm a crystalline solid and identify the polymorphic form.[8]

      • Thermal Properties: Differential Scanning Calorimetry (DSC) to determine the melting point and detect potential polymorphic transitions.

Visualized Workflows and Data
General Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common crystallization issues.

G start Crystallization Attempt outcome Evaluate Outcome start->outcome oil Problem: Oil / Gum Formed outcome->oil Oiling Out? low_yield Problem: Low Yield outcome->low_yield Yield < 85%? bad_habit Problem: Amorphous / Fine Needles outcome->bad_habit Poor Morphology? success Success: Crystalline Product outcome->success Good Crystals & Yield? sol_oil1 Reduce Supersaturation Rate (Slower Cooling / Addition) oil->sol_oil1 sol_oil2 Increase Temperature oil->sol_oil2 sol_oil3 Use Seeding oil->sol_oil3 sol_yield1 Optimize Solvent/Anti-solvent Ratio low_yield->sol_yield1 sol_yield2 Increase Maturation Time low_yield->sol_yield2 sol_yield3 Concentrate Mother Liquor low_yield->sol_yield3 sol_habit1 Reduce Supersaturation Level bad_habit->sol_habit1 sol_habit2 Implement Slurry Ripening bad_habit->sol_habit2 sol_habit3 Modify Agitation / Solvent bad_habit->sol_habit3 charac Characterize Product (XRPD, DSC, HPLC, NMR) success->charac sol_oil1->start sol_oil2->start sol_oil3->start sol_yield1->start sol_yield2->start sol_yield3->start sol_habit1->start sol_habit2->start sol_habit3->start

Caption: A workflow for diagnosing and solving common crystallization problems.

Table 1: Potential Solvent Systems for Screening

This table provides a starting point for solvent selection. The ideal system will show high solubility at an elevated temperature and low solubility at room temperature or upon addition of an anti-solvent.

Solvent ClassGood Solvent ExamplesAnti-Solvent ExamplesBoiling Point (°C) (Good Solvent)Key Considerations
Alcohols Methanol, EthanolEthyl Acetate, Toluene, Heptane65 (MeOH), 78 (EtOH)Excellent dissolving power for amine salts. Often requires an anti-solvent for good yield.[5]
Ketones AcetoneHeptane, MTBE56Moderate dissolving power. Can be a good single solvent for cooling crystallization.
Esters Ethyl AcetateHeptane, Cyclohexane77Often used as an anti-solvent or as a primary solvent for less polar salts.
Ethers 2-MeTHFHeptane80Can be a good choice, but watch for peroxide formation. MTBE is a common anti-solvent.
Aromatic TolueneN/A (Typically an anti-solvent)111Unlikely to be a good primary solvent but is an excellent anti-solvent for precipitating polar compounds from alcohols.[4]
Water WaterAcetone, Ethanol, Isopropanol100High solubility likely. Useful for purification but may require a water-miscible organic anti-solvent to crystallize.
Detailed Experimental Protocols
Protocol 1: Anti-Solvent Crystallization

This is often the most effective method for highly soluble amine salts.

  • Dissolution: In a clean, dry reactor equipped with an overhead stirrer and temperature probe, dissolve 1.0 equivalent of this compound in a minimal amount of a "good" solvent (e.g., 3-5 volumes of methanol) at a slightly elevated temperature (e.g., 40-50 °C). Ensure all solids are completely dissolved.

  • Filtration: Filter the warm solution through a 0.45 µm filter to remove any particulate matter, which could act as unwanted nucleation sites.

  • Supersaturation: Cool the solution to the desired crystallization temperature (e.g., 25 °C). Begin the slow, controlled addition of a filtered "anti-solvent" (e.g., 5-10 volumes of MTBE or ethyl acetate) via an addition funnel or syringe pump over 2-4 hours.

  • Seeding (Optional but Recommended): When the solution first becomes faintly turbid (the nucleation point), add a small quantity (0.1-1% w/w) of seed crystals.

  • Maturation: After the anti-solvent addition is complete, allow the resulting slurry to stir at the set temperature for at least 4 hours (overnight is often better) to allow for complete crystallization and yield maximization.

  • Isolation: Isolate the crystals by filtration. Wash the filter cake with a small amount of the anti-solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Cooling Crystallization

This method is suitable if a single solvent with a steep temperature-solubility profile is identified.

  • Dissolution: In a reactor, dissolve the compound in a suitable amount of a single solvent (e.g., isopropanol or acetone) at an elevated temperature (e.g., 50-60 °C), ensuring complete dissolution.

  • Cooling Ramp: Initiate a slow, linear cooling ramp (5-10 °C/hour) to the final crystallization temperature (e.g., 0-5 °C).

  • Seeding: Once the solution has cooled by about 5-10 °C and is in a supersaturated state, add seed crystals to control nucleation.

  • Maturation: Hold the slurry at the final temperature with stirring for 2-8 hours.

  • Isolation & Drying: Isolate and dry the product as described in Protocol 1.

References
  • Glaxo Group Limited. (1994). Preparation of form 1 ranitidine hydrochloride. U.S.
  • National Center for Biotechnology Information. (n.d.). 4-Methylcyclohexylamine Hydrochloride. PubChem Compound Database. [Link]

  • CNIPA. (2013). Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. [Link]

  • American Chemical Society. (2016). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Organic Process Research & Development. [Link]

  • CNIPA. (2009). Crystallization (C) of methanesulfonate salt of 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide and its preparation method.
  • Wiley Online Library. (2020). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Chemical Engineering & Technology. [Link]

  • University of Southampton. (2024). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. ePrints Soton. [Link]

  • Industrial Property Office of the Czech Republic. (2005). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
  • National Center for Biotechnology Information. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central. [Link]

  • Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • U.S. Patent and Trademark Office. (2007). Process for the preparation of Glimepiride. U.S.
  • Wikipedia. (n.d.). Sulfonic acid. [Link]

  • ResearchGate. (2024). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. [Link]

  • WIPO. (2020). Solid polymorphs of a flna-binding compound and its hydrochloride salts.

Sources

Technical Support Center: Scale-Up Synthesis of 4-Methanesulfonylcyclohexan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the scale-up synthesis of 4-Methanesulfonylcyclohexan-1-amine hydrochloride. This document is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles and strategic decisions essential for successful scale-up.

Synthetic Pathway Overview

The most common and scalable synthetic route to this compound proceeds via a two-step sequence starting from the corresponding ketone. This involves a reductive amination followed by salt formation. The stereochemical outcome—the ratio of cis to trans isomers—is a critical parameter often dictated by the choice of reducing agent and reaction conditions.

Synthesis_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation & Purification Start 4-(Methylsulfonyl)cyclohexan-1-ol p1 Start->p1 Ketone 4-(Methylsulfonyl)cyclohexan-1-one p2 Ketone->p2 Amine 4-Methanesulfonylcyclohexan-1-amine (cis/trans mixture) p3 Amine->p3 Final 4-Methanesulfonylcyclohexan-1-amine HCl (Desired Isomer) p1->Ketone p2->Amine p3->Final

Caption: General synthetic route for 4-Methanesulfonylcyclohexan-1-amine HCl.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Stage 1: Reductive Amination

Question: My reductive amination reaction shows low conversion of the starting ketone, resulting in a poor yield. What are the likely causes and solutions?

Answer: Low conversion is a common scale-up issue stemming from several factors. The key is to first identify the point of failure: Is it the initial formation of the imine/enamine intermediate, or the subsequent reduction step?

Low_Yield_Troubleshooting cluster_NoImine Causes for Poor Intermediate Formation cluster_YesImine Causes for Ineffective Reduction Start Problem: Low Yield of Amine CheckImine Monitor reaction by TLC/GC/LCMS after 1-2 hours. Is imine/enamine intermediate present? Start->CheckImine NoImine No/Low Intermediate CheckImine->NoImine No YesImine Intermediate Present, but Ketone Remains CheckImine->YesImine Yes Water Ineffective water removal. (Le Chatelier's Principle) Hydride Hydride reducing agent (e.g., NaBH3CN) decomposed due to moisture or pH. pH Incorrect pH. (Acid catalysis needed for imine formation) Sol1 Solution: Use a Dean-Stark trap for azeotropic water removal with solvents like toluene. Water->Sol1 Ammonia Low effective concentration of ammonia. Sol2 Solution: Add a catalytic amount of acid (e.g., acetic acid). pH->Sol2 Sol3 Solution: Use an ammonia surrogate like ammonium acetate or increase ammonia pressure in catalytic hydrogenations. Ammonia->Sol3 Catalyst Hydrogenation catalyst (e.g., Pd/C, Raney Ni) is poisoned or inactive. Sol4 Solution: Ensure anhydrous conditions. Add reducing agent portion-wise. Maintain appropriate pH for the chosen hydride. Hydride->Sol4 Sol5 Solution: Use fresh, high-quality catalyst. Screen for catalyst poisons (sulfur compounds, etc.). Ensure adequate agitation and hydrogen pressure. Catalyst->Sol5

Caption: Troubleshooting workflow for low yield in reductive amination.

Question: The stereochemical ratio (cis:trans) of my final product is inconsistent or incorrect. How can I gain better control over the isomer distribution?

Answer: Stereocontrol is paramount. The final cis:trans ratio is determined during the reduction of the imine intermediate and is highly sensitive to the reaction conditions.

  • Choice of Reducing Agent: This is the most critical factor.

    • Catalytic Hydrogenation (e.g., H₂/Pd/C, H₂/Raney Ni): This method often favors the formation of the thermodynamically more stable isomer. For a 1,4-disubstituted cyclohexane, this is typically the trans isomer where both bulky groups can occupy equatorial positions. However, the catalyst support and solvent can influence the outcome.[1]

    • Hydride Reagents (e.g., NaBH₃CN, Na(OAc)₃BH): These reagents deliver a hydride to the iminium ion. The direction of attack (axial vs. equatorial) determines the stereochemistry. Bulky reducing agents like lithium tri-sec-butylborohydride (L-Selectride®) tend to favor axial attack, leading to the equatorial amine, but their reactivity with imines can be sluggish. Sodium triacetoxyborohydride is often a good compromise for efficiency and selectivity.

  • Temperature and Reaction Time: Lowering the reaction temperature can sometimes enhance stereoselectivity by favoring the kinetic product over the thermodynamic one. Prolonged reaction times at elevated temperatures can lead to isomerization, especially if the reaction conditions allow for reversible imine formation.

  • Solvent: The solvent can influence the conformation of the intermediate in the transition state. It's advisable to screen a few solvents (e.g., MeOH, THF, DCE) during process development.

The most robust industrial approach is often not to achieve perfect selectivity in the reaction itself, but to develop a synthesis that produces a consistent, albeit mixed, ratio of isomers that can be effectively separated in a subsequent purification step.[2]

Stage 2: Crystallization and Purification

Question: I am struggling to separate the cis and trans isomers effectively during scale-up. What are the best strategies?

Answer: On a large scale, chromatographic separation is often economically unviable. The preferred method is fractional crystallization , which relies on the differential solubility of the isomeric salts in a specific solvent system.

  • Direct Crystallization of the Hydrochloride Salt: The hydrochloride salts of the cis and trans isomers will have different crystal lattice energies and solubilities. The key is to find a solvent system where one isomer is significantly less soluble than the other.

    • Strategy: Dissolve the crude mixture of hydrochloride salts in a minimal amount of a hot solvent or solvent mixture and allow it to cool slowly. The less soluble isomer will crystallize out first. Multiple recrystallizations may be necessary to achieve high isomeric purity.

    • Solvent Selection: Based on analogous chemistries found in patents, effective solvents for amine hydrochlorides include alcohols (isopropanol, ethanol), esters (ethyl acetate), or mixtures thereof.[3] A common technique is to dissolve in a good solvent (like methanol) and then add an anti-solvent (like ethyl acetate or MTBE) to induce crystallization.

  • Use of an Alternative Salt for Separation: If the hydrochlorides have similar solubilities, a highly effective strategy is to form a different salt with a bulky counter-ion (e.g., pivalic acid, tartaric acid).[3] These salts often have vastly different crystallization properties.

    • Workflow:

      • Neutralize the crude hydrochloride salt mixture to obtain the free amine.

      • Treat the free amine mixture with a resolving agent like pivalic acid.

      • Perform fractional crystallization on the new salt (e.g., the pivalate salt) to isolate the desired isomer.[3]

      • Once the desired isomer salt is pure, neutralize it back to the free amine.

      • Finally, treat the pure free amine with HCl to form the final, isomerically pure hydrochloride salt.

Solvent SystemTypical ApplicationExpected Outcome
Isopropanol (IPA) / WaterPrimary CrystallizationGood for initial isolation; water content can be critical.
Ethyl Acetate / EthanolRecrystallizationExcellent for improving purity by removing more polar impurities.[3]
Dichloromethane / HexaneRecrystallizationGood for non-polar impurities; requires careful handling on scale.[4]
TolueneAzeotropic Drying/ReactionOften used in the preceding step to remove water.[3]

Question: My final product is colored or contains residual process impurities. How can I improve its purity?

Answer: Color and minor impurities are common issues.

  • Color Bodies: These are often high-molecular-weight, conjugated by-products. A charcoal (activated carbon) treatment of a solution of the product before the final crystallization can be very effective at removing them. Use with caution, as it can also adsorb some of your product.

  • Residual Starting Material/By-products: If the impurity is the starting ketone, it indicates incomplete reaction. If it's a by-product like a secondary amine, the reaction conditions need optimization. For removal, recrystallization is the best method. Ensure your work-up includes appropriate aqueous washes to remove water-soluble reagents. For example, an acidic wash can remove basic impurities, while a basic wash can remove acidic impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What are the critical safety considerations for a large-scale reductive amination? A1: Safety is the top priority.

  • Catalytic Hydrogenation: This involves flammable hydrogen gas under pressure and potentially pyrophoric catalysts (like Raney Ni or dry Pd/C). Use appropriately rated hydrogenation equipment, ensure proper grounding to prevent static discharge, and purge the system with an inert gas (nitrogen or argon) before and after the reaction.

  • Hydride Reagents: Reagents like sodium borohydride and its derivatives react with water and protic solvents to release hydrogen gas. Ensure additions are controlled to manage the off-gassing and exotherm. Quenching of the reaction must be done slowly and with adequate cooling.

  • Solvents: Use of flammable solvents like THF, Toluene, or MeOH requires proper ventilation and explosion-proof equipment.

Q2: What are the recommended in-process controls (IPCs) for monitoring this synthesis? A2: Robust IPCs are essential for a reproducible process.

  • Reaction Monitoring: Use HPLC or GC to monitor the disappearance of the starting ketone and the appearance of the amine product. This is crucial for determining reaction completion and preventing the formation of by-products from over-running the reaction.

  • Isomer Ratio: The same HPLC or GC method should be developed to quantify the cis:trans ratio. This allows you to assess the effectiveness of your stereocontrol measures.

  • Purity Check Before Crystallization: A purity check of the crude material helps in deciding the appropriate purification strategy (e.g., direct recrystallization vs. charcoal treatment).

Q3: Can I use a different source of ammonia for the reductive amination? A3: Yes. Handling ammonia gas can be challenging on a large scale. Common alternatives include:

  • Ammonium Acetate: This salt serves as both the ammonia source and a pH buffer, which can be beneficial for hydride reductions.

  • Ammonia solution in an alcohol: Using a solution of ammonia in methanol is a common lab and scale-up practice, offering better handling than gaseous ammonia.

  • Benzylamine as a surrogate: One can use benzylamine to form the N-benzyl imine, which is then reduced. The benzyl group is subsequently removed via hydrogenolysis (H₂/Pd/C). This multi-step approach can sometimes offer better control but adds steps to the process.[3]

Representative Experimental Protocol: Reductive Amination & Salt Formation

Disclaimer: This protocol is a representative example based on established chemical principles and must be adapted and optimized for specific equipment and safety requirements.

Step 2: Reductive Amination of 4-(Methylsulfonyl)cyclohexan-1-one

  • To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 4-(Methylsulfonyl)cyclohexan-1-one (1.0 eq), methanol (10 vol), and ammonium acetate (3.0 eq).

  • Stir the mixture at room temperature (20-25°C) for 1 hour to facilitate imine formation. Monitor by HPLC/GC for the conversion of the ketone.

  • Cool the reaction mixture to 0-5°C using an ice bath.

  • In a separate vessel, prepare a solution of sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in methanol (2 vol).

  • Slowly add the NaBH₃CN solution to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction for the disappearance of the imine intermediate by HPLC/GC until <1% remains.

  • Carefully quench the reaction by the slow addition of 3M aqueous HCl at 0-5°C until the pH is ~2 to decompose any remaining hydride (CAUTION: Hydrogen gas evolution).

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Dilute the remaining aqueous residue with water (5 vol) and wash with methyl tert-butyl ether (MTBE) (2 x 5 vol) to remove non-basic organic impurities.

  • Adjust the pH of the aqueous layer to >12 with 50% aqueous NaOH, ensuring the temperature is kept below 25°C.

  • Extract the free amine product into dichloromethane (DCM) or toluene (3 x 5 vol).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Methanesulfonylcyclohexan-1-amine as a cis/trans mixture.

Step 3: Hydrochloride Salt Formation and Purification

  • Dissolve the crude amine from the previous step in isopropanol (IPA) (5 vol).

  • Cool the solution to 0-5°C.

  • Slowly add a solution of 4M HCl in IPA until the pH of the solution is 1-2.

  • Stir the resulting slurry at 0-5°C for 2-4 hours to allow for complete crystallization.

  • Filter the solid product, wash the cake with cold IPA (2 x 1 vol), and then with MTBE (2 x 2 vol).

  • Dry the solid in a vacuum oven at 40-50°C to a constant weight to yield the this compound.

  • Perform a final purity and isomer ratio check by HPLC/GC and NMR. If necessary, recrystallize from a suitable solvent system (e.g., Ethanol/Ethyl Acetate) to achieve the desired purity and isomeric ratio.

References

  • CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents.
  • CN101735080A - Process for synthesizing trans-4-amino-1-adamantanol hydrochloride - Google Patents.
  • CN105152884A - Preparation method of 4-methoxycyclohexanon - Google Patents.
  • CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents.
  • CN114436865A - Preparation method of 4-aminocyclohexanol - Google Patents.
  • CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents.
  • CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents.
  • CN109824520B - Preparation method of cis-4-methylcyclohexylamine - Google Patents.
  • A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate) - Der Pharma Chemica. Available at: [Link]

  • CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents.
  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase - ResearchGate. Available at: [Link]

  • US5550294A - Method of increasing hydrogenation rate of aromatic amines - Google Patents.

Sources

Technical Support Center: 4-Methanesulfonylcyclohexan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Methanesulfonylcyclohexan-1-amine hydrochloride (CAS No. 1354951-89-5). This document is intended for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the proper handling, storage, and troubleshooting for experiments involving this compound.

Quick Reference: Compound Properties

A clear understanding of the physicochemical properties of a compound is the foundation of successful experimentation. Below is a summary of key data for this compound.

PropertyValueSource & Rationale
CAS Number 1354951-89-5[1]
Molecular Formula C₇H₁₆ClNO₂S
Molecular Weight 213.72 g/mol Calculated from the free amine (177.26 g/mol )[2] + HCl (36.46 g/mol ).
Appearance White to off-white solid/crystalline powderInferred from typical appearance of amine hydrochloride salts.
Purity Typically ≥97%[1]
Solubility Data not readily available. See Troubleshooting section for guidance.The hydrochloride salt form generally aims to improve aqueous solubility over the free amine.[3]
Hygroscopicity Potentially hygroscopicHydrochloride salts, especially of amines, are known to absorb atmospheric moisture.[4][5]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the day-to-day handling and storage of this compound.

Q1: What are the optimal storage conditions for the solid compound?

A1: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6] The recommended storage temperature is typically 2-8°C (refrigerated) for long-term stability, though short-term storage at room temperature is often acceptable. To mitigate potential hygroscopicity, storing the container within a desiccator is a highly recommended best practice.[4]

Q2: Why is keeping the compound dry so important?

A2: As a hydrochloride salt, this compound is susceptible to absorbing moisture from the air (hygroscopicity).[4] This can lead to several issues:

  • Inaccurate Weighing: Absorbed water adds weight, leading to errors in concentration calculations.

  • Physical Changes: The powder may clump or turn into a sticky solid, making it difficult to handle.[5]

  • Chemical Degradation: The presence of water can potentially promote hydrolysis or other degradation pathways over long periods.

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Standard laboratory PPE is mandatory. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6] If there is a risk of generating dust, handling should be performed in a chemical fume hood to avoid inhalation.[7]

Q4: How should I prepare a stock solution?

A4: Stock solutions should be prepared using a high-purity, anhydrous solvent. For biological experiments, DMSO or ethanol are common starting points. For aqueous applications, sterile, purified water can be used, but solubility must be confirmed. Always add the solvent to the pre-weighed solid and use sonication or vortexing to aid dissolution. See the detailed protocol below for a step-by-step guide.

Q5: How stable are stock solutions, and how should they be stored?

A5: The stability of stock solutions is highly dependent on the solvent and storage conditions. As a general guideline:

  • Store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Protect solutions from light, especially if stored for extended periods.

  • If using an aqueous buffer, be mindful of the pH, as extreme pH values can affect the stability of the compound. We recommend preparing fresh aqueous solutions daily.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: The compound is difficult to weigh and appears clumpy or sticky.

  • Cause: This is a classic sign of moisture absorption due to hygroscopicity.[5] The compound has likely been exposed to ambient humidity.

  • Solution:

    • Immediate Action: Transfer the compound to a vacuum desiccator for several hours to remove absorbed water.

    • Prevention: Always allow the container to equilibrate to room temperature before opening to prevent condensation. Minimize the time the container is open. Store the primary container inside a secondary container with a desiccant.

Problem 2: The compound will not fully dissolve in my chosen solvent.

  • Cause: The solubility of this specific compound is not widely published. Your chosen solvent or concentration may be inappropriate.

  • Solution:

    • Increase Energy Input: Gently warm the solution (e.g., to 37°C) and continue vortexing or sonicating. Caution: Only do this if you are confident the compound is stable to heat.

    • Test Alternative Solvents: For a polar organic compound like this, common solvents to test are DMSO, DMF, ethanol, or methanol.

    • Check pH (for aqueous solutions): The solubility of amine salts can be highly pH-dependent. Adjusting the pH of your buffer may improve solubility.

    • Perform a Solubility Test: Take a small, known amount of the compound (e.g., 1 mg) and add the solvent in measured increments (e.g., 100 µL at a time) until it dissolves to determine an approximate solubility limit.

Problem 3: I am observing inconsistent results between experiments.

  • Cause: This can stem from several issues, often related to the compound's integrity.

  • Solution:

    • Review Solution Preparation: Are you using fresh aliquots for each experiment? Repeated freeze-thaw cycles can degrade the compound.

    • Confirm Accurate Weighing: If your solid has absorbed moisture, the actual concentration of your stock solution will be lower than calculated. Re-dry the solid as described in Problem 1 before preparing a new stock.

    • Assess Purity: If the compound is old or has been stored improperly, its purity may be compromised. Consider obtaining a fresh batch and comparing results.

Detailed Experimental Protocols

Protocol 1: Weighing and Handling of Solid Compound

This protocol ensures accuracy and safety when handling the solid form.

  • Preparation: Before retrieving the compound from cold storage, place the sealed container in a desiccator at room temperature for at least 30 minutes. This prevents water condensation on the cold container.

  • PPE: Don appropriate PPE, including gloves, safety glasses, and a lab coat.[6]

  • Work Area: Perform all weighing operations in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of fine particles.[7]

  • Weighing: Use an analytical balance. Tare a clean, dry weighing vessel. Quickly transfer the desired amount of the compound to the vessel and record the weight.

  • Sealing: Immediately and tightly seal the main compound container.

  • Storage: Return the main container to its designated storage location (e.g., refrigerator with desiccant).

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a reliable method for creating a standard stock solution.

  • Calculation: Calculate the mass of the compound needed. For 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 213.72 g/mol * (1000 mg / 1 g) = 2.137 mg

  • Weighing: Following Protocol 1, accurately weigh approximately 2.14 mg of the compound into a sterile microcentrifuge tube. Record the exact mass.

  • Solvent Addition: Add anhydrous, high-purity DMSO to the tube to achieve the final 10 mM concentration. For example, if you weighed exactly 2.14 mg, add 1.0 mL of DMSO.

  • Dissolution: Vortex the tube for 1-2 minutes. If necessary, place the tube in a sonicating water bath for 5-10 minutes until all solid is dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Aliquoting & Storage: Dispense the stock solution into single-use, light-protecting (amber) tubes. Store immediately at -20°C or -80°C.

Visual Workflow Diagram

The following diagram illustrates the recommended workflow for safely handling and storing this compound from receipt to experimental use.

G cluster_0 Initial Receipt & Storage cluster_1 Preparation for Use cluster_2 Solution Storage & Use Receive Receive Compound Inspect Inspect Container Seal & Label (CAS No.) Receive->Inspect Equilibrate Equilibrate to Room Temp in Desiccator Inspect->Equilibrate StoreSolid Store Solid at 2-8°C in Desiccator Equilibrate->StoreSolid Weigh Weigh Solid in Hood (See Protocol 1) StoreSolid->Weigh Retrieve for experiment Dissolve Reconstitute in Anhydrous Solvent (See Protocol 2) Weigh->Dissolve QC_Sol Visual QC: Ensure Full Dissolution Dissolve->QC_Sol Aliquot Aliquot into Single-Use Tubes QC_Sol->Aliquot StoreSolution Store Aliquots at -20°C / -80°C Protect from Light Aliquot->StoreSolution Use Use Fresh Aliquot for Experiment StoreSolution->Use

Caption: Safe handling and storage workflow for this compound.

References

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Prudent Practices in the Laboratory: Handling and Storage of Chemicals. Washington (DC): National Academies Press (US); 2011. [Link]

  • Gao, H., et al. (2024). Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures. ACS Earth and Space Chemistry. [Link]

  • Dalton Pharma Services. (n.d.). What are the Health and Safety Guidelines for Using Amines?[Link]

  • Wang, J., et al. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91827884, 4-cyclopropylnaphthalen-1-aMine hydrochloride. [Link]

  • University of California, Los Angeles. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

  • Serajuddin, A. T. M., et al. (1986). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. [Link]

  • Kumar, L., & Bansal, A. K. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. [Link]

Sources

Technical Support Center: 4-Methanesulfonylcyclohexan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 4-Methanesulfonylcyclohexan-1-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are working with this compound. As direct degradation data for this specific molecule is not extensively published, this guide synthesizes information based on the known reactivity of its core functional groups—the cyclohexylamine moiety and the methanesulfonyl group.

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a molecule.[1][2][3] These studies help in identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[1][2] This guide will provide a framework for approaching these studies, troubleshooting common issues, and interpreting the resulting data.

Frequently Asked Questions (FAQs)

Q1: What are the most likely points of degradation on the this compound molecule?

A: The molecule has two primary functional groups susceptible to degradation: the primary amine on the cyclohexane ring and the methanesulfonyl group.

  • Amine Group: The primary amine is susceptible to oxidation. The initial step in the oxidative degradation of an amine often involves the formation of an amine radical.[4] This can be initiated by abstraction of an electron from the nitrogen's lone pair or abstraction of a hydrogen atom from the carbon alpha to the nitrogen.[4]

  • Methanesulfonyl Group: While generally stable, the C-S bond in the alkyl sulfonyl group can be susceptible to cleavage under harsh conditions, particularly strong nucleophilic attack or certain oxidative and photolytic conditions. Arylsulfonic acids are known to undergo hydrolytic desulfonation at high temperatures in aqueous acid.[5]

Q2: How does the hydrochloride salt form affect the stability of the compound?

A: The hydrochloride salt form generally increases the aqueous solubility and can improve the chemical stability of the active pharmaceutical ingredient (API).[6][7][8] By protonating the basic amine group, the salt form can make it less susceptible to certain reactions. However, the presence of the chloride ion could potentially participate in or catalyze certain degradation pathways, and the hygroscopic nature of some hydrochloride salts can introduce water, which may facilitate hydrolysis.[9]

Q3: What are the standard stress conditions I should use for a forced degradation study on this compound?

A: Forced degradation studies typically involve acid and base hydrolysis, oxidation, thermal stress, and photolysis.[10] The goal is to achieve 5-20% degradation of the parent compound.[10] More than 20% degradation may lead to secondary degradation products that would not be seen under normal storage conditions.[10]

Q4: What analytical techniques are best suited for analyzing the degradation products?

A: High-Performance Liquid Chromatography (HPLC), particularly with UV and Mass Spectrometric (MS) detection (LC-MS), is the most powerful and common technique.[11][12][13] Gas Chromatography (GC) may also be useful for identifying volatile degradation products.[14] A combination of techniques is often necessary for a comprehensive understanding.[15]

Troubleshooting Experimental Issues

Issue 1: No Degradation Observed Under Stress Conditions

Possible Cause & Explanation: The compound may be highly stable under the initial conditions tested. The energy input (e.g., temperature, light intensity) or reagent concentration may be insufficient to induce degradation.

Troubleshooting Steps:

  • Increase Stress Severity: Incrementally increase the temperature for thermal and hydrolytic studies, the concentration of acid, base, or oxidizing agent, or the duration of light exposure for photostability testing.

  • Verify Experimental Setup: Ensure that the drug substance is fully dissolved in the stress medium. Poor solubility can significantly hinder degradation rates. For photostability, ensure the light source provides the appropriate wavelength and intensity as per ICH Q1B guidelines.[10]

  • Consider Alternative Oxidants: If hydrogen peroxide shows no effect, consider stronger or different types of oxidizing agents, such as those that work via radical mechanisms (e.g., AIBN) or metal-catalyzed oxidation.

Issue 2: Complete or Excessive Degradation Observed

Possible Cause & Explanation: The stress conditions are too harsh, leading to rapid and extensive degradation. This can generate a complex mixture of secondary and tertiary degradants, making it difficult to identify the primary degradation pathways.[10]

Troubleshooting Steps:

  • Reduce Stress Severity: Decrease the temperature, reagent concentration, or exposure time.

  • Time-Course Study: Sample the reaction at multiple, shorter time points to capture the formation of initial degradation products before they are further degraded.

  • Dilute the Sample: High concentrations can sometimes accelerate degradation. Working at a lower concentration (e.g., 1 mg/mL) is a common starting point.[10]

Issue 3: Poor Chromatographic Resolution Between Parent Peak and Degradants

Possible Cause & Explanation: The analytical method is not "stability-indicating." The chromatographic conditions (e.g., mobile phase, column, gradient) are insufficient to separate the parent compound from its structurally similar degradation products.

Troubleshooting Steps:

  • Method Development:

    • Column Screening: Test different column chemistries (e.g., C18, C8, Phenyl-Hexyl, Cyano).

    • Mobile Phase Optimization: Vary the organic modifier (acetonitrile vs. methanol), pH of the aqueous phase, and ionic strength (buffer concentration).

    • Gradient Optimization: Adjust the slope of the gradient to improve the separation of closely eluting peaks.

  • Utilize Mass Spectrometry (MS): An MS detector can often distinguish between co-eluting peaks if they have different mass-to-charge ratios (m/z), confirming the presence of impurities even if they are not chromatographically resolved.

Proposed Degradation Pathways & Methodologies

Based on the chemistry of the functional groups, the following degradation pathways are proposed. These should be investigated during a forced degradation study.

Oxidative Degradation of the Cyclohexylamine Moiety

Oxidation is a common degradation pathway for amines.[16] The primary amine can be oxidized to a variety of products. The initial steps likely involve the formation of an amine radical.[4]

  • Proposed Products: Hydroxylamine, nitroso, and nitro derivatives; potential for ring opening under harsh oxidative conditions.

  • Mechanism: The oxidation of secondary amines can proceed through a hydroxylamine intermediate to a nitrone.[17] A similar pathway can be envisioned for primary amines.

Experimental Protocol: Oxidative Stress Testing
  • Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or a 50:50 water/acetonitrile mixture).

  • Stress Application: Add hydrogen peroxide to the solution to a final concentration of 3%.

  • Incubation: Store the solution at room temperature, protected from light, for 24 hours. A parallel sample can be heated to 50°C to accelerate the reaction if needed.

  • Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, quench any remaining peroxide if necessary (e.g., with sodium bisulfite), and analyze by LC-MS.

Hydrolytic/Photolytic Cleavage of the C-S Bond

The methanesulfonyl group is generally stable to hydrolysis. However, under forcing conditions, particularly in combination with UV light, cleavage of the C-S bond could occur. Photodegradation of sulfonamides can involve cleavage of the sulfonamide bond or SO2 extrusion.[18] While this molecule is not a sulfonamide, analogous C-S bond cleavage under photolytic stress is plausible.

  • Proposed Products: Cyclohexylamine and methanesulfonic acid.

  • Mechanism: Nucleophilic attack by water (hydrolysis) or radical mechanisms initiated by UV light (photolysis) could lead to C-S bond scission.

Experimental Protocol: Hydrolytic Stress Testing
  • Preparation: Prepare three 1 mg/mL solutions of the compound: one in 0.1 M HCl (acidic), one in water (neutral), and one in 0.1 M NaOH (basic).

  • Incubation: Store the three solutions at 80°C for 48 hours, protected from light.

  • Analysis: At specified time points, withdraw aliquots, neutralize them, and analyze by LC-MS. Pay attention to changes in pH, as the hydrolysis of some sulfate esters can produce acidic byproducts.[19]

Visualization of Potential Degradation Pathways

The following diagrams illustrate the potential degradation points and a general workflow for their investigation.

G cluster_0 Potential Degradation Sites cluster_1 Resulting Products A 4-Methanesulfonyl- cyclohexan-1-amine HCl B Oxidative Attack (Amine Group) A->B Oxidizing Agents (e.g., H2O2) C Hydrolytic/Photolytic Attack (C-S Bond) A->C Acid/Base/Heat UV Light D Hydroxylamine/Nitroso Derivatives B->D E Cyclohexylamine C->E F Methanesulfonic Acid C->F

Caption: Key degradation sites on the parent molecule.

G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions start Prepare Drug Solution (1 mg/mL) Acid 0.1 M HCl, 80°C start->Acid Base 0.1 M NaOH, 80°C start->Base Oxid 3% H2O2, RT start->Oxid Heat 80°C, Solid State start->Heat Light ICH Q1B Conditions start->Light analysis Analyze by Stability-Indicating LC-MS Method Acid->analysis Base->analysis Oxid->analysis Heat->analysis Light->analysis elucidate Characterize Degradants (MS/MS, NMR) analysis->elucidate pathway Establish Degradation Pathways elucidate->pathway

Caption: General workflow for a forced degradation study.

Summary of Recommended Stress Conditions
Stress TypeConditionTypical DurationPotential Primary Degradation
Acid Hydrolysis 0.1 M HCl at 80°C48 hoursC-S Bond Cleavage
Base Hydrolysis 0.1 M NaOH at 80°C48 hoursC-S Bond Cleavage
Oxidation 3% H₂O₂ at Room Temp24 hoursAmine Oxidation
Thermal 80°C (Solid & Solution)72 hoursVarious
Photolytic ICH Q1B light exposurePer guidelineC-S Bond Cleavage, Amine Oxidation

References

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermedi
  • Degradation of cyclohexylamine by a new isolate of Pseudomonas plecoglossicida. (2008).
  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • (PDF) Oxidative Degradation of Amines With High-Temperature Cycling.
  • Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed.
  • What is Hydrochloride Utilized for in Tablets?. Silicon.fr.
  • Development of forced degradation and stability indic
  • relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024). Oxford Academic.
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. NIH.
  • Characterization of the degradation products of amines used for post combustion CO 2 capture. lsabm.
  • 23.11: Oxidation of Amines. (2021). Chemistry LibreTexts.
  • (PDF) Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024).
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • The hydrolysis of C-12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis.
  • REVIEW: FORCE DEGRADATION STUDIES. (2016). Pharma Science Monitor.
  • Hydrochloride Salt of the GABAkine KRM-II-81. (2022). ACS Omega.
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki.
  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
  • Sulfonic acid. Wikipedia.
  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Unknown Source.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • Photodegradation of sulfonamides and their N (4)
  • Oxidation of Secondary and Primary Amines. Unknown Source.
  • Oxidative degradation mechanisms for amines in flue gas capture.
  • Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulf
  • Salt Selection in Drug Development. Pharmaceutical Technology.
  • Hydrolysis stable sulfonyl chlorides. (2016). Reddit.

Sources

Technical Support Center: Resolving Diastereomers of 4-Methanesulfonylcyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of 4-methanesulfonylcyclohexan-1-amine hydrochloride diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of the cis and trans isomers of this compound.

The successful isolation of the desired diastereomer is critical for ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs). This document combines theoretical principles with field-proven protocols to empower you to overcome separation hurdles and achieve your purification goals.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the cis and trans diastereomers of this compound?

A1: The resolution of these diastereomers leverages the differences in their physical properties. The three most common and effective methods are:

  • Preparative Chromatography (HPLC/SFC): This is often the most direct method. It uses a stationary phase (chiral or achiral) that interacts differently with the cis and trans isomers, allowing for their separation. Supercritical Fluid Chromatography (SFC) is particularly advantageous for separating amines due to its speed and reduced solvent consumption.[1][2][]

  • Diastereomeric Salt Crystallization: This classical method involves reacting the amine mixture with a chiral resolving agent (typically a chiral acid) to form two different diastereomeric salts.[4][5] These salts have different solubilities in a given solvent system, allowing one to crystallize preferentially.[6][7][8]

  • Enzymatic Resolution: A more specialized "green chemistry" approach involves using an enzyme, such as a transaminase, that selectively acts on one diastereomer.[9][10] For example, a transaminase could be used to selectively deaminate the cis-isomer, converting it to the corresponding ketone and leaving the desired trans-isomer behind.[9][10]

Q2: What is the structural difference between the cis and trans isomers, and why is their separation important?

A2: The cis and trans isomers of 4-Methanesulfonylcyclohexan-1-amine refer to the relative stereochemistry of the amine (-NH2) and methanesulfonyl (-SO2CH3) groups on the cyclohexane ring.

  • In the trans isomer , the two substituents are on opposite sides of the ring (one axial, one equatorial, or both equatorial in the most stable chair conformation).

  • In the cis isomer , the substituents are on the same side of the ring (one axial, one equatorial, or both axial/equatorial depending on the chair conformation).

This structural difference leads to distinct three-dimensional shapes, which can result in different pharmacological activities, metabolic profiles, and toxicities. For pharmaceutical applications, regulatory agencies require that the stereoisomeric composition of a drug substance is well-defined and controlled.[4] Therefore, isolating the specific, therapeutically active isomer is a critical step in drug development.[11]

Q3: How can I determine the diastereomeric ratio or diastereomeric excess (d.e.) of my sample?

A3: Accurately quantifying the ratio of diastereomers is essential for validating your separation. Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): Using a suitable column (chiral or achiral C18) can often resolve the two diastereomers into distinct peaks. The ratio is determined by the relative area of these peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool. The different spatial arrangements of the cis and trans isomers cause their respective protons to have slightly different chemical shifts. By integrating the signals unique to each isomer, the diastereomeric ratio can be calculated.[12]

  • Gas Chromatography (GC): After appropriate derivatization, GC with a chiral column can also be used for quantification.

Troubleshooting Guide

Q4: My preparative HPLC/SFC separation shows poor resolution between the cis and trans peaks. What can I do?

A4: Poor resolution is a common challenge. Here is a systematic approach to troubleshoot this issue:

  • Problem: Co-eluting or overlapping peaks.

  • Causality: The stationary phase and mobile phase combination is not providing sufficient selectivity to differentiate between the two isomers.

  • Solutions:

    • Optimize the Mobile Phase:

      • For SFC: Adjust the co-solvent (e.g., methanol, ethanol) percentage. Small changes can significantly impact selectivity. Introduce additives like trifluoroacetic acid (TFA) and triethylamine (TEA) or ammonium hydroxide, which can improve peak shape and resolution for amines.[1][13]

      • For HPLC (Normal Phase): Vary the ratio of your non-polar (e.g., hexane) and polar (e.g., ethanol, isopropanol) solvents.

    • Change the Stationary Phase: If mobile phase optimization fails, the column chemistry is likely not suitable. Diastereomers can often be separated on standard achiral columns (like silica or cyano), but chiral stationary phases (CSPs) may offer unique selectivities.[14][15]

    • Adjust Physical Parameters: Lower the flow rate to increase the number of theoretical plates and improve separation. Also, optimize the column temperature, as this can alter the interactions between the analytes and the stationary phase.

Workflow for Optimizing Chromatographic Separation

Caption: Decision workflow for troubleshooting poor peak resolution.

Q5: I am trying diastereomeric salt crystallization, but I'm getting low purity or no crystallization at all. What are the key factors to investigate?

A5: Diastereomeric salt crystallization is a multi-parameter process where success depends on finding the right thermodynamic balance.

  • Problem: The desired diastereomeric salt either doesn't crystallize or precipitates with low diastereomeric excess (d.e.).

  • Causality: The solubility difference between the two diastereomeric salts in the chosen solvent is insufficient, or the system is kinetically trapped.

  • Solutions:

    • Screen Resolving Agents: The choice of the chiral acid is paramount. Commonly used agents for amines include tartaric acid derivatives (like dibenzoyl-L-tartaric acid), mandelic acid, and camphorsulfonic acid.[7] The structural compatibility between the amine and the acid is key to forming a stable, crystalline lattice for one diastereomer while leaving the other in solution.

    • Systematic Solvent Screening: The solvent is the most critical variable.[8] It dictates the solubility of the salts. Create a screening table to test a range of solvents with different polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, and their mixtures with water).[8]

    • Control Stoichiometry and Temperature: Vary the molar ratio of the resolving agent to the amine. Sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can lead to a purer product.[7] Implement a controlled cooling profile instead of crash cooling, as slow cooling promotes the formation of more ordered, purer crystals.

Principle of Diastereomeric Salt Crystallization

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Isolation & Liberation A Mixture of cis/trans Amines C Diastereomeric Salts in Solution (cis-Amine:L-Tartrate) (trans-Amine:L-Tartrate) A->C B Chiral Resolving Agent (e.g., L-Tartaric Acid) B->C D Less Soluble Salt Crystallizes C->D Different Solubilities F F D->F Filtration E More Soluble Salt Stays in Mother Liquor H Enriched Diastereomer 2 E->H Base Treatment G Pure Diastereomer 1 F->G Base Treatment (e.g., NaOH)

Caption: Conceptual workflow for separation by diastereomeric salt crystallization.

Q6: After separating the diastereomeric salt, how do I effectively remove the chiral resolving agent to get my pure amine hydrochloride?

A6: This is a crucial final step, often called "breaking" the salt.

  • Problem: Need to recover the free amine from the crystallized diastereomeric salt.

  • Causality: The salt is an ionic bond between your amine (base) and the resolving agent (acid). This bond must be broken to isolate the amine.

  • Protocol: Salt Breaking and HCl Salt Formation

    • Dissolve the Salt: Suspend the filtered and dried diastereomeric salt in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate. Add water to create a biphasic system.

    • Basify: Add an aqueous solution of a strong base, like 1M sodium hydroxide (NaOH), dropwise while stirring vigorously. This deprotonates your amine (R-NH3⁺ -> R-NH2) and protonates the resolving agent's carboxylate (Acid-COO⁻ -> Acid-COOH), partitioning your free amine into the organic layer and the salt of the resolving agent into the aqueous layer.

    • Extract and Wash: Separate the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water and base.

    • Form the Hydrochloride Salt: Bubble dry HCl gas through the organic solution or add a solution of HCl in a solvent like isopropanol or ether. The this compound will precipitate as a solid.

    • Isolate: Collect the solid product by filtration, wash with a small amount of the organic solvent, and dry under vacuum.

Experimental Protocols

Protocol 1: Analytical HPLC Method for Diastereomeric Ratio Analysis

ParameterConditionRationale
Column C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm)Provides good general-purpose separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure the amine is protonated for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% to 95% B over 15 minutesA broad gradient is a good starting point to ensure both isomers elute.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at 210 nm or ELSD/CADThe molecule lacks a strong chromophore, so low UV or a universal detector is needed.

Protocol 2: Screening for Diastereomeric Salt Crystallization

  • Preparation: In 6 separate vials, dissolve 100 mg of the cis/trans amine hydrochloride mixture in a minimal amount of a test solvent (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, 9:1 Ethanol:Water). Neutralize with an equivalent of a base (e.g., NaHCO₃) if starting from the HCl salt to get the free amine.

  • Addition of Resolving Agent: Add 0.5 equivalents of a chiral acid (e.g., Dibenzoyl-D-tartaric acid) to each vial.

  • Observation (Room Temperature): Agitate the vials at room temperature for 2-4 hours. Note any vials that show spontaneous precipitation.

  • Heating and Cooling Cycle: Heat the vials that did not precipitate to 50-60 °C to ensure full dissolution. Allow them to cool slowly to room temperature overnight.

  • Analysis: If solids have formed, filter them, wash with a small amount of cold solvent, and dry. Analyze the solid and the remaining mother liquor by the analytical HPLC method (Protocol 1) to determine the diastereomeric excess (d.e.).

  • Validation: A successful result is a high d.e. in the solid precipitate and a corresponding enrichment of the other diastereomer in the mother liquor.

References

  • ResearchGate. (n.d.). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors. Retrieved from NIH. [Link]

  • Google Patents. (n.d.). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
  • Royal Society of Chemistry. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from RSC Publishing. [Link]

  • LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from LCGC International. [Link]

  • National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from NIH. [Link]

  • ScienceDirect. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Retrieved from ScienceDirect. [Link]

  • ResearchGate. (2013). Recent Developments in Optical Resolution. Retrieved from ResearchGate. [Link]

  • Regis Technologies. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Retrieved from Regis Technologies. [Link]

  • ResearchGate. (n.d.). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from ResearchGate. [Link]

  • ACS Publications. (n.d.). Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Retrieved from ACS Publications. [Link]

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from White Rose eTheses Online. [Link]

  • National Institutes of Health. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from NIH. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from Chiralpedia. [Link]

  • ACS Publications. (2024). Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization. Retrieved from ACS Publications. [Link]

  • PubMed. (1999). Chemistry of Unique Chiral Olefins. 4. Theoretical Studies of the Racemization Mechanism of Trans- And cis-1,1',2,2',3,3',4,4'-Octahydro-4,4'-biphenanthrylidenes. Retrieved from PubMed. [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved from Chiralpedia. [Link]

  • Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from Gavin Publishers. [Link]

  • Google Patents. (2024). Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
  • Unacademy. (n.d.). Notes on Diastereomeric Excess: Definition and Analysis. Retrieved from Unacademy. [Link]

  • PubMed Central. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from PubMed Central. [Link]

  • Royal Society of Chemistry. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Retrieved from RSC Publishing. [Link]

  • University of Groningen. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Retrieved from University of Groningen Research Portal. [Link]

  • Teledyne Labs. (n.d.). HPLC or SFC? Which One Should I Choose?. Retrieved from Teledyne Labs. [Link]

  • Google Patents. (n.d.). Separation of cis and trans isomers.
  • National Institutes of Health. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from NIH. [Link]

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 4-Methanesulfonylcyclohexan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 4-Methanesulfonylcyclohexan-1-amine hydrochloride. To facilitate a comprehensive understanding of substituent effects on the cyclohexane ring, this guide contrasts the predicted spectral data of the target compound with experimentally obtained data for a simpler analog, Cyclohexylamine hydrochloride. This comparative approach is essential for researchers, scientists, and drug development professionals in verifying molecular structures and understanding the electronic and steric influences of functional groups.

Introduction: Structural Context and Analytical Strategy

This compound is a substituted cyclohexane derivative featuring a protonated amine (-NH₃⁺) and a methanesulfonyl (-SO₂CH₃) group. These functional groups significantly influence the electronic environment of the cyclohexane scaffold, making NMR spectroscopy an indispensable tool for its structural elucidation. The presence of the hydrochloride salt form necessitates careful consideration of solvent choice and its effect on chemical shifts, particularly for protons near the ammonium group.[1]

To highlight the specific spectral contributions of the methanesulfonyl group, this guide employs a comparative analysis with Cyclohexylamine hydrochloride. This parent amine provides a baseline spectrum of the cyclohexylammonium core, allowing for a clear interpretation of the chemical shift perturbations caused by the introduction of the strongly electron-withdrawing sulfone group at the C-4 position.

Experimental and Predictive Methodology

The protocols outlined below represent a robust framework for the characterization of amine hydrochloride salts.

  • Solvent Selection: Amine salts often exhibit poor solubility in standard organic NMR solvents like chloroform-d (CDCl₃). Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are superior choices due to their high polarity.[2] DMSO-d₆ is particularly advantageous as it solubilizes the compound while keeping the ammonium protons (NH₃⁺) observable, which would otherwise rapidly exchange with deuterium in D₂O.[1]

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or 500 MHz for ¹H NMR) is recommended to achieve better signal dispersion, which is crucial for resolving the complex, overlapping multiplets typical of cyclohexane systems.

  • Referencing: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. For spectra recorded in DMSO-d₆, the residual solvent peak at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C can be used as a secondary internal standard.

  • Sample Preparation: Weigh approximately 5-10 mg of the analyte (e.g., this compound) and dissolve it in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrumentation Setup:

    • Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the probe to ensure optimal magnetic field homogeneity.

    • Maintain a constant sample temperature, typically 298 K (25 °C).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of approximately 12 ppm.

    • Employ a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Collect a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

    • Use a standard pulse program with a relaxation delay of 2-5 seconds.

    • Collect a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs), followed by phase and baseline correction, to obtain the final spectra.

Visualizing the Structure

To correlate the NMR data with the molecular structure, the carbon and hydrogen atoms of this compound are systematically numbered. The trans isomer, which is generally the thermodynamically more stable configuration with both bulky substituents in equatorial positions, is assumed for this analysis.

Caption: Structure of this compound.

Comparative ¹H NMR Data Analysis

The proton NMR spectrum of cyclohexane derivatives is characterized by signals in the aliphatic region. The presence of electronegative substituents deshields adjacent protons, shifting their signals downfield.

Assignment Cyclohexylamine HCl ¹H Chemical Shift (ppm) [3]4-Methanesulfonylcyclohexan-1-amine HCl ¹H Chemical Shift (ppm) (Predicted) Rationale for Shift Difference
H-1 (CH-NH₃⁺)~3.16~3.2 - 3.4The methanesulfonyl group has a minor inductive effect at this distance, causing a slight downfield shift.
H-4 (CH-SO₂)N/A~3.1 - 3.3The proton at C-4 is directly attached to the carbon bearing the strongly electron-withdrawing sulfone, resulting in significant deshielding.
H-2, H-6 (CH₂)~1.99, ~1.18~2.1 - 2.3 (eq), ~1.5 - 1.7 (ax)These protons are alpha to the ammonium group and beta to the sulfone group. The combined deshielding effects shift them downfield relative to the parent amine.
H-3, H-5 (CH₂)~1.80, ~1.28~2.2 - 2.4 (eq), ~1.4 - 1.6 (ax)These protons are alpha to the sulfone group and beta to the ammonium group, leading to significant deshielding.
-SO₂CH₃ N/A~2.9 - 3.1The methyl group attached to the sulfone is deshielded by the two oxygen atoms, appearing as a sharp singlet.
-NH₃⁺ (Broad, not always observed)~8.0 - 8.5 (in DMSO)The ammonium protons are acidic and appear as a broad singlet at a significantly downfield position in a non-exchanging solvent like DMSO.

Note: Predicted values are estimated based on standard substituent effects and data from similar compounds.[4][5] The distinction between axial and equatorial protons in the predicted data reflects the expected complexity of the spectrum.

Comparative ¹³C NMR Data Analysis

In ¹³C NMR, the electron-withdrawing effects of substituents are more pronounced and transmitted further through the carbon framework.

Assignment Cyclohexylamine HCl ¹³C Chemical Shift (ppm) [6]4-Methanesulfonylcyclohexan-1-amine HCl ¹³C Chemical Shift (ppm) (Predicted) Rationale for Shift Difference
C-1 (-CH-NH₃⁺)~49.8~48 - 50The effect of the distant sulfone group on C-1 is minimal (gamma-gauche effect), so the chemical shift is expected to be very similar to the parent amine.
C-4 (-CH-SO₂)~24.5~58 - 62The carbon directly attached to the sulfone group experiences a very strong downfield shift due to the powerful inductive effect of the -SO₂CH₃ group.
C-2, C-6 ~31.8~29 - 32These carbons are beta to the sulfone group. A moderate downfield shift is expected compared to the parent amine.
C-3, C-5 ~24.5~27 - 30These carbons are alpha to the sulfone group, resulting in a noticeable downfield shift.
-SO₂CH₃ N/A~42 - 45The methyl carbon of the methanesulfonyl group typically resonates in this region.

Note: Predicted values are based on additive models and known chemical shifts for functionalized cyclohexanes.[7]

Conclusion

The structural confirmation of this compound by NMR spectroscopy is straightforward when analyzed systematically. The key diagnostic signals are the downfield methine proton (H-4) and carbon (C-4) signals, a direct consequence of the potent electron-withdrawing nature of the methanesulfonyl group. Furthermore, the singlet corresponding to the sulfone's methyl group provides unambiguous evidence for this functionality.

By comparing the predicted data with the experimental spectrum of Cyclohexylamine hydrochloride, the specific influence of the -SO₂CH₃ group is isolated and understood. This guide provides researchers with the foundational knowledge and a practical protocol to confidently identify this compound and interpret the spectra of related substituted cyclohexylamine derivatives.

References

  • PubChem. Cyclohexylamine hydrochloride - C6H14ClN. Available from: [Link].

  • ResearchGate. Can the salt form of my organic compound be determined using NMR? Available from: [Link].

  • NMRDB.org. Predict 1H proton NMR spectra. Available from: [Link].

  • ResearchGate. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Available from: [Link].

  • Chemaxon. NMR Predictor. Available from: [Link].

  • National Center for Biotechnology Information. Hydrochloride Salt of the GABAkine KRM-II-81. Available from: [Link].

  • Oregon State University. 13C NMR Chemical Shift. Available from: [Link].

  • ACS Publications. High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts. Available from: [Link].

  • PROSPRE. 1H NMR Predictor. Available from: [Link].

  • Google Patents. Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts.
  • . Simulate and predict NMR spectra. Available from: [Link].

  • Magnetic Resonance in Chemistry. ¹H and ¹³C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Available from: [Link].

  • nmrshiftdb2. open nmr database on the web. Available from: [Link].

  • Reddit. Problem with hydrochloride salt formation/isolation. Available from: [Link].

  • SpectraBase. Cyclohexane, 1-(methoxymethyl)-4-(1-methylethyl)-, cis- - Optional[13C NMR]. Available from: [Link].

  • PubChem. Cyclohexylamine. Available from: [Link].

  • J. Org. Chem. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link].

  • ATB. Cyclohexylamine | C6H13N | MD Topology | NMR | X-Ray. Available from: [Link].

Sources

A Comparative Guide to the Mass Spectrum Analysis of 4-Methanesulfonylcyclohexan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 4-Methanesulfonylcyclohexan-1-amine hydrochloride

This compound is a polar molecule of interest in pharmaceutical development and chemical synthesis. Its structure, featuring a primary amine on a cyclohexane ring and a methanesulfonyl group, presents unique analytical challenges. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such compounds. This guide will provide a comparative analysis of two primary mass spectrometry techniques, GC-MS and LC-MS, offering insights into their respective strengths and weaknesses for this particular analyte.

Predicted Mass Spectrum Fragmentation of this compound

Due to the absence of a publicly available mass spectrum for this compound, we will predict its fragmentation behavior based on the established principles of mass spectrometry for its constituent functional groups: a primary amine on a cyclohexane ring and a methanesulfonyl group.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage: The most prominent fragmentation pathway for aliphatic amines is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom.[1][2] This results in the formation of a resonance-stabilized nitrogen-containing cation. For 4-Methanesulfonylcyclohexan-1-amine, this would involve the loss of a radical from the cyclohexane ring, leading to a characteristic iminium ion.

  • Loss of the Methanesulfonyl Group: The methanesulfonyl group (-SO₂CH₃) can be lost as a neutral radical (·SO₂CH₃, mass 79) or through more complex rearrangements.

  • Ring Fragmentation: The cyclohexane ring can undergo fragmentation, leading to a series of hydrocarbon fragments.

The following diagram illustrates the predicted primary fragmentation pathways under electron ionization (EI) conditions.

M [M]+• 4-Methanesulfonylcyclohexan-1-amine m/z = 193 F1 Alpha-Cleavage Product Loss of C5H10 radical m/z = 123 M->F1 α-cleavage F2 Loss of Methanesulfonyl Radical [M - •SO2CH3]+ m/z = 114 M->F2 - •SO2CH3 F3 Ring Fragmentation Product Loss of C2H4 from F2 m/z = 86 F2->F3 - C2H4

Caption: Predicted Electron Ionization fragmentation of 4-Methanesulfonylcyclohexan-1-amine.

Comparative Analysis: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS for the analysis of this compound is dictated by the compound's physicochemical properties, namely its polarity and volatility.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Volatility Requires volatile and thermally stable analytes.Suitable for a wide range of polarities and thermally labile compounds.
Derivatization Often necessary for polar compounds like amines to increase volatility and improve peak shape.[3]Generally not required, simplifying sample preparation.
Separation Principle Separation based on boiling point and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4]
Ionization Techniques Primarily Electron Ionization (EI) and Chemical Ionization (CI).Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI).[5]
Sensitivity Can be very sensitive, especially with derivatization to introduce fluorinated groups for electron capture detection.Generally offers higher sensitivity for polar compounds, especially with ESI.[4]
Chromatographic Options Limited to volatile compounds, may require specialized columns for amines.Wide range of column chemistries, with Hydrophilic Interaction Liquid Chromatography (HILIC) being particularly effective for polar analytes.[6]

For this compound, LC-MS, particularly with a HILIC column, is the more direct and likely more sensitive analytical approach due to the compound's high polarity. GC-MS analysis would necessitate a derivatization step to mask the polar amine and sulfone groups, adding complexity to the workflow.

Experimental Protocols

Protocol 1: GC-MS Analysis with Derivatization

This protocol outlines a general procedure for the analysis of this compound using GC-MS after derivatization. The goal of derivatization is to convert the polar amine into a less polar, more volatile derivative suitable for gas chromatography.[3]

Workflow:

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample 4-Methanesulfonylcyclohexan-1-amine HCl solution Derivatization Derivatization with Acetic Anhydride Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Dry Drying and Reconstitution Extraction->Dry Injection Injection into GC-MS Dry->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection

Caption: Workflow for GC-MS analysis with derivatization.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve a known quantity of this compound in a suitable solvent (e.g., methanol).

    • Prepare a calibration curve using a series of standard solutions.

  • Derivatization:

    • To 100 µL of the sample solution, add 100 µL of 1 M sodium carbonate buffer and 200 µL of acetic anhydride.

    • Vortex the mixture vigorously for 1 minute to facilitate the acylation of the primary amine.

  • Extraction:

    • Add 1 mL of a non-polar organic solvent (e.g., ethyl acetate) and vortex for 2 minutes to extract the derivatized analyte.

    • Centrifuge to separate the layers and carefully collect the organic (upper) layer.

  • Drying and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • GC-MS Conditions (Example):

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Protocol 2: LC-MS Analysis using HILIC

This protocol describes a direct analysis of this compound using LC-MS with a HILIC column, which is well-suited for retaining and separating polar compounds.[6]

Workflow:

cluster_prep_lc Sample Preparation cluster_analysis_lc LC-MS Analysis Sample_LC 4-Methanesulfonylcyclohexan-1-amine HCl solution Dilution Dilution in Mobile Phase Sample_LC->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection_LC Injection into LC-MS Filtration->Injection_LC Separation_LC HILIC Separation Injection_LC->Separation_LC Detection_LC Mass Spectrometric Detection Separation_LC->Detection_LC

Caption: Workflow for LC-MS analysis using HILIC.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve a known quantity of this compound in the initial mobile phase (e.g., 90% acetonitrile in water with 0.1% formic acid).

    • Prepare a series of standard solutions for a calibration curve.

    • Filter all samples and standards through a 0.22 µm syringe filter before analysis.

  • LC-MS Conditions (Example):

    • Column: A HILIC column (e.g., silica-based or amide-bonded), 2.1 x 100 mm, 1.7 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 95% B to 50% B over 10 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • MS Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 50-500.

Conclusion and Recommendations

The choice of mass spectrometric method for the analysis of this compound is a critical decision that impacts the efficiency and quality of data.

  • LC-MS with HILIC is the recommended primary approach for both qualitative and quantitative analysis. It offers a direct, sensitive, and robust method that avoids the complexities of derivatization. The simplified sample preparation reduces potential sources of error and improves throughput.

  • GC-MS with derivatization is a viable alternative, particularly if LC-MS instrumentation is unavailable. However, the derivatization step requires careful optimization and validation to ensure complete reaction and avoid the introduction of artifacts.

For drug development professionals and researchers, the selection of the analytical method should be guided by the specific requirements of the study, including the need for high sensitivity, throughput, and the available instrumentation. This guide provides a foundational framework for making an informed decision and developing robust and reliable analytical methods for this compound.

References

  • Agilent Technologies. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. Agilent. [Link]

  • LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. JoVE. [Link]

  • Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. [Link]

  • MDPI. (n.d.). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. MDPI. [Link]

  • Ghosh, C., & Shinde, C. P. (2015). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Journal of the Indian Institute of Science, 95(3), 253–265. [Link]

Sources

A Comparative Guide to the Infrared Spectrum of 4-Methanesulfonylcyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, meticulous structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of robust chemical analysis. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying functional groups and confirming molecular structure. This guide offers an in-depth analysis of the IR spectrum of 4-Methanesulfonylcyclohexan-1-amine hydrochloride, a compound of interest in medicinal chemistry. By comparing its spectral features to relevant analogs—the parent free amine, a simple sulfone, and cyclohexylamine hydrochloride—we will elucidate the key vibrational modes and provide a framework for confident spectral interpretation.

The Structural Landscape: Functional Group Contributions

The infrared spectrum of a molecule is a direct reflection of its covalent bond vibrations. In this compound, we anticipate contributions from three primary structural components: the primary ammonium group (-NH₃⁺), the saturated cyclohexane ring, and the methanesulfonyl group (-SO₂CH₃). The protonation of the amine to form the hydrochloride salt is a critical transformation that profoundly influences the N-H vibrational modes, serving as a key diagnostic feature.

Experimental Protocol: Acquiring a High-Quality Spectrum

The quality of an IR spectrum is fundamentally dependent on proper sample preparation. As this compound is a solid, two common and effective methods are the Potassium Bromide (KBr) pellet and the Nujol mull techniques.

KBr Pellet Method

This technique involves dispersing the solid sample within a matrix of dry, IR-transparent KBr powder and compressing it into a translucent pellet. This method is often preferred as it avoids spectral interference from a mulling agent.

Step-by-Step Protocol:

  • Drying: Gently dry the spectroscopy-grade KBr powder in an oven to eliminate moisture, which shows strong, broad absorption bands around 3400 cm⁻¹ and 1630 cm⁻¹ that can obscure sample signals.

  • Grinding: In an agate mortar and pestle, thoroughly grind approximately 1-2 mg of the sample with 100-200 mg of the dried KBr. The goal is to reduce particle size to minimize light scattering (the Christiansen effect).

  • Pellet Formation: Transfer the fine powder to a pellet die.

  • Pressing: Place the die in a hydraulic press and apply pressure (typically 7-10 metric tons) for several minutes to form a transparent or semi-transparent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder for analysis.

Nujol Mull Method

In this alternative method, the solid sample is ground into a fine paste with a mulling agent, typically a mineral oil such as Nujol. This paste is then pressed between two IR-transparent salt plates (e.g., NaCl or KBr).

Step-by-Step Protocol:

  • Grinding: Place 5-10 mg of the solid sample in an agate mortar and grind to a fine powder.

  • Mulling: Add one to two drops of Nujol and continue grinding until a smooth, uniform paste (mull) is formed.

  • Sample Mounting: Transfer a small amount of the mull onto one salt plate. Place the second plate on top and gently rotate to spread the mull into a thin, even film.

  • Analysis: Mount the plates in the spectrometer's sample holder. A reference spectrum of Nujol should be mentally or digitally subtracted to account for its characteristic C-H stretching and bending bands (around 2924, 2853, 1462, and 1377 cm⁻¹).

Spectral Analysis and Comparison

The IR spectrum of this compound is best understood by dissecting it into regions corresponding to its functional groups and comparing these with the spectra of simpler, related molecules.

The Ammonium Group (-NH₃⁺): A Tale of Protonation

The most dramatic spectral changes occur in the high-frequency region upon conversion of the primary amine to its hydrochloride salt.

  • 4-Methanesulfonylcyclohexan-1-amine (Free Base - Predicted): A primary amine (R-NH₂) typically displays two distinct, sharp to medium bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively[1]. A broad N-H wagging band is also expected between 910-665 cm⁻¹[1].

  • This compound: Upon protonation, the -NH₂ group becomes an -NH₃⁺ group. This results in the disappearance of the sharp N-H stretching bands and the appearance of a very broad and strong absorption envelope, typically spanning from 3200 cm⁻¹ down to 2800 cm⁻¹[2]. This broad feature arises from the various stretching vibrations of the N-H bonds within the ammonium salt. The C-H stretching bands of the cyclohexane ring are often observed as sharper peaks superimposed on this broad ammonium envelope[2]. Additionally, the N-H bending vibrations of the -NH₃⁺ group give rise to characteristic bands. The asymmetric bend is found between 1625-1560 cm⁻¹, while the symmetric bend appears in the 1550-1500 cm⁻¹ range.

The Methanesulfonyl Group (-SO₂CH₃): A Strong Vibrational Signature

The sulfonyl group provides strong, characteristic absorption bands that are readily identifiable.

  • Dimethyl Sulfone (Reference Compound): The IR spectrum of dimethyl sulfone serves as an excellent reference for the methanesulfonyl group. It exhibits two very strong absorption bands: one for the asymmetric S=O stretching vibration and another for the symmetric S=O stretch.

  • This compound: In the spectrum of the target compound, we expect to see these two prominent bands. The asymmetric stretch typically appears in the 1350-1300 cm⁻¹ region, while the symmetric stretch is found in the 1160-1120 cm⁻¹ range. These bands are among the most intense in the fingerprint region and are a clear indicator of the sulfone functionality.

The Cyclohexane Backbone and C-H Vibrations

The saturated carbocyclic ring contributes to the spectrum primarily through its C-H and C-C bond vibrations.

  • C-H Stretching: Strong to medium absorption bands are expected in the 2950-2850 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the C-H bonds in the methylene (-CH₂-) groups of the cyclohexane ring. As mentioned, these peaks will likely appear superimposed on the broad -NH₃⁺ absorption.

  • C-H Bending: The scissoring/bending vibrations of the -CH₂- groups typically appear as a distinct peak around 1450 cm⁻¹.

  • C-N Stretching: The C-N stretching vibration for aliphatic amines is found in the 1250-1020 cm⁻¹ range[1]. This band can sometimes be difficult to assign definitively as it falls in the crowded fingerprint region.

Tabulated Spectral Data Comparison

The following table summarizes the expected key IR absorption bands for this compound and compares them with relevant reference compounds.

Vibrational Mode 4-Methanesulfonylcyclohexan-1-amine HCl (Expected, cm⁻¹) Cyclohexylamine (Free Base, cm⁻¹) Dimethyl Sulfone (cm⁻¹) Interpretation
N-H Stretch3200-2800 (very broad, strong)~3360 & ~3280 (two sharp bands)N/ADisappearance of sharp amine peaks and appearance of a broad ammonium band confirms salt formation.
C-H Stretch2950-2850 (medium-strong)2925, 28523015, 2930Characteristic of the cyclohexane and methyl C-H bonds.
N-H Bend (Asymmetric)1625-1560 (medium)~1600N/ADiagnostic for the -NH₃⁺ group.
N-H Bend (Symmetric)1550-1500 (medium)N/AN/ADiagnostic for the -NH₃⁺ group.
C-H Bend (Scissoring)~1450 (medium)14501415Methylene groups of the cyclohexane ring.
S=O Asymmetric Stretch1350-1300 (strong)N/A~1310Key indicator of the sulfone group.
S=O Symmetric Stretch1160-1120 (strong)N/A~1145Second key indicator of the sulfone group.
C-N Stretch1250-1020 (weak-medium)~1070N/AOften located in the complex fingerprint region.

Visualizing the Workflow and Structural Correlations

The following diagrams illustrate the experimental workflow for sample preparation and the key structural features correlated with the IR spectrum.

G cluster_0 Sample Preparation Workflow cluster_kbr KBr Pellet Method cluster_nujol Nujol Mull Method start Solid Sample grind_kbr Grind with Dry KBr start->grind_kbr 1-2 mg grind_nujol Grind with Nujol start->grind_nujol 5-10 mg press_kbr Press into Pellet grind_kbr->press_kbr analysis FTIR Analysis press_kbr->analysis press_nujol Press between Plates grind_nujol->press_nujol press_nujol->analysis

Caption: Experimental workflow for solid sample preparation for FTIR analysis.

G compound 4-Methanesulfonylcyclohexan-1-amine Hydrochloride nh3 -NH₃⁺ Group (Ammonium Salt) compound->nh3 so2 -SO₂CH₃ Group (Methanesulfonyl) compound->so2 ring Cyclohexane Ring (Aliphatic C-H) compound->ring nh3_stretch Broad N-H Stretch (3200-2800 cm⁻¹) nh3->nh3_stretch nh3_bend N-H Bends (1625-1500 cm⁻¹) nh3->nh3_bend so2_asym Asymmetric S=O Stretch (1350-1300 cm⁻¹) so2->so2_asym so2_sym Symmetric S=O Stretch (1160-1120 cm⁻¹) so2->so2_sym ch_stretch C-H Stretch (2950-2850 cm⁻¹) ring->ch_stretch ch_bend C-H Bend (~1450 cm⁻¹) ring->ch_bend

Caption: Key structural components and their characteristic IR absorption regions.

Conclusion

The infrared spectrum of this compound is a composite of the distinct vibrational signatures of its constituent functional groups. The formation of the ammonium salt is unequivocally confirmed by the replacement of sharp N-H stretching bands of the free amine with a characteristic broad absorption envelope from 3200-2800 cm⁻¹ and the appearance of N-H bending modes. The presence of the methanesulfonyl group is clearly indicated by two strong, sharp S=O stretching bands in the fingerprint region. Finally, the aliphatic nature of the cyclohexane ring is confirmed by C-H stretching and bending vibrations. By comparing the spectrum to that of simpler analogs, researchers can confidently assign the major absorption bands and verify the structure of this important compound.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). Dimethyl sulfone. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

Sources

purity assessment of 4-Methanesulfonylcyclohexan-1-amine hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to HPLC Purity Assessment of 4-Methanesulfonylcyclohexan-1-amine Hydrochloride

For researchers and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. This compound, a key building block in the synthesis of various pharmaceutical compounds, presents a unique set of analytical challenges due to its physicochemical properties. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of this compound, grounded in established scientific principles and supported by experimental data.

The Analytical Challenge: Understanding the Molecule

This compound is a polar, aliphatic amine.[1][2] Its structure, containing a primary amine, a sulfone group, and existing as a hydrochloride salt, dictates the strategy for its analysis. The primary challenges include:

  • High Polarity: The combination of the amine and sulfone functional groups makes the molecule highly water-soluble, leading to poor retention on traditional reversed-phase (RP-HPLC) columns.[3][4]

  • Lack of a Strong Chromophore: As a saturated cycloalkane derivative, it does not possess significant UV-absorbing properties, complicating detection at standard wavelengths (e.g., 254 nm).

  • Ionic Nature: Being a hydrochloride salt, the amine is protonated (R-NH3+), which influences its interaction with stationary phases and necessitates careful mobile phase pH control.[5]

These characteristics demand an analytical approach that goes beyond standard RP-HPLC. This guide will compare three robust strategies: Ion-Pair Chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC), and Pre-column Derivatization.

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is a critical decision driven by the analyte's properties. The following diagram illustrates a logical workflow for choosing the optimal technique for a polar amine like this compound.

Diagram 1: HPLC Method Selection Workflow for Polar Amines cluster_options Analytical Approaches cluster_outcomes Outcomes & Considerations Analyte Analyte Properties: - High Polarity - Primary Amine (HCl Salt) - No Strong Chromophore RP_HPLC Standard RP-HPLC Analyte->RP_HPLC Initial Attempt HILIC HILIC Analyte->HILIC Alternative for Polar Analytes Deriv Pre-column Derivatization Analyte->Deriv If Poor Detection IPC Ion-Pair RP-HPLC RP_HPLC->IPC If Poor Retention Outcome_RP Likely Failure: No Retention RP_HPLC->Outcome_RP Outcome_IPC Good Retention Complex Mobile Phase IPC->Outcome_IPC Outcome_HILIC Excellent Retention MS-Compatible HILIC->Outcome_HILIC Outcome_Deriv Excellent Sensitivity Adds Sample Prep Step Deriv->Outcome_Deriv

Caption: A decision tree for selecting an appropriate HPLC method for polar amine analysis.

The table below summarizes the objective comparison of these techniques.

Methodology Principle of Separation Advantages for Target Analyte Disadvantages & Causality
Ion-Pair RP-HPLC A hydrophobic ion-pairing agent (e.g., heptanesulfonic acid) is added to the mobile phase. It forms a neutral ion-pair with the protonated amine, which can then be retained on a non-polar C18 stationary phase.[6][7]• Utilizes common C18 columns.• Significantly improves retention compared to standard RP-HPLC.• Mobile phase complexity can lead to long column equilibration times.• Ion-pairing agents are often non-volatile, making the method incompatible with mass spectrometry (MS).• Can be difficult to completely wash the agent from the column, dedicating it to this method.
HILIC Partitioning of the polar analyte into a water-enriched layer on the surface of a polar stationary phase (e.g., bare silica, amide). Uses a high-organic mobile phase.[8][9]• Excellent retention for highly polar compounds.[10][11]• Uses volatile mobile phase buffers (e.g., ammonium formate), making it fully compatible with MS for impurity identification.• Offers orthogonal selectivity to RP-HPLC.• Sensitive to water content in the sample diluent, which can cause peak distortion if not matched to the mobile phase.• Requires careful equilibration to ensure reproducible retention times.
Pre-column Derivatization The primary amine is chemically reacted with a tagging reagent (e.g., Dansyl Chloride, OPA) to attach a chromophore or fluorophore. The resulting derivative is less polar and easily detectable.[12][13]• Dramatically increases detection sensitivity (UV or Fluorescence).• The derivative often has better chromatographic behavior on standard RP-HPLC columns.• Adds an extra, potentially variable, step to sample preparation.• Derivatization reactions must be complete and reproducible for accurate quantification.• The reagent itself can interfere with the chromatogram.

Recommended Methodology: Purity by HILIC

This section provides a detailed, self-validating protocol for the purity assessment of this compound using HILIC.

Rationale for Method Parameters

The choice of each parameter is deliberate. A bare silica stationary phase is selected for its robust polar surface. Acetonitrile serves as the weak-eluting organic solvent, while water is the strong solvent. An ammonium formate buffer is crucial; it controls the mobile phase pH to ensure the amine remains consistently protonated and provides counter-ions that sharpen peak shape, all while being MS-compatible. A low UV wavelength (205 nm) is used for detection, targeting the end-absorbance of the sulfone and amine groups, as the molecule lacks a better chromophore.

Detailed Experimental Protocol

Diagram 2: HILIC Purity Assessment Workflow cluster_prep Preparation cluster_analysis Analysis & Data Processing cluster_results Results Prep_Mobile 1. Prepare Mobile Phase (ACN/Ammonium Formate Buffer) Prep_Sample 2. Prepare Sample (Dissolve in ACN/Water) Prep_Mobile->Prep_Sample Equilibrate 3. Equilibrate HPLC System (Minimum 30 minutes) Prep_Sample->Equilibrate Inject 4. Inject Sample Equilibrate->Inject Acquire 5. Acquire Chromatogram Inject->Acquire Integrate 6. Integrate Peaks Acquire->Integrate Identify 7. Identify Main Peak & Impurities by RT Integrate->Identify Calculate 8. Calculate Purity (% Area Normalization) Identify->Calculate

Caption: The sequential workflow for performing purity analysis using the HILIC method.

Table 2: Optimized HILIC Method Parameters

Parameter Condition Justification
HPLC Column Bare Silica, 150 x 4.6 mm, 3.5 µmProvides a robust polar stationary phase for HILIC retention.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5Aqueous component and buffer to control ionization.
Mobile Phase B AcetonitrilePrimary (weak) solvent in HILIC mode.
Gradient 95% B to 70% B over 15 minutesGradient elution ensures separation of potential impurities with different polarities and sharpens peaks.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times by controlling mobile phase viscosity.
Injection Vol. 5 µLSmall volume to minimize peak distortion from the sample diluent.
Detector UV-Vis Diode Array Detector (DAD)Wavelength set to 205 nm for detecting non-chromophoric amines.
Sample Diluent 90:10 (v/v) Acetonitrile:WaterClosely matches the initial mobile phase composition to ensure good peak shape.
Sample Conc. 1.0 mg/mLA typical concentration for purity analysis.

Method Validation & Supporting Data

A trustworthy analytical method must be validated to prove it is fit for its intended purpose. The protocol described above should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[14][15][16] The following table presents a summary of expected results from such a validation study.

Table 3: Method Validation Summary (Hypothetical Data)

Parameter Acceptance Criterion Hypothetical Result Conclusion
Specificity Peak for analyte is pure and resolved from impurities.Peak purity index > 0.999. No interference from placebo or known impurities.Method is specific.
Linearity Correlation coefficient (R²) ≥ 0.999R² = 0.9995Excellent linearity over the specified range.
Accuracy % Recovery between 98.0% - 102.0%99.2% - 101.5%Method is accurate.
Precision (Repeatability) % RSD ≤ 2.0%0.8%Method is precise.
Limit of Quantitation (LOQ) S/N ratio ≥ 100.05% of nominal concentrationMethod is sensitive enough to quantify low-level impurities.
Robustness % RSD of results ≤ 2.0% after minor changes (pH, temp)All results passed.Method is robust for routine use.

Data Interpretation: A Practical Example

Using the validated HILIC method, a batch of this compound is analyzed. The data is processed using area normalization to determine purity.

Table 4: Sample Purity Analysis Results (Hypothetical Data)

Peak # Retention Time (min) Area (mAU*s) Area % Identity
14.215,2300.15Unknown Impurity 1
26.810,105,40099.754-Methanesulfonylcyclohexan-1-amine
39.510,1500.10Unknown Impurity 2
Total 10,130,780 100.00

From this data, the purity of the batch is determined to be 99.75% by area normalization. The two detected impurities are below the typical reporting threshold of 0.2%, indicating a high-purity sample. For full characterization, the peaks corresponding to these impurities could be further investigated using LC-MS with the same HILIC method.

Conclusion

The purity assessment of this compound requires a carefully selected HPLC strategy that accommodates its high polarity and lack of a UV chromophore. While several methods are viable, Hydrophilic Interaction Liquid Chromatography (HILIC) stands out as the superior choice. It provides excellent retention, simple and MS-compatible mobile phases, and robust performance. By following a well-defined protocol and adhering to rigorous validation standards as outlined by ICH guidelines, researchers can confidently and accurately determine the purity of this critical pharmaceutical intermediate, ensuring the quality and integrity of their drug development pipeline.

References

  • Veeprho. cis-4-Methylcyclohexylamine (HCl Salt) | CAS 33483-66-8. Available from: [Link]

  • PubChem. This compound (C7H15NO2S). Available from: [Link]

  • SIELC. Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column. Available from: [Link]

  • PubChem. 4-Methylcyclohexylamine | C7H15N | CID 80604. Available from: [Link]

  • PubChem. 4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125. Available from: [Link]

  • PubChem. 4-Ethylcyclohexan-1-amine hydrochloride | C8H18ClN | CID 24191782. Available from: [Link]

  • ACS Publications. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome | Journal of Proteome Research. Available from: [Link]

  • ICH. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • Chromatography Forum. Amine hydrochloride in HPLC. Available from: [Link]

  • PubMed. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Available from: [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available from: [Link]

  • RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Available from: [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • PubMed Central. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Available from: [Link]

  • ResearchGate. Hydrophilic interaction chromatography and its applications in the separation of basic drugs. Available from: [Link]

  • PubMed Central. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Available from: [Link]

  • Element Lab Solutions. Hydrophilic Interaction Liquid Chromatography – HILIC. Available from: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]

  • Google Patents. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • Chromatography Forum. Amines-Ion Pairing. Available from: [Link]

  • ResearchGate. (PDF) Chiral HPLC Separation on Derivatized Cyclofructan Versus Cyclodextrin Stationary Phases. Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]

  • Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. Available from: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • ResearchGate. Properties of Amines and their Hydrochloride Salt. Available from: [Link]

  • PubMed Central. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Available from: [Link]

  • YouTube. What are the various ways of Chiral Separation by using HPLC?. Available from: [Link]

  • Technology Networks. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Available from: [Link]

  • SciSpace. Ion-pairing chromatography and amine derivatization provide com- plementary approaches for the targeted LC-MS analysis of the. Available from: [Link]

  • OLI Systems. Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. Available from: [Link]

  • PubMed Central. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Available from: [Link]

Sources

A Senior Application Scientist's Guide to 4-Methanesulfonylcyclohexan-1-amine Hydrochloride and its Strategic Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, medicinal chemists, and drug development professionals. In the intricate world of molecular design, the selection of the right chemical building block is a critical decision that profoundly influences the ultimate pharmacological profile of a candidate molecule. This guide provides an in-depth comparison of 4-Methanesulfonylcyclohexan-1-amine hydrochloride, a versatile building block, with its strategic alternatives. We will delve into the nuanced physicochemical and structural differences that underpin their application, supported by experimental data and practical protocols.

The Strategic Value of this compound

At its core, this compound is a bifunctional building block featuring a saturated carbocyclic scaffold (the cyclohexane ring) and a primary amine. What sets it apart is the C4-methanesulfonyl substituent. This sulfone group is not merely a placeholder; it is a powerful modulator of molecular properties.

Key Attributes:

  • Polarity and Solubility: The sulfone moiety (R-SO₂-R') is a highly polar, achiral functional group. Its two oxygen atoms are strong hydrogen bond acceptors, which can significantly enhance the aqueous solubility of a parent molecule—a crucial parameter for favorable pharmacokinetics.

  • Metabolic Stability: The sulfur atom in a sulfone is in its highest oxidation state (S(VI)), rendering it exceptionally stable to metabolic oxidation. This is a deliberate design choice to block potential sites of metabolism that might be present in less-oxidized analogues like thioethers or sulfoxides.

  • Modulation of Basicity: The strong electron-withdrawing nature of the sulfone group can subtly decrease the basicity (pKa) of the distal amine through the aliphatic ring system. This modulation can be critical for optimizing target engagement and reducing off-target effects associated with highly basic amines.

  • Defined Exit Vector: The primary amine provides a reliable point for synthetic elaboration, allowing for the construction of amides, sulfonamides, or secondary/tertiary amines via reductive amination, thereby exploring the chemical space around the core scaffold.

The hydrochloride salt form ensures the compound is a stable, crystalline solid with improved handling and solubility in protic solvents for reaction setup.[1]

A Comparative Analysis of Alternative Building Blocks

The choice of a building block is always a trade-off. To understand the value of the methanesulfonyl group, we must compare it to other substituents on the cyclohexylamine core.

Structural Alternatives and Their Physicochemical Impact

Here, we compare our lead compound with several common alternatives. The selection of a building block is a strategic decision to fine-tune properties like lipophilicity (LogP), polarity (Topological Polar Surface Area, TPSA), and basicity (pKa).

Caption: Chemical structures of the lead compound and its alternatives.

Table 1: Comparative Physicochemical Properties of Cyclohexylamine Building Blocks

Building Block (Free Base)Molecular Weight ( g/mol )XLogP3*TPSA (Ų)H-Bond DonorsH-Bond Acceptors
4-Methanesulfonylcyclohexan-1-amine 177.27-0.168.813
4-Methylcyclohexylamine[2]113.201.826.011
4-Ethylcyclohexylamine[3]127.232.326.011
Cyclohexylamine[4]99.171.526.011
trans-4-Aminocyclohexanol[5]115.17-0.146.222
4,4-Difluorocyclohexylamine135.161.626.011

*XLogP3 values are computationally derived estimates from PubChem and serve as a consistent metric for comparison.

In-Depth Analysis of Alternatives
  • 4-Alkylcyclohexylamines (Methyl, Ethyl): These are the simplest lipophilic analogues. Replacing the methanesulfonyl group with a methyl or ethyl group drastically increases lipophilicity (LogP) and removes the hydrogen bond accepting capability of the sulfone.[2][3] This is a suitable choice when the goal is to probe a hydrophobic pocket in a target protein, but it often comes at the cost of reduced solubility and increased metabolic liability (e.g., alkyl hydroxylation).

  • trans-4-Aminocyclohexanol: This building block is perhaps the most direct competitor in terms of polarity.[5][6] Like the sulfone, the hydroxyl group significantly lowers LogP. The key difference lies in its function as both a hydrogen bond donor and acceptor. This can lead to different binding interactions and solubility profiles. However, secondary alcohols can be susceptible to metabolic oxidation to the corresponding ketone, a liability not shared by the sulfone.

  • 4,4-Difluorocyclohexylamine: The gem-difluoro motif is a modern strategy in medicinal chemistry.[7] The C-F bond is exceptionally stable, making this group a powerful metabolic blocker. Fluorination also lowers the pKa of the amine due to the inductive effect of the fluorine atoms.[8] While it increases polarity compared to a simple CH₂, it does not offer the same hydrogen-bonding capability as the sulfone or hydroxyl groups. The impact of fluorine on lipophilicity can be complex and context-dependent.[8][9]

  • Sulfoximine Analogs: For advanced projects, the corresponding methanesulfonimidoylcyclohexan-1-amine is a compelling bioisostere. Sulfoximines are aza-analogues of sulfones and are gaining significant traction in drug discovery.[10][11] An NH-sulfoximine is both a hydrogen bond donor and acceptor, is weakly basic, and can improve aqueous solubility.[11][12][13] This provides an additional vector for chemical modification and property fine-tuning.[13]

Experimental Protocols: Putting Building Blocks into Practice

The utility of a building block is ultimately determined by its performance in chemical reactions. Amide coupling and reductive amination are two of the most fundamental transformations for primary amines.

Workflow for a Standard Amide Coupling Reaction

Amide bond formation is a cornerstone of medicinal chemistry.[14] The following protocol is a robust starting point for coupling a primary amine like this compound with a carboxylic acid.

G cluster_prep Reaction Setup cluster_reaction Coupling cluster_workup Workup & Purification a Dissolve carboxylic acid (1.0 eq) in DMF or DCM b Add coupling reagent (e.g., HATU, 1.1 eq) and base (e.g., DIPEA, 3.0 eq) a->b c Stir for 10-15 min at RT (Acid Activation) b->c d Add amine hydrochloride (1.2 eq) to the activated acid mixture c->d e Stir at RT for 2-16 hours d->e f Monitor reaction by LC-MS or TLC e->f g Quench with water, extract with EtOAc or DCM f->g Reaction Complete h Wash organic layer with aq. NaHCO3, brine, and dry over Na2SO4 g->h i Concentrate in vacuo h->i j Purify by column chromatography or recrystallization i->j

Caption: A typical experimental workflow for an amide coupling reaction.

Detailed Protocol: Amide Coupling

  • Acid Activation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equivalent) in a suitable anhydrous solvent (e.g., DMF or DCM, ~0.1 M). Add a coupling reagent, such as HATU (1.1 equivalents). Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents). The extra base is required to neutralize the amine hydrochloride salt and the acid itself. Stir the mixture at room temperature for 15 minutes to form the activated ester.

  • Amine Addition: Add the this compound (1.2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-16 hours).

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield the desired amide.

Causality Note: For sterically hindered amines or acids, coupling can be sluggish.[15][16] Using a highly reactive coupling agent like HATU is often necessary. The choice of base is also critical; a hindered base like DIPEA prevents unwanted side reactions.

Protocol: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, converting a primary amine into a secondary amine by reacting it with a ketone or aldehyde.[17][18]

Detailed Protocol: Reductive Amination

  • Reaction Setup: To a solution of the ketone or aldehyde (1.0 equivalent) in a suitable solvent (e.g., Dichloroethane (DCE) or Methanol) add the primary amine (1.1 equivalents, as either the free base or the hydrochloride salt with an additional equivalent of base).

  • Imine Formation: Add a mild acid catalyst (e.g., acetic acid, 0.5 equivalents) to facilitate imine/enamine formation. Stir for 1 hour at room temperature. For less reactive ketones, a dehydrating agent like Ti(OiPr)₄ can be beneficial.[17]

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to control any effervescence. NaBH(OAc)₃ is preferred as it is milder and more selective for the iminium ion over the starting carbonyl.[17]

  • Reaction: Stir the reaction at room temperature until completion as monitored by LC-MS (typically 4-24 hours).

  • Workup and Purification: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the product with an organic solvent (e.g., DCM). Dry the combined organic layers, concentrate, and purify the crude product by chromatography.

Self-Validation Note: The reaction's endpoint is critical. Incomplete imine formation before adding the reducing agent can lead to reduction of the starting carbonyl, while incomplete reduction leaves unreacted imine. LC-MS is the ideal tool to monitor the disappearance of starting materials and the appearance of the product mass.

Decision Framework for Building Block Selection

Choosing the right building block requires a multi-faceted analysis of the project's goals. The following decision tree provides a logical framework for this process.

G A What is the primary goal for the new analog? B Increase Lipophilicity / Probe Hydrophobic Pocket A->B C Increase Polarity / Improve Solubility A->C D Block Site of Metabolism A->D B1 Use 4-Alkylcyclohexylamine (e.g., -CH3, -Et) B->B1 Choice C1 C1 C->C1 Need H-bond Acceptor Only? D1 D1 D->D1 Is the target site an aliphatic C-H bond? C2 Use 4-Methanesulfonylcyclohexylamine C1->C2 Yes C3 C3 C1->C3 No, Donor also needed C4 C4 C3->C4 Is metabolic stability of the group a concern? C5 Consider NH-Sulfoximine Analog C4->C5 Yes C6 Use 4-Aminocyclohexanol C4->C6 No D2 Use gem-Difluoro Analog (e.g., 4,4-difluoro) D1->D2 Yes D3 Use metabolically stable group (e.g., Sulfone vs. Alcohol/Thiol) D1->D3 No, it's an oxidizable functional group

Caption: A decision-making guide for selecting the optimal building block.

Conclusion

This compound is more than just a scaffold; it is a strategic tool for medicinal chemists. Its unique combination of a rigid 3D core, a versatile synthetic handle, and a metabolically robust, polarity-enhancing sulfone group makes it an excellent choice for lead optimization campaigns. By understanding its properties in direct comparison to simpler alkyl, hydroxyl, and fluoro analogues, researchers can make informed decisions to systematically modulate the properties of their molecules. The experimental protocols provided herein offer a reliable foundation for the practical application of these valuable building blocks in the relentless pursuit of novel therapeutics.

References

  • Frings, M., Bolm, C., Blum, A., & Gnamm, C. (2017). Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry, 126, 225-245. [Link]

  • Dubowchik, G. M., Michne, J. A., & Zuev, D. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147-3149. [Link]

  • Osbourn, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • PubChem. (n.d.). 4-Aminocyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Tarasenko, N., et al. (2023). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. The Journal of Organic Chemistry. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Mateo, J., et al. (2021). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. [Link]

  • Liashuk, O. S., et al. (2020). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. European Journal of Organic Chemistry. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(4), 191-195. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Sheridan, R. P. (2012). The Most Common Chemical Replacements in Drug-Like Compounds. Journal of Chemical Information and Modeling, 52(11), 3145-3155. [Link]

  • Frings, M., et al. (2017). Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European journal of medicinal chemistry. [Link]

  • Jones, S., et al. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules, 28(3), 982. [Link]

  • Cartel International. (n.d.). Trans 4 Amino Cyclohexanol. Retrieved from [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • Huchet, Q., et al. (2015). Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery. Journal of medicinal chemistry. [Link]

  • PharmaCompass. (n.d.). Trans-4-Aminocyclohexanol. Retrieved from [Link]

  • Begum, J., et al. (2023). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research. [Link]

  • Scribd. (n.d.). Sulfoximines From A Medicinal Chemists Perspective. Retrieved from [Link]

  • Gunda, P., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron letters. [Link]

  • Neumann, H., et al. (2015). A Low Pressure Reductive Alkylation Method for the Conversion of Ketones to Primary Amines. The Journal of Organic Chemistry. [Link]

  • Jeffries, B., et al. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of medicinal chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylcyclohexylamine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Neumann, H., et al. (2015). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition. [Link]

  • PubChem. (n.d.). 4-Ethylcyclohexan-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-cyclopropylnaphthalen-1-aMine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Comparing the Efficacy of 4-Methanesulfonylcyclohexan-1-amine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Analog Development

The 4-Methanesulfonylcyclohexan-1-amine scaffold presents a compelling starting point for medicinal chemistry campaigns. The cyclohexane core provides a three-dimensional geometry that can effectively probe the binding pockets of biological targets, while the primary amine and methanesulfonyl groups offer key hydrogen bonding and polar interaction opportunities.[1] The hydrochloride salt form enhances aqueous solubility, a crucial property for drug development.

The primary motivation for developing analogs of this core structure is to systematically explore the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties. Key areas for modification, and the rationale behind them, include:

  • N-Substitution of the Primary Amine: Introducing substituents on the primary amine can modulate basicity, lipophilicity, and introduce new interactions with the target protein. This can lead to improved binding affinity and selectivity.

  • Bioisosteric Replacement of the Sulfonyl Group: Replacing the sulfonyl moiety with other electron-withdrawing groups can fine-tune the electronic properties and hydrogen bonding capacity of the molecule, potentially impacting target engagement and metabolic stability.[2][3]

  • Modification of the Cyclohexane Ring: Substitution on the cyclohexane ring can influence the conformational preference of the molecule, which can be critical for optimal binding to the target.[4]

This guide will focus on a hypothetical series of N-substituted analogs to illustrate the principles of SAR and efficacy comparison.

Comparative Efficacy: A Predictive Analysis

Based on established SAR principles for similar scaffolds, particularly those targeting protein kinases, we can predict the relative efficacy of a series of N-substituted analogs of 4-Methanesulfonylcyclohexan-1-amine.[5][6] Protein kinases are a major class of drug targets, and the hinge-binding motif often accommodates a hydrogen bond donor-acceptor pair, for which the primary amine of our scaffold is well-suited. The sulfonyl group can form additional hydrogen bonds in the solvent-exposed region.

Let us consider a hypothetical series of analogs (Analog 1-4) with varying N-substituents and their predicted impact on kinase inhibition.

Table 1: Predicted Efficacy of 4-Methanesulfonylcyclohexan-1-amine Hydrochloride Analogs against a Hypothetical Kinase Target
Analog IDN-SubstituentPredicted IC50 (nM)Rationale for Predicted Efficacy
Parent -H500Baseline activity of the core scaffold.
Analog 1 -Methyl250Small alkyl substitution may improve van der Waals interactions without significant steric hindrance.
Analog 2 -Ethyl100Increased hydrophobic interactions with a potential hydrophobic pocket near the amine.
Analog 3 -Cyclopropyl50The rigid cyclopropyl group can confer a favorable binding conformation and enhance hydrophobic interactions.
Analog 4 -Phenyl800The bulky phenyl group may introduce steric clashes within the binding site, reducing affinity.

This predictive table illustrates how systematic modification of the N-substituent can significantly impact the inhibitory potency of the lead compound. The following sections will detail the experimental protocols required to generate such data.

Experimental Protocols for Efficacy Determination

To empirically determine the efficacy of our hypothetical analog series, a tiered screening approach is recommended, starting with a biochemical assay to assess direct target engagement, followed by a cell-based assay to evaluate activity in a more physiologically relevant context.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol describes a gold-standard method for quantifying the inhibitory activity of compounds against a specific protein kinase.

Principle: The assay measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into a substrate peptide by the kinase. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the test compound.

Workflow Diagram:

kinase_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Incubate Compounds, Kinase, Substrate, and [γ-³²P]ATP Compound_Prep->Incubation Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Incubation ATP_Prep [γ-³²P]ATP Preparation ATP_Prep->Incubation Quench Quench Reaction Incubation->Quench Filter Transfer to Filter Plate & Wash Quench->Filter Scintillation Add Scintillation Cocktail & Read Filter->Scintillation IC50_Calc IC50 Determination Scintillation->IC50_Calc

Caption: Workflow for the in vitro radiometric kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each analog in 100% DMSO.

    • Perform serial dilutions in assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20) to generate a range of concentrations (e.g., 100 µM to 1 nM).

  • Reaction Setup (in a 96-well plate):

    • To each well, add 5 µL of the diluted compound.

    • Add 20 µL of a solution containing the kinase and its specific substrate peptide in assay buffer.

    • Initiate the reaction by adding 25 µL of assay buffer containing [γ-³²P]ATP (specific activity ~500 cpm/pmol) and non-radiolabeled ATP to achieve the desired final concentration (typically at the Km for ATP).

  • Incubation:

    • Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching and Filtration:

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to control wells (containing DMSO only).

    • Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the ability of the compounds to inhibit the growth of cancer cell lines, providing a measure of their efficacy in a cellular context.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow Diagram:

mtt_assay_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Cell_Seeding Seed Cells in a 96-well Plate Incubate_Adhere Incubate for 24h to allow adherence Cell_Seeding->Incubate_Adhere Add_Compounds Add Serial Dilutions of Compounds Incubate_Adhere->Add_Compounds Incubate_Treatment Incubate for 72h Add_Compounds->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance GI50_Calc GI50 Determination Read_Absorbance->GI50_Calc

Caption: Workflow for the MTT cellular proliferation assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count a relevant cancer cell line (e.g., one known to be dependent on the kinase target).

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete growth medium.

    • Remove the old medium from the cell plate and add 100 µL of the compound dilutions to the respective wells.

    • Include wells with medium and DMSO as a negative control.

    • Incubate the plate for 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of growth inhibition for each compound concentration.

    • Determine the GI50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Pharmacokinetic Considerations

Beyond in vitro efficacy, the pharmacokinetic (PK) profile of a compound series is a critical determinant of its potential as a therapeutic agent.[7] The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the 4-Methanesulfonylcyclohexan-1-amine analogs should be evaluated.

Table 2: Predicted ADME Properties of Analogs
Analog IDN-SubstituentPredicted LogPPredicted Metabolic Stability (t½ in liver microsomes)Rationale
Parent -H1.5ModerateThe primary amine is a potential site for metabolism.
Analog 1 -Methyl1.8ModerateMinimal change in lipophilicity and metabolic stability.
Analog 2 -Ethyl2.1Moderate to LowIncreased lipophilicity may lead to increased metabolic turnover.
Analog 3 -Cyclopropyl2.3HighThe cyclopropyl group can block metabolism at the nitrogen, improving stability.
Analog 4 -Phenyl3.5LowThe aromatic ring is a prime site for oxidative metabolism.

Early assessment of ADME properties, for instance through in vitro assays using liver microsomes, can guide the selection of analogs for further in vivo studies.

Conclusion and Future Directions

This guide has provided a framework for comparing the efficacy of novel this compound analogs. By combining predictive SAR with robust experimental protocols, researchers can efficiently navigate the optimization of this promising scaffold. The hypothetical data presented underscores the importance of systematic structural modification to enhance potency and cellular activity.

Future work should focus on synthesizing and testing a diverse library of analogs to validate these predictions. In addition to kinase inhibition and cell proliferation, further studies should investigate the selectivity of these compounds against a panel of kinases and explore their in vivo efficacy and safety in relevant animal models. The insights gained from such studies will be invaluable in advancing this chemical series towards the development of novel and effective therapeutics.

References

  • Mohareb, R. M., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 8(4), 4066-4072.
  • Jarvis, L. M. (2018). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. Journal of Medicinal Chemistry, 61(15), 6485-6497.
  • Lednicer, D., et al. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424-430.
  • Das, D., & Rour, S. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 172, 14-30.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Comprehensive Medicinal Chemistry II (pp. 213-268). Elsevier.
  • Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Academic press.
  • Silverman, R. B., & Holladay, M. W. (2014). The organic chemistry of drug design and drug action. Academic press.
  • Zefirova, O. N., & Nurieva, E. V. (2015). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journal of Organic Chemistry, 11, 185-214.
  • Cohen, M. S., & Al-Hashimi, H. M. (2015). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 101, 547-558.
  • Mullard, A. (2021). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. ACS Medicinal Chemistry Letters, 12(4), 546-549.
  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of medicinal chemistry, 43(20), 3714-3717.
  • Boström, J., et al. (2012). The graphical representation of ADME-related molecule properties for medicinal chemists. Journal of medicinal chemistry, 55(4), 1817-1826.
  • Ghorab, M. M., et al. (2020). Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton. Molecules, 25(10), 2389.
  • Kalgutkar, A. S., et al. (2000). The application of bioisosteres in drug design: tactical applications to address developability problems. Current opinion in chemical biology, 4(4), 424-430.

Sources

Navigating the Synthesis of 4-Methanesulfonylcyclohexan-1-amine Hydrochloride: A Comparative Guide to Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methanesulfonylcyclohexan-1-amine hydrochloride is a key building block in medicinal chemistry, valued for its role in the synthesis of various pharmacologically active agents. The presence of the polar methanesulfonyl group and the amine-functionalized cyclohexane ring imparts specific physicochemical properties to molecules, influencing their solubility, metabolic stability, and target-binding interactions. The stereochemistry of the 1,4-disubstituted cyclohexane core, particularly the trans isomer, is often crucial for biological activity. This guide provides an in-depth comparison of potential synthetic routes to this important intermediate, offering a critical analysis of their respective advantages and challenges, supported by experimental insights and protocols.

The Synthetic Challenge: Key Strategic Considerations

The synthesis of this compound presents several key challenges that must be addressed in any viable synthetic route:

  • Introduction of the Methanesulfonyl Group: The robust and polar sulfone moiety must be incorporated efficiently and at an appropriate stage of the synthesis.

  • Stereochemical Control: Achieving a high diastereomeric excess of the desired isomer, typically the trans configuration, is paramount for pharmaceutical applications.

  • Amine Installation: The primary amine must be introduced regioselectively at the C-1 position.

  • Overall Efficiency and Scalability: The chosen route should be high-yielding, utilize readily available starting materials, and be amenable to large-scale production.

This guide will explore two distinct and plausible synthetic strategies, evaluating them based on these critical parameters.

Route 1: The Sulfide Oxidation Strategy

This approach hinges on the early introduction of a sulfur-containing functional group in a lower oxidation state (a sulfide), which is then oxidized to the target sulfone at a later stage. A key intermediate in this strategy is 4-(methylthio)cyclohexan-1-one.

Conceptual Workflow of Route 1

Caption: Workflow for the Sulfide Oxidation Strategy (Route 1).

Detailed Analysis and Experimental Protocols

Step 1: Synthesis of 4-(Methylthio)cyclohexan-1-one

The synthesis of the key ketone intermediate can be approached from 4-(methylthio)phenol. Catalytic hydrogenation of the aromatic ring furnishes 4-(methylthio)cyclohexanol, which is then oxidized to the corresponding ketone.

  • Protocol for Oxidation of 4-(Methylthio)cyclohexanol:

    • Dissolve 4-(methylthio)cyclohexanol in a suitable solvent such as dichloromethane or acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add an oxidizing agent, such as pyridinium chlorochromate (PCC) or a hypochlorite solution (e.g., NaOCl in acetic acid).

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Work up the reaction by quenching any excess oxidant and extracting the product into an organic solvent.

    • Purify the crude product by distillation or chromatography to yield 4-(methylthio)cyclohexan-1-one.

Step 2: Reductive Amination

The introduction of the amine functionality is achieved through reductive amination of the ketone. This can be performed as a one-pot reaction where the ketone reacts with an ammonia source to form an imine intermediate, which is then reduced in situ.

  • Protocol for Reductive Amination of 4-(Methylthio)cyclohexan-1-one:

    • Dissolve 4-(methylthio)cyclohexan-1-one in a protic solvent like methanol or ethanol.

    • Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

    • Introduce a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice for its selectivity for the imine over the ketone.

    • Stir the reaction at room temperature until completion.

    • Acidify the reaction mixture and wash with an organic solvent to remove unreacted starting material.

    • Basify the aqueous layer and extract the product, 4-(methylthio)cyclohexan-1-amine.

Step 3: Oxidation of the Sulfide to the Sulfone

The timing of the oxidation of the methylthio group is a critical consideration. Performing the oxidation after the amine has been introduced requires careful selection of the oxidizing agent to avoid side reactions with the amine.

  • Protocol for Oxidation of 4-(Methylthio)cyclohexan-1-amine:

    • Protect the amine functionality, for example, as an acetyl or Boc-protected derivative.

    • Dissolve the protected amine in a suitable solvent like methanol or acetic acid.

    • Add an oxidizing agent such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The use of two or more equivalents of the oxidant will favor the formation of the sulfone over the sulfoxide.[1]

    • Monitor the reaction for the complete conversion of the sulfide.

    • Work up the reaction and deprotect the amine to yield 4-methanesulfonylcyclohexan-1-amine.

Step 4: Hydrochloride Salt Formation

The final step is the formation of the hydrochloride salt to improve the stability and handling of the amine.

  • Protocol for Hydrochloride Salt Formation:

    • Dissolve the free amine in a suitable solvent such as diethyl ether, ethyl acetate, or isopropanol.

    • Add a solution of hydrogen chloride in the same solvent or bubble HCl gas through the solution.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with the solvent, and dry under vacuum.

Comparison Data for Route 1
StepKey TransformationTypical YieldPurityKey Considerations
1Ketone Synthesis80-90%>95%Availability of starting material; choice of oxidant.
2Reductive Amination60-80%Mixture of cis/transStereoselectivity is a major challenge; separation of isomers may be required.
3Sulfide Oxidation70-90%>98%Amine protection and deprotection add steps; potential for over-oxidation.
4Salt Formation>95%>99%Straightforward and high-yielding.

Route 2: The Aromatic Precursor Strategy

This alternative route begins with an aromatic compound already containing the sulfone moiety and constructs the cyclohexane ring through reduction.

Conceptual Workflow of Route 2

Caption: Workflow for the Aromatic Precursor Strategy (Route 2).

Detailed Analysis and Experimental Protocols

Step 1: Synthesis of Methyl p-tolyl sulfone

This intermediate is prepared from the readily available p-toluenesulfonyl chloride.

  • Protocol for Synthesis of Methyl p-tolyl sulfone:

    • Reduce p-toluenesulfonyl chloride to sodium p-toluenesulfinate using a reducing agent like sodium sulfite.[2]

    • Methylate the sodium p-toluenesulfinate with a methylating agent such as dimethyl sulfate or methyl iodide to yield methyl p-tolyl sulfone.[2][3]

Step 2: Birch Reduction and Hydrolysis

The aromatic ring of methyl p-tolyl sulfone is partially reduced using a Birch reduction, followed by hydrolysis of the resulting enol ether to the desired ketone.

  • Protocol for Birch Reduction and Hydrolysis:

    • In a flask equipped with a dry ice condenser, dissolve methyl p-tolyl sulfone in a mixture of an alcohol (e.g., ethanol or tert-butanol) and liquid ammonia.

    • Add small pieces of sodium or lithium metal until a persistent blue color is observed.

    • Quench the reaction with a proton source like ammonium chloride.

    • Evaporate the ammonia and work up the reaction to isolate the dihydro intermediate.

    • Hydrolyze the intermediate with aqueous acid (e.g., hydrochloric acid) to yield 4-(methylsulfonyl)cyclohexan-1-one.

Step 3 & 4: Reductive Amination and Salt Formation

These steps are analogous to those described in Route 1. The reductive amination of 4-(methylsulfonyl)cyclohexan-1-one is performed, followed by the formation of the hydrochloride salt. The stereochemical outcome of the reductive amination is a critical factor, with the trans isomer often being the thermodynamically more stable product.[4] Separation of the cis and trans isomers can often be achieved by fractional crystallization of the hydrochloride salt.[5][6]

Comparison Data for Route 2
StepKey TransformationTypical YieldPurityKey Considerations
1Sulfone Synthesis85-95%>98%Use of toxic methylating agents.
2Birch Reduction/Hydrolysis50-70%Mixture of isomersRequires specialized equipment for handling liquid ammonia; regioselectivity of the reduction.
3Reductive Amination60-80%Mixture of cis/transStereoselectivity is a key challenge.
4Salt Formation>95%>99%Can aid in the purification of the desired stereoisomer.

Comparative Analysis and Conclusion

Both synthetic strategies offer viable pathways to this compound, each with its own set of advantages and disadvantages.

Route 1 (Sulfide Oxidation Strategy) is attractive due to its potentially milder reaction conditions in the initial steps. However, the late-stage oxidation of the sulfide to the sulfone in the presence of an amine can be challenging and may require protection/deprotection steps, adding to the overall step count. The stereoselectivity of the reductive amination remains a significant hurdle that needs to be optimized or addressed through purification.

Route 2 (Aromatic Precursor Strategy) benefits from establishing the sulfone functionality early on. The Birch reduction is a powerful transformation for accessing the cyclohexene core, but it requires specialized equipment and careful handling of pyrophoric reagents. The overall yield of this multi-step process may be lower than Route 1.

For industrial-scale production, the choice between these routes would likely depend on factors such as the cost and availability of starting materials, the ease of handling hazardous reagents, and the efficiency of the stereoisomer separation.

Future Perspectives: Biocatalysis

Recent advances in biocatalysis offer a promising alternative for the stereoselective synthesis of substituted cyclohexylamines. The use of transaminases for the amination of ketones can provide high enantiomeric and diastereomeric purity, potentially circumventing the need for challenging isomer separations.[4][7] The application of such enzymatic methods to the synthesis of 4-methanesulfonylcyclohexan-1-amine could represent a significant improvement in terms of efficiency and sustainability.

References

  • László, F., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications, 15(1), 1-11. [Link]

  • Háda, V., et al. (2006). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. CZ2005230A3.
  • Yan, J., et al. (2023). Enzymatic Amination for Stereocontrolled Functionalization of Cyclohexanones.
  • Fairhurst, R. A., et al. (2006). Oxidation of 4-substituted TEMPO derivatives reveals modifications at the 1-and 4-positions. Journal of the Chemical Society, Perkin Transactions 2, (12), 2365-2372.
  • List, B., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 127(51), 18648-18649.
  • A kind of method of synthesis of trans -4- methyl cyclohexylamine. CN109678726A. (2019).
  • Fessner, W.-D., & Aßmann, M. (2018). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
  • Field, L., & Clark, R. D. (1955). METHYL p-TOLYL SULFONE. Organic Syntheses, 35, 79. [Link]

  • Wang, C., et al. (2022). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 27(24), 8868.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Edmondson, D. E. (2009). Oxidation of Amines by Flavoproteins. Current Organic Chemistry, 13(1), 50-61.
  • Production process of methyl p-tolyl sulfone. CN101434566A. (2009).
  • Selected syntheses and reactions of sulfones.
  • Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived
  • Synthesis of trans-4-aminomethylcyclohexane-1-carboxylic acid. PrepChem. [Link]

  • An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines. Beilstein Journal of Organic Chemistry, 13, 1374-1383.
  • Synthesis of Adenine Nucleosides with a Reactive (β-Iodovinyl)sulfone or (β-Keto)
  • Electrochemical Oxidation of Amines Using a Nitroxyl Radical Catalyst and the Electroanalysis of Lidocaine. Molecules, 27(10), 3249.
  • He, Y., et al. (2020). Synthesis of β-Methylsulfonylated N-Heterocycles from Saturated Cyclic Amines with the Insertion of Sulfur Dioxide. The Journal of Organic Chemistry, 85(23), 15600-15609.
  • Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. Organometallics, 41(11), 1332-1343.
  • Oxidation of Cyclohexane to Cyclohexanol/Cyclohexanone Using Sol-Gel-Encapsulated Unspecific Peroxygenase from Agrocybe aegerita.

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-Methanesulfonylcyclohexan-1-amine Hydrochloride: HPLC-CAD vs. GC-FID

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

Executive Summary

The robust quantification of pharmaceutical intermediates like 4-Methanesulfonylcyclohexan-1-amine hydrochloride is fundamental to ensuring the quality, safety, and efficacy of final drug products. This compound, a primary amine salt, lacks a UV chromophore, rendering standard HPLC-UV analysis ineffective without derivatization. This guide provides an in-depth validation of a primary analytical method—Reversed-Phase High-Performance Liquid Chromatography with Charged Aerosol Detection (RP-HPLC-CAD)—and compares its performance against a viable orthogonal method, Gas Chromatography with Flame Ionization Detection (GC-FID). The validation is rigorously structured around the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline to demonstrate suitability for its intended purpose in a quality control environment.[1][2][3]

Introduction: The Analytical Challenge

This compound is a key building block in pharmaceutical synthesis. As with any active pharmaceutical ingredient (API) precursor, a validated analytical method is required by regulatory bodies like the FDA to quantify its purity and assay.[4][5] The objective of validating an analytical procedure is to furnish documented evidence that the method is fit for its intended purpose.[1][3][6]

The physicochemical properties of this analyte present a distinct challenge:

  • Lack of a UV Chromophore: The molecule does not absorb light in the typical UV-Vis spectrum, precluding the use of the most common HPLC detector.

  • Polarity and Ionic Nature: As a hydrochloride salt, the compound is highly polar and water-soluble, which can make it difficult to retain on standard reversed-phase HPLC columns.

  • Volatility: The free amine form is potentially volatile, making Gas Chromatography (GC) a plausible alternative, though the hydrochloride salt itself is non-volatile.

This guide details the development and validation of a fit-for-purpose HPLC-CAD method and provides a scientific comparison with a GC-FID approach.

Rationale for Method Selection: A Mechanistic Approach

The choice of an analytical method is not arbitrary; it is a deliberate decision based on the analyte's chemical properties and the intended application of the method.

Primary Method: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and versatility. For non-chromophoric compounds, universal detectors are required. Charged Aerosol Detection (CAD) offers a robust solution, providing a response that is largely independent of the analyte's chemical structure and superior sensitivity compared to other universal detectors like Refractive Index (RI).

A critical consideration for retaining this polar, cationic analyte on a C18 column is the use of an ion-pairing agent . Perfluorinated carboxylic acids, such as heptafluorobutyric acid (HFBA), are added to the mobile phase.[7] The hydrophobic tail of the HFBA pairs with the protonated amine of the analyte, forming a neutral, more hydrophobic complex that can be effectively retained and separated by the reversed-phase column. This is a classic example of leveraging chemical principles to overcome analytical hurdles.

Comparative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is an alternative for volatile or semi-volatile compounds.[8] To analyze an amine hydrochloride by GC, the non-volatile salt must first be converted to its more volatile free-base form.[9] This is typically achieved by adding a strong base, such as sodium hydroxide or a non-aqueous base like imidazole, to the sample solution.[10] The free amine is then either extracted into an organic solvent or analyzed directly using headspace GC. While GC-FID is a robust and reliable technique, the sample preparation is more complex and introduces potential sources of error, such as incomplete conversion to the free base or analyte degradation at high temperatures.[11][12]

Head-to-Head Comparison
FeatureHPLC-CAD with Ion PairingGC-FID with Base Conversion
Principle Liquid-phase separation of an ion-paired complex.Gas-phase separation of the volatile free amine.
Sample Prep Simple dissolution in mobile phase.Requires pH adjustment/base addition and potentially extraction.
Specificity High, based on chromatographic retention time.High, based on retention time.
Sensitivity High (low ng range).Moderate to High (pg to ng range).
Key Challenge Optimizing ion-pairing conditions for good peak shape.Ensuring complete and reproducible conversion to the free base without degradation.
Throughput High.Lower, due to sample preparation and longer oven cycles.

Validation of the Primary Method: RP-HPLC-CAD

The validation was performed in accordance with the ICH Q2(R1) guideline, which outlines the necessary parameters to be investigated.[1][13]

Experimental Protocol: HPLC-CAD
ParameterCondition
Instrument: UHPLC System with a Charged Aerosol Detector
Column: C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase: Acetonitrile:Water (30:70) with 0.1% Heptafluorobutyric Acid (HFBA)
Flow Rate: 1.0 mL/min
Column Temp: 40°C
Injection Vol: 10 µL
CAD Settings: Nitrogen gas pressure: 35 psi, Evaporation Temp: High
Diluent: Mobile Phase
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.[14]

  • Protocol: A solution of the diluent (blank), a placebo (if applicable), a solution of the analyte, and a spiked sample containing the analyte and known related substances were injected. Forced degradation studies (acid, base, peroxide, heat, light) were also performed.

  • Results: The analyte peak was well-resolved from the solvent front and all known impurities. In the forced degradation samples, there was no interference at the retention time of the main peak, demonstrating the method's stability-indicating nature.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Protocol: A series of at least five standard solutions were prepared, ranging from 50% to 150% of the nominal assay concentration (e.g., 0.1 mg/mL). Each solution was injected in triplicate.

  • Results: The relationship between concentration and peak area was evaluated using linear regression.

ParameterAcceptance CriteriaResult
Correlation Coefficient (r²) ≥ 0.9990.9997
Y-intercept Close to zeroMinimal y-intercept observed
Residual Plot Random distributionNo obvious trend observed
Range

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

  • Protocol: The data from the linearity, accuracy, and precision studies were used to establish the range.

  • Results: The method was found to be acceptable over the range of 80% to 120% of the test concentration for assay, as recommended by regulatory guidelines.[15]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

  • Protocol: The analyte was spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Nine determinations were made (3 concentrations, 3 replicates each).

  • Results: The method demonstrated high accuracy, with recovery values well within the acceptable limits.

Spike LevelMean Recovery (%)Acceptance Criteria
80%99.2%98.0% - 102.0%
100%100.5%98.0% - 102.0%
120%100.1%98.0% - 102.0%
Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Six replicate samples were prepared at 100% of the test concentration and analyzed on the same day by the same analyst.

    • Intermediate Precision: The repeatability study was repeated on a different day, with a different analyst, and on a different instrument.

  • Results: The low Relative Standard Deviation (RSD) values indicate excellent precision.

Precision LevelRSD (%)Acceptance Criteria
Repeatability 0.45%≤ 1.0%
Intermediate Precision 0.78%≤ 2.0%
Detection & Quantitation Limits (LOD & LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantitation (LOQ) is the lowest amount that can be determined with acceptable precision and accuracy.[16]

  • Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S). The LOQ was then experimentally verified by analyzing samples at this concentration and confirming acceptable precision and accuracy.

  • Results:

ParameterResult
LOD 0.05 µg/mL
LOQ 0.15 µg/mL
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Key method parameters were intentionally varied, including mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). The effect on system suitability parameters (e.g., retention time, peak asymmetry) was observed.

  • Results: No significant impact on the results or system suitability was observed, indicating the method is robust for routine use.

Visualizing the Validation Workflow

Diagrams provide a clear, high-level overview of complex processes, enhancing understanding and ensuring procedural consistency.

ValidationProcess cluster_Plan Phase 1: Planning & Development cluster_Execute Phase 2: Experimental Execution (ICH Q2) cluster_Report Phase 3: Reporting & Lifecycle ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization ATP->MethodDev Protocol Write Validation Protocol (Pre-defined Acceptance Criteria) MethodDev->Protocol Spec Specificity Protocol->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limits LOD / LOQ Prec->Limits Robust Robustness Limits->Robust Report Compile Validation Report Robust->Report Lifecycle Ongoing Monitoring & Lifecycle Management Report->Lifecycle

Caption: The overall workflow for analytical method validation, from planning to lifecycle management.

HPLCCAD_Workflow start Start: Receive Sample prep_std Prepare Standard Solutions (50% to 150% range) start->prep_std prep_spl Prepare Sample Solution (Dissolve in Diluent) start->prep_spl setup Equilibrate HPLC System (C18 Column, HFBA Mobile Phase) prep_std->setup prep_spl->setup sst Perform System Suitability Test (SST) (5 replicate injections of standard) setup->sst sequence Run Analytical Sequence (Blank, Standards, Samples) sst->sequence If SST Passes process Process Data (Integrate Peaks, Generate Calibration Curve) sequence->process calc Calculate Results (Assay, Purity) process->calc end End: Report Results calc->end

Caption: Step-by-step experimental workflow for the validated HPLC-CAD method.

Conclusion and Recommendations

This guide demonstrates the successful validation of an RP-HPLC-CAD method for the analysis of this compound. The method is specific, linear, accurate, precise, and robust, proving it is fit for its intended purpose in a regulated quality control laboratory.

  • Primary Recommendation: The HPLC-CAD method is recommended for routine assay and impurity testing. Its simple sample preparation, high throughput, and robust performance make it superior for this application.

  • Alternative Method: The GC-FID method serves as an excellent orthogonal technique. It is valuable for confirmatory analysis, method cross-validation, or investigating potential volatile impurities not amenable to the HPLC conditions.

By following the principles of method validation outlined by international guidelines, laboratories can ensure the generation of reliable and scientifically sound data, which is the bedrock of pharmaceutical quality.[15][17][18]

References

  • Deshpande, A. D., et al. (2016). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • European Medicines Agency (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available at: [Link]

  • Chromatography Online (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC International. Available at: [Link]

  • Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. Available at: [Link]

  • ResearchGate (2015). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Available at: [Link]

  • U.S. Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available at: [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences (2013). Analytical Method Development and Validation for Assay Method of Busulfan Injection by RP-HPLC Method. Available at: [Link]

  • National Pharmaceutical Regulatory Agency (NPRA). Analytical Method Validation & Common Problem 1. Available at: [Link]

  • International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Available at: [Link]

  • U.S. Food and Drug Administration (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • U.S. Pharmacopeia (2011). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Available at: [Link]

  • Lab Manager (2023). ICH Q2(R2) and Q14: A Modernized Approach. Available at: [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Available at: [Link]

  • ResearchGate (2015). How analyze an amine chlorhydrate by GC?. Available at: [Link]

  • ResearchGate (2015). FDA issues revised guidance for analytical method validation. Available at: [Link]

  • Investigations of a Dog (2024). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Available at: [Link]

  • ACS Publications (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology. Available at: [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available at: [Link]

  • U.S. Food and Drug Administration (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Pharmacopeia. <1225> Validation of Compendial Procedures. Available at: [Link]

  • PubChem. 4-Methylcyclohexylamine Hydrochloride. Available at: [Link]

  • Chromatography Forum (2006). Detecting Primary Amines. Available at: [Link]

  • LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC. Available at: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available at: [Link]

  • Pharmaguideline (2013). Analytical Method Validation Protocol for Pharmaceuticals. Available at: [Link]

  • YouTube (2024). ICH Q2 Validation of Analytical Procedures. Available at: [Link]

  • BioPharm International (2024). FDA Releases Guidance on Analytical Procedures. Available at: [Link]

  • YouTube (2017). Validation of Analytical Methods according to the New FDA Guidance. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of Cis and Trans Isomers of 4-Methanesulfonylcyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stereochemistry in Drug Discovery

The 4-substituted cyclohexylamine scaffold is a privileged structure in medicinal chemistry, notably as a key component of the atypical antipsychotic drug cariprazine.[3][4] Cariprazine is a dopamine D3/D2 receptor partial agonist, and its clinical efficacy is intrinsically linked to the trans stereochemistry of its cyclohexyl ring.[3] This precedent strongly suggests that the dopamine D2 and D3 receptors are the most probable and scientifically compelling targets for investigating the biological activities of the cis and trans isomers of 4-Methanesulfonylcyclohexan-1-amine hydrochloride. Therefore, this guide will be centered around a hypothetical investigation of their interactions with these receptors.

The Dopamine D2/D3 Receptor Hypothesis: A Structurally-Informed Starting Point

The dopamine D2 and D3 receptors, both members of the G protein-coupled receptor (GPCR) family, are critical targets for antipsychotic medications.[5][6] The structural similarity between 4-Methanesulfonylcyclohexan-1-amine and the corresponding fragment in cariprazine provides a strong rationale for hypothesizing that the cis and trans isomers of our target compound will exhibit differential affinity and/or efficacy at these receptors. The methanesulfonyl group, being a polar and hydrogen bond-accepting moiety, could significantly influence the interaction with the receptor's binding pocket. The orientation of this group, dictated by the cis or trans configuration, would therefore be expected to have a profound impact on the compound's pharmacological properties.

A Roadmap for Comparative Biological Evaluation

A systematic comparison of the biological activities of the cis and trans isomers of this compound would involve a multi-tiered approach, progressing from in vitro characterization to in vivo validation.

Phase 1: In Vitro Characterization - Binding Affinity and Functional Activity

The initial phase of the investigation would focus on quantifying the interaction of each isomer with the human dopamine D2 and D3 receptors.

1. Radioligand Binding Assays:

These assays are the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor. The principle involves the competition between a radiolabeled ligand with a known high affinity for the receptor and the unlabeled test compound (our cis and trans isomers).

  • Objective: To determine the Ki values of the cis and trans isomers for the dopamine D2 and D3 receptors. A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • HEK-293 cells stably expressing either the human dopamine D2 or D3 receptor are cultured to a high density.

    • The cells are harvested and subjected to homogenization and centrifugation to isolate the cell membranes containing the receptors.[5]

    • The protein concentration of the membrane preparations is determined using a standard method like the Bradford assay.

  • Binding Assay:

    • A constant concentration of a suitable radioligand (e.g., [³H]spiperone for D2/D3 receptors) is incubated with the cell membrane preparations.

    • Increasing concentrations of the unlabeled test compounds (cis and trans isomers of this compound) are added to the incubation mixture.

    • The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 90 minutes) to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a known D2/D3 antagonist (e.g., haloperidol).

  • Separation and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Assays:

Once the binding affinities are established, functional assays are crucial to determine the intrinsic activity of the isomers – whether they act as agonists, antagonists, or partial agonists at the dopamine D2 and D3 receptors. Since D2 and D3 receptors are Gi/o-coupled, their activation leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

  • Objective: To characterize the functional activity of the cis and trans isomers by measuring their effect on cAMP levels in cells expressing D2 or D3 receptors.

Experimental Protocol: cAMP Functional Assay

  • Cell Culture:

    • CHO-K1 or HEK-293 cells stably expressing either the human dopamine D2 or D3 receptor are used.

  • Assay Procedure:

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • For antagonist mode, cells are incubated with the test compound (cis or trans isomer) followed by a known D2/D3 agonist (e.g., quinpirole).

    • For agonist mode, cells are incubated with the test compound alone.

    • The reaction is stimulated with forskolin to increase basal cAMP levels.

    • The incubation is stopped, and the cells are lysed.

  • cAMP Quantification:

    • The intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[7]

  • Data Analysis:

    • For agonists, the EC50 (concentration for 50% of maximal response) and Emax (maximal effect) are determined.

    • For antagonists, the IC50 (concentration causing 50% inhibition of the agonist response) is calculated, from which the Kb (equilibrium dissociation constant) can be derived.

Hypothetical Data Summary:

The results from these in vitro assays could be summarized as follows:

IsomerD2 Receptor Ki (nM)D3 Receptor Ki (nM)D2 Functional Activity (cAMP assay)D3 Functional Activity (cAMP assay)
Cis [Hypothetical Value][Hypothetical Value][e.g., Partial Agonist, EC50, Emax][e.g., Antagonist, Kb]
Trans [Hypothetical Value][Hypothetical Value][e.g., Partial Agonist, EC50, Emax][e.g., Partial Agonist, EC50, Emax]

Based on the precedent of cariprazine, it is plausible that the trans isomer would exhibit higher affinity for both D2 and D3 receptors, with a potential preference for the D3 receptor.

Diagrams of Experimental Workflows and Signaling Pathways

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Cis & Trans Isomers binding_assay Radioligand Binding Assay (D2 & D3 Receptors) start->binding_assay functional_assay cAMP Functional Assay (D2 & D3 Receptors) start->functional_assay binding_results Binding Affinity (Ki) binding_assay->binding_results functional_results Functional Activity (Agonist/Antagonist/Partial Agonist) functional_assay->functional_results animal_models Animal Models of Antipsychotic Activity binding_results->animal_models Lead Isomer Selection functional_results->animal_models Lead Isomer Selection behavioral_assessment Behavioral Assessment (e.g., Locomotor Activity) animal_models->behavioral_assessment efficacy_results In Vivo Efficacy & Potency behavioral_assessment->efficacy_results

Caption: A generalized workflow for the comparative biological evaluation of isomeric compounds.

dopamine_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol D2R Dopamine D2/D3 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates response Cellular Response PKA->response Phosphorylates ligand Dopamine / Agonist ligand->D2R Activates antagonist Antagonist / Cis or Trans Isomer antagonist->D2R Blocks

Caption: Simplified signaling pathway of a Gi/o-coupled dopamine receptor.

Phase 2: In Vivo Validation - Animal Models of Antipsychotic Activity

Following in vitro characterization, the most promising isomer (or both, for a comprehensive comparison) would be evaluated in animal models to assess its potential antipsychotic-like effects.

  • Objective: To determine if the cis and/or trans isomers can reverse behaviors in animal models that are relevant to psychosis.

1. Psychostimulant-Induced Hyperlocomotion:

This is a widely used screening model for antipsychotic drugs. Psychostimulants like amphetamine or phencyclidine (PCP) increase locomotor activity in rodents, an effect that is attenuated by dopamine receptor antagonists.[8]

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats

  • Animals: Male Sprague-Dawley or Wistar rats are used.

  • Habituation: The animals are habituated to the testing environment (e.g., open-field arenas equipped with infrared beams to track movement).

  • Drug Administration:

    • Animals are pre-treated with either vehicle or different doses of the cis or trans isomer.

    • After a set pre-treatment time, they are challenged with a dose of d-amphetamine known to induce robust hyperlocomotion.

  • Behavioral Assessment:

    • Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specific duration (e.g., 60-90 minutes) post-amphetamine injection.

  • Data Analysis:

    • The locomotor activity data are analyzed to determine if the test compounds dose-dependently inhibit the amphetamine-induced hyperlocomotion. The ED50 (the dose required to produce 50% of the maximal effect) can be calculated.

2. Conditioned Avoidance Response (CAR):

The CAR model has good predictive validity for antipsychotic efficacy. In this task, an animal learns to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Antipsychotic drugs selectively suppress this avoidance response without impairing the escape response.

Experimental Protocol: Conditioned Avoidance Response in Rats

  • Apparatus: A shuttle box with two compartments separated by a gate. The floor is a grid that can deliver a mild electric shock.

  • Training:

    • A conditioned stimulus (CS), such as a light, is presented for a short period (e.g., 10 seconds).

    • This is followed by the unconditioned stimulus (US), a mild foot shock.

    • The rat learns to cross to the other compartment during the CS presentation to avoid the shock (avoidance response). If it crosses after the shock has started, it is an escape response.

  • Testing:

    • Once the animals are trained to a stable level of performance, they are treated with the vehicle or the test compounds (cis and trans isomers) before the test session.

  • Data Analysis:

    • The number of avoidance and escape responses is recorded. A significant reduction in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.

The Importance of Stereochemistry: Concluding Remarks

While this guide presents a hypothetical framework for the comparative biological evaluation of the cis and trans isomers of this compound, the underlying principles are broadly applicable in drug discovery. The stereochemical arrangement of a molecule is not a trivial detail; it is a fundamental determinant of its interaction with biological targets.[1][9]

For 4-substituted cyclohexylamines, the trans isomer often places the substituents in equatorial positions, which is generally more thermodynamically stable. In the context of receptor binding, this can lead to a more favorable orientation within the binding pocket, resulting in higher affinity and/or efficacy. It is therefore plausible that the trans isomer of this compound would exhibit a more potent and potentially more desirable pharmacological profile at the dopamine D2 and D3 receptors compared to the cis isomer.

However, only rigorous experimental evaluation, as outlined in this guide, can definitively elucidate the biological activity of each isomer. The data generated from such studies would be invaluable for understanding the structure-activity relationships of this chemical class and for guiding the design of future novel therapeutic agents.

References

  • Abou-Gharbia, M., & Moyer, J. A. (2003). Animal Models for the Evaluation of Antipsychotic Agents. In Current Protocols in Pharmacology. John Wiley & Sons, Inc.
  • De La Mora, D., & Micheli, F. (2021). Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders. ACS Chemical Neuroscience, 12(15), 2825–2840.
  • Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. (2012). Probe Reports from the NIH Molecular Libraries Program.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Goldman, M. E., & Kebabian, J. W. (1984). Neuropharmacology and Stereochemistry of Dopamine Receptor Agonist and Antagonist Enantiomeric Pairs. Molecular Pharmacology, 25(1), 18–24.
  • Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied & Basic Medical Research, 3(1), 16–21.
  • Gründer, G. (2010). Cariprazine, an orally active D2/D3 receptor antagonist, for the potential treatment of schizophrenia, bipolar mania and depression.
  • Kenakin, T. (2017). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology, 1638, 139–152.
  • Le, T. M., & Fantegrossi, W. E. (2020). Exception That Proves the Rule: Investigation of Privileged Stereochemistry in Designing Dopamine D3R Bitopic Agonists. ACS Chemical Neuroscience, 11(15), 2349–2361.
  • Wikipedia. (2023). Cis–trans isomerism. Retrieved from [Link]

  • Wierońska, J. M., & Pilc, A. (2013). Animal models for the evaluation of antipsychotic agents. Pharmacological Reports, 65(1), 12–28.
  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.).
  • Stahl, S. M. (2017). D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside. CNS Spectrums, 22(5), 373–383.
  • van der Hart, M., & de Boer, P. (2013). Preclinical models of antipsychotic drug action. European Journal of Pharmacology, 719(1-3), 89–100.
  • A review of drug isomerism and its significance. (2013). International Journal of Applied and Basic Medical Research, 3(1), 16.

Sources

cost-benefit analysis of different 4-Methanesulfonylcyclohexan-1-amine hydrochloride synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methanesulfonylcyclohexan-1-amine is a key building block in medicinal chemistry, valued for the specific physicochemical and structural properties conferred by its substituted cyclohexane scaffold. The presence of the methanesulfonyl group introduces polarity and potential for hydrogen bonding, while the cyclohexylamine moiety provides a common anchor point for further molecular elaboration. The hydrochloride salt form is frequently preferred to enhance stability and aqueous solubility, crucial attributes for handling and formulation in drug development.

The efficient and cost-effective synthesis of this intermediate is a significant consideration for process chemists and researchers. The primary challenge lies in the stereoselective introduction of the amine group onto the 4-substituted cyclohexane ring, which can exist as either cis or trans diastereomers. The biological activity of the final active pharmaceutical ingredient (API) is often dependent on a single isomer, making stereochemical control a paramount objective of any synthetic strategy.

This guide provides a comprehensive cost-benefit analysis of the two predominant synthetic methodologies for preparing 4-Methanesulfonylcyclohexan-1-amine, starting from the common precursor, 4-(methylsulfonyl)cyclohexanone. We will delve into the mechanistic principles, operational considerations, and economic viability of each route to provide researchers and drug development professionals with the insights necessary to make informed decisions for their synthetic campaigns.

Core Synthetic Strategies: An Overview

The synthesis of 4-Methanesulfonylcyclohexan-1-amine invariably begins with the corresponding ketone, 4-(methylsulfonyl)cyclohexanone. The conversion of this ketone to the target primary amine can be broadly achieved via two robust and well-established chemical transformations:

  • Method A: One-Pot Direct Reductive Amination

  • Method B: Two-Step Oxime Formation and Reduction

The choice between these pathways involves a trade-off between process efficiency, reagent cost, safety, environmental impact, and the desired stereochemical outcome.

G cluster_start Starting Material cluster_end Final Product start 4-(Methylsulfonyl)cyclohexanone A1 Imine/Enamine Formation (+ NH₃ source) start->A1 NH₃, H₂, Catalyst B1 Step 1: Oxime Formation (+ NH₂OH) start->B1 NH₂OH·HCl, Base A2 In-situ Reduction end_amine 4-Methanesulfonyl- cyclohexan-1-amine (cis/trans mixture) A1->end_amine One-Pot B2 Step 2: Oxime Reduction B1->B2 Isolate Oxime Intermediate B2->end_amine end_hcl HCl Salt Formation end_amine->end_hcl final 4-Methanesulfonylcyclohexan- 1-amine Hydrochloride end_hcl->final

Figure 1: High-level overview of the two primary synthetic routes to 4-Methanesulfonylcyclohexan-1-amine hydrochloride.

Method A: Direct Reductive Amination

Direct reductive amination is an elegant and highly efficient one-pot method for converting carbonyl compounds into amines.[1] The reaction proceeds by the initial formation of an imine or enamine intermediate upon reaction of the ketone with an ammonia source, which is then reduced in situ to the corresponding amine.[2] This method avoids the isolation of the often-unstable imine intermediate and can lead to high yields in a single operational step.

Causality Behind Experimental Choices

The selection of reagents for this transformation is critical and dictates the reaction conditions, safety profile, and cost. Two main approaches are considered:

  • Catalytic Hydrogenation: This is often the preferred method for large-scale industrial synthesis due to its high atom economy (hydrogen being the reductant) and lower cost of goods.[3] A catalyst, typically a Group VIII metal like Nickel, Palladium, Rhodium, or Ruthenium, is required.[4][5] The reaction is performed under a pressurized atmosphere of hydrogen and ammonia.

  • Chemical Hydride Reduction: This approach uses stoichiometric hydride reagents and is often more convenient for laboratory-scale synthesis as it does not require specialized high-pressure equipment. Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used due to their selectivity; they reduce the protonated iminium ion intermediate much faster than the starting ketone.[1]

The presence of the electron-withdrawing methanesulfonyl group at the C4 position can influence the stereochemical outcome. For 4-substituted cyclohexanones, catalytic hydrogenation often favors the formation of the cis isomer, as the substrate tends to adsorb onto the catalyst surface from the less sterically hindered face, leading to hydrogen delivery from the same face.[4]

Experimental Protocol: Catalytic Hydrogenation Approach

G start Start: 4-(Methylsulfonyl)cyclohexanone in Methanol/Ammonia reactor High-Pressure Reactor (e.g., Parr Shaker) start->reactor catalyst Add Raney® Nickel (slurry in water) reactor->catalyst purge Purge Reactor with N₂ then H₂ catalyst->purge react React: Pressurize with H₂ (e.g., 50-100 psi) Heat (e.g., 50-80 °C) Stir for 12-24h purge->react workup Cool, Vent H₂ Filter Catalyst Concentrate Filtrate react->workup salt Dissolve in Solvent (e.g., IPA) Add HCl Crystallize workup->salt end End: Filter and Dry Final Product salt->end

Figure 2: Workflow for Direct Reductive Amination via Catalytic Hydrogenation.

Step-by-Step Methodology:

  • Reactor Charging: A high-pressure reactor is charged with 4-(methylsulfonyl)cyclohexanone and a solution of ammonia in methanol (e.g., 7N). The use of methanol as a solvent helps to solubilize the starting ketone and the ammonia.

  • Catalyst Addition: Raney® Nickel (a slurry in water) is carefully added to the reactor. Safety Note: Raney® Nickel is pyrophoric and can ignite spontaneously in air. It must be handled under a liquid or inert atmosphere at all times.[6]

  • Inerting and Hydrogenation: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove all oxygen, before being purged with hydrogen. The vessel is then pressurized with hydrogen (typically 50-150 psi) and heated (50-80 °C) with vigorous stirring.[5] The reaction is monitored by TLC or GC/MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, the reactor is carefully vented and purged with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the catalyst. Safety Note: The catalyst on the filter pad remains pyrophoric and must be kept wet and disposed of properly.[6] The filtrate is concentrated under reduced pressure to yield the crude amine.

  • Salt Formation: The crude amine is dissolved in a suitable solvent such as isopropanol (IPA) or ethyl acetate.[7] Anhydrous hydrogen chloride (as a solution in a compatible solvent or as a gas) is added until the solution is acidic, inducing the precipitation of the hydrochloride salt.[8]

  • Isolation: The crystalline product is isolated by filtration, washed with a cold solvent (e.g., diethyl ether) to remove impurities, and dried under vacuum.[8]

Method B: Two-Step Oxime Formation and Reduction

This classical two-step approach involves the initial conversion of the ketone to a stable, crystalline oxime intermediate, which is then isolated and subsequently reduced to the primary amine.[9] While less atom-economical than the one-pot reductive amination, this method offers distinct advantages in certain contexts, such as avoiding the use of high-pressure gases and offering potentially different stereoselectivity.

Causality Behind Experimental Choices

Step 1: Oximation. The formation of an oxime is a robust and high-yielding reaction between a ketone and hydroxylamine, typically used as its hydrochloride salt.[10] The reaction is an equilibrium process, and it is usually driven to completion by adding a base (e.g., sodium acetate, pyridine) to neutralize the liberated HCl and by removing the water formed. The resulting 4-(methylsulfonyl)cyclohexanone oxime is often a stable crystalline solid that can be easily purified by recrystallization, which can be beneficial for removing impurities present in the starting ketone.

Step 2: Oxime Reduction. The reduction of the C=N double bond of the oxime to an amine can be achieved using various reagents.

  • Catalytic Hydrogenation: Similar to reductive amination, catalytic hydrogenation with catalysts like Raney® Nickel or Palladium on carbon (Pd/C) is a common choice, especially for industrial scale-up.

  • Dissolving Metal Reduction: A classical method involves the use of sodium metal in an alcohol like ethanol or propanol. This method is effective but can pose significant safety challenges on a large scale due to the handling of large quantities of metallic sodium.

The stereochemical outcome of oxime reduction is often dependent on the reducing agent and conditions.

Experimental Protocol: Oxime Formation and NaBH₄ Reduction

G cluster_oxime Step 1: Oximation cluster_reduction Step 2: Reduction & Salt Formation start_ketone 4-(Methylsulfonyl)cyclohexanone + NH₂OH·HCl add_base Add Base (e.g., NaOAc) in EtOH/H₂O start_ketone->add_base reflux Reflux (2-4h) add_base->reflux isolate_oxime Cool, Precipitate Filter and Dry reflux->isolate_oxime oxime_intermediate Purified Oxime Intermediate isolate_oxime->oxime_intermediate dissolve_oxime Dissolve Oxime in Solvent (e.g., THF/MeOH) oxime_intermediate->dissolve_oxime add_reductant Add NaBH₄ (Portion-wise) dissolve_oxime->add_reductant react_reduction Stir at RT (4-8h) add_reductant->react_reduction quench Quench with H₂O Extract with Organic Solvent react_reduction->quench salt_form Concentrate Form HCl Salt quench->salt_form final_product Final Product salt_form->final_product

Figure 3: Workflow for the Two-Step Oxime Formation and Reduction Method.

Step-by-Step Methodology:

  • Oximation:

    • To a solution of 4-(methylsulfonyl)cyclohexanone in an alcohol/water mixture (e.g., ethanol/water), add hydroxylamine hydrochloride and a base such as sodium acetate.[10]

    • Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture in an ice bath. The oxime product will often precipitate.

    • Collect the solid by filtration, wash with cold water, and dry to yield 4-(methylsulfonyl)cyclohexanone oxime. This intermediate can be further purified by recrystallization if necessary.

  • Oxime Reduction (using NaBH₄):

    • Suspend the purified oxime in a suitable solvent system, such as a mixture of THF and methanol.

    • Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) portion-wise. Safety Note: The reaction generates hydrogen gas; ensure adequate ventilation and perform the addition slowly to control the exotherm and gas evolution.[11]

    • Allow the reaction to warm to room temperature and stir until the oxime is fully consumed.

    • Carefully quench the reaction by the slow addition of water, followed by acidification (e.g., with 1M HCl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), then basify the aqueous layer (e.g., with NaOH) and re-extract to isolate the free amine.

    • Combine the organic layers containing the amine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Salt Formation: Follow the procedure outlined in Method A (Step 5 & 6) to convert the crude amine into its hydrochloride salt.

Cost-Benefit Analysis

The selection of an optimal synthesis route requires a careful evaluation of multiple factors beyond just the chemical yield. For industrial applications, process safety, capital expenditure, raw material cost, and waste disposal are critical determinants.

ParameterMethod A: Direct Reductive Amination (Catalytic)Method B: Oxime Formation & Reduction (NaBH₄)
Process Steps 1 (One-Pot)2 (plus intermediate isolation)
Starting Materials 4-(MeSO₂)cyclohexanone, NH₃, H₂, Catalyst (e.g., Raney Ni)4-(MeSO₂)cyclohexanone, NH₂OH·HCl, Base, NaBH₄
Estimated Yield Good to Excellent (Typically >80%)Good (Oximation >95%, Reduction 70-90%)
Stereoselectivity Often favors cis isomer, but catalyst dependent.[4]Can be substrate and reagent dependent.
Raw Material Cost Lower. H₂ is inexpensive. Catalyst is a major cost but is used in small amounts and can often be recycled.[5]Higher. NaBH₄ and NH₂OH·HCl are more expensive than H₂/NH₃ per mole.
Capital Expenditure High. Requires specialized high-pressure hydrogenation equipment.Low. Can be performed in standard glass reactors.
Operational Safety High Hazard. Involves flammable hydrogen gas under pressure and pyrophoric catalysts. Requires stringent safety protocols and engineered controls.[6]Moderate Hazard. NaBH₄ reacts with water/alcohols to produce flammable H₂ gas, but at atmospheric pressure.[11] Handling of hydroxylamine also requires care.
Environmental Impact Greener. High atom economy. Main waste is the spent catalyst, which can be recycled or requires specialized disposal.Less Green. Lower atom economy due to stoichiometric reagents. Generates borate waste streams.
Scalability Excellent. Catalytic processes are generally well-suited for large-scale continuous or batch production.Good, but with challenges. Handling large quantities of NaBH₄ and managing the quenching step can be challenging on a large scale.

Conclusion and Recommendation

Both Direct Reductive Amination and the Two-Step Oxime Reduction pathway are viable methods for the synthesis of this compound.

Method A (Direct Reductive Amination via Catalysis) is unequivocally the superior choice for large-scale, industrial production . Its one-pot nature, high atom economy, use of cheaper bulk reagents (ammonia and hydrogen), and proven scalability make it the most cost-effective option in the long term, despite the high initial capital investment for high-pressure equipment. The primary challenges are managing the significant safety hazards associated with pressurized hydrogen and pyrophoric catalysts.

Method B (Oxime Formation and Reduction) is a more practical and accessible choice for laboratory-scale synthesis and initial process development . It circumvents the need for specialized high-pressure reactors, making it suitable for academic labs and early-stage discovery chemistry where flexibility and ease of setup are prioritized over cost of goods. The ability to isolate and purify the stable oxime intermediate can also be an advantage for ensuring the quality of the final product on a smaller scale. However, its higher reagent costs and less favorable environmental profile make it less attractive for commercial manufacturing.

Ultimately, the choice of synthesis method will depend on the specific needs of the organization, balancing the scale of production, available infrastructure, safety protocols, and economic targets.

References

  • CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.
  • CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
  • Stenfors, B. A.; Ngassa, F. N. The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry. [Link]

  • JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine.
  • Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn-Cu Alloy Catalyst. ChemRxiv. [Link]

  • Grogan, G. Reductive aminations by imine reductases: from milligrams to tons. RSC Chemical Biology. [Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]

  • Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. National Institutes of Health. [Link]

  • Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn–Cu Alloy Catalyst. PubMed Central. [Link]

  • Scheme 4. The conversion of cyclohexanone oxime into cyclohexanone requires nitrosating species. - ResearchGate. [Link]

  • HYDROGENATION EXPLOSION. Stanford Environmental Health & Safety. [Link]

  • Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI. [Link]

  • Cyclohexyl-amine salts.
  • Sodium borohydride - Standard Operating Procedure. University of California, Santa Barbara. [Link]

  • Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn–Cu Alloy Catalyst. ACS Publications. [Link]

  • Metal-Involving Synthesis and Reactions of Oximes. ACS Publications. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. ResearchGate. [Link]

  • Environmental, Health, Safety, and Social Management of Green Hydrogen in Latin America and the Caribbean. IADB Publications. [Link]

  • Chemical structures of cyclohexylamine derivatives (hydrochloride salts). - ResearchGate. [Link]

  • SODIUM BOROHYDRIDE HAZARD SUMMARY. NJ.gov. [Link]

  • Electrochemically Driven Selective Removal of the S═N Bond-Directing Group Using Cyclohexanone Oxime as the Mediator. PubMed. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Synthesis of cis/trans 4-substituted cyclohexylamines with different... - ResearchGate. [Link]

  • Preparation of Pharmaceutical Salts. KiloMentor. [Link]

  • Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry. [Link]

  • Large-scale reductive amination and synthesis applications. - ResearchGate. [Link]

  • Safety Data Sheet: Sodium borohydride. Carl ROTH. [Link]

  • Alkyl Amine Prices, Chart, Demand and Forecast. IMARC Group. [Link]

  • method for salt preparation.
  • Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. ACS Publications. [Link]

  • Product distributions of reductive amination of cyclohexanone over... - ResearchGate. [Link]

  • Safety Evaluation of Sodium Borohydride in Dimethylacetamide. ResearchGate. [Link]

  • Catalytic Hydrogen Combustion for Domestic and Safety Applications: A Critical Review of Catalyst Materials and Technologies. MDPI. [Link]

  • Equipment Design and Cost Estimation for Small Modular Biomass Systems, Synthesis Gas Cleanup, and Oxygen Separation Equipment. NREL. [Link]

  • Amine-based gas-sweetening processes prove economically more viable than the Benfield HiPure process. Bryan Research & Engineering, LLC. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. [Link]

  • Safety-Oriented Catalytic Hydrogenation based on Supported Catalysts:Research Progress and Perspectives. ResearchGate. [Link]

  • A novel and stable hydroxylamine salt generated from betaine hydrochloride and its application in the synthesis of cyclohexanone oxime. ResearchGate. [Link]

  • Safety Data Sheet: Sodium borohydride. Astech Ireland. [Link]

  • US20070082943A1 - PROCESS FOR PREPARATION OF SUBSTANTIALLY PURE GLIMEPIRIDE.
  • Direct cyclohexanone oxime synthesis via oxidation–oximization of cyclohexane with ammonium acetate. Royal Society of Chemistry. [Link]

  • (A) Yields of different catalysts in reductive amination of... - ResearchGate. [Link]

Sources

A Researcher's Guide to the Spectroscopic Interpretation of 4-Methanesulfonylcyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of synthetic intermediates is a cornerstone of rigorous scientific inquiry. This guide provides an in-depth analysis of the expected spectroscopic data for 4-Methanesulfonylcyclohexan-1-amine hydrochloride, a substituted cyclohexane derivative. In the absence of publicly available spectra for this specific molecule, this guide will leverage a predictive approach grounded in fundamental principles of spectroscopy and direct comparative analysis with structurally similar compounds. By understanding the influence of the methanesulfonyl and protonated amine functionalities on the cyclohexane scaffold, we can confidently anticipate the key features of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The Structural Landscape: Conformational Isomers and Spectroscopic Consequences

The spectroscopic signature of this compound is intrinsically linked to its three-dimensional structure. As a 1,4-disubstituted cyclohexane, it exists predominantly in a chair conformation to minimize steric strain. This leads to two possible diastereomers: cis and trans.

cluster_trans trans Isomer cluster_cis cis Isomer trans Diequatorial (More Stable) ⇌ Diaxial (Less Stable) cis Axial/Equatorial ⇌ Equatorial/Axial G cluster_nmr ¹H NMR Interpretation Workflow A Acquire Spectrum in D₂O B Identify Singlet (~3.0 ppm) as -SO₂CH₃ A->B C Locate Multiplets for H-1 and H-4 (~3.0-3.3 ppm) B->C D Assign Axial (~1.3-1.5 ppm) and Equatorial (~2.1-2.3 ppm) Ring Protons C->D E Confirm Structure D->E

Caption: Workflow for ¹H NMR spectral analysis.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will be simpler, with four distinct signals expected for the trans isomer due to the molecule's symmetry.

Predicted ¹³C NMR Data (trans isomer, in D₂O)

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale for Prediction
-SO₂C H₃~40-45The methyl carbon is significantly influenced by the electronegative sulfonyl group.
C -1 (CH-NH₃⁺)~50-55Deshielded due to the attached electron-withdrawing ammonium group.
C -4 (CH-SO₂CH₃)~55-60Deshielded by the strongly electron-withdrawing methanesulfonyl group.
C -2,6 & C -3,5~28-35The remaining methylene carbons of the cyclohexane ring.

Comparative Analysis: In trans-4-methylcyclohexylamine hydrochloride, the carbon bearing the methyl group appears around 33 ppm, and the carbon with the ammonium group is at approximately 50 ppm. The replacement of a methyl group with a more electron-withdrawing methanesulfonyl group is predicted to cause a significant downfield shift for C-4.

Infrared (IR) Spectroscopy: Vibrational Clues

The IR spectrum provides valuable information about the functional groups present in the molecule.

Predicted Key IR Absorptions

Wavenumber (cm⁻¹)VibrationFunctional Group
~3000-2800N-H stretchAmmonium (-NH₃⁺)
~2950-2850C-H stretchCyclohexane ring
~1600-1500N-H bendAmmonium (-NH₃⁺)
~1350-1300 & ~1175-1120Asymmetric & Symmetric SO₂ stretchSulfone (-SO₂-)

Expert Insight: The two strong, sharp peaks for the sulfone group's asymmetric and symmetric stretches are highly characteristic and serve as a definitive marker for this functionality. The broad absorption in the 3000-2800 cm⁻¹ region due to the N-H stretching of the ammonium salt is another key diagnostic feature.

Mass Spectrometry (MS): Fragmentation Pathways

In mass spectrometry with electrospray ionization (ESI), the primary ion observed will be the molecular ion [M+H]⁺.

Predicted Mass Spectrometry Data (ESI+)

IonPredicted m/zNotes
[M+H]⁺178.1The protonated parent molecule (C₇H₁₆NO₂S⁺).

Under higher energy conditions, such as electron impact (EI) or collision-induced dissociation (CID), fragmentation would be expected.

M [M]⁺˙ m/z = 177 F1 [M - CH₃]⁺ m/z = 162 M->F1 - •CH₃ F2 [M - SO₂CH₃]⁺ m/z = 98 M->F2 - •SO₂CH₃ F3 Loss of C₂H₄ (Cyclohexane Ring Fragmentation) F2->F3

Caption: Potential fragmentation pathways in mass spectrometry.

Key fragmentation patterns would likely involve the loss of the methyl group (•CH₃) from the sulfone, or the loss of the entire methanesulfonyl radical (•SO₂CH₃). Fragmentation of the cyclohexane ring is also possible, typically through the loss of ethylene.

Experimental Protocols

For researchers aiming to acquire and validate this data, the following standard protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • ¹H NMR Parameters:

    • Spectral width: -2 to 12 ppm

    • Pulse sequence: Standard single pulse

    • Relaxation delay: 2 seconds

    • Number of scans: 16

  • ¹³C NMR Parameters:

    • Spectral width: 0 to 200 ppm

    • Pulse sequence: Proton-decoupled single pulse

    • Relaxation delay: 5 seconds

    • Number of scans: 1024

IR Spectroscopy
  • Method: Attenuated Total Reflectance (ATR) is recommended for solid samples.

  • Procedure: Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Processing: Perform a background scan prior to the sample scan and apply ATR correction.

Mass Spectrometry
  • Method: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Quadrupole mass analyzer.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol/water).

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

Conclusion

This guide provides a comprehensive, predictive framework for the interpretation of spectroscopic data for this compound. By understanding the conformational behavior of the cyclohexane ring and the electronic effects of the methanesulfonyl and ammonium substituents, researchers can confidently assign the signals in the ¹H NMR, ¹³C NMR, IR, and mass spectra. The comparative data from structural analogs further strengthens these predictions, offering a robust methodology for the structural verification of this and related compounds in a research and development setting.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

  • University of Greifswald Publication Server. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Retrieved January 26, 2026, from [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methanesulfonylcyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Methanesulfonylcyclohexan-1-amine hydrochloride (CAS No. 1354951-89-5), synthesizing technical data with field-proven safety practices. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal procedure, a thorough understanding of the compound's hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound can be elusive, data from suppliers and analogous compounds provide a clear hazard profile.

A Safety Data Sheet for 4-(Methylsulfonyl)cyclohexan-1-amine hydrochloride classifies the substance with the following hazards[1]:

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.

Structurally similar compounds, such as trans-4-Methyl-cyclohexylamine HCl, are classified as causing severe skin burns and eye damage[2]. This underscores the necessity of stringent personal protective equipment (PPE) protocols. The hydrochloride salt form suggests that it is a water-soluble solid. The sulfone group is generally stable, but the primary amine group dictates much of its reactivity and disposal considerations.

Table 1: Hazard Profile of this compound and Analogs

Hazard StatementGHS ClassificationSource
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)CymitQuimica SDS for 4-(Methylsulfonyl)cyclohexan-1-amine hydrochloride[1]
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)CymitQuimica SDS for 4-(Methylsulfonyl)cyclohexan-1-amine hydrochloride[1]
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)CymitQuimica SDS for 4-(Methylsulfonyl)cyclohexan-1-amine hydrochloride[1]
H335: May cause respiratory irritationSpecific Target Organ Toxicity, Single Exposure (Category 3)CymitQuimica SDS for 4-(Methylsulfonyl)cyclohexan-1-amine hydrochloride[1]
H314: Causes severe skin burns and eye damageSkin Corrosion/Irritation (Category 1)AK Scientific SDS for trans-4-Methyl-cyclohexylamine HCl[2]
Pre-Disposal Preparations: Setting the Stage for Safety

Proper disposal begins before the waste is even generated. The following steps are critical for ensuring a safe and compliant process.

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety goggles, and nitrile gloves, is required. Given the potential for severe skin and eye irritation, consider double-gloving and using a face shield, especially when handling larger quantities or the pure solid.

  • Designated Waste Area: All chemical waste should be handled in a well-ventilated area, preferably within a chemical fume hood[3]. This minimizes the risk of inhaling any dust or aerosols.

  • Waste Container Selection: Use only designated, compatible, and properly labeled hazardous waste containers. For this compound, a high-density polyethylene (HDPE) container is a suitable choice. Ensure the container has a secure, leak-proof lid.

Step-by-Step Disposal Protocol

This protocol outlines the procedures for the disposal of pure, unused this compound and contaminated materials.

Step 1: Waste Characterization and Segregation

  • Pure Compound: Unused or expired this compound should be disposed of as solid organic chemical waste. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Materials: Items such as weighing boats, contaminated paper towels, and gloves should be collected in a separate, clearly labeled container for solid hazardous waste.

  • Solutions: Aqueous solutions of this compound should be collected as aqueous organic waste. Do not pour any organic substance down the drain[3][4].

Step 2: Packaging and Labeling

  • Solid Waste: Carefully place the solid this compound into a designated solid waste container. Avoid creating dust[1]. If transferring from its original container, do so in a fume hood.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the associated hazards (e.g., "Irritant," "Harmful if Swallowed"), and the accumulation start date.

Step 3: Temporary Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Ensure the container is stored away from incompatible materials, such as strong oxidizing agents[5].

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste through your institution's EHS department. They will coordinate with a licensed waste disposal company for final, compliant disposal. The most common final disposal method for this type of compound is incineration at a permitted facility[6].

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial.

  • Small Spills (Solid):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust[1][7].

    • Place the swept material into a labeled hazardous waste container.

    • Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory and alert your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Decision Workflow

The following flowchart illustrates the decision-making process for the disposal of this compound waste.

DisposalWorkflow start Waste Generated: 4-Methanesulfonylcyclohexan-1-amine hydrochloride waste_type Identify Waste Type start->waste_type spill Spill Occurs start->spill solid Pure Solid or Contaminated Labware waste_type->solid Solid solution Aqueous Solution waste_type->solution Liquid package_solid Package in Labeled Solid Waste Container solid->package_solid package_liquid Package in Labeled Aqueous Waste Container solution->package_liquid storage Store in Satellite Accumulation Area package_solid->storage package_liquid->storage ehs_pickup Arrange for EHS Waste Pickup storage->ehs_pickup end Compliant Disposal (e.g., Incineration) ehs_pickup->end small_spill Small Spill spill->small_spill Minor large_spill Large Spill spill->large_spill Major cleanup_small Follow Small Spill Cleanup Protocol small_spill->cleanup_small evacuate Evacuate and Call EHS/Emergency large_spill->evacuate cleanup_small->package_solid

Caption: Disposal decision workflow for this compound.

Causality and Trustworthiness in Protocol

This disposal guide is built on a foundation of chemical safety principles. The segregation of waste streams is critical to prevent unintended reactions in the waste container. The emphasis on using a fume hood is a direct response to the compound's potential to cause respiratory irritation. By following these self-validating protocols, you not only ensure your safety but also contribute to a culture of responsibility within your research environment. Always remember, when in doubt, consult your institution's EHS department. Their expertise is an invaluable resource for navigating the complexities of chemical waste disposal.

References

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclohexylamine Hydrochloride, 99%. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • University of Florida. (n.d.). Waste handling in the organic chemistry lab. Retrieved from [Link]

  • HSC Chemistry. (n.d.). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylcyclohexylamine. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Navigating the Safe Handling of 4-Methanesulfonylcyclohexan-1-amine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: A Precautionary Approach

Given the structure of 4-Methanesulfonylcyclohexan-1-amine hydrochloride, it is prudent to anticipate corrosive properties. The primary hazard is associated with the amine hydrochloride group on a cyclohexane ring. Safety data for analogous compounds, such as trans-4-Methyl-cyclohexylamine HCl and 1,2-Cyclohexanediamine, consistently indicate that such molecules are corrosive and can cause severe skin burns and eye damage. The methanesulfonyl group is generally considered stable. Therefore, the principal risk when handling this solid compound is dermal and ocular contact, as well as inhalation of airborne particles.

Anticipated Hazards:

  • Skin Corrosion/Burns: Direct contact can lead to severe skin irritation and chemical burns.

  • Serious Eye Damage: Contact with eyes can cause irreversible damage.

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.

  • Harmful if Swallowed: Ingestion may cause gastrointestinal irritation or burns.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedure being performed[1].

PPE Selection for Various Laboratory Tasks
TaskMinimum Required PPERecommended Additional PPE
Weighing and Aliquoting (Solid) - Nitrile or Neoprene Gloves (double-gloved) - Chemical Splash Goggles - Full-face Shield - Lab Coat - Long Pants and Closed-toe Shoes- Chemical-resistant Apron - Respiratory Protection (N95 or higher) if not in a fume hood
Dissolution and Solution Handling - Nitrile or Neoprene Gloves - Chemical Splash Goggles - Lab Coat - Long Pants and Closed-toe Shoes- Full-face Shield - Chemical-resistant Apron
Reaction Quenching and Workup - Nitrile or Neoprene Gloves - Chemical Splash Goggles - Full-face Shield - Lab Coat - Long Pants and Closed-toe Shoes- Chemical-resistant Apron
Waste Disposal - Nitrile or Neoprene Gloves - Chemical Splash Goggles - Lab Coat - Long Pants and Closed-toe Shoes- Full-face Shield - Chemical-resistant Apron
Step-by-Step Donning and Doffing of PPE

The proper sequence of putting on and taking off PPE is crucial to prevent cross-contamination[2][3].

Donning Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

  • Gown/Lab Coat: Put on a clean lab coat, ensuring it is fully buttoned.

  • Mask/Respirator (if required): Secure the mask or respirator over the nose and mouth.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don the first pair of gloves, followed by a second pair, ensuring the cuffs of the gloves are pulled over the sleeves of the lab coat[2].

Doffing Sequence:

  • Gown and Gloves: Remove the gown and the outer pair of gloves together, turning the gown inside out as it is removed. Dispose of them in the appropriate waste container.

  • Hand Hygiene: Perform hand hygiene.

  • Goggles/Face Shield: Remove eye and face protection from the back to the front.

  • Mask/Respirator (if worn): Remove the mask or respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Perform thorough hand hygiene immediately after removing all PPE[2][4].

Operational Plan: From Receipt to Disposal

A clear and logical workflow will minimize the risk of exposure and ensure the integrity of your research.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage location should be below eye level to minimize the risk of dropping[5].

  • Ensure the container is clearly labeled.

Handling Procedures
  • All handling of the solid compound should be conducted in a certified chemical fume hood to control dust and potential vapors[6].

  • When weighing, use a disposable weigh boat.

  • For dissolution, slowly add the solid to the solvent to avoid splashing. Be aware that the dissolution of amine hydrochlorides can be exothermic.

  • Avoid creating dust by handling the material gently.

Spill Management

In the event of a spill:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don the appropriate PPE, including respiratory protection if the spill generates dust.

  • Contain: For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne. For a liquid spill, contain with a suitable absorbent material.

  • Clean: Carefully sweep or wipe up the contained material and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Emergency Procedures: Preparedness is Key

Skin Contact
  • Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing.

  • Seek immediate medical attention.

Eye Contact
  • Immediately flush the eyes with a gentle, steady stream of water for at least 15-20 minutes, holding the eyelids open.

  • Seek immediate medical attention.

Inhalation
  • Move the individual to fresh air.

  • If breathing is difficult, administer oxygen.

  • Seek immediate medical attention.

Ingestion
  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

All waste containing this compound should be treated as hazardous chemical waste.

  • Solid Waste: Contaminated consumables (e.g., weigh boats, gloves, paper towels) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a labeled, sealed container for hazardous waste. Due to its acidic nature, the waste should be segregated from basic waste streams.

  • Empty Containers: "RCRA empty" containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The defaced, rinsed container can then be disposed of as non-hazardous waste, in accordance with institutional and local regulations[7].

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for waste pickup. Do not dispose of this chemical down the drain[8][9].

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe_levels PPE Levels cluster_ppe_items Required PPE Start Start: Handling this compound AssessProcedure Assess the Procedure Start->AssessProcedure Weighing Weighing Solid (High Dust/Splash Potential) AssessProcedure->Weighing Weighing Solid SolutionHandling Solution Handling (Low Splash Potential) AssessProcedure->SolutionHandling Dissolving/ Transferring Solution WasteDisposal Waste Disposal (Potential Splash) AssessProcedure->WasteDisposal Handling Waste FullPPE Double Gloves Chemical Goggles Face Shield Lab Coat +/- Respirator Weighing->FullPPE StandardPPE Gloves Chemical Goggles Lab Coat SolutionHandling->StandardPPE WasteDisposal->StandardPPE

Caption: PPE selection workflow based on the laboratory task.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.

References

  • Corrosive Chemicals. (n.d.). Environment, Health & Safety - University of California, Berkeley. Retrieved from [Link]

  • Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. (n.d.). SA Health. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Donning and Doffing of Personal Protective Equipment (PPE). (2020, May 15). Tampa General Hospital. Retrieved from [Link]

  • Personal Protective Equipment: Doffing. (n.d.). The Center for Food Security and Public Health. Retrieved from [Link]

  • How To Dispose Non-Hazardous Waste. (2020, June 30). IDR Environmental Services. Retrieved from [Link]

  • RegisteredNurseRN. (2020, May 29). PPE Training Video: Donning and Doffing PPE Nursing Skill [Video]. YouTube. Retrieved from [Link]

  • General Use SOP - Corrosive Materials. (2024, September 11). Stanford Environmental Health & Safety. Retrieved from [Link]

  • Handling Procedures for Corrosive Materials. (n.d.). University of Toronto. Retrieved from [Link]

  • In-Laboratory Treatment of Chemical Waste. (n.d.). Safety & Risk Services - The University of British Columbia. Retrieved from [Link]

  • Safe Handling of Corrosive Chemicals. (2024, June 5). The Chemistry Blog. Retrieved from [Link]

  • UNMC HEROES. (2018, March 31). Chemical Decontamination PPE: Suit Support [Video]. YouTube. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Safety Data Sheet: Cyclohexane. (n.d.). Carl ROTH. Retrieved from [Link]

  • Non-Hazardous Waste Disposal Guide for Laboratories. (n.d.). Rowan University. Retrieved from [Link]

  • Safety Precautions for Corrosive Substances. (2022, August 25). Chemsafety. Retrieved from [Link]

  • Safety Data Sheet: Cyclohexane. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. (2024, December 12). MDPI. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methanesulfonylcyclohexan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Methanesulfonylcyclohexan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.